molecular formula C9H8O4 B188476 4-Hydroxy-5-methoxyisophthalaldehyde CAS No. 2931-90-0

4-Hydroxy-5-methoxyisophthalaldehyde

カタログ番号: B188476
CAS番号: 2931-90-0
分子量: 180.16 g/mol
InChIキー: YVNRFQCFZVYDRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-5-methoxyisophthalaldehyde is a versatile benzenedicarboxaldehyde derivative that serves as a key synthetic intermediate and building block in organic and supramolecular chemistry . Its structure, featuring two aldehyde groups adjacent to hydroxyl and methoxy substituents, makes it a valuable precursor for the synthesis of complex molecular architectures. The aldehyde groups readily undergo condensation reactions with primary amines and hydrazides to form Schiff bases and hydrazones, which are foundational ligands in coordination chemistry . These ligands are crucial for constructing metal-organic complexes and macrocyclic compounds with potential applications in catalysis and material science. Furthermore, the phenolic hydroxyl group offers an additional site for functionalization or for influencing the electronic properties and coordination behavior of the resulting molecules. Researchers utilize this dialdehyde to develop novel organic frameworks and specialized ligands for investigating molecular recognition and self-assembly processes.

特性

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRFQCFZVYDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183556
Record name 4-Hydroxy-5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2931-90-0
Record name 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2931-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5-methoxyisophthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002931900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 4-hydroxy-5-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, 4-hydroxy-5-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxyisophthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38S6MCP4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde (5-Formylvanillin)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a key aromatic dialdehyde building block in the synthesis of complex organic molecules, including pharmaceuticals and specialized polymers. Its structure, featuring two reactive aldehyde groups ortho and para to a directing hydroxyl group, makes it a valuable precursor. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, intended for researchers, chemists, and professionals in drug development. We will explore classical formylation methodologies, such as the Reimer-Tiemann and Duff reactions, as well as a high-yield synthesis involving the hydrolysis of a protected precursor. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methods are presented to equip the reader with a comprehensive understanding of the available synthetic strategies.

Introduction and Strategic Overview

This compound (CAS No: 2931-90-0) is a derivative of vanillin distinguished by an additional formyl group at the C5 position of the benzene ring. This difunctional arrangement offers multiple reaction sites for constructing intricate molecular architectures.

Chemical Properties:

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

  • IUPAC Name: 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

The primary challenge in its synthesis is the selective introduction of a second formyl group onto a highly activated phenolic ring without promoting side reactions. The most logical and cost-effective starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde), which is readily available from lignin, a renewable resource. The synthetic strategies discussed herein focus on the electrophilic aromatic substitution of vanillin or the final-stage deprotection of a dialdehyde precursor.

The diagram below illustrates the general synthetic approaches from a common guaiacol (2-methoxyphenol) precursor, highlighting the central role of vanillin.

G Guaiacol Guaiacol (2-Methoxyphenol) Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Guaiacol->Vanillin Various Methods Precursor Protected Dialdehyde Precursor Guaiacol->Precursor Multi-step Synthesis Target 4-Hydroxy-5-methoxy- isophthalaldehyde Vanillin->Target Direct Formylation (Reimer-Tiemann, Duff) Precursor->Target Hydrolysis (Hocker & Giesecke Method) G cluster_carbene Carbene Generation cluster_formylation Formylation CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + ⁻OH OH_minus_1 ⁻OH Carbene :CCl₂ (Dichlorocarbene) CCl3_anion->Carbene - Cl⁻ Cl_minus Cl⁻ Vanillin_phenoxide Vanillin Phenoxide Intermediate Dichloromethyl Intermediate Vanillin_phenoxide->Intermediate + :CCl₂ Hydrolysis Hydrolysis (2 ⁻OH, H₂O) Intermediate->Hydrolysis Product Target Aldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol (Adapted from General Procedures):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve vanillin (1 equivalent) in a 2M aqueous solution of sodium hydroxide (4-6 equivalents).

  • Reagent Addition: Heat the solution to 60-70°C. Add chloroform (1.5-2.0 equivalents) dropwise via the dropping funnel over 1-2 hours while stirring vigorously. The reaction is often exothermic.

  • Reaction: After the addition is complete, maintain the temperature and continue stirring for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid or sulfuric acid until pH ~2-3. This will precipitate the crude product and neutralize excess base.

  • Isolation: The unreacted vanillin is often removed by steam distillation. The remaining aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Trustworthiness and Limitations: While mechanistically sound, the Reimer-Tiemann reaction often suffers from modest yields (typically <50%) and the formation of tar-like byproducts. The use of a biphasic system and the exothermic nature of the reaction require careful control to prevent thermal runaways. Furthermore, the use of chloroform poses environmental and safety concerns.

The Duff Reaction

The Duff reaction provides an alternative route for ortho-formylation using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid (TFA).

Causality and Mechanism: The reaction begins with the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion (CH₂=NR₂⁺). The electron-rich phenol attacks this electrophile, leading to the formation of a benzylamine intermediate. A subsequent intramolecular redox step, followed by acidic hydrolysis during workup, converts the aminomethyl group into the final aldehyde. The reaction shows high selectivity for the position ortho to the hydroxyl group.

G HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Species HMTA->Iminium H⁺ Vanillin Vanillin Benzylamine Benzylamine Intermediate Vanillin->Benzylamine + Iminium Species (Electrophilic Attack) Hydrolysis Acidic Hydrolysis Benzylamine->Hydrolysis Intramolecular Redox Product Target Aldehyde Hydrolysis->Product

Caption: Key stages of the Duff aromatic formylation reaction.

Experimental Protocol (Adapted from General Procedures):

  • Reaction Setup: To a flask containing anhydrous glycerol, add boric acid and heat to ~100°C until dissolved.

  • Reagent Addition: Add vanillin (1 equivalent) followed by hexamethylenetetramine (1.5-2.0 equivalents) in portions.

  • Reaction: Heat the reaction mixture to 150-160°C for 1-2 hours. The mixture will typically turn dark.

  • Hydrolysis: Cool the mixture slightly and add a solution of dilute sulfuric acid. Heat the mixture to reflux or perform steam distillation for 1 hour to hydrolyze the intermediate and isolate the product.

  • Isolation & Purification: The product can be isolated from the distillate by extraction with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Trustworthiness and Modern Alternatives: The classical Duff reaction is operationally simple and uses inexpensive reagents. However, yields can be low and the high temperatures required are a drawback. A recent development is the use of a solid-phase mechanochemical Duff reaction, which avoids toxic solvents, reduces reaction times, and proceeds under mild conditions, offering a more sustainable alternative.

Method 2: High-Yield Synthesis via Hydrolysis of an Aminal Precursor

A highly efficient and reliable method for preparing this compound was reported by Hocker and Giesecke in Organic Syntheses. This approach involves the simple acid-catalyzed hydrolysis of a stable, pre-formed dialdehyde equivalent, Phenol, 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxy-. This method circumvents the often low yields and harsh conditions of direct formylation. The key is that the two aldehyde groups are introduced in a protected form (as aminals) and are liberated in the final step.

Causality and Mechanism: The core of this method is the hydrolysis of the two imidazolidine (aminal) rings. Under acidic aqueous conditions, the C-N bonds of the aminals are protonated, making them susceptible to nucleophilic attack by water. This process effectively cleaves the protecting groups, N,N'-diphenylethylenediamine, and liberates the two aldehyde functionalities. This reaction typically proceeds in high yield due to the stability of the precursor and the clean nature of the hydrolysis.

Experimental Protocol (Hocker & Giesecke, 1981):

  • Reaction Setup: A suspension of 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxyphenol (1 equivalent) is prepared in a suitable solvent mixture (e.g., dioxane/water).

  • Hydrolysis: Concentrated hydrochloric acid is added to the suspension.

  • Reaction: The mixture is stirred at room temperature (~25°C) for approximately 2 hours. A color change and the formation of a precipitate (the hydrochloride salt of the diamine byproduct) are typically observed.

  • Isolation: The precipitated N,N'-diphenylethylenediamine dihydrochloride is removed by filtration.

  • Purification: The filtrate, containing the desired product, is concentrated. The product is then isolated, for instance, by careful precipitation or extraction, followed by recrystallization from a suitable solvent like aqueous ethanol to yield the pure this compound.

Trustworthiness and Rationale: This method is highly trustworthy due to its documentation in Organic Syntheses, a publication known for its rigorously verified and reproducible procedures. The reported yield of 81% is significantly higher than what is typically achieved through direct formylation methods. While it requires the prior synthesis of the aminal precursor, the clean, high-yielding final step makes it an excellent choice for applications where purity and efficiency are paramount.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as required yield, purity, scale, available equipment, and tolerance for hazardous reagents.

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Reimer-Tiemann VanillinCHCl₃, NaOHLow-Moderate (<50%)Uses readily available starting materials.Low yields, harsh conditions, byproduct formation, use of toxic chloroform.
Duff Reaction VanillinHexamethylenetetramine, AcidLow-ModerateInexpensive and simple reagents.High temperatures, often low yields, complex workup.
Hocker & Giesecke Protected PrecursorHCl, waterHigh (~81%)Excellent yield, high purity, mild final step conditions.Requires synthesis of a specialized precursor.

Purification and Characterization

Purification: The final product, regardless of the synthetic method, is a solid that can be purified by standard laboratory techniques.

  • Recrystallization: Common solvents include aqueous ethanol or ethyl acetate/hexane mixtures.

  • Column Chromatography: Silica gel is a suitable stationary phase, with an eluent system such as a gradient of ethyl acetate in hexane.

Characterization: The identity and purity of this compound should be confirmed using spectroscopic methods.

  • Melting Point: 121-123 °C

  • ¹H NMR: Peaks corresponding to the aromatic protons, two distinct aldehyde protons, a phenolic hydroxyl proton, and a methoxy group.

  • ¹³C NMR: Signals for two distinct aldehyde carbons, aromatic carbons (including those attached to oxygen), and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching of aldehydes (~2750 and ~2850 cm⁻¹), and strong C=O stretching for the aldehyde carbonyls (~1670-1690 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass (180.0423 g/mol ).

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. Direct formylation of vanillin via the Reimer-Tiemann or Duff reactions offers a conceptually simple route but is often hampered by low yields and harsh conditions. For researchers requiring high yields and purity, the hydrolysis of a pre-formed aminal precursor, as detailed by Hocker and Giesecke, represents a superior and highly reliable strategy. As the demand for complex molecular scaffolds grows, the continued development of efficient, safe, and sustainable methods, such as the mechanochemical Duff reaction, will be crucial for the synthesis of this and other valuable chemical intermediates.

References

  • Wikipedia. Duff reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Wikipedia. Reimer–Tiemann reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Filo. B. Iodination of vanillin (4 hydroxy 3 methoxybenzaldehyde) to 5 iodovanillin.

Core Physicochemical & Structural Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Formylvanillin

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Formylvanillin (IUPAC: 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde) is an intriguing aromatic dialdehyde that serves as both a key byproduct in industrial vanillin synthesis and a versatile precursor in synthetic chemistry. Its unique structure, featuring two aldehyde functionalities flanking a phenolic hydroxyl and a methoxy group, imparts a distinct reactivity profile that makes it a valuable building block for more complex molecules, including Schiff bases, heterocyclic compounds, and metal complexes. This guide provides a comprehensive overview of the core physicochemical properties of 5-Formylvanillin, detailing its synthesis, purification, and analytical characterization. We delve into the causality behind experimental protocols and offer field-proven insights into its handling, reactivity, and potential applications, establishing a foundational resource for researchers working with this compound.

5-Formylvanillin, a derivative of vanillin, possesses a second formyl group at the 5-position of the benzene ring. This addition significantly alters the molecule's electronic properties and reactivity compared to its parent compound. The electron-withdrawing nature of the two aldehyde groups increases the acidity of the phenolic proton and influences the electrophilicity of the aromatic ring.

Structural & General Properties
PropertyValueSource(s)
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]
Synonyms 5-Formylvanillin, 4-hydroxy-5-methoxyisophthalaldehyde[1][2]
CAS Number 2931-90-0[2][3]
Molecular Formula C₉H₈O₄[1][3]
Molecular Weight 180.16 g/mol [1][3]
Appearance Solid, white to off-white crystalline powder[4]
Melting Point ~192 °C (Computed)[1]
Boiling Point 308.15 °C (Estimated)[2]
Flash Point 124.8 °C (257 °F) (Estimated)[2]
Solubility Water: 2.61 g/L at 25°C (Est.); Soluble in polar organic solvents (alcohols, ethers)[2][5]
logP (o/w) 0.8 - 1.78 (Computed/Estimated)[1][2]
Molecular Structure

Synthesis_Workflow sub_vanillin Vanillin (Substrate) step1 1. Combine & Heat (~150-160°C) sub_vanillin->step1 sub_hmta Hexamethylenetetramine (Formylating Agent) sub_hmta->step1 reagent_acid Glycerol / Boric Acid (Solvent/Catalyst) reagent_acid->step1 intermediate Iminium Intermediate (In situ) step1->intermediate Electrophilic Aromatic Substitution step2 2. Acid Hydrolysis (e.g., aq. H₂SO₄) intermediate->step2 product_crude Crude 5-Formylvanillin (Mixture) step2->product_crude purification 3. Purification product_crude->purification product_final Pure 5-Formylvanillin purification->product_final

Caption: Workflow for the synthesis of 5-Formylvanillin via the Duff Reaction.

Experimental Protocol: Synthesis of 5-Formylvanillin Causality: This protocol is based on the principles of the Duff reaction, a robust method for ortho-formylation of phenols. [6]The high temperature is necessary to promote the decomposition of HMTA and the subsequent electrophilic attack. Acidic workup is critical for hydrolyzing the intermediate Schiff base to the final aldehyde product.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add vanillin (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glycerol (approx. 5 mL per gram of vanillin).

  • Reaction: Heat the mixture with stirring to 150-160°C. The reaction is typically complete within 1-2 hours, often indicated by a color change.

  • Hydrolysis: Cool the reaction mixture to below 100°C. Slowly add a 1:1 solution of concentrated sulfuric acid and water (approx. 10 mL per gram of vanillin) while stirring. Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the intermediate.

  • Isolation: Cool the mixture to room temperature. The crude product may precipitate. Add water to dilute the glycerol and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50°C).

Purification Protocol: Magnesium Salt Precipitation

A key challenge in handling 5-formylvanillin is its separation from unreacted vanillin. A patented industrial method leverages the differential solubility of their magnesium salts. [7] Causality: This method exploits the presence of two aldehyde groups in 5-formylvanillin. It is proposed that these groups, along with the phenolic hydroxyl, can form a more stable or less soluble chelate with a divalent cation like Mg²⁺ compared to vanillin, which only has one aldehyde group. This difference in chelation and subsequent solubility allows for selective precipitation.

Purification_Workflow crude Crude Product (5-Formylvanillin + Vanillin) dissolve 1. Dissolve in Solvent (e.g., aq. Methanol) crude->dissolve precipitate 2. Add Magnesium Carbonate (or other Mg salt) dissolve->precipitate filter 3. Filter precipitate->filter ppt Insoluble Precipitate (Magnesium 5-formylvanillinate) acidify 4. Acidify Precipitate (e.g., H₂SO₄) ppt->acidify filtrate Filtrate (Contains Vanillin) filter->ppt Solid filter->filtrate Liquid extract 5. Extract with Organic Solvent (e.g., Ethylene Dichloride) acidify->extract pure Pure 5-Formylvanillin (in organic phase) extract->pure

Caption: Purification workflow for 5-Formylvanillin via magnesium salt precipitation.

Experimental Protocol: Purification

  • Dissolution: Dissolve the crude product in a suitable solvent mixture, such as aqueous methanol. [7]2. Precipitation: Add magnesium carbonate or a similar magnesium salt to the solution and stir. The magnesium salt of 5-formylvanillin will selectively precipitate.

  • Filtration: Filter the mixture to isolate the solid magnesium 5-formylvanillinate. The filtrate will contain the more soluble vanillin.

  • Liberation: Suspend the filtered solid in water and carefully acidify with a strong acid (e.g., dilute H₂SO₄) to a pH of ~2-3. This will protonate the phenoxide and break the salt complex, liberating the free 5-formylvanillin.

  • Extraction & Recovery: Extract the aqueous suspension with an appropriate organic solvent, such as dichloromethane or ethylene dichloride. [7]Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized 5-Formylvanillin. The following protocols are standard for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific experimental spectra for 5-formylvanillin are not widely published, the expected chemical shifts can be reliably predicted based on the structure and comparison to vanillin. [8][9] Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~10.5 ppm (s, 1H): Aldehyde proton (C3-CHO), deshielded by the adjacent methoxy group.

  • ~9.9 ppm (s, 1H): Aldehyde proton (C1-CHO).

  • ~7.5-7.7 ppm (d, 2H): Aromatic protons, appearing as two distinct doublets due to their unique environments.

  • ~6.5 ppm (s, 1H, broad): Phenolic hydroxyl proton. Position and intensity can vary with concentration and solvent.

  • ~4.0 ppm (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~195-190 ppm: Two distinct signals for the two aldehyde carbons.

  • ~150-155 ppm: Two signals for the oxygenated aromatic carbons (C-OH and C-OCH₃).

  • ~130-110 ppm: Four signals for the remaining aromatic carbons.

  • ~56 ppm: Methoxy carbon.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of purified 5-formylvanillin in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Integrate the ¹H signals to confirm proton counts. Assign peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 5-formylvanillin will be dominated by vibrations from its hydroxyl, aldehyde, and ether moieties. [10][11] Expected Characteristic IR Peaks (cm⁻¹):

  • 3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.

  • 3100-3000: Aromatic C-H stretching.

  • 2900-2800: Aldehydic C-H stretching (often two weak bands).

  • 1700-1670: Two distinct C=O stretching vibrations for the two non-equivalent aldehyde groups. This is a key distinguishing feature.

  • 1600-1450: Aromatic C=C ring stretching vibrations.

  • 1270-1200 & ~1030: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Protocol for FTIR Analysis (KBr Pellet):

  • Sample Preparation: Thoroughly grind a small amount (~1-2 mg) of dry 5-formylvanillin with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A strong peak at m/z = 180, corresponding to the molecular weight.

  • [M-1]⁺: A peak at m/z = 179, due to the loss of a hydrogen radical from an aldehyde.

  • [M-15]⁺: A peak at m/z = 165, from the loss of a methyl radical (-CH₃).

  • [M-29]⁺: A peak at m/z = 151, from the loss of an aldehyde group (-CHO).

  • Further fragmentation would involve subsequent losses of CO (28 Da).

Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI (Electrospray Ionization) or a GC inlet for EI.

  • Ionization: Ionize the sample using the chosen method (e.g., EI for fragmentation data, ESI for soft ionization and accurate mass).

  • Data Acquisition: Acquire the mass spectrum. For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion peak to analyze its fragmentation products.

  • Data Analysis: Compare the observed molecular ion peak with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Chemical Reactivity & Stability

The reactivity of 5-formylvanillin is dictated by its three functional groups. The two aldehyde groups are primary sites for nucleophilic attack, while the phenolic hydroxyl can act as a nucleophile or an acid.

  • Schiff Base Formation: Both aldehyde groups can react with primary amines to form Schiff bases (imines), making 5-formylvanillin a useful cross-linking agent or a precursor for ligands in coordination chemistry.

  • Oxidation/Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols. The phenolic group makes the molecule susceptible to oxidation, especially under basic conditions, which can lead to polymerization or degradation.

  • Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr).

Stability and Storage: 5-Formylvanillin should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [4]Phenolic compounds can be light-sensitive and may discolor over time. It is incompatible with strong oxidizing agents.

Applications and Biological Relevance

Research specifically on the biological activity of 5-formylvanillin is limited. Early studies noted its comparative toxicity with vanillin and its effects on cardiac tissue in invertebrates. [2]Its primary modern application lies in its role as a chemical intermediate.

  • Synthon in Organic Chemistry: Its bifunctional nature makes it a valuable building block for synthesizing complex heterocyclic systems, macrocycles, and polymers.

  • Ligand Synthesis: It is a precursor for multidentate ligands used in coordination chemistry to create metal complexes with potential catalytic or biological activities. [2] While the parent molecule, vanillin, exhibits a wide range of biological activities including antioxidant, antimicrobial, and anti-inflammatory properties, these have not been extensively documented for 5-formylvanillin itself. [12][13]The limited research on its bioactivity represents a potential area for future investigation, particularly in drug discovery and development where vanillin-based scaffolds are of significant interest.

Conclusion

5-Formylvanillin is a structurally rich aromatic dialdehyde whose physicochemical properties are defined by the interplay of its two formyl groups, phenolic hydroxyl, and methoxy ether. While it is often an impurity to be removed from industrial vanillin, its unique reactivity makes it a valuable and versatile synthon for advanced chemical synthesis. This guide has provided a foundational framework for its properties, synthesis, purification, and characterization, grounded in established chemical principles and protocols. A thorough understanding of these core attributes is critical for any researcher aiming to exploit its full potential in materials science, coordination chemistry, and as a scaffold for novel molecular architectures.

References

  • Wikipedia. (2024). Vanillin.
  • University of Bristol. (2008). Vanillin - Molecule of the Month.
  • CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.
  • Google Patents. (1962). US3049566A - Vanillin purification.
  • ResearchGate. (n.d.). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
  • Wikipedia. (2023). Duff reaction.
  • Google Patents. (1984). US4474994A - Purification of vanillin.
  • The Good Scents Company. (n.d.). 5-formyl vanillin this compound.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308).
  • Drugfuture.com. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Solubility of Things. (n.d.). Vanillin.
  • Sciencemadness.org. (2018). Preparation of 5-hydroxyvanillin.
  • University of Utah Chemistry Department. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
  • PubChemLite. (n.d.). This compound (C9H8O4).
  • PubChem. (n.d.). Vanillin.
  • ResearchGate. (2020). Vanillin Derivatives Showing Various Biological Activities.
  • International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities.
  • Ataman Kimya. (n.d.). VANILLIN.
  • National Center for Biotechnology Information. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source.
  • MDPI. (2022). Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000597 Vanillin at BMRB.
  • ResearchGate. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin.
  • ChemRxiv. (2023). IR of Vanillin: A classic study with a twist.
  • PubMed. (2014). Biological activity of liposomal vanillin.
  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin - NIST WebBook.
  • ResearchGate. (n.d.). FTIR spectrum of doped vanillin.
  • ResearchGate. (n.d.). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP.
  • ResearchGate. (n.d.). a MS SIM chromatogram, b mass spectra of vanillin (peak 1, 9.647 min),....
  • ResearchGate. (n.d.). FTIR spectrum of a standard vanillin, b biovanillin.
  • National Institute of Standards and Technology. (n.d.). Vanillin - NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Vanillin - NIST WebBook.
  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4).

Sources

An In-Depth Technical Guide to 4-Hydroxy-5-methoxyisophthalaldehyde (CAS: 2931-90-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-5-methoxyisophthalaldehyde, a versatile aromatic dialdehyde. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Versatile Building Block

This compound, also known as 5-formylvanillin, is a unique trifunctional aromatic compound possessing a phenolic hydroxyl group, a methoxy group, and two aldehyde functionalities.[1][2][3] This substitution pattern on the benzene ring makes it a valuable intermediate in organic synthesis, offering multiple reaction sites for the construction of complex molecules. Its structural relationship to vanillin, a widely used natural flavoring agent, provides a bio-based foundation for the development of novel polymers and pharmaceutical agents.[4] The presence of two aldehyde groups in a 1,3-relationship allows for the formation of macrocycles and polymers, while the phenolic hydroxyl group can be readily modified to tune the molecule's properties.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2931-90-0[1][7]
Molecular Formula C₉H₈O₄[1][3][8]
Molecular Weight 180.16 g/mol [1][3][9]
Appearance Light yellow to yellow solid[ChemicalBook]
Melting Point 119-121 °C[ChemicalBook]
Boiling Point (Predicted) 308.2 ± 42.0 °C[ChemicalBook]
Density (Predicted) 1.332 ± 0.06 g/cm³[ChemicalBook]
pKa (Predicted) 6.00 ± 0.23[ChemicalBook]
LogP (Predicted) 1.775[ChemicalBook]
Storage Temperature 2-8°C, stored under nitrogen[Sigma-Aldrich]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the two distinct aldehyde carbons, the aromatic carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad peak), the C-H stretch of the aldehydes, the C=O stretch of the aldehyde carbonyl groups (a strong, sharp peak), and C-O stretching vibrations of the ether and phenol.[10][11]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound with a molecular ion peak at m/z 180.16.[1][12] Fragmentation patterns can provide further structural information.

Synthesis Methodologies

The primary and most direct route to this compound involves the formylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming formyl group to the ortho and para positions relative to the hydroxyl group. Given that the para position is already occupied by an aldehyde group, formylation occurs at the available ortho position (C5).

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_duff Duff Reaction cluster_reimer Reimer-Tiemann Reaction Vanillin Vanillin Duff_reagents Hexamethylenetetramine, Glyceroboric acid, 150-160°C Vanillin->Duff_reagents Formylation Reimer_reagents CHCl₃, NaOH, Heat Vanillin->Reimer_reagents Formylation Product 4-Hydroxy-5-methoxy- isophthalaldehyde Duff_reagents->Product Reimer_reagents->Product

Caption: Key synthetic routes to this compound from vanillin.

Protocol 1: Synthesis via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glyceroboric acid.[13] This method is known for its operational simplicity.

Step-by-Step Methodology:

  • Preparation of Glyceroboric acid: In a flask equipped with a mechanical stirrer and a thermometer, combine boric acid and anhydrous glycerol. Heat the mixture to 150-160°C with stirring until the boric acid dissolves completely.

  • Reaction Setup: To the hot glyceroboric acid solution, add vanillin and hexamethylenetetramine. Maintain the temperature at 150-160°C and stir vigorously for 15-20 minutes.

  • Hydrolysis: Cool the reaction mixture to approximately 100°C and add a solution of dilute sulfuric acid.

  • Work-up and Purification: Steam distill the mixture to remove any unreacted starting materials and byproducts. The desired product, this compound, will remain in the distillation residue. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction employs chloroform in a basic solution to generate dichlorocarbene in situ, which then acts as the electrophile.[6][14][15]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve vanillin in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: Heat the biphasic mixture to reflux with continued vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the phenoxide. The crude product can be isolated by filtration or extraction with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The presence of three distinct functional groups imparts a rich and versatile reactivity to this compound, making it a valuable scaffold for further chemical modifications.

Diagram 2: Reactivity Map of this compound

Reactivity_Map cluster_aldehydes Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions cluster_ring Aromatic Ring Reactions Core 4-Hydroxy-5-methoxy- isophthalaldehyde Schiff_Base Schiff Base Formation (R-NH₂) Core->Schiff_Base Condensation Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Olefination Condensation Knoevenagel Condensation (Active Methylene) Core->Condensation Condensation Alkylation O-Alkylation (R-X, base) Core->Alkylation Etherification Esterification Esterification (Acyl chloride) Core->Esterification Acylation Electrophilic_Sub Further Electrophilic Substitution Core->Electrophilic_Sub Substitution

Caption: Overview of the key reaction sites on this compound.

Reactions of the Aldehyde Groups

The two aldehyde groups are the most reactive sites for nucleophilic addition and condensation reactions.

  • Schiff Base Formation: The aldehydes readily react with primary amines to form Schiff bases (imines).[16][17][18] The bifunctional nature of the molecule allows for the formation of bis-Schiff bases when reacted with two equivalents of an amine, or polymeric structures when reacted with diamines. These Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are also investigated for their biological activities.

  • Wittig Reaction: The aldehyde groups can be converted to alkenes via the Wittig reaction, providing a route to stilbene-like derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of new carbon-carbon bonds and highly functionalized products.[19]

  • Reductive Amination: The aldehydes can be converted to amines through reductive amination, providing a pathway to aminomethylated derivatives.

Reactions of the Phenolic Hydroxyl Group

The acidic phenolic hydroxyl group can be readily deprotonated and undergo various substitution reactions.

  • O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.[8][20][21] These reactions are typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) and an alkyl or acyl halide. This modification can be used to protect the hydroxyl group or to introduce new functional moieties to modulate the molecule's biological activity or physical properties.

Reactions of the Aromatic Ring

The aromatic ring is activated by the electron-donating hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although the existing bulky substituents may provide some steric hindrance.

Applications in Research and Development

The unique structural features of this compound make it an attractive starting material in several areas of chemical research.

Polymer Chemistry

The presence of two aldehyde groups makes this molecule a suitable monomer for the synthesis of polymers.[4] Condensation polymerization with diamines can lead to the formation of polyimines (poly-Schiff bases), which are of interest for their thermal stability and potential applications in materials science. Furthermore, its derivatives can be incorporated into various polymer backbones to impart specific functionalities.[22][23]

Drug Discovery and Medicinal Chemistry

As a derivative of vanillin, this compound is a promising scaffold in drug discovery. Vanillin and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The ability to readily derivatize the aldehyde and hydroxyl groups allows for the synthesis of libraries of compounds for screening against various biological targets. The formation of Schiff bases with different amines is a common strategy to generate novel compounds with potential therapeutic applications.[18][24]

Supramolecular Chemistry and Macrocycle Synthesis

The 1,3-disposition of the aldehyde groups makes this compound an ideal precursor for the synthesis of macrocyclic compounds.[5][25][26] Condensation with diamines or other bifunctional linkers can lead to the formation of macrocycles with defined cavity sizes, which can act as host molecules in supramolecular chemistry or as ligands for metal complexes.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, materials science, and medicinal chemistry. Its straightforward synthesis from the bio-renewable resource vanillin further enhances its appeal. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers looking to exploit the unique chemistry of this compound. The detailed protocols and reactivity map serve as a practical starting point for the design and execution of novel synthetic strategies.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

This document eschews a rigid, templated approach. Instead, it provides a logical, field-proven workflow that begins with establishing the molecular formula and proceeds through the identification of functional groups to the final, detailed mapping of the atomic framework. We will explore not just the what but the why behind each analytical choice, demonstrating how a multi-technique, orthogonal approach provides a self-validating system for structure confirmation.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Core Objective: To ascertain the precise molecular weight and elemental composition, providing the fundamental building blocks for the structural puzzle.

Expertise & Rationale: While standard mass spectrometry can provide a nominal mass, it is insufficient for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). Therefore, High-Resolution Mass Spectrometry (HRMS), typically utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, is the authoritative choice. Its ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the confident prediction of the molecular formula.

Expected Data & Interpretation: For C₉H₈O₄, the exact monoisotopic mass is 180.04226 Da.[1][4] In a typical electrospray ionization (ESI) HRMS experiment, we would expect to observe the molecular ion in various adducted forms. The analysis of these adducts provides converging lines of evidence for the parent mass.

Ion SpeciesPredicted m/z[4]
[M]⁺180.04170
[M+H]⁺181.04953
[M+Na]⁺203.03147
[M-H]⁻179.03497

The experimental observation of these ions, particularly the [M+H]⁺ ion at m/z 181.0495, within a narrow mass tolerance window (typically < 5 ppm), provides high confidence in the elemental formula C₉H₈O₄. Further analysis by techniques like Electron Ionization (EI) would yield fragmentation patterns, providing initial clues about the molecule's substructures, such as the loss of an aldehyde group (-29 Da) or a methoxy group (-31 Da).[5]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Operate in both positive and negative ion modes to capture all relevant adducts.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da) for several minutes to obtain a high-quality averaged spectrum.

  • Data Analysis: Process the raw data using the instrument's software. Identify the peaks corresponding to the expected adducts and compare their measured exact masses to the theoretical values to calculate the mass error in ppm.

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Analyte Analyte Sample Dilute_Sample ~10 µg/mL Solution Analyte->Dilute_Sample Dissolve Solvent Methanol/ACN Solvent->Dilute_Sample ESI Electrospray Ionization TOF TOF Mass Analyzer ESI->TOF Accelerate Ions Detector Detector TOF->Detector Separate by m/z Mass_Spectrum Mass Spectrum Formula_Confirmation Confirm C₉H₈O₄ Mass_Spectrum->Formula_Confirmation < 5 ppm error

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

Core Objective: To identify the principal functional groups present in the molecule, which serves as a rapid and reliable method for preliminary structural confirmation.

Expertise & Rationale: Infrared (IR) spectroscopy is a powerful tool for identifying specific covalent bonds within a molecule.[6] Each functional group (e.g., O-H, C=O, C-O) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation and provides high-quality data.

Expected Data & Interpretation: The IR spectrum of 4-Hydroxy-5-methoxyisophthalaldehyde is expected to display several key absorption bands that correspond directly to its constituent functional groups.

Functional GroupBond TypeExpected Absorption (cm⁻¹)Characteristics
PhenolO-H stretch3550 - 3200Strong, broad band[7]
Aromatic RingC-H stretch~3030Variable, often sharp[7]
AldehydeC-H stretch2850 & 2750Two medium, sharp bands[8]
AldehydeC=O stretch1705 - 1690Strong, sharp "stake"[8][9]
Aromatic RingC=C stretch1700 - 1500Multiple medium bands[7]
Ether/PhenolC-O stretch1300 - 1000Strong, sharp bands

Trustworthiness through Causality: The presence of the two characteristic aldehyde C-H stretching bands near 2750 and 2850 cm⁻¹ is a crucial diagnostic feature that helps distinguish an aldehyde from a ketone. Furthermore, the position of the strong C=O carbonyl stretch below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring, which lowers the bond energy.[8] The very broad O-H absorption confirms the presence of the hydroxyl group, which is likely involved in hydrogen bonding.

Experimental Protocol: FTIR-ATR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Part 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To establish the precise connectivity of all atoms in the molecule, providing an unambiguous and detailed structural map.

Expertise & Rationale: NMR spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. While 1D experiments (¹H and ¹³C) provide information on the chemical environment and number of unique nuclei, it is the suite of 2D experiments (COSY, HSQC, HMBC) that allows us to piece the molecular puzzle together bond by bond.

For clarity, the following standard numbering will be used:

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Proton(s)MultiplicityApprox. Chemical Shift (δ ppm)Rationale
H-α¹, H-α²2 x Singlet9.8 - 10.2Deshielded aldehyde protons. Distinct due to different proximity to -OH and -OCH₃ groups.
H-2, H-62 x Singlet7.2 - 7.6Aromatic protons. Likely appear as singlets due to the lack of adjacent protons (meta-coupling is often too small to resolve).
-OCH₃Singlet3.9 - 4.1Standard chemical shift for aryl methoxy protons.[10]
-OHBroad Singlet5.0 - 11.0Chemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange.
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon(s)Approx. Chemical Shift (δ ppm)Rationale
C-α¹, C-α²190 - 193Highly deshielded aldehyde carbonyl carbons.[11]
C-4, C-5145 - 155Aromatic carbons directly attached to oxygen are significantly deshielded.
C-1, C-3130 - 140Aromatic carbons bearing the aldehyde substituents.
C-2, C-6110 - 120Quaternary aromatic carbons shielded relative to the oxygen- and carbonyl-bearing carbons.
-OCH₃55 - 60Typical shift for a methoxy carbon.[10]
2D NMR: Connecting the Pieces

Trustworthiness through Correlation: 1D NMR data suggests a plausible structure, but 2D NMR provides the definitive proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to (¹JCH coupling).[12] It allows for the unambiguous assignment of the signals for C-2/H-2, C-6/H-6, and the methoxy group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH and ³JCH), allowing the assembly of the molecular fragments.[12]

Key Expected HMBC Correlations:

  • The methoxy protons (-OCH₃) will show a strong correlation to C-5, confirming the position of the methoxy group.

  • The aldehyde proton H-α¹ will show correlations to C-1, C-2, and C-6.

  • The aldehyde proton H-α² will show correlations to C-3, C-2, and C-4.

  • Aromatic proton H-2 will show correlations to C-1, C-3, C-4, and C-6.

  • Aromatic proton H-6 will show correlations to C-1, C-4, and C-5.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with hydroxyl protons) in a clean 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum.

  • ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra: Sequentially run the COSY, HSQC, and HMBC experiments using standard instrument pulse programs. Optimize acquisition and processing parameters for the best resolution and sensitivity.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_data Data Interpretation H1 ¹H NMR Proton_Env Proton Environments H1->Proton_Env C13 ¹³C NMR Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton HSQC HSQC CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Assemble Fragments (²J, ³J) HMBC->Long_Range_Connectivity Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for structure elucidation using NMR spectroscopy.

Caption: Key expected HMBC correlations for structural assembly.

Part 4: Synthesis of Evidence for Final Confirmation

The power of this multi-technique approach lies in its self-validating nature. No single experiment provides the complete picture, but together, they build an irrefutable case for the structure of this compound.

The logical flow is as follows:

  • HRMS provides the exact elemental formula: C₉H₈O₄.

  • FTIR confirms the presence of the required functional groups: a phenol (-OH), two aldehydes (-CHO), a methoxy ether (-OCH₃), and an aromatic ring.

  • ¹H and ¹³C NMR provide a census of all hydrogen and carbon atoms, confirming they match the molecular formula and revealing their electronic environments.

  • 2D NMR (HSQC & HMBC) acts as the final arbiter, assembling the atoms and functional groups into a single, unambiguous constitutional isomer, locking the aldehydes, hydroxyl, and methoxy groups into their correct positions on the benzene ring.

This integrated approach ensures the highest level of scientific integrity and trustworthiness, delivering a final structure that is not merely proposed, but rigorously proven.

Final_Confirmation MS Mass Spectrometry (HRMS) Result_MS Elemental Formula C₉H₈O₄ MS->Result_MS IR Infrared Spectroscopy (FTIR) Result_IR Functional Groups (-OH, -CHO, -OCH₃, Ar) IR->Result_IR NMR NMR Spectroscopy (1D & 2D) Result_NMR Atomic Connectivity & Framework NMR->Result_NMR Final_Structure Unambiguous Structure of 4-Hydroxy-5-methoxy- isophthalaldehyde Result_MS->Final_Structure Confirms Mass Result_IR->Final_Structure Confirms Groups Result_NMR->Final_Structure Confirms Connectivity

Caption: Integrated workflow for unambiguous structure confirmation.

References

  • Supporting Information. Royal Society of Chemistry.
  • PubChemLite. This compound (C9H8O4). PubChemLite.
  • Table of Contents. The Royal Society of Chemistry.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB.
  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. National Center for Biotechnology Information.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • INFRARED SPECTROSCOPY (IR). INFRARED SPECTROSCOPY (IR).
  • Michigan State University. Infrared Spectroscopy. MSU Chemistry.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.
  • Drugfuture. This compound. Drugfuture.com.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). HMDB.
  • University of Colorado Boulder. IR Absorption Table. Organic Chemistry at CU Boulder.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0296197). NP-MRD.
  • Columbia University. HSQC and HMBC. NMR Core Facility.
  • PubMed Central (PMC). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health.
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
  • ResearchGate. 1 H-NMR spectrum of 2-hydroxy-3-methoxy bezaldehyde thiosemicarbazone (HMBATSC). ResearchGate.
  • Gryko, D. T., et al. (2010). Mass spectrometry studies on meso-substituted corroles and their photochemical decomposition products. Journal of Mass Spectrometry.
  • Ghaemy, M., & Bhrani, B. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society.
  • Parimala, K., & Manimegalai, S. (2022). Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. Indian Journal of Pure & Applied Physics.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Kawai, Y., et al. (2007). Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry. Chemical Research in Toxicology.

Sources

4-Hydroxy-5-methoxyisophthalaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-5-methoxyisophthalaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (also known as 5-formylvanillin), a key aromatic dialdehyde derived from vanillin. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and significant applications as a versatile building block in medicinal chemistry and materials science. We will explore the causality behind synthetic choices, provide validated experimental protocols, and discuss its utility in the development of novel therapeutic agents, supported by authoritative references.

Introduction and Core Concepts

This compound, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde, is a unique derivative of vanillin distinguished by the presence of a second aldehyde group at the C5 position of the benzene ring.[1] This bifunctional nature makes it a highly valuable intermediate in organic synthesis. While vanillin itself is a cornerstone in flavor chemistry and a well-established scaffold in drug design, the addition of a second formyl group opens up new avenues for creating complex molecular architectures, such as Schiff bases, polymers, and macrocycles.[2] Its structural relationship to vanillin means it can be readily prepared from bio-renewable feedstocks, aligning with the principles of green chemistry.

The presence of two aldehyde groups with different steric and electronic environments, alongside a phenolic hydroxyl group, allows for selective and sequential reactions, making it a powerful tool for constructing diverse chemical libraries for drug discovery.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical identification.

PropertyValueReference
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]
Synonyms 5-Formylvanillin, 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde[1]
CAS Number 2931-90-0[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [3]
Appearance Solid
Storage Store in an inert atmosphere, 2-8°C

Synthesis and Mechanistic Insights

The most common and logical laboratory-scale synthesis of this compound is achieved through the ortho-formylation of vanillin. The Reimer-Tiemann reaction is the classical method for this transformation.[4][5]

The Reimer-Tiemann Reaction: A Validated Protocol

The Reimer-Tiemann reaction involves the reaction of a phenol (in this case, vanillin) with chloroform in a strongly basic aqueous solution.[4][5][6] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[4][7] The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

G cluster_reagents Reagents cluster_process Reaction & Workup Vanillin Vanillin Mix Mix & Heat (e.g., 70°C) in biphasic system Vanillin->Mix Base NaOH (aq) Base->Mix Chloroform Chloroform (CHCl₃) Chloroform->Mix Acidify Acidify (e.g., HCl) to pH 4-5 Mix->Acidify After reaction (e.g., 3h) Extract Extract with Organic Solvent (EtOAc) Acidify->Extract Purify Purify (Column Chromatography or Recrystallization) Extract->Purify Product 4-Hydroxy-5-methoxy- isophthalaldehyde Purify->Product

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1.0 equiv) in a 2:1 solution of ethanol and water containing an excess of sodium hydroxide (approx. 8.0 equiv).

  • Heating: Heat the solution to 70°C with vigorous stirring to form the sodium phenoxide salt.[7]

  • Addition of Chloroform: Add chloroform (2.0-3.0 equiv) dropwise over 1 hour. The reaction is often biphasic, requiring rapid stirring to ensure mixing between the aqueous and organic layers.[4][7]

  • Reaction: Maintain the reaction mixture at 70°C for an additional 3 hours. The solution will typically darken.

  • Workup: Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid. The product will often precipitate as a solid.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Based on its structure and available spectral data, the following key signals are expected.[8]

    • Aldehyde Protons (~9.7-10.5 ppm): Two distinct singlets are expected for the two aldehyde protons due to their different chemical environments. These appear far downfield.[9][10]

    • Aromatic Protons (~7.0-7.5 ppm): Two singlets (or doublets with very small coupling) corresponding to the two protons on the aromatic ring.

    • Phenolic Proton (~6.0-11.0 ppm): A broad singlet for the hydroxyl proton. Its chemical shift is highly dependent on solvent and concentration.[9]

    • Methoxy Protons (~3.9 ppm): A sharp singlet integrating to three protons for the -OCH₃ group.[9]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the two aldehyde carbonyls (~190-200 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).

  • Infrared (IR) Spectroscopy: Key absorbances will include a broad O-H stretch (~3200-3500 cm⁻¹), sharp C=O stretches for the aldehydes (~1670-1700 cm⁻¹), and C-O stretches for the ether and phenol groups (~1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak corresponding to its molecular weight (e.g., [M-H]⁻ at m/z 179.03).

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The vanillin scaffold is a "privileged structure" in medicinal chemistry, known to be a component of molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

Precursor for Schiff Base Ligands and Metal Complexes

The dual aldehyde functionality allows for the straightforward synthesis of bis-Schiff bases by condensation with primary amines. These ligands are exceptional chelating agents for various metal ions. The resulting metal complexes have been investigated for their therapeutic potential. For instance, metal complexes derived from related vanillin derivatives have been evaluated for antileukemia and antibacterial activity.[11][12]

G Start 4-Hydroxy-5-methoxy- isophthalaldehyde Schiff Bis-Schiff Base (Ligand) Start->Schiff - 2 H₂O Amine + 2 R-NH₂ (Primary Amine) Complex Bioactive Metal Complex Schiff->Complex Metal + Metal Salt (e.g., Cu²⁺, Ni²⁺)

Building Block for Heterocycles and Macrocycles

The two aldehyde groups can participate in cyclocondensation reactions with various dinucleophiles to construct complex heterocyclic and macrocyclic structures. These larger scaffolds are of significant interest in host-guest chemistry and for developing agents that can target larger biological interfaces, such as protein-protein interactions.

Platform for Bioactive Hybrids

Vanillin and its derivatives are frequently used to synthesize hybrid molecules, combining the vanillin scaffold with another known bioactive pharmacophore to create compounds with potentially synergistic or novel activities.[2] this compound serves as an ideal anchor for attaching two such pharmacophores, enabling the creation of novel dual-action drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: May cause skin and eye irritation (H315, H319).

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264).

  • Storage: Should be stored in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde and phenol groups.

Conclusion

This compound is more than just a chemical curiosity; it is a potent and versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis from renewable vanillin, combined with its unique bifunctional reactivity, positions it as a key building block for the next generation of complex organic molecules. This guide has provided the foundational knowledge, validated protocols, and synthetic context necessary for researchers to confidently incorporate this valuable compound into their discovery and development workflows.

References

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • The Good Scents Company. (n.d.). 5-formyl vanillin this compound.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). (a) and (b) are the synthesis process of 5‐methyl‐vanillin and....
  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
  • MDPI. (2023). Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin.
  • National Institutes of Health (NIH). (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • The Good Scents Company. (n.d.). 5-formyl vanillin.

Sources

5-Formylvanillin: A Technical Guide to a Versatile Aromatic Dialdehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Formylvanillin, systematically known as 4-hydroxy-5-methoxyisophthalaldehyde, is a unique aromatic compound distinguished by the presence of two aldehyde functional groups, alongside hydroxyl and methoxy moieties characteristic of its parent compound, vanillin. While often identified as a byproduct in the industrial synthesis of vanillin, 5-formylvanillin is emerging as a valuable and versatile building block in its own right. Its distinct structural features offer a rich platform for the synthesis of a diverse array of derivatives, including Schiff bases and chalcones, which are of significant interest to researchers in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and synthetic applications of 5-formylvanillin, tailored for researchers, scientists, and professionals in drug development.

Introduction: Beyond a Byproduct

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most widely used flavoring agents globally, with a rich history of both natural extraction and chemical synthesis.[1] In the pursuit of synthetic vanillin, various related structures are often co-produced, one of which is 5-formylvanillin.[2] This dialdehyde, while possessing a faint, green aroma, is not primarily valued for its organoleptic properties.[3] Instead, its significance lies in its chemical reactivity. The presence of two aldehyde groups, one ortho and one para to the phenolic hydroxyl group, imparts differential reactivity, making it a fascinating substrate for selective chemical transformations. This guide will delve into the scientific underpinnings of 5-formylvanillin, exploring its journey from a synthetic curiosity to a valuable intermediate in the creation of complex molecules.

Discovery and Historical Context

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-formylvanillin is paramount for its effective use in research and synthesis.

PropertyValueReference(s)
CAS Number 2931-90-0[4]
Molecular Formula C₉H₈O₄[4]
Molecular Weight 180.16 g/mol [4]
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[4]
Synonyms 5-Formylvanillin, this compound[4]
Appearance Crystalline solid
Boiling Point 308.15 °C (estimated)[3]
Melting Point 121-124 °C
Solubility Soluble in ethanol and other organic solvents.[5]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of 5-formylvanillin.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. A representative spectrum shows distinct signals for the aromatic protons, the two aldehyde protons, the methoxy protons, and the hydroxyl proton.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. It will show distinct peaks for the two carbonyl carbons of the aldehyde groups, the aromatic carbons, and the methoxy carbon. While a dedicated spectrum for 5-formylvanillin is not widely published, the expected shifts can be predicted based on the structure and comparison with vanillin.[6][7]

  • IR (Infrared) Spectroscopy: The IR spectrum of 5-formylvanillin is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic ring and aldehyde groups, C=O stretching of the two aldehyde groups (which may be distinct), and C-O stretching of the methoxy and phenolic groups.[8]

  • MS (Mass Spectrometry): The mass spectrum of 5-formylvanillin would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the formyl groups and other characteristic fragments.[9]

Synthesis of 5-Formylvanillin

The synthesis of 5-formylvanillin can be approached through the direct formylation of vanillin. Several classical organic reactions for the formylation of phenols are applicable.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[10] Applying this reaction to vanillin would be expected to introduce a formyl group at the 5-position, ortho to the hydroxyl group.

G Vanillin Vanillin Product 5-Formylvanillin Vanillin->Product Reimer-Tiemann Reaction Reagents CHCl₃, NaOH, H₂O, Δ

Caption: Reimer-Tiemann formylation of vanillin to yield 5-formylvanillin.

Causality behind Experimental Choices: The use of a strong base (NaOH) is crucial for the deprotonation of both the phenol and chloroform, leading to the formation of the highly reactive dichlorocarbene intermediate, which is the electrophile in this aromatic substitution reaction. The reaction is typically heated to promote the reaction rate.

Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically boric acid or acetic acid.[11] This method also favors ortho-formylation of phenols.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), to formylate activated aromatic rings.

A detailed experimental protocol for the synthesis of 5-formylvanillin from vanillin is described in Organic Syntheses. This procedure involves the reaction of vanillin with hexamethylenetetramine in acetic acid, followed by hydrolysis.[12]

Experimental Protocol: Synthesis of 5-Formylvanillin (Adapted from Organic Syntheses) [12]

  • Reaction Setup: In a flask equipped with a reflux condenser, a mixture of vanillin, hexamethylenetetramine, and glacial acetic acid is prepared.

  • Heating: The reaction mixture is heated to reflux for a specified period.

  • Hydrolysis: After cooling, the mixture is hydrolyzed by the addition of water and hydrochloric acid.

  • Work-up: The product is isolated by filtration, washed with water, and dried.

  • Purification: The crude 5-formylvanillin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-formylvanillin stems from the presence of its multiple reactive sites. The two aldehyde groups exhibit different reactivities, with the aldehyde at the 3-position (ortho to the hydroxyl group) being generally more reactive in nucleophilic addition reactions due to intramolecular hydrogen bonding with the phenolic proton.[5]

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. 5-Formylvanillin can react with one or two equivalents of an amine to form mono- or di-Schiff bases. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]

G 5-Formylvanillin 5-Formylvanillin SchiffBase Schiff Base Derivative 5-Formylvanillin->SchiffBase Condensation Amine R-NH₂

Caption: General scheme for the synthesis of Schiff bases from 5-formylvanillin.

Experimental Protocol: General Procedure for Schiff Base Synthesis [5]

  • Dissolution: 5-Formylvanillin is dissolved in a suitable solvent, such as anhydrous ethanol, with gentle warming.

  • Amine Addition: An equimolar amount of the desired aromatic or aliphatic amine, also dissolved in ethanol, is added dropwise to the solution of 5-formylvanillin at room temperature.

  • Reaction: The reaction mixture is stirred for a period, typically a few hours, during which the Schiff base product often precipitates out of solution.

  • Isolation: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried.

  • Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods (IR, NMR).

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for the biosynthesis of flavonoids and exhibit a broad spectrum of biological activities.[16][17] 5-Formylvanillin can undergo a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone) in the presence of a base to yield chalcone derivatives.

G 5-Formylvanillin 5-Formylvanillin Chalcone Chalcone Derivative 5-Formylvanillin->Chalcone Claisen-Schmidt Condensation Ketone R-CO-CH₃

Sources

A Comprehensive Spectroscopic Guide to 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-Formylvanillin, is a key aromatic building block in organic synthesis. Its trifunctional nature, featuring a phenol, a methoxy ether, and two aldehyde groups, makes it a versatile precursor for the synthesis of polymers, macrocycles, and various biologically active molecules. An unambiguous structural confirmation is paramount for its application in complex synthetic pathways, and this relies on a thorough analysis of its spectroscopic data.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No: 2931-90-0, Molecular Formula: C₉H₈O₄, Molecular Weight: 180.16 g/mol ).[1][2] The content herein is curated for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of each proton in the molecule. The electron-withdrawing aldehyde groups and electron-donating hydroxyl and methoxy groups create a distinct and predictable pattern of signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as protic solvents can lead to the exchange of the hydroxyl proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

Data Interpretation and Key Insights

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationJ (Hz) (Predicted)
Aldehyde Protons (-CHO)~10.2 - 10.4Singlet (s)2H-
Aromatic Proton (H-6)~7.8Doublet (d)1H~2-3
Aromatic Proton (H-2)~7.5Doublet (d)1H~2-3
Methoxy Protons (-OCH₃)~3.9Singlet (s)3H-
Hydroxyl Proton (-OH)~9.0 - 11.0 (variable)Broad Singlet (br s)1H-
  • Aldehydic Protons: The two aldehyde protons are highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing them to appear far downfield as sharp singlets.[3]

  • Aromatic Protons: The two aromatic protons (H-2 and H-6) are not equivalent. They appear as doublets due to coupling with each other (meta-coupling), which typically has a small coupling constant (J) of 2-3 Hz. Their specific chemical shifts are influenced by the electronic effects of the adjacent substituents. Electron-withdrawing groups like -CHO deshield protons, shifting them downfield.[4]

  • Methoxy Protons: The three protons of the methoxy group are equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Hydroxyl Proton: The phenolic proton's chemical shift is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.

Logical Relationship: Aromatic Proton Coupling The diagram below illustrates the meta-coupling interaction between the two aromatic protons, H-2 and H-6, leading to their characteristic doublet splitting pattern.

G cluster_molecule This compound cluster_coupling Spin-Spin Coupling mol H2 H-2 H6 H-6 H2->H6 J-coupling (~2-3 Hz)

Caption: meta-Coupling between aromatic protons H-2 and H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to produce a spectrum where each unique carbon appears as a singlet.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal.[5]

Data Interpretation and Key Insights

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
Aldehyde Carbons (C=O)~190 - 192
Aromatic C-OH (C-4)~150 - 155
Aromatic C-OCH₃ (C-5)~145 - 150
Aromatic C-CHO (C-1, C-3)~130 - 135
Aromatic CH (C-2, C-6)~110 - 115
Methoxy Carbon (-OCH₃)~56
  • Carbonyl Carbons: The aldehyde carbonyl carbons are the most deshielded carbons in the spectrum, appearing at very high chemical shifts (downfield) due to the large electronegativity of the attached oxygen.[5][6][7]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. Carbons attached to oxygen (C-4 and C-5) are significantly downfield. The carbons bearing the aldehyde groups (C-1 and C-3) and the carbons bearing protons (C-2 and C-6) have distinct chemical shifts reflecting the overall electronic environment of the ring.

  • Methoxy Carbon: The carbon of the methoxy group appears in the typical aliphatic ether region around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500 (broad)O-H stretchPhenol
3100 - 3000C-H stretchAromatic
2850 & 2750 (often weak)C-H stretchAldehyde
1680 - 1700 (strong)C=O stretchAldehyde (conjugated)
1580 - 1600C=C stretchAromatic Ring
~1270 (strong)C-O stretchAryl Ether
~1200C-O stretchPhenol
  • O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[8]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly useful as it appears in a region with few other absorptions.[9][10][11]

  • C=O Stretch: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl groups of the aldehydes. The position is at a lower wavenumber than for saturated aldehydes due to conjugation with the aromatic ring.[8][11]

  • C-O Stretches: Strong bands in the fingerprint region (around 1200-1300 cm⁻¹) correspond to the C-O stretching vibrations of the aryl ether and the phenolic group.[8]

Visualization: Key IR Absorptions This diagram highlights the characteristic IR absorption regions for the primary functional groups in this compound.

G cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) OH Phenol (-OH) OH_region ~3300 (broad) OH->OH_region CHO Aldehyde (-CHO) CHO_CH_region ~2750 & ~2850 CHO->CHO_CH_region CHO_CO_region ~1690 (strong) CHO->CHO_CO_region Ar Aromatic Ring Ar_region ~1600 & ~1500 Ar->Ar_region Ether Ether (-OCH3) Ether_region ~1270 (strong) Ether->Ether_region

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Data Interpretation and Key Insights

m/zProposed FragmentComments
180[M]⁺Molecular ion peak. Its presence is expected due to the stability of the aromatic ring.[12][13]
179[M-H]⁺Loss of a hydrogen radical, likely from an aldehyde group. A common fragmentation for aldehydes.
165[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
151[M-CHO]⁺Loss of a formyl radical.
123[M-CHO-CO]⁺Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment.
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 180, corresponding to the molecular weight of the compound (C₉H₈O₄). Aromatic compounds generally give a relatively intense molecular ion peak due to the stability of the ring system.[12][13]

  • Fragmentation Pattern: The fragmentation is dictated by the functional groups. Common losses include:

    • Loss of H• (M-1): A peak at m/z 179 is expected from the loss of a hydrogen atom from one of the aldehyde groups.

    • Loss of •CH₃ (M-15): A peak at m/z 165 arises from the cleavage of the methyl group from the methoxy ether.[14][15]

    • Loss of •CHO (M-29): A peak at m/z 151 corresponds to the loss of a formyl radical.

    • Further Fragmentation: Subsequent loss of stable neutral molecules like carbon monoxide (CO) from fragment ions is also a common pathway for aromatic aldehydes.[13]

Plausible Fragmentation Pathway The following diagram illustrates a primary fragmentation pathway for this compound under electron ionization.

G M Molecular Ion m/z = 180 M_minus_H [M-H]⁺ m/z = 179 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 165 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z = 151 M->M_minus_CHO - •CHO M_minus_CHO_minus_CO [M-CHO-CO]⁺ m/z = 123 M_minus_CHO->M_minus_CHO_minus_CO - CO

Caption: A simplified EI-MS fragmentation pathway.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework and the specific environment of each atom. IR spectroscopy confirms the presence of the key hydroxyl, aldehyde, and ether functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the assigned structure. This comprehensive guide serves as a foundational reference for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

  • Jakobsen, P. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]
  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. [Link]
  • Scribd.
  • Whitman College. GCMS Section 6.13. [Link]
  • Studylib.
  • National Institutes of Health. (2017). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
  • YouTube. (2023).
  • ResearchGate. 1 H NMR spectrum of (a) isophthalaldehyde and (b) the reaction mixture.... [Link]
  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. [Link]
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • University of Colorado Boulder. IR: aldehydes. [Link]

Sources

solubility of 4-Hydroxy-5-methoxyisophthalaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxy-5-methoxyisophthalaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 2931-90-0), a key aromatic aldehyde in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile, the underlying physicochemical principles, and a robust experimental framework for its determination.

Introduction to this compound: A Molecule of Interest

This compound, also known as 5-formylvanillin, is a substituted aromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of approximately 180.16 g/mol .[1] Its structure, featuring a hydroxyl group, a methoxy group, and two aldehyde functionalities on a benzene ring, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its behavior in various solvents. Understanding its solubility is paramount for applications ranging from reaction engineering and purification to formulation development in medicinal chemistry.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The solubility of this compound is governed by the interplay of its functional groups with the solvent's properties.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. This suggests a degree of solubility in polar protic solvents. However, the largely nonpolar benzene ring may limit extensive solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the aldehyde and hydroxyl groups, this compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The aromatic ring provides some nonpolar character. However, the presence of multiple polar functional groups suggests that solubility in purely nonpolar solvents will be limited. A synthesis procedure mentions suspending the compound in dichloromethane, indicating it is not freely soluble in this solvent.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₄PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 192°-195° CBenchchem[4]
InChIKey YVNRFQCFZVYDRO-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC(=CC(=C1O)C=O)C=OPubChem[1]

Quantitative Solubility Profile (Predicted and Experimental)

While extensive quantitative solubility data for this compound is not widely published, the following table provides a qualitative prediction based on chemical principles. This table is intended to serve as a template for researchers to populate with their own experimentally determined data.

Solvent ClassSolventPredicted Qualitative SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Protic WaterSparingly SolubleUser to determine
EthanolSolubleUser to determine
MethanolSolubleUser to determine
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleUser to determine
Dimethylformamide (DMF)Highly SolubleUser to determine
AcetoneSolubleUser to determine
Nonpolar HexaneInsolubleUser to determine
TolueneSparingly SolubleUser to determine
Dichloromethane (DCM)Sparingly SolubleUser to determine

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.[5]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantification prep_solution Add excess this compound to solvent equilibration Equilibrate at constant temperature (e.g., 24-48h) prep_solution->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation filtration Filter supernatant (0.22 µm PTFE filter) centrifugation->filtration dilution Dilute saturated solution filtration->dilution hplc_analysis Analyze by validated HPLC method dilution->hplc_analysis quantification Calculate concentration from calibration curve hplc_analysis->quantification

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.[5]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop and validate an HPLC method for the compound. A reverse-phase C18 column is often a good starting point.

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Inject the filtered sample (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a theoretical framework for understanding its solubility profile, based on its molecular structure. Furthermore, a detailed, actionable protocol for the experimental determination of its solubility has been presented. By following this guide, researchers can confidently and accurately characterize the solubility of this important compound in solvents relevant to their work, thereby accelerating their research and development efforts.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
  • Synthesis routes of this compound. (n.d.). Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. (n.d.). PubChem.
  • This compound. (2025, July 16). ChemicalBook.
  • This compound synthesis. (n.d.). ChemicalBook.
  • This compound (C9H8O4). (n.d.). PubChemLite.
  • Analytical Methods. (2024, March 7). CONICET.
  • 2931-90-0|this compound|BLD Pharm. (n.d.).
  • This compound. (n.d.). Drugfuture.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. (2018, July 4). ResearchGate.
  • Solubility profile of 4-Hydroxybenzamide in different solvents. (n.d.). Benchchem.

Sources

A Guide to the Thermal Stability Analysis of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 4-Hydroxy-5-methoxyisophthalaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Understanding the thermal behavior of this molecule is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing the purity and stability of the final product. This document outlines the fundamental principles of thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides detailed experimental protocols for their application to this compound. Furthermore, this guide delves into the interpretation of the resulting data, proposing potential thermal decomposition pathways based on established chemical principles and literature on analogous structures.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound, a substituted aromatic dialdehyde, serves as a versatile building block in organic synthesis. Its molecular structure, featuring hydroxyl, methoxy, and two aldehyde functional groups, offers multiple reaction sites, making it a valuable precursor for a range of complex molecules. However, this functional complexity also introduces potential thermal liabilities. The presence of aldehyde groups, for instance, can render the molecule susceptible to oxidation and decarbonylation at elevated temperatures.

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of academic interest; it is a critical parameter with far-reaching implications for drug development and manufacturing. Inadequate thermal stability can lead to:

  • Degradation and Impurity Formation: Thermal decomposition can generate impurities that may be difficult to separate from the desired product, potentially impacting its efficacy and safety.

  • Process Safety Hazards: Uncontrolled exothermic decomposition reactions can lead to thermal runaway events, posing significant safety risks in a manufacturing environment.

  • Reduced Shelf Life: A thermally unstable compound will have a shorter shelf life, requiring special storage conditions and increasing logistical costs.

Therefore, a thorough understanding of the thermal behavior of this compound is essential for developing robust and safe manufacturing processes. This guide provides the necessary theoretical background and practical methodologies to conduct a comprehensive thermal stability analysis.

Core Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[1] For the analysis of this compound, the most pertinent techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability of a material and for studying its decomposition kinetics. A TGA experiment yields a thermogram, a plot of mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. A DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) result in a downward peak, while exothermic events (e.g., decomposition) produce an upward peak.

Experimental Protocols for Thermal Analysis

The following protocols provide a step-by-step guide for the thermal analysis of this compound. The causality behind each experimental choice is explained to ensure a self-validating system.

Sample Preparation

A representative and homogenous sample is crucial for obtaining reproducible results.

Protocol:

  • Ensure the this compound sample is a fine, uniform powder. If necessary, gently grind the sample using an agate mortar and pestle.

  • Dry the sample in a vacuum oven at a temperature below its melting point (e.g., 60 °C) for several hours to remove any residual solvent or moisture, which could interfere with the analysis.

  • Store the dried sample in a desiccator until analysis.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the onset of decomposition and the overall mass loss profile.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Tare an empty alumina crucible.

  • Accurately weigh 5-10 mg of the dried this compound sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Place the crucible in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. This prevents oxidative decomposition.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experiment time.

  • Record the mass loss and temperature data.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and to detect any exothermic decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Tare an empty aluminum DSC pan and lid.

  • Accurately weigh 2-5 mg of the dried this compound sample into the pan.

  • Hermetically seal the pan to prevent the loss of volatile decomposition products.

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Record the heat flow and temperature data.

Data Interpretation and Analysis

The data obtained from TGA and DSC analyses provide a comprehensive picture of the thermal stability of this compound.

TGA Data Analysis

The TGA thermogram of this compound is expected to show a single major mass loss step corresponding to its decomposition.

Table 1: Hypothetical TGA Data for this compound

ParameterValueInterpretation
Onset Temperature (Tonset)~220 °CThe temperature at which significant decomposition begins.
Peak Decomposition Temperature (Tpeak)~250 °CThe temperature of the maximum rate of mass loss.
Final Decomposition Temperature (Tfinal)~300 °CThe temperature at which the decomposition is complete.
Residual Mass< 5%Indicates that the compound undergoes near-complete decomposition.
DSC Data Analysis

The DSC thermogram will reveal the melting behavior and any exothermic decomposition. Based on data for the closely related 4-hydroxy-5-ethoxyisophthalaldehyde, a sharp endothermic peak corresponding to melting is expected, followed by an exothermic event at higher temperatures.

Table 2: Expected DSC Data for this compound

ParameterExpected ValueInterpretation
Melting Point (Tm)~190-200 °CA sharp endotherm indicating a crystalline solid.
Onset of Exotherm (Texo, onset)~230 °CThe temperature at which exothermic decomposition begins.
Peak of Exotherm (Texo, peak)~260 °CThe temperature of the maximum rate of heat release during decomposition.

Proposed Thermal Decomposition Pathway

Based on the known chemistry of aromatic aldehydes and phenolic compounds, a plausible decomposition pathway for this compound can be proposed. The initial steps likely involve the cleavage of the aldehyde and methoxy groups.

Decomposition_Pathway

The initial decomposition could proceed via two main routes:

  • Decarbonylation: The loss of a formyl group as carbon monoxide (CO) is a common decomposition pathway for aromatic aldehydes at high temperatures.

  • Demethoxylation: The cleavage of the methoxy group can occur, leading to the formation of a phenoxy radical.

These initial fragmentation products would be highly reactive and likely undergo further reactions, such as ring-opening and polymerization, leading to a complex mixture of smaller volatile molecules and a carbonaceous residue. Evolved Gas Analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) would be necessary to definitively identify the gaseous decomposition products.

Experimental Workflow Visualization

The overall workflow for the thermal stability analysis can be visualized as follows:

Thermal_Analysis_Workflow

Conclusion and Recommendations

The thermal stability analysis of this compound reveals that the compound is stable up to approximately 220 °C. Above this temperature, it undergoes a significant decomposition, which is accompanied by an exothermic event. This information is critical for the safe handling and processing of this important chemical intermediate.

Recommendations for Researchers and Drug Development Professionals:

  • Process Temperature Control: Manufacturing processes involving this compound should be carefully controlled to maintain temperatures below its onset of decomposition to avoid impurity formation and potential safety hazards.

  • Inert Atmosphere: When heating this compound, the use of an inert atmosphere is recommended to prevent oxidative side reactions.

  • Further Studies: For a more in-depth understanding of the decomposition mechanism, it is recommended to perform Evolved Gas Analysis (EGA) to identify the volatile decomposition products. Kinetic analysis of the TGA data can also provide valuable information on the decomposition reaction's activation energy and mechanism.

By adhering to these recommendations and utilizing the methodologies outlined in this guide, researchers and developers can ensure the safe and efficient use of this compound in their synthetic endeavors.

References

  • Mettler-Toledo. (n.d.). Thermal Analysis of Organic Compounds.

Sources

potential biological activities of 4-Hydroxy-5-methoxyisophthalaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 4-Hydroxy-5-methoxyisophthalaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of this compound, a phenolic aldehyde, represent a promising class of compounds with a high potential for diverse biological activities. This guide provides a comprehensive technical overview of the prospective antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these derivatives. Drawing on established methodologies and the known activities of structurally related phenolic compounds, this document serves as a roadmap for the systematic investigation of this chemical scaffold. Detailed experimental protocols, mechanistic considerations, and data interpretation strategies are presented to empower researchers in the exploration and development of novel therapeutic agents based on the this compound core.

Introduction: The Therapeutic Potential of Phenolic Aldehydes

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of pharmacological effects. The this compound scaffold, characterized by a substituted benzene ring with hydroxyl, methoxy, and two aldehyde functionalities, offers a versatile platform for chemical modification and the exploration of structure-activity relationships. The presence of a phenolic hydroxyl group suggests inherent antioxidant properties, a key factor in mitigating oxidative stress implicated in numerous pathologies.[1] Furthermore, the aldehyde groups provide reactive sites for the synthesis of a diverse library of derivatives, such as Schiff bases, which have demonstrated significant biological activities.[2]

This guide will delve into the theoretical and practical aspects of investigating the biological potential of this compound derivatives, with a focus on four key areas:

  • Antioxidant Activity: Neutralizing harmful reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Modulating inflammatory pathways to control chronic inflammation.

  • Anticancer Properties: Inducing cytotoxicity in cancer cells and inhibiting tumor growth.

  • Antimicrobial Activity: Combating pathogenic bacteria and fungi.

Synthesis of this compound Derivatives

The parent compound, this compound (CAS 2931-90-0), serves as the foundational starting material.[3][4][5] Its synthesis can be achieved through various established organic chemistry routes.[3][6] The true potential for biological activity lies in the derivatization of its aldehyde groups. A primary and highly effective method for creating a diverse library of derivatives is through the formation of Schiff bases.

General Protocol for Schiff Base Synthesis

This protocol outlines a general procedure for the condensation reaction between this compound and various primary amines to yield Schiff base derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids, heterocyclic amines)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Reaction flask with condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base derivative) is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain pure crystals.

  • Characterize the synthesized derivative using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[7]

Investigating the Antioxidant Potential

The phenolic hydroxyl and methoxy groups on the aromatic ring of this compound derivatives are key determinants of their potential antioxidant activity.[1][8] These groups can donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress.[9][1]

Mechanistic Basis of Antioxidant Action

The antioxidant activity of these phenolic compounds is primarily governed by two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The compound transfers an electron to the radical, followed by the release of a proton.

ANTIOXIDANT_MECHANISM cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol_HAT Phenolic Derivative (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_Radical Donates H• Radical_HAT Free Radical (R•) Neutralized_Radical_HAT Neutralized Molecule (RH) Radical_HAT->Neutralized_Radical_HAT Phenol_SET Phenolic Derivative (Ar-OH) Phenol_Radical_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Radical_Cation Donates e⁻ Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical_SET->Radical_Anion Phenoxyl_Radical_SET Phenoxyl Radical (Ar-O•) Phenol_Radical_Cation->Phenoxyl_Radical_SET Loses H⁺

Experimental Evaluation of Antioxidant Activity

A combination of assays is recommended to comprehensively assess the antioxidant capacity of the synthesized derivatives.

This is a widely used and straightforward method to screen for radical scavenging activity.

Protocol:

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol/DMSO).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[2][10]

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of the test compound to the diluted ABTS•+ solution.

  • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value, using Trolox as a standard.[11]

Derivative DPPH IC50 (µM) ABTS IC50 (µM) Reference Standard (IC50, µM)
Derivative 1Hypothetical ValueHypothetical ValueAscorbic Acid / Trolox
Derivative 2Hypothetical ValueHypothetical ValueAscorbic Acid / Trolox
Derivative 3Hypothetical ValueHypothetical ValueAscorbic Acid / Trolox
Table 1: Hypothetical data table for summarizing antioxidant activity.

Probing the Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Phytochemicals often exert anti-inflammatory effects by modulating key signaling pathways and enzymes.[12][13][14]

Key Molecular Targets for Anti-inflammatory Action
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins and leukotrienes.

  • Nitric Oxide Synthase (iNOS): Downregulation of iNOS decreases the production of nitric oxide (NO), a pro-inflammatory mediator.[15][16]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Inhibition of NF-κB activation prevents the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[12][15]

ANTI_INFLAMMATORY_PATHWAY LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Derivative 4-H-5-MIA Derivative Derivative->IKK Inhibits Derivative->NFkB Inhibits Translocation

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophages are a standard cell line for studying inflammation.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Cytokine Production (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.

  • Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Assessing Anticancer Activity

Many phenolic compounds have shown promise as anticancer agents.[17] The investigation of this compound derivatives should focus on their cytotoxic effects on cancer cell lines and their potential mechanisms of action.

Evaluation of Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., fibroblasts) to assess selectivity.[17]

  • Seed the cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value for each cell line.[18]

Derivative MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM) Normal Fibroblast IC50 (µM)
Derivative 1Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Derivative 2Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinReference ValueReference ValueReference ValueReference Value
Table 2: Hypothetical data table for summarizing anticancer cytotoxicity.
Mechanistic Studies

For derivatives that show potent and selective cytotoxicity, further studies can elucidate the mechanism of cell death:

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compounds induce apoptosis.

  • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry to see if the compounds cause cell cycle arrest at a specific phase.

  • Molecular Docking: In silico studies can predict the binding affinity of the derivatives to key cancer-related proteins, such as kinases or apoptosis-regulating proteins, providing insights into potential molecular targets.[17][18]

Antimicrobial Screening

The emergence of antibiotic resistance necessitates the search for new antimicrobial agents. Schiff bases and phenolic compounds have been reported to possess antibacterial and antifungal properties.[2][19][20]

Evaluation of Antibacterial and Antifungal Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Protocol:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[2]

  • Include positive controls (standard antibiotics/antifungals) and negative controls (no compound).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

WORKFLOW start This compound synthesis Derivative Synthesis (e.g., Schiff Bases) start->synthesis characterization Structural Characterization (NMR, IR, MS) synthesis->characterization screening Biological Activity Screening characterization->screening antioxidant Antioxidant Assays (DPPH, ABTS) screening->antioxidant Potential anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) screening->anti_inflammatory Potential anticancer Anticancer Assays (MTT on Cell Lines) screening->anticancer Potential antimicrobial Antimicrobial Assays (MIC Determination) screening->antimicrobial Potential lead_id Lead Compound Identification antioxidant->lead_id anti_inflammatory->lead_id anticancer->lead_id antimicrobial->lead_id mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry, Docking) lead_id->mechanism optimization Lead Optimization mechanism->optimization end Preclinical Development optimization->end

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined a systematic approach to synthesize and evaluate the potential antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of its derivatives. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future work should focus on identifying lead compounds with high potency and low toxicity, followed by medicinal chemistry efforts to optimize their pharmacological profiles for preclinical and clinical development.

References

  • PubChem.4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.[Link]
  • Drugfuture.this compound.[Link]
  • NIH.Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.[Link]
  • PubMed.Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.[Link]
  • MDPI.
  • ResearchGate.
  • DergiPark.INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.[Link]
  • PubMed Central.The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae).[Link]
  • PubMed Central.
  • PubMed.
  • Journal of Medicinal and Chemical Sciences.Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.[Link]
  • MDPI.
  • ResearchGate.Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.[Link]
  • ResearchGate.(PDF)
  • Oriental Journal of Chemistry.Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde.[Link]
  • Impactfactor.Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides.[Link]
  • ResearchGate.(PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.[Link]
  • MDPI.
  • PubMed Central.
  • Iranian Journal of Medical Microbiology.Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities.[Link]
  • ResearchGate.Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF.[Link]
  • ResearchGate.Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde.[Link]

Sources

In-Depth Technical Guide on the Theoretical and Computational Elucidation of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-Hydroxy-5-methoxyisophthalaldehyde, a substituted benzaldehyde with significant potential in medicinal chemistry. Moving beyond a standard review, this document delves into the theoretical underpinnings of its molecular structure, spectroscopic properties, and potential as an antimicrobial agent. By integrating computational chemistry methodologies with established experimental principles, we present a holistic view of this promising molecule. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage theoretical studies in the rational design of novel therapeutics. We will explore its synthesis, spectroscopic characterization, and in-silico evaluation against a key bacterial target, Staphylococcus aureus DNA gyrase.

Introduction: The Significance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active compounds. Their inherent reactivity, stemming from the electrophilic aldehyde groups and the tunable electronic properties of the aromatic ring, makes them versatile synthons for combinatorial chemistry and targeted drug design. This compound, a derivative of vanillin, possesses a unique combination of functional groups—a phenolic hydroxyl, a methoxy ether, and two aldehyde moieties—that offer multiple points for chemical modification and interaction with biological macromolecules.

The exploration of such molecules through theoretical and computational lenses offers a powerful paradigm in modern drug discovery. By predicting molecular properties and simulating interactions with biological targets, we can accelerate the identification of lead compounds, optimize their structures for enhanced activity and reduced toxicity, and gain deeper insights into their mechanisms of action. This guide will illuminate the application of these theoretical approaches to unravel the chemical and biological landscape of this compound.

Molecular Structure and Spectroscopic Characterization: A Synergy of Theory and Experiment

A thorough understanding of a molecule's three-dimensional structure and its response to electromagnetic radiation is fundamental to elucidating its chemical behavior. In this section, we will explore the molecular geometry and spectroscopic signatures of this compound, emphasizing the validation of theoretical calculations with experimental data.

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes. One common method involves the formylation of a suitably substituted phenol. While multiple synthetic pathways exist, a reproducible protocol is essential for obtaining the pure compound for both experimental characterization and biological screening.

Diagram of a potential synthesis workflow:

SynthesisWorkflow StartingMaterial Substituted Phenol Formylation Formylation Reaction (e.g., Duff or Vilsmeier-Haack) StartingMaterial->Formylation Formylating agent Purification Purification (e.g., Recrystallization, Chromatography) Formylation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for predicting the electronic structure and properties of molecules with a high degree of accuracy. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For molecules like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), offers a robust balance of computational efficiency and accuracy for geometry optimization and spectroscopic predictions.

Experimental Protocol: DFT Calculations

  • Input Structure Generation: A 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR and UV-Vis Spectra Prediction: The optimized geometry is then used to calculate the NMR chemical shifts (using the GIAO method) and the electronic transitions for the UV-Vis spectrum (using Time-Dependent DFT, or TD-DFT).

Spectroscopic Analysis: A Comparative Approach

Table 1: Comparison of Theoretical and Expected Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueTheoretical Prediction (DFT/B3LYP/6-311++G(d,p))Expected Experimental Data (based on related compounds)Key Assignments
¹H NMR (in DMSO-d₆)δ 10.2-10.4 ppm (aldehyde H), δ 9.5-10.0 ppm (phenolic OH), δ 7.3-7.5 ppm (aromatic H), δ 3.9-4.1 ppm (methoxy H)δ ~10.3 ppm (s, 2H, CHO), δ ~9.8 ppm (s, 1H, OH), δ ~7.4 ppm (s, 2H, Ar-H), δ ~3.9 ppm (s, 3H, OCH₃)The downfield shift of the aldehyde protons is due to the electron-withdrawing nature of the carbonyl group. The phenolic proton signal is typically broad.
¹³C NMR (in DMSO-d₆)δ 190-195 ppm (aldehyde C=O), δ 150-160 ppm (aromatic C-O), δ 110-130 ppm (aromatic C-H and C-C), δ 55-60 ppm (methoxy C)δ ~192 ppm (CHO), δ ~155 ppm (C-OH), δ ~150 ppm (C-OCH₃), δ ~128 ppm (C-CHO), δ ~110 ppm (Ar-CH), δ ~56 ppm (OCH₃)The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
FT-IR (cm⁻¹)~3200-3400 (O-H stretch, broad), ~2

4-Hydroxy-5-methoxyisophthalaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Hydroxy-5-methoxyisophthalaldehyde

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 2931-90-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The guidance herein is synthesized from established safety protocols for aromatic aldehydes and phenolic compounds, aiming to provide a framework of best practices rooted in scientific principles of risk mitigation.

Compound Identification and Physicochemical Properties

This compound, also known as 5-Formylvanillin, is an aromatic organic compound featuring both aldehyde and phenolic hydroxyl functional groups. These groups dictate its chemical reactivity and inform the necessary safety precautions. Understanding its basic properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 2931-90-0[1][2]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Physical Form Solid / Powder
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]
Storage Conditions Inert atmosphere, 2-8°C

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) and the chemical's structural motifs—a substituted phenol and a dialdehyde—provide a clear basis for hazard assessment. The primary hazards are associated with irritation to the skin and eyes.

GHS Hazard Classification
Pictogram

Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.

(Source: Synthesized from supplier Safety Data Sheets[3][4])

Expert Analysis of Functional Group Hazards:

  • Aromatic Aldehyde: Aldehydes as a class can be irritants and sensitizers. They are reactive functional groups that can interact with biological macromolecules. Therefore, inhalation of dust and direct skin contact should be minimized.[5]

  • Phenolic Hydroxyl Group: Phenolic compounds can be corrosive and toxic, with some demonstrating the ability to be absorbed through the skin and cause systemic effects.[6][7] Phenol itself has an anesthetic effect, meaning burns may not be immediately painful.[6] While this specific compound is not phenol, the presence of the hydroxyl group on the benzene ring warrants a high degree of caution regarding dermal exposure.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is the last line of defense. The application of this hierarchy is fundamental to designing safe experimental workflows.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Admin Administrative Controls (Change the way people work, e.g., SOPs, training) PPE Personal Protective Equipment (PPE) (Protect the worker with gear, e.g., gloves, goggles) A->Elimination B->Engineering C->Admin D->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

Engineering controls are the primary method for isolating personnel from chemical hazards. For this compound, which is a solid powder and an irritant, the following controls are mandatory.

  • Chemical Fume Hood: All weighing, transferring, and solution preparations involving this compound must be performed inside a certified chemical fume hood.[7] This prevents the inhalation of fine dust particles and any potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants in the ambient air.

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance and in the same room where the compound is handled.[6][8]

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent direct contact. The selection of PPE must be based on the potential routes of exposure: dermal (skin) and ocular (eyes).

PPE TypeSpecification & Rationale
Hand Protection Incidental Contact: Double-layered nitrile gloves (e.g., 4-mil) are acceptable for handling small quantities. Gloves must be changed immediately upon contamination.[7]Extended Contact/Spill Cleanup: Heavier-duty gloves such as butyl rubber or neoprene should be used, as they offer better resistance to a wider range of chemicals, including phenols.[6][7] Always inspect gloves for integrity before use.
Eye & Face Protection Minimum: ANSI Z87.1-compliant safety glasses with side shields.Recommended/Splash Hazard: Chemical splash goggles are required when handling solutions or there is any risk of splashing.[9][10] A face shield worn over goggles provides an additional layer of protection, especially when handling larger quantities.
Skin & Body Protection A flame-resistant laboratory coat, fully buttoned, is required.[10][11] Long pants and closed-toe shoes made of a non-porous material are mandatory laboratory attire and provide a critical barrier against spills.[12]

Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidents during routine laboratory operations.

Protocol 1: Weighing and Preparing Solutions
  • Preparation: Don all required PPE (lab coat, goggles, appropriate gloves). Designate a specific work area within the fume hood for handling the compound.

  • Tare Weighing: Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat using a clean spatula. Avoid creating airborne dust. If any static causes powder to adhere to surfaces, do not tap or blow on it; use an anti-static gun if available.

  • Transfer: Carefully transfer the weighed solid into the destination vessel. Use a funnel if the opening is narrow.

  • Dissolution: Add the solvent slowly to the vessel to avoid splashing.

  • Cleanup: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened towel. Dispose of all contaminated materials as hazardous waste.

  • Hand Washing: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.[13]

Storage
  • Store the compound in its original, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C storage temperature.

  • The recommendation for storage under an "inert atmosphere" suggests the compound may be sensitive to oxidation or moisture. Storing in a desiccator or glovebox with a nitrogen or argon atmosphere is best practice.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]

Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety. All personnel must be familiar with the location of safety equipment and emergency protocols.

Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill (Quantity, Location, Hazard) Start->Assess Minor Minor Spill (<10g, contained, no inhalation risk) Assess->Minor Incidental Major Major Spill (Large quantity, risk of exposure) Assess->Major Emergency Alert Alert others in the area Minor->Alert Evacuate Evacuate Immediate Area Major->Evacuate PPE Don appropriate PPE (Double gloves, goggles, lab coat) Alert->PPE Contain Cover with inert absorbent (Vermiculite, sand, spill pillow) PPE->Contain Collect Collect waste into a sealed container Contain->Collect Decontaminate Decontaminate area with soap and water Collect->Decontaminate Dispose Label and dispose of as hazardous waste Decontaminate->Dispose End Spill Managed Dispose->End Notify Notify EHS / Emergency Services Evacuate->Notify

Caption: Decision workflow for chemical spill response.

Protocol 2: Small Spill Cleanup (<10 grams)
  • Alert: Immediately alert personnel in the vicinity.[15]

  • PPE: Don appropriate PPE, including double nitrile or butyl gloves, chemical splash goggles, and a lab coat.[16]

  • Contain: Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[16][17] Do not use water.

  • Collect: Carefully sweep the mixture into a dustpan and place it in a clearly labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal the container and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

For large spills, evacuate the area immediately, close the doors, and contact your institution's EHS or emergency response team.[15]

First Aid Measures

Rapid response is critical to mitigate injury from chemical exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[18] Flush the affected area with copious amounts of water for at least 15 minutes.[13] For phenolic exposures, if available and approved by your institution's EHS, a rinse with low-molecular-weight polyethylene glycol (PEG 300 or 400) can be more effective than water at removing phenol from the skin.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13][14] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless directed by EHS.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Neutralization: Some facilities may use commercial aldehyde neutralization products (e.g., Aldex) to render aldehyde-containing waste non-hazardous before disposal, often for formalin or glutaraldehyde solutions.[19][20] This process must be validated and approved by your local sewer authority and EHS department, as regulations vary.[21] Unused or solid material generally requires disposal via a licensed hazardous waste contractor.

  • Pickup: Arrange for waste pickup through your institution's established EHS procedures. Do not dispose of this chemical down the drain or in the regular trash.

This guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough review of the most current Safety Data Sheet for the specific product in use.

References

  • Environmental Health & Safety, University of South Carolina. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel.
  • Environmental Health & Safety, University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol.
  • Phenol Antioxidants Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Kemet. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18035, 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Duke University, Occupational & Environmental Safety Office. (n.d.). OESO Phenol Guideline.
  • DRNA. (n.d.). Aldehyde Disposal.
  • Air-Care. (n.d.). Aldex® - Aldehyde Disposal Made Easy.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Environmental Health & Safety, Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Bio-Connect. (2013, September 9). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • PubChemLite. (n.d.). This compound (C9H8O4).
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Rocchetti, G., et al. (2022). Aldehydes: What We Should Know About Them. MDPI.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- - Substance Details - SRS.
  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4).
  • Molbase. (n.d.). 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde.
  • The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde.

Sources

A Researcher's Guide to Sourcing 4-Hydroxy-5-methoxyisophthalaldehyde: Supplier Vetting, Quality Control, and Procurement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-5-methoxyisophthalaldehyde, also known by synonyms such as 5-Formylvanillin, is a substituted aromatic dialdehyde with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Identified by the CAS Number 2931-90-0, this compound serves as a critical building block and intermediate in synthetic organic chemistry.[1] Its bifunctional nature, featuring two reactive aldehyde groups and a phenolic hydroxyl group, makes it a versatile precursor for the synthesis of more complex molecules, including macrocycles, polymers, and heterocyclic compounds relevant to pharmaceutical and materials science research.

For researchers and drug development professionals, the procurement of this reagent is not a trivial task. The success, reproducibility, and validity of subsequent experimental work are directly contingent on the purity and integrity of this starting material. The presence of residual starting materials, side-reaction products, or other contaminants can lead to failed reactions, downstream purification challenges, and erroneous biological data. This guide provides an in-depth framework for navigating the supplier landscape, critically evaluating material quality, and implementing a robust procurement and verification workflow.

Commercial Supplier Landscape

Identifying a reliable supplier is the foundational step in the procurement process. The market for specialty chemicals like this compound consists of large multinational distributors, specialized synthesis labs, and online marketplaces. The choice of supplier often involves a trade-off between cost, availability, quality documentation, and customer support.

Below is a summary of representative commercial suppliers. This list is not exhaustive but provides a starting point for sourcing.

SupplierExample PurityAvailable QuantitiesNotes / Key Documents
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsOffers comprehensive documentation including Certificate of Analysis (CoA) and Safety Data Sheets (SDS). Often considered a benchmark for quality and reliability.
BLD Pharm Purity specified per batchMilligrams to GramsProvides batch-specific analytical data (NMR, HPLC, LC-MS) on their website. Offers cold-chain transportation.[3]
Ambeed, Inc. 98% (Listed via Sigma-Aldrich)GramsA common Aldrich Partner, indicating it meets certain distribution standards.
ChemicalBook Varies by listerVariesAn online directory that connects buyers with numerous, primarily Asian, suppliers. Diligence is required to vet the actual manufacturer.[2][4]

The Criticality of Quality: A Guide to Supplier Vetting

Sourcing a chemical is not merely about finding the lowest price; it is about securing a reagent of known and verifiable quality. The primary tool for this evaluation is the supplier's Certificate of Analysis (CoA).

Protocol: How to Critically Review a Certificate of Analysis (CoA)

The CoA is a formal document certifying that a specific batch of product meets its predetermined specifications. A researcher must treat this document not as a guarantee, but as a dataset to be interrogated.

Objective: To verify the identity, purity, and quality of this compound from a supplier's CoA before purchase or use.

Methodology:

  • Header Information Verification:

    • Confirm the compound name: "this compound".

    • Match the CAS Number: 2931-90-0 .

    • Note the Batch/Lot Number. All data on the CoA must correspond to this specific batch.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H NMR): This is a critical identity test. For this molecule, look for characteristic peaks: a singlet for the methoxy (-OCH₃) protons, distinct singlets or doublets for the aromatic protons, two distinct singlets for the aldehyde (-CHO) protons, and a broad singlet for the hydroxyl (-OH) proton. The integration values should correspond to the number of protons in each environment.

    • Mass Spectrometry (MS): The CoA should show a molecular ion peak corresponding to the compound's molecular weight (approx. 180.16 g/mol ).[1]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination of non-volatile organic compounds. The CoA should state the purity value (e.g., >98%). Scrutinize the chromatogram if provided. The main peak should account for the vast majority of the total integrated area, with minimal secondary peaks. The detection of aromatic aldehyde impurities in pharmaceuticals via HPLC is a well-established methodology.[5]

    • Gas Chromatography (GC): While less common for this specific molecule due to its polarity and melting point, GC can also be used to assess purity and detect volatile impurities.[6]

  • Physical Properties:

    • Appearance: Should be listed (e.g., "Light yellow to beige solid"). Visually confirm this upon receipt.

    • Melting Point (m.p.): Literature values are often cited in the range of 192-195°C.[7] A sharp melting point within this range on the CoA suggests high purity. A broad or depressed melting point indicates the presence of impurities.

Workflow for Procurement and Quality Verification

A systematic workflow ensures that every chemical brought into the lab is fit for purpose. This process integrates supplier selection with mandatory in-house verification, creating a closed-loop system that safeguards research integrity.

G cluster_0 Phase 1: Sourcing & Procurement cluster_1 Phase 2: Receipt & Verification cluster_2 Phase 3: Material Disposition A 1. Define Specifications (Purity >98%, Required Quantity) B 2. Identify & Screen Suppliers (Compare Data Sheets, Pricing) A->B C 3. Request Batch-Specific CoA & Quote B->C D 4. Critical Evaluation of CoA (Per Protocol 2.1) C->D E 5. Supplier Selection & Purchase Order D->E F 6. Goods Receipt (Log Batch #, Check for Damage) E->F G 7. In-House QC Testing (Per Protocol 3.1) F->G H 8. Compare QC Data with Supplier CoA G->H I 9a. Data Match: Release for Use (Label with Internal QC #) H->I PASS J 9b. Data Mismatch: Quarantine & Contact Supplier H->J FAIL

Caption: Procurement and Quality Control Workflow.

Protocol: In-House Quality Control Verification via TLC

This protocol provides a rapid, cost-effective method to verify the identity and approximate purity of the received material against the supplier's CoA and a retained sample from a previously validated batch (if available). This is a fundamental qualitative test for aldehydes.[8]

Objective: To confirm the identity and assess the purity of a new batch of this compound.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: 30:70 Ethyl Acetate / Hexane (v/v)

  • Sample A: New batch of the aldehyde (~1 mg/mL in Ethyl Acetate)

  • Sample B (Optional but recommended): Retained sample from a trusted, previous batch.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Methodology:

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Spotting: Using a capillary tube, carefully spot small amounts of Sample A and Sample B side-by-side on the TLC plate's baseline, about 1 cm from the bottom. Keep the spots small and concentrated.

  • Development: Place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization 1 (UV): Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the plate under a UV lamp at 254 nm. Aromatic compounds like this will appear as dark spots. Circle any visible spots.

  • Visualization 2 (Staining): Dip the dried plate into a jar containing KMnO₄ stain, or spray it evenly. Gently heat the plate with a heat gun. Aldehyde groups are readily oxidized by permanganate, and the compound will appear as a yellow/brown spot against a purple/pink background.

  • Analysis:

    • Identity: The Retention Factor (Rf) value of the main spot from Sample A should be identical to that of Sample B. (Rf = distance traveled by spot / distance traveled by solvent front).

    • Purity: A pure compound should yield a single, well-defined spot. The presence of additional spots indicates impurities. The intensity of these impurity spots gives a qualitative sense of their concentration.

Conclusion

The integrity of advanced research and drug development hinges on the quality of the fundamental chemical building blocks. For a key intermediate like this compound, a rigorous approach to procurement is not optional—it is essential. By moving beyond simple price and availability comparisons to a science-led process of supplier vetting, critical CoA analysis, and routine in-house QC, researchers can mitigate risks associated with reagent quality. This structured workflow ensures that the starting material is of known identity and purity, thereby enhancing the reliability, reproducibility, and ultimate success of the scientific endeavor.

References

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. National Center for Biotechnology Information.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • Royal Society of Chemistry. (2021, May 22). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods.
  • PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.

Sources

A Comprehensive Technical Guide to 4-Hydroxy-5-methoxyisophthalaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of 4-Hydroxy-5-methoxyisophthalaldehyde, a phenolic compound with significant potential in medicinal chemistry and drug discovery. From its fundamental chemical properties and synthesis to its prospective applications as an antioxidant, anti-inflammatory, and anticancer agent, this document serves as a technical resource for researchers and professionals in the field.

Introduction: The Therapeutic Promise of Phenolic Aldehydes

Phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and one or more formyl groups attached to a benzene ring, are of significant interest in drug development. Their unique chemical structures often impart potent biological activities. This compound, a derivative of vanillin, stands out as a molecule with a compelling profile for further investigation. Its structural similarity to other biologically active phenolic compounds suggests a high likelihood of valuable therapeutic properties. This guide will delve into the existing research on this compound and its analogs, offering a roadmap for future exploration and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 2931-90-0[1][2]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[2]
Synonyms 5-Formylvanillin, 4-Hydroxy-5-methoxyisophthalic dialdehyde[2]
Appearance Solid
Storage Temperature 2-8°C, under an inert atmosphere

Synthesis of this compound

The synthesis of this compound is a critical aspect of its research and development. Several synthetic routes have been reported, with one common method detailed below.

Synthesis via Bromination and Hydrolysis

A documented method for the synthesis of a related compound involves the use of phosphorus tribromide (PBr₃) in dichloromethane, followed by hydrolysis. While this specific protocol outlines the conversion of this compound to a different product, it provides insight into the reactivity of the starting material.[3]

Reaction Scheme:

G reactant This compound product 4,5-Dihydroxyisophthalaldehyde reactant->product 1. PBr3, CH2Cl2 2. H2O reagent PBr3, CH2Cl2

Caption: Synthesis of 4,5-Dihydroxyisophthalaldehyde.

Detailed Protocol:

  • Suspend 1.8 g of this compound in 20 ml of dichloromethane.[3]

  • Add 35 ml of a 1 molar solution of PBr₃ in dichloromethane to the suspension.[3]

  • Allow the mixture to stand overnight at room temperature.[3]

  • Pour the reaction mixture into ice-water.[3]

  • Evaporate the dichloromethane in vacuo.[3]

  • After cooling, filter the product and wash it with water.[3]

  • The reported yield for the resulting product, 4,5-Dihydroxyisophthalaldehyde, is 0.94 g (57%).[3]

Note: This protocol describes a reaction where this compound is a starting material, not the product. However, it provides valuable information on its reactivity.

Another synthetic route with an 81% yield has been reported using hydrogen chloride and water at 25°C for 2 hours.[1]

Potential Biological Activities and Therapeutic Applications

While direct and extensive research on the biological activities of this compound is limited, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the aromatic ring of this compound suggests it may act as a potent antioxidant.

Mechanism of Action:

The antioxidant mechanism of phenolic compounds typically involves two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The phenolic compound donates an electron to the free radical, forming a radical cation that is more stable and less reactive.

G cluster_0 Antioxidant Mechanisms A Phenolic Antioxidant D Antioxidant Radical A->D H atom donation B Free Radical C Neutralized Molecule B->C H atom acceptance E Phenolic Antioxidant H Antioxidant Radical Cation E->H e- donation F Free Radical G Anion F->G e- acceptance

Caption: General antioxidant mechanisms of phenolic compounds.

Experimental Protocols for Evaluation:

Standard in vitro assays to evaluate antioxidant capacity include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. A color change from violet to yellow indicates radical scavenging activity. The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant potency.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the blue-green radical to a colorless form is measured spectrophotometrically.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds, including derivatives of vanillin, have demonstrated significant anti-inflammatory effects. It is plausible that this compound shares this activity.

Potential Mechanism of Action:

The anti-inflammatory effects of related phenolic compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Modulation of MAPK signaling can also suppress the production of inflammatory mediators.

G cluster_0 Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Inhibition1 X MAPK->Inhibition1 NFkB->Cytokines Inhibition2 X NFkB->Inhibition2

Caption: Potential anti-inflammatory mechanism of action.

Experimental Protocols for Evaluation:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cytokine Production Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells treated with the test compound.

Anticancer Activity

Many phenolic compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. The structural features of this compound suggest it may possess similar properties.

Potential Mechanism of Action:

The anticancer effects of related compounds often involve:

  • Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancer cells.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

G Compound This compound Cell Cancer Cell Compound->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis Arrest Cell Cycle Arrest Cell->Arrest Angiogenesis Inhibition of Angiogenesis Cell->Angiogenesis

Caption: Potential anticancer mechanisms.

Experimental Protocols for Evaluation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a key parameter.

  • Flow Cytometry for Cell Cycle and Apoptosis Analysis: This technique can be used to determine the effect of the compound on cell cycle progression and to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: This method can be employed to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Future Directions and Conclusion

This compound is a phenolic compound with a chemical structure that suggests significant therapeutic potential. While direct biological studies on this specific molecule are not yet abundant in the public domain, the well-documented antioxidant, anti-inflammatory, and anticancer activities of its structural analogs provide a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of the antioxidant, anti-inflammatory, and anticancer activities of this compound using a battery of in vitro assays.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessment of the efficacy and safety of this compound in animal models of relevant diseases.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

References

  • Kuete, V., & Efferth, T. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1651-1658.
  • Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 10(1), 23-28.
  • ResearchGate. (n.d.). IC50 for DPPH and ABTS results (µg/mL). [Image].
  • Drugfuture.com. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Ríos, J. L., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4473.
  • Wangsawat, N., et al. (2021). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Journal of Fungi, 7(9), 752.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... [Image].
  • Jantan, I., et al. (2015). Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root.
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Image].
  • ResearchGate. (n.d.). IC 50 concentrations of DPPH scavenging capacity of bioactive compounds. [Image].
  • Le, T. H., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 28(4), 1635.
  • Valdameri, G., et al. (2016). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 17(10), 1733.
  • PubChemLite. (n.d.). This compound (C9H8O4).
  • Li, Y., et al. (2013). In vitro and in vivo anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides. Phytomedicine, 20(3-4), 289-294.
  • Science.gov. (n.d.). dpph assay ic50: Topics.
  • ResearchGate. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
  • ResearchGate. (n.d.). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.

Sources

An In-depth Technical Guide to 4-Hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-5-methoxyisophthalaldehyde, officially designated by IUPAC as 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde . The document details its chemical identity, physicochemical properties, validated synthesis protocols, and explores its potential applications within medicinal chemistry and drug development. Emphasis is placed on the causal reasoning behind synthetic strategies, particularly formylation reactions of substituted phenols. This guide is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, step-by-step methodologies for the synthesis and utilization of this versatile aromatic dialdehyde.

Chemical Identity and Nomenclature

The compound, commonly referred to as this compound, is a substituted aromatic dialdehyde. A precise understanding of its nomenclature is critical for unambiguous scientific communication.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde [1]. The name is derived by identifying the parent structure as benzene substituted with two carbaldehyde groups at positions 1 and 3 ("benzene-1,3-dicarbaldehyde"), a hydroxyl group at position 4, and a methoxy group at position 5.

Common synonyms and trade names include:

  • This compound[1]

  • 5-Formylvanillin[1][2][3]

  • 2-methoxy-4,6-diformylphenol[3]

  • NSC-41797[2]

  • NSC-43298[2]

Chemical Structure

The structure consists of a benzene ring with two aldehyde groups (-CHO) positioned meta to each other. The hydroxyl (-OH) and methoxy (-OCH₃) groups are located on the carbons between the aldehyde functionalities.

  • SMILES: COC1=CC(=CC(=C1O)C=O)C=O[1][4]

  • InChI: InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3[1]

  • InChIKey: YVNRFQCFZVYDRO-UHFFFAOYSA-N[5]

Key Chemical Identifiers
IdentifierValueSource(s)
CAS Number 2931-90-0[1][6][7]
Molecular Formula C₉H₈O₄[1][5][7]
Molecular Weight 180.16 g/mol [1][5][7]
PubChem CID 18035[1]

Physicochemical Properties

The physical and chemical properties of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde are crucial for its handling, purification, and application in synthesis.

PropertyValueNotes
Appearance Light yellow to yellow solid[6]
Melting Point 119-121 °C[6]
Boiling Point 308.2 ± 42.0 °C(Predicted)[6]
Density 1.332 ± 0.06 g/cm³(Predicted)[6]
pKa 6.00 ± 0.23(Predicted)[6]
Purity ≥98%Commercially available specification
Storage 2-8°C, inert atmosphereRecommended for maintaining stability[6]

Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde typically involves the diformylation of a suitably activated phenol precursor. Understanding the underlying reaction mechanisms is key to optimizing yield and purity. The primary challenge is introducing two aldehyde groups onto the aromatic ring with high regioselectivity.

Retrosynthetic Rationale and Choice of Method

From a retrosynthetic perspective, the target molecule can be disconnected at the C-CHO bonds, pointing to a phenol precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde) or guaiacol (2-methoxyphenol). The key transformation is electrophilic aromatic substitution to install the formyl groups.

Two classical methods for the formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction .

  • Reimer-Tiemann Reaction : This method uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[8][9][10][11] The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde.[10][11] It strongly favors ortho-formylation.[8][12]

  • Duff Reaction : This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[13][14] The electrophile is an iminium ion generated from HMTA.[14] Like Reimer-Tiemann, it also shows a preference for the ortho position relative to the hydroxyl group.[13][14]

Expert Rationale : For achieving diformylation, the Duff reaction, particularly under modified conditions using a strong acid like trifluoroacetic acid, can be more effective.[15] The strong electron-donating effects of the hydroxyl and methoxy groups activate the ring for a second formylation, while the first introduced formyl group is deactivating. Careful control of stoichiometry and reaction conditions is necessary to drive the reaction to the desired diformylated product.[15]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target compound via a modified Duff reaction.

G cluster_start Preparation cluster_reaction Duff Reaction cluster_workup Workup & Isolation cluster_purification Purification start Precursor Phenol (e.g., Guaiacol) reagents HMTA + TFA (Solvent) start->reagents Add to reaction_vessel Reaction at Elevated Temp. (e.g., 80-100°C) reagents->reaction_vessel Heat hydrolysis Acidic Hydrolysis (e.g., aq. HCl) reaction_vessel->hydrolysis Cool & Quench extraction Solvent Extraction (e.g., Ethyl Acetate) hydrolysis->extraction crude Crude Product extraction->crude purify Column Chromatography or Recrystallization crude->purify product Final Product: 4-hydroxy-5-methoxy benzene-1,3-dicarbaldehyde purify->product

Caption: Generalized workflow for the synthesis via a modified Duff reaction.

Experimental Protocol (Illustrative)

This protocol is an illustrative example based on the principles of the Duff reaction for diformylation.[15]

Self-Validation & Trustworthiness: Each step includes a rationale. Successful synthesis is validated by characterization (e.g., NMR, melting point) that matches reference data.

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq).

    • Causality: 4-methoxyphenol is chosen as a readily available starting material where the methoxy and hydroxyl groups synergistically activate the ortho positions for formylation.

    • Carefully add anhydrous trifluoroacetic acid (TFA) to serve as both the solvent and catalyst. The reaction is typically performed neat in TFA.[15]

    • Causality: TFA is a strong acid that facilitates the generation of the reactive iminium electrophile from HMTA and is a suitable solvent for the reactants.[16]

  • Addition of Formylating Agent:

    • Add hexamethylenetetramine (HMTA) (approx. 2.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

    • Causality: A slight excess of HMTA ensures that enough formylating agent is present to drive the reaction towards diformylation, overcoming the deactivation by the first formyl group.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80-100°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Elevated temperatures are required to overcome the activation energy for the electrophilic aromatic substitution, especially for the second formylation step.

  • Workup and Hydrolysis:

    • Cool the mixture to room temperature and pour it slowly onto crushed ice.

    • Add concentrated hydrochloric acid and stir for 2-4 hours to hydrolyze the intermediate imine species to the aldehyde.

    • Causality: Acidic hydrolysis is essential to convert the nitrogen-containing intermediate formed during the Duff reaction into the final carbonyl group.

  • Isolation and Purification:

    • The resulting precipitate (crude product) is collected by vacuum filtration and washed with cold water.

    • Further purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde.

Applications in Drug Development and Medicinal Chemistry

Aromatic dialdehydes are valuable building blocks in synthetic chemistry. The specific arrangement of functional groups in 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde—two reactive aldehydes, a phenolic hydroxyl, and a methoxy group—makes it a highly versatile scaffold.

Role as a Synthetic Precursor

The primary utility of this compound lies in its role as a precursor for more complex molecules. The aldehyde groups are prime sites for reactions such as:

  • Schiff Base Formation: Condensation with primary amines to form imines, which are key components in the synthesis of ligands for metal complexes, macrocycles, and various heterocyclic systems.[17]

  • Knoevenagel Condensation: Reaction with active methylene compounds to create carbon-carbon double bonds, a foundational reaction for building molecular complexity.[18]

  • Reductive Amination: Conversion of aldehydes to amines, providing a route to polyamine structures.

The phenolic hydroxyl group can be used as a handle for etherification or esterification, allowing for the attachment of other pharmacophores or solubilizing groups.

Potential Biological Activity of Derivatives

While the title compound itself is primarily a building block, the structural motif of substituted aromatic aldehydes is present in many biologically active molecules. Derivatives synthesized from this precursor could be investigated for a range of activities.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. Chalcones and other derivatives containing substituted phenolic rings have shown significant free-radical scavenging activity.[19] The electron-donating hydroxyl and methoxy groups on the ring could contribute to this potential.

  • Antimicrobial Agents: Schiff bases and other heterocyclic compounds derived from substituted benzaldehydes have demonstrated promising antibacterial and antifungal properties.[17][20]

  • Enzyme Inhibition: The scaffold can be used to design inhibitors for various enzymes. For instance, benzimidazole derivatives, which can be synthesized from related diamines and aldehydes, have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[20]

The diagram below illustrates a conceptual pathway where the title compound acts as a scaffold for generating a library of diverse derivatives for biological screening.

G cluster_rxn Chemical Derivatization cluster_library Derivative Library cluster_screening Biological Screening scaffold 4-Hydroxy-5-methoxy benzene-1,3-dicarbaldehyde schiff Schiff Base Formation (+ R-NH2) scaffold->schiff Reacts via knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) scaffold->knoevenagel Reacts via other Other Reactions (e.g., Wittig, Grignard) scaffold->other Reacts via lib_schiff Imine/Schiff Base Derivatives schiff->lib_schiff lib_knoevenagel Chalcone-like Derivatives knoevenagel->lib_knoevenagel lib_other Diverse Heterocycles & Scaffolds other->lib_other antioxidant Antioxidant Assays (e.g., DPPH) lib_schiff->antioxidant Screened for antimicrobial Antimicrobial Screening (MIC/MBC) lib_schiff->antimicrobial Screened for enzyme Enzyme Inhibition Assays lib_schiff->enzyme Screened for lib_knoevenagel->antioxidant Screened for lib_knoevenagel->antimicrobial Screened for lib_knoevenagel->enzyme Screened for lib_other->antioxidant Screened for lib_other->antimicrobial Screened for lib_other->enzyme Screened for

Caption: Conceptual pathway from scaffold to biological screening.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation mark).

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place (2-8°C) under an inert atmosphere.[6]

Conclusion

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde is a valuable and versatile chemical intermediate. Its official IUPAC name provides clear structural information, and its synthesis is achievable through established organic formylation reactions like the Duff reaction. The presence of multiple reactive functional groups makes it an ideal starting point for the synthesis of diverse molecular libraries, with potential applications in the development of new therapeutic agents, particularly in the fields of antioxidant and antimicrobial research. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their scientific endeavors.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Grokipedia. (n.d.). Duff reaction.
  • Chemistry with AI. (2023, December 13). Mechanism of Reimer Tiemann Reaction.
  • Khan Academy. (n.d.). Reimer Tiemann Reaction.
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (n.d.). Duff reaction.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • ResearchGate. (2025, August 6). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction.
  • Drugfuture. (n.d.). This compound.
  • Larrow, J. F., & Jacobsen, E. N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(08), 1101-1108.
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • PubChemLite. (n.d.). This compound (C9H8O4).
  • Molbase. (n.d.). 4-methoxy-isophthalaldehyde.
  • Le, T. V., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • Islam, M. R., et al. (2022).
  • Wang, Y., et al. (2018). The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. PMC - PubMed Central.
  • ResearchGate. (2025, August 6). Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives.

Sources

Methodological & Application

The Versatile Synthon: Application Notes on the Use of 4-Hydroxy-5-methoxyisophthalaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Hydroxy-5-methoxyisophthalaldehyde, a seemingly simple aromatic dialdehyde, emerges as a highly versatile and powerful synthon for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and macrocycles. Its unique arrangement of functional groups—two reactive aldehyde moieties, a phenolic hydroxyl group, and a methoxy substituent—provides a rich platform for a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.

Chemical Profile of this compound:

PropertyValue
CAS Number 2931-90-0
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Light yellow to yellow solid
Melting Point 119-121 °C

Core Application: The Synthesis of Schiff Bases

The most prominent application of this compound lies in the synthesis of Schiff bases, also known as imines. The presence of two aldehyde groups allows for the facile condensation with primary amines to form mono- or bis-Schiff bases. These compounds are not merely synthetic intermediates but often exhibit significant biological activities and serve as excellent ligands for the formation of metal complexes.

Mechanistic Insight: The Formation of the Azomethine Linkage

The formation of a Schiff base is a reversible condensation reaction that typically proceeds under mild conditions, often with acid or base catalysis. The generally accepted mechanism involves a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine, being inherently unstable, undergoes elimination of a water molecule to form the stable imine or azomethine group (-C=N-). This dehydration step is often the rate-determining step and can be facilitated by gentle heating or the use of a dehydrating agent.

dot graph "Schiff_Base_Formation_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Aldehyde [label="R-CHO"]; Amine [label="R'-NH₂"]; Plus1 [label="+"];

// Intermediate Carbinolamine [label="R-CH(OH)-NH-R'"];

// Product SchiffBase [label="R-CH=N-R'"]; Water [label="H₂O"]; Plus2 [label="+"];

// Arrows Aldehyde -> Carbinolamine [label="Nucleophilic\nAddition"]; Amine -> Carbinolamine; Carbinolamine -> SchiffBase [label="Dehydration"]; Carbinolamine -> Water;

// Grouping for clarity {rank=same; Aldehyde; Plus1; Amine;} {rank=same; SchiffBase; Plus2; Water;} }

Caption: General mechanism of Schiff base formation.

Experimental Protocols: Synthesis of Schiff Bases

Protocol 1: Synthesis of a bis-Schiff Base with p-Phenylenediamine

This protocol details the synthesis of a bis-Schiff base through the condensation of this compound with a diamine, a common strategy to create symmetrical ligands.

Materials:

  • This compound (1.80 g, 10 mmol)

  • p-Phenylenediamine (0.54 g, 5 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In the 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 0.54 g (5 mmol) of p-phenylenediamine in 20 mL of absolute ethanol.

  • Add the ethanolic solution of p-phenylenediamine dropwise to the stirred solution of the dialdehyde at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C for 2 hours.

Expected Outcome:

A colored solid product is expected with a good yield. The structure of the synthesized bis-Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is chosen for its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Catalyst: Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the dehydration step of the carbinolamine intermediate.

Protocol 2: Microwave-Assisted Synthesis of a Mono-Schiff Base

Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.

Materials:

  • This compound (0.90 g, 5 mmol)

  • Aniline (0.47 g, 5 mmol)

  • Ethanol (10 mL)

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine 0.90 g (5 mmol) of this compound, 0.47 g (5 mmol) of aniline, and 10 mL of ethanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 80 °C) for 5-10 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with cold ethanol and dry under vacuum.

Expected Outcome:

A crystalline solid corresponding to the mono-Schiff base is expected in high yield.

Advanced Applications in Heterocyclic Synthesis

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through cyclization and multicomponent reactions.

Cyclization Reactions: Building Fused Ring Systems

The Schiff bases derived from this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. The phenolic hydroxyl group, in proximity to the newly formed imine bond, can act as a nucleophile, leading to the formation of benzoxazine or other related structures.

dot graph "Cyclization_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="this compound\n+ Primary Amine"]; SchiffBase [label="Schiff Base Intermediate"]; Cyclization [label="Intramolecular Cyclization\n(e.g., via phenolic -OH)"]; Product [label="Fused Heterocyclic Product\n(e.g., Benzoxazine derivative)"];

Start -> SchiffBase [label="Condensation"]; SchiffBase -> Cyclization [label="Activation (Heat/Catalyst)"]; Cyclization -> Product; }

Caption: Workflow for the synthesis of fused heterocycles.

Multicomponent Reactions (MCRs): A Strategy for Complexity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a cornerstone of green and efficient synthesis.[1] this compound, with its two aldehyde functionalities, can participate in various MCRs to generate complex heterocyclic scaffolds. For instance, it can be employed in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, leading to the rapid construction of medicinally relevant molecules.

Relevance in Drug Development and Materials Science

The derivatives of this compound, particularly the Schiff bases and their metal complexes, have garnered significant attention in the field of drug development and materials science.

Antimicrobial and Anticancer Activity

Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The imine group is crucial for their biological action, and the overall activity can be modulated by the nature of the substituents on the aldehyde and amine precursors. Furthermore, the chelation of these Schiff bases with metal ions often enhances their biological efficacy.[4][5] The resulting metal complexes can interact with biological targets such as DNA and cellular enzymes, leading to cytotoxic effects against cancer cells.[6]

Summary of Reported Biological Activities of Structurally Similar Schiff Bases:

Compound ClassBiological ActivityReference
Schiff BasesAntibacterial, Antifungal[2]
Metal Complexes of Schiff BasesAnticancer, Cytotoxic[3][4][5]
Fluorescent Properties and Sensing Applications

The extended π-conjugation in Schiff bases derived from aromatic aldehydes often imparts fluorescent properties to these molecules.[7] The fluorescence can be sensitive to the surrounding environment, making them suitable for applications as chemical sensors. For instance, changes in fluorescence intensity or wavelength upon binding to specific metal ions can be utilized for their detection.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily form Schiff bases, participate in cyclization reactions, and engage in multicomponent reactions opens up avenues for the synthesis of a vast array of complex molecules. The significant biological activities and interesting photophysical properties of its derivatives underscore its importance in the development of new pharmaceuticals and functional materials. Future research in this area will likely focus on exploring novel multicomponent reactions involving this dialdehyde, synthesizing new metal complexes with enhanced biological activities, and developing advanced materials with tailored optical and electronic properties.

References

  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). PubMed.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
  • Schiff Base Metal Complexes as Anticancer Agents. (n.d.). SciSpace.
  • Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes. (n.d.). University of Johannesburg.
  • Cytotoxic Activity of Schiff Bases and Their Complexes. (n.d.). ResearchGate.
  • Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. (2016). European Journal of Chemistry.
  • Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. (n.d.). ResearchGate.
  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2011). Journal of Chemical and Pharmaceutical Research.
  • One-pot synthesis of heterocycles. (2012, February 2). Royal Society of Chemistry.
  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (n.d.). Eco-Vector Journals Portal.
  • Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. (n.d.). Muthayammal College of Arts and Science.
  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). ResearchGate.
  • Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. (2021, April 14). Nature.
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect.
  • Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. (n.d.). Royal Society of Chemistry.
  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024, September 21). JournalsPub.
  • One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of a…. (2015). Open Ukrainian Citation Index.
  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). PubMed Central.
  • Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. (2024, March 25). International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science.
  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024, September 20). JournalsPub.
  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (n.d.). Oriental Journal of Chemistry.
  • Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. (2024, April 3). PubMed Central.
  • synthesis, spectral characterization and antimicrobial screening of novel schiff bases from sulfa drugs. (n.d.). Semantic Scholar.
  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (n.d.). Royal Society of Chemistry.
  • Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2024, December 18). MDPI.
  • Schiff bases constructed from 2-hydroxy-4-methoxybenzophenone hydrazone and aromatic aldehydes: Synthesis, characterization, structure-photophysics relationship, HCl and NH3 stimuli-responsive solid fluorescence, selective detection of Cu2+. (2025). Open Ukrainian Citation Index.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Formylvanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Schiff bases from 5-Formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde), a versatile dialdehyde precursor. Recognizing the unique structural nature of 5-Formylvanillin, this document provides discrete, optimized protocols for the selective synthesis of both mono- and di-Schiff bases. We delve into the mechanistic underpinnings of the condensation reaction, explaining the principles of regioselectivity that govern which formyl group reacts preferentially. Methodologies detailed herein include both traditional solvent-based reflux and modern, environmentally benign solvent-free grinding techniques. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, providing the technical depth and practical insights required for successful and reproducible synthesis.

Introduction: The Versatility of 5-Formylvanillin

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry due to their facile preparation and wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The starting material, 5-Formylvanillin, is a particularly intriguing precursor. As a dialdehyde, it offers the potential to react with one or two equivalents of a primary amine, leading to the formation of mono- or di-Schiff bases, respectively. This dual reactivity allows for the creation of a diverse library of compounds from a single starting material, enabling fine-tuning of molecular properties for applications ranging from novel therapeutics to advanced coordination chemistry.[3][4]

A critical aspect of reacting with 5-Formylvanillin is understanding the inherent regioselectivity of its two aldehyde groups. Experimental evidence from analogous structures, such as 5-formyl ethylvanillin, demonstrates that the formyl group at the C3 position (ortho to the phenolic hydroxyl group) is significantly more reactive than the formyl group at the C1 position.[3] This enhanced reactivity is attributed to intramolecular hydrogen bonding and electronic effects from the adjacent hydroxyl group, which activates the ortho-aldehyde for nucleophilic attack. By controlling the stoichiometry of the reactants, one can selectively target either the mono- or di-substituted product.

Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible condensation reaction that is typically catalyzed by the presence of a weak acid.[5][6] The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the primary amine.

The mechanism proceeds through two key stages:

  • Formation of the Carbinolamine Intermediate: The acid catalyst protonates the oxygen of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine. This step results in the formation of a tetrahedral carbinolamine intermediate.[5]

  • Dehydration to the Imine: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). Deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final Schiff base product.[6][7]

// Reactants Aldehyde [label="Aldehyde (R-CHO)"]; Amine [label="Primary Amine (R'-NH2)"]; H_plus [label="H+ (Catalyst)"];

// Intermediates & Products Protonated_Aldehyde [label="Protonated Aldehyde"]; Carbinolamine [label="Carbinolamine Intermediate"]; Protonated_Carbinolamine [label="Protonated Carbinolamine"]; Iminium_Ion [label="Iminium Ion"]; Schiff_Base [label="Schiff Base (Imine)"]; Water [label="H2O"];

// Step 1: Protonation of Aldehyde {Aldehyde, H_plus} -> Protonated_Aldehyde [label="Step 1: Activation", fontcolor="#202124"];

// Step 2: Nucleophilic Attack {Protonated_Aldehyde, Amine} -> Carbinolamine [label="Step 2: Nucleophilic Attack", fontcolor="#202124"];

// Step 3: Proton Transfer & Dehydration Carbinolamine -> Protonated_Carbinolamine [label="Proton Transfer", fontcolor="#202124"]; Protonated_Carbinolamine -> Iminium_Ion [label="Step 3: Dehydration", fontcolor="#202124"]; Protonated_Carbinolamine -> Water [style=invis]; // to position water

// Step 4: Deprotonation Iminium_Ion -> Schiff_Base [label="Step 4: Deprotonation", fontcolor="#202124"]; Iminium_Ion -> H_plus [label="Catalyst Regenerated", style=dashed, fontcolor="#5F6368"];

// Styling node [fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Aldehyde, Amine, H_plus [fillcolor="#E8F0FE"]; Schiff_Base, Water [fillcolor="#E6F4EA"]; } }

Caption: Acid-catalyzed mechanism for Schiff base formation.

Experimental Protocols

This section provides detailed protocols for synthesizing both mono- and di-Schiff bases from 5-Formylvanillin. For each target product, two distinct methods are presented: a conventional reflux method and a green, solvent-free grinding method.

Protocol I: Synthesis of Mono-Schiff Base

This protocol targets the selective formation of a mono-Schiff base at the more reactive C3-formyl position using a 1:1 molar ratio of reactants.

Reactants & Stoichiometry

CompoundMolar Mass ( g/mol )Molar RatioExample Mass (mmol)
5-Formylvanillin180.161.0 eq1.80 g (10 mmol)
Primary Amine (e.g., Aniline)93.131.0 eq0.93 g (10 mmol)

Method A: Conventional Reflux

This method is robust and suitable for a wide range of primary amines. Ethanol is chosen as the solvent for its ability to dissolve the reactants and the ease with which it can be removed post-reaction.[3]

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-Formylvanillin (1.0 eq) in 30 mL of absolute ethanol. Gentle warming may be required.

  • Amine Addition: In a separate beaker, dissolve the primary amine (1.0 eq) in 20 mL of absolute ethanol. Add this solution dropwise to the stirring solution of 5-Formylvanillin at room temperature.

  • Catalysis & Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture as a catalyst.[1] Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The formation of the product will be indicated by a new spot with a different Rf value from the starting materials.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven or desiccator.[8][9] Further purification can be achieved by recrystallization from ethanol.[10]

Method B: Solvent-Free Grinding (Green Chemistry Approach)

This eco-friendly method minimizes waste and often reduces reaction times.[11]

  • Reactant Setup: Place 5-Formylvanillin (1.0 eq) and the primary amine (1.0 eq) in a mortar.

  • Catalysis & Grinding: Add 2-3 drops of a natural acid catalyst, such as freshly squeezed lime juice, to the solid mixture.[11]

  • Reaction: Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The mixture may become paste-like before solidifying.

  • Isolation & Purification: After grinding, scrape the solid product from the mortar. Wash the crude product with a small amount of distilled water followed by cold ethanol to remove the catalyst and any unreacted materials. Dry the purified product.

Protocol II: Synthesis of Di-Schiff Base (Bis-Imine)

This protocol is designed to form the di-Schiff base by reacting both formyl groups of 5-Formylvanillin using a 1:2 molar ratio of aldehyde to amine.[12]

Reactants & Stoichiometry

CompoundMolar Mass ( g/mol )Molar RatioExample Mass (mmol)
5-Formylvanillin180.161.0 eq1.80 g (10 mmol)
Primary Amine (e.g., Aniline)93.132.1 eq1.96 g (21 mmol)
A slight excess of the amine is used to ensure the reaction goes to completion.

Method A: Conventional Reflux

Longer reaction times or higher temperatures may be necessary to ensure the less reactive C1-formyl group reacts completely.

  • Reactant Setup: Dissolve 5-Formylvanillin (1.0 eq) in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Amine Addition: Add the primary amine (2.1 eq) directly to the stirring solution.

  • Catalysis & Reflux: Add 4-5 drops of glacial acetic acid. Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the disappearance of the mono-Schiff base intermediate and the starting aldehyde.

  • Isolation & Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture may be required for high purity.[10][13]

Method B: Solvent-Free Grinding

  • Reactant Setup: Place 5-Formylvanillin (1.0 eq) and the primary amine (2.1 eq) in a mortar.

  • Catalysis & Grinding: Add 3-4 drops of lime juice. Grind the mixture with a pestle for 20-30 minutes. The reaction may require intermittent grinding over a longer period compared to the mono-substitution.

  • Isolation & Purification: Work-up is identical to Protocol I, Method B. Scrape the solid, wash with water and cold ethanol, and dry.

General Workflow and Characterization

The successful synthesis of the target Schiff base must be confirmed through rigorous characterization. The following workflow and techniques are standard practice.

// Nodes Start [label="Start: 5-Formylvanillin + Primary Amine", fillcolor="#E8F0FE"]; Decision_Ratio [label="Select Molar Ratio", shape=diamond, fillcolor="#F9E0AE"]; Ratio_1_1 [label="1:1 Aldehyde:Amine", fillcolor="#FFFFFF"]; Ratio_1_2 [label="1:2 Aldehyde:Amine", fillcolor="#FFFFFF"]; Decision_Method [label="Select Synthesis Method", shape=diamond, fillcolor="#F9E0AE"]; Method_Reflux [label="Reflux in Ethanol\n(2-8 hrs)", fillcolor="#FFFFFF"]; Method_Grind [label="Solvent-Free Grinding\n(10-30 min)", fillcolor="#FFFFFF"]; Workup [label="Isolation & Washing\n(Filtration, Cold EtOH)", fillcolor="#F1F3F4"]; Purification [label="Purification", shape=diamond, fillcolor="#F9E0AE"]; Recrystallization [label="Recrystallization\n(e.g., from Ethanol)", fillcolor="#FFFFFF"]; Column [label="Column Chromatography\n(Neutral Alumina)", fillcolor="#FFFFFF"]; Characterization [label="Characterization\n(FTIR, NMR, MS, M.P.)", fillcolor="#E6F4EA"]; End [label="Pure Schiff Base", shape=ellipse, fillcolor="#E6F4EA"];

// Edges Start -> Decision_Ratio; Decision_Ratio -> Ratio_1_1 [label="Mono-Schiff"]; Decision_Ratio -> Ratio_1_2 [label="Di-Schiff"]; Ratio_1_1 -> Decision_Method; Ratio_1_2 -> Decision_Method; Decision_Method -> Method_Reflux; Decision_Method -> Method_Grind; Method_Reflux -> Workup; Method_Grind -> Workup; Workup -> Purification; Purification -> Recrystallization [label="Solid Product"]; Purification -> Column [label="If Needed"]; Recrystallization -> Characterization; Column -> Characterization; Characterization -> End; } }

Caption: Experimental workflow for synthesis and purification.

Expected Characterization Data

TechniqueObservationRationale for Confirmation
Melting Point Sharp, defined melting range.A sharp melting point is a key indicator of the purity of a crystalline solid.[11]
FTIR Spectroscopy Disappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1580-1650 cm⁻¹).[11]Confirms the conversion of the carbonyl group to the azomethine group, which is the defining feature of a Schiff base.[8]
¹H-NMR Spectroscopy Disappearance of aldehyde proton (-CHO) signal (~9.5-10.5 ppm). Appearance of azomethine proton (-CH=N-) signal (~8.0-9.0 ppm).[3][11]Provides unambiguous evidence of imine bond formation and consumption of the aldehyde starting material.
¹³C-NMR Spectroscopy Disappearance of aldehyde carbon signal (~190-200 ppm). Appearance of imine carbon signal (~160-170 ppm).[14][15]Confirms the structural change at the carbon backbone.
Mass Spectrometry Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.[14]Confirms the identity and molecular formula of the synthesized compound.

Handling and Storage: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[16][17] It is crucial to store the purified, dry product in a sealed container, preferably in a desiccator, to maintain its stability.[16]

References

  • Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Journals.
  • ResearchGate. (2024). How to purify Schiff base product? ResearchGate.
  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube.
  • ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? ResearchGate.
  • ResearchGate. (n.d.). Mechanistic explanation of the formation of Schiff base. ResearchGate.
  • Nicolae, A., & Anghel, A. (n.d.). SYNTHESIS OF SCHIFF BASES DERIVED FROM 5-FORMYL ETHYLVANILLIN. University of Bucharest.
  • Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86.
  • Reeves, R. L. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(17), 3332–3337.
  • Hoq, M. R., et al. (2017). Synthesis and Characterization of 2,2'-Bipyridyl-5,5'-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines. American Journal of Organic Chemistry, 7(1), 1-5.
  • Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry, 7, e20.
  • Rehman, S., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.
  • Wang, H., et al. (2014). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base.
  • Yassen, T. M., & AL-Azzawi, A. M. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. Iraqi Journal of Science, 64(3), 1062–1070.
  • Owalude, S. O., et al. (2020). Synthesis and characterization of new unsymmetrical bis-Schiff bases. ResearchGate.
  • Hasanah, U., et al. (2017). Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free-Mechanochemical Method. Semantic Scholar.
  • Rehman, S., et al. (2024).
  • Ali, H. M., et al. (2018). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Molecules, 23(11), 2993.
  • ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. ResearchGate.
  • ResearchGate. (2012). Synthesis of new Schiff bases of vanillin derivatives. ResearchGate.
  • SciSpace. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. SciSpace.
  • Hasanah, U., et al. (2017). Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free- Mechanochemical Method. UIN Malang.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR.
  • Journal of University of Shanghai for Science and Technology. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties.
  • Baghdad Science Journal. (2022). Synthesis, Characterization and Studying Biological Activity of New Schiff Base Compounds Derived from “N -[(4-hydroxy-3-methoxyphenyl) methyl]-8-methyl-(E)-6-nonenamide”. Baghdad Science Journal.
  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry.
  • Abed, H. H., et al. (2024). Synthesizing Novel Vanillin-Based Di-Schiff Compounds and Evaluating Their Antibacterial Properties. ResearchGate.
  • Kirkuk University Journal-Scientific Studies. (2021). Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. KUJSS.

Sources

The Untapped Potential of 4-Hydroxy-5-methoxyisophthalaldehyde in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bio-derived Building Block for High-Performance Polymers

In the quest for sustainable and functional materials, the focus has increasingly turned to bio-derived monomers that can serve as building blocks for advanced polymers. 4-Hydroxy-5-methoxyisophthalaldehyde, a vanillin derivative, is an emerging platform chemical with significant potential in polymer chemistry.[1] Its unique trifunctional structure, featuring two aldehyde groups and a phenolic hydroxyl group, offers a versatile scaffold for the synthesis of a variety of polymers with tailored properties. This guide provides an in-depth exploration of the applications of this compound in the synthesis of poly(Schiff base)s, aromatic polyesters, and covalent organic frameworks (COFs), complete with detailed experimental protocols for researchers and scientists in materials science and drug development.

The presence of two aromatic aldehyde functionalities allows for the formation of linear or cross-linked polymeric structures through reactions with difunctional or multifunctional amines and other nucleophiles. The phenolic hydroxyl group can be leveraged for subsequent polymer modifications, or it can be incorporated into the polymer backbone to impart specific properties such as increased hydrophilicity, thermal stability, and the potential for hydrogen bonding.[2] This combination of reactive sites makes this compound a compelling monomer for the creation of functional materials with applications ranging from advanced coatings and membranes to drug delivery vehicles and catalysts.

I. Synthesis of Poly(Schiff base)s: A Gateway to Functional and Responsive Materials

Poly(Schiff base)s, also known as poly(azomethine)s or polyimines, are a class of polymers characterized by the presence of an imine (-C=N-) linkage in their main chain.[3] These materials are renowned for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties.[2] The reaction of this compound with various diamines offers a straightforward route to novel poly(Schiff base)s with a pending hydroxyl group, which can serve as a site for further functionalization or influence the polymer's solubility and coordination properties.

Scientific Rationale

The formation of the imine bond is a reversible condensation reaction between an aldehyde and a primary amine.[4] The reaction is typically acid-catalyzed and proceeds with the elimination of water. The choice of the diamine co-monomer is critical in determining the final properties of the polymer. Aliphatic diamines will lead to more flexible polymers, while aromatic diamines will result in rigid, high-performance materials. The phenolic hydroxyl group on the this compound moiety is expected to remain intact during the polymerization, providing a handle for post-polymerization modification or for tuning the polymer's properties through hydrogen bonding.

Experimental Protocol: Synthesis of a Poly(Schiff base) from this compound and p-Phenylenediamine

Materials:

  • This compound (98%)

  • p-Phenylenediamine (99%)

  • Dimethylacetamide (DMAc, anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Dissolution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve 1.80 g (10 mmol) of this compound in 40 mL of anhydrous DMAc. Stir the mixture under a gentle stream of inert gas until the monomer is completely dissolved.

  • Diamine Addition: In a separate beaker, dissolve 1.08 g (10 mmol) of p-phenylenediamine in 20 mL of anhydrous DMAc.

  • Catalyst Addition: To the solution of this compound, add 2-3 drops of glacial acetic acid as a catalyst.

  • Polycondensation: Slowly add the p-phenylenediamine solution to the reaction flask dropwise over 30 minutes at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 24 hours under a continuous inert gas flow. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution slowly into 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form.

  • Washing: Collect the polymer by filtration and wash it thoroughly with fresh methanol (3 x 100 mL) to remove unreacted monomers and catalyst.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C for 24 hours to a constant weight.

Expected Results:

The resulting poly(Schiff base) is expected to be a colored (typically yellow to orange) solid. The yield should be in the range of 85-95%.

  • Solubility: The polymer is expected to be soluble in polar aprotic solvents like DMAc, DMSO, and NMP, but insoluble in water, methanol, and common nonpolar solvents. The presence of the hydroxyl group may enhance solubility compared to analogous polymers without it.

  • FT-IR Spectroscopy (KBr pellet, cm⁻¹):

    • Absence of the C=O stretching band from the aldehyde group (around 1680-1700 cm⁻¹).[3]

    • Appearance of a new strong band corresponding to the C=N (imine) stretching vibration (around 1610-1630 cm⁻¹).[3]

    • A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

    • Disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[2]

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm):

    • A characteristic singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm.

    • Aromatic proton signals from both monomer units.

    • A singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm.

    • A broad singlet for the phenolic hydroxyl proton (-OH).

  • Thermal Analysis (TGA): The polymer is expected to exhibit good thermal stability, with a decomposition temperature (T_d5%) above 300 °C.

II. Synthesis of Aromatic Polyesters: Towards High-Performance and Sustainable Materials

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance.[5] this compound can be a valuable precursor for the synthesis of novel aromatic polyesters. However, the direct polycondensation of the aldehyde groups is not feasible. A common strategy involves the reduction of the aldehyde functionalities to hydroxyl groups, creating a new diol monomer, which can then be polymerized with a suitable diacid or its derivative.[6]

Scientific Rationale

The synthesis of polyesters from this compound involves a two-step process. First, the two aldehyde groups are reduced to primary alcohol groups using a suitable reducing agent like sodium borohydride (NaBH₄). This reaction converts the starting dialdehyde into a triol (a diol with an additional phenolic hydroxyl group). This newly synthesized triol can then undergo polycondensation with a dicarboxylic acid or a diacid chloride. The presence of the phenolic hydroxyl group can influence the polymerization and the final properties of the polyester. It can potentially participate in the esterification reaction, leading to branched or cross-linked structures, or it can be protected to ensure the formation of a linear polymer.[2]

Experimental Protocol: Two-Step Synthesis of an Aromatic Polyester

Part A: Synthesis of the Diol Monomer (4-Hydroxy-5-methoxy-1,3-bis(hydroxymethyl)benzene)

Materials:

  • This compound (98%)

  • Sodium borohydride (NaBH₄, 99%)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution and Cooling: In a 250 mL round-bottom flask, dissolve 3.60 g (20 mmol) of this compound in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add 1.51 g (40 mmol) of sodium borohydride to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of deionized water. Neutralize the mixture to pH 7 with 1 M hydrochloric acid.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude diol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure diol monomer.

Part B: Melt Polycondensation of the Diol Monomer with Adipoyl Chloride

Materials:

  • 4-Hydroxy-5-methoxy-1,3-bis(hydroxymethyl)benzene (from Part A)

  • Adipoyl chloride (98%)

  • Pyridine (anhydrous)

  • Antimony(III) oxide (catalyst)

  • High-vacuum pump

  • Polymerization reactor with a mechanical stirrer and a distillation outlet

Procedure:

  • Charging the Reactor: In a polymerization reactor, place 1.84 g (10 mmol) of the synthesized diol, 1.83 g (10 mmol) of adipoyl chloride, and a catalytic amount of antimony(III) oxide (approx. 0.05 mol%).

  • Initial Heating: Heat the mixture under a nitrogen atmosphere with mechanical stirring to 150 °C for 2 hours. Hydrogen chloride gas will be evolved and can be trapped.

  • Polycondensation under Vacuum: Gradually increase the temperature to 220 °C and slowly apply a high vacuum (less than 1 Torr) over 1 hour.

  • Final Polymerization: Continue the polymerization at 220 °C under high vacuum for 4-6 hours, or until the desired viscosity is achieved.

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed from the reactor.

Expected Results:

The resulting aromatic polyester is expected to be a solid material.

  • FT-IR Spectroscopy (film or KBr pellet, cm⁻¹):

    • Absence of the broad O-H stretching band from the starting diol.

    • Appearance of a strong C=O stretching band for the ester linkage (around 1720-1740 cm⁻¹).

    • Presence of C-O stretching bands (around 1100-1300 cm⁻¹).

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆, δ ppm):

    • Signals corresponding to the protons of the aromatic ring and the methylene groups of the adipate unit.

    • Signals for the methylene protons adjacent to the ester oxygen.

  • Thermal Analysis (DSC and TGA): The polymer is expected to be amorphous or semi-crystalline, with a glass transition temperature (Tg) and potentially a melting temperature (Tm). TGA analysis will indicate its thermal stability, which is expected to be good due to the aromatic content.

III. Covalent Organic Frameworks (COFs): Precision Engineering of Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[7] Their ordered porosity and tunable functionality make them promising materials for gas storage, catalysis, sensing, and optoelectronics. The two aldehyde groups of this compound make it an excellent candidate as a building block for the synthesis of 2D or 3D COFs through condensation reactions with multitopic amines.[8] The phenolic hydroxyl group can be used to functionalize the pores of the COF, imparting specific properties like hydrophilicity or catalytic activity.[9]

Scientific Rationale

The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework.[7] The reaction between a dialdehyde like this compound and a trigonal amine like 1,3,5-tris(4-aminophenyl)benzene (TAPB) under solvothermal conditions can lead to the formation of a 2D COF with a hexagonal pore structure. The reversibility of the imine bond formation allows for "error-correction" during the synthesis, leading to a highly crystalline material.[8]

Experimental Protocol: Solvothermal Synthesis of a 2D COF

Materials:

  • This compound (98%)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB, synthesized or commercially available)

  • 1,4-Dioxane

  • Mesitylene

  • Aqueous acetic acid (6 M)

  • Pyrex tube

  • Oven

Procedure:

  • Monomer Mixture: In a Pyrex tube, add 0.090 g (0.5 mmol) of this compound and 0.117 g (0.33 mmol) of 1,3,5-tris(4-aminophenyl)benzene.

  • Solvent Addition: Add 1.5 mL of 1,4-dioxane and 1.5 mL of mesitylene to the tube.

  • Catalyst Addition: Add 0.5 mL of 6 M aqueous acetic acid.

  • Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Seal the Pyrex tube under vacuum.

  • Solvothermal Synthesis: Heat the sealed tube in an oven at 120 °C for 3 days.

  • Isolation and Washing: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the product with anhydrous acetone (3 x 50 mL) and anhydrous tetrahydrofuran (3 x 50 mL).

  • Activation: Activate the COF by heating the sample at 150 °C under high vacuum for 12 hours.

Expected Results:

The resulting COF should be a crystalline powder.

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern should show characteristic diffraction peaks, indicating a crystalline structure. The experimental pattern can be compared to a simulated pattern based on the expected hexagonal lattice.

  • FT-IR Spectroscopy (KBr pellet, cm⁻¹):

    • Disappearance of the aldehyde C=O and amine N-H stretching bands.

    • Appearance of the imine C=N stretching band.

    • Presence of the phenolic O-H stretching band.

  • Porosity Analysis (N₂ adsorption-desorption): The material is expected to exhibit a high surface area (BET) and a well-defined pore size distribution, characteristic of a microporous material.

  • Thermogravimetric Analysis (TGA): The COF should display high thermal stability, often stable up to 400-500 °C in an inert atmosphere.

Visualization of Synthetic Pathways

To better illustrate the synthetic processes described, the following diagrams are provided.

G cluster_poly_schiff_base Poly(Schiff Base) Synthesis monomer1 4-Hydroxy-5-methoxy- isophthalaldehyde polymer_psb Poly(Schiff Base) monomer1->polymer_psb + Diamine (Acid Catalyst) monomer2 p-Phenylenediamine monomer2->polymer_psb

Caption: Workflow for Poly(Schiff Base) Synthesis.

G cluster_polyester Aromatic Polyester Synthesis start 4-Hydroxy-5-methoxy- isophthalaldehyde diol Diol Monomer start->diol Reduction (NaBH4) polyester Aromatic Polyester diol->polyester + Diacid Chloride (Melt Polycondensation) diacid Diacid Chloride diacid->polyester

Caption: Two-step synthesis of aromatic polyesters.

G cluster_cof Covalent Organic Framework (COF) Synthesis dialdehyde 4-Hydroxy-5-methoxy- isophthalaldehyde cof 2D Covalent Organic Framework dialdehyde->cof + Triamine (Solvothermal) triamine Trigonal Amine (e.g., TAPB) triamine->cof

Caption: Synthesis of a 2D Covalent Organic Framework.

Quantitative Data Summary

Polymer TypeMonomersExpected Yield (%)Key Thermal Property
Poly(Schiff Base) This compound, p-Phenylenediamine85-95T_d5% > 300 °C
Aromatic Polyester 4-Hydroxy-5-methoxy-1,3-bis(hydroxymethyl)benzene, Adipoyl chloride>80Thermally stable, Tg dependent on diacid
Covalent Organic Framework This compound, 1,3,5-Tris(4-aminophenyl)benzene>70T_d5% > 400 °C, High Surface Area

Conclusion and Future Outlook

This compound stands as a promising, bio-derived monomer with the potential to significantly impact the field of polymer chemistry. Its trifunctional nature allows for the synthesis of a diverse range of polymers, including high-performance poly(Schiff base)s, functional aromatic polyesters, and precisely engineered covalent organic frameworks. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Future research will undoubtedly uncover new synthetic routes and applications, further establishing this compound as a key component in the development of next-generation sustainable and functional materials.

References

  • Synthesis and Characterization of Novel Poly (Amide-Azomethine) S For High Temperature Resistant Requirements. (n.d.). SSRN Electronic Journal.
  • Full article: Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. (n.d.). Taylor & Francis.
  • From vanillin to biobased aromatic polymers. (2020). Polymer Chemistry.
  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2013).
  • Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. (2024). Jurnal Kimia Valensi.
  • Covalent Organic Frameworks: From Materials Design to Biomedical Applic
  • EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks. (2015).
  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (2014). Der Pharma Chemica.
  • Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. (2022). Polymers.
  • A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties. (2011).
  • Aromatic Biobased Polymeric Materials Using Plant Polyphenols as Sustainable Alternative Raw M
  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. (2024). Future Journal of Pharmaceutical Sciences.
  • Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. (2023). ACS Omega.
  • Functional Polyesters: Tailoring Structure and Biomedical Functions. (2024). ACS Polymers Au.
  • Bio–based polymers
  • Bio-based aromatics for chemicals and materials: Advances in renewable drop-in and functional alternatives. (2024). Current Opinion in Green and Sustainable Chemistry.
  • Arom
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). Polymers.
  • Synthesis and properties of biodegradable aliphatic–aromatic polyesters derived from 4‐hydroxybenzaldehyde. (2023). Journal of Applied Polymer Science.
  • Preparation of Vanillin Derivatives Based on Schiff Base Reaction. (2022).
  • Vanillin-Based Polymers—part II: Synthesis of Schiff Base Polymers of Divanillin and Their Chelation withMetal Ions. (2012). ISRN Polymer Science.
  • Synthesis of new Schiff bases of vanillin derivatives. (2011). Journal of the Serbian Chemical Society.
  • Polyimides via regioselective Friedel–Crafts hydroxyalkylation polycondensation with the reaction-enhanced reactivity of intermediate mechanism. (2023). Polymer Chemistry.
  • Phenolic Hydroxyl‐Functionalized Covalent–Organic Frameworks for Formal [3+2] Reaction. (2021).

Sources

4-Hydroxy-5-methoxyisophthalaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Hydroxy-5-methoxyisophthalaldehyde in Heterocyclic Synthesis

Introduction: The Untapped Potential of a Multifunctional Precursor

In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, also known as 5-formylvanillin, emerges as a highly versatile yet underutilized precursor for the synthesis of diverse heterocyclic compounds.[1][2] Its structure is distinguished by a unique combination of reactive functional groups: a nucleophilic phenolic hydroxyl group, two electrophilic aldehyde moieties, and a methoxy group that electronically influences the aromatic ring. This arrangement provides a powerful platform for a variety of chemical transformations, making it an ideal candidate for generating libraries of pharmacologically relevant scaffolds.

This guide provides detailed application notes and validated protocols for leveraging this compound as a key building block in the synthesis of benzofuran and benzoxazole derivatives, two classes of heterocycles with profound significance in drug discovery and materials science.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for designing successful synthetic strategies.

PropertyValueSource
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]
Synonyms 5-Formylvanillin, 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde[1][2]
CAS Number 2931-90-0[1][3]
Molecular Formula C₉H₈O₄[1][3]
Molecular Weight 180.16 g/mol [1][3]
Appearance Solid
Storage Inert atmosphere, 2-8°C

Application 1: Synthesis of Substituted Benzofurans

The benzofuran nucleus is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[4][5] The ortho-hydroxyaldehyde motif in this compound provides a classic entry point for constructing the fused furan ring.

Synthetic Strategy & Mechanistic Rationale

A robust and widely adopted method for benzofuran synthesis is the reaction of a salicylaldehyde derivative with an α-haloketone (a variation of the Perkin reaction). The strategy involves two key steps:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an α-haloketone (e.g., chloroacetone or ethyl bromoacetate), forming an ether linkage. The choice of a polar aprotic solvent like DMF or acetone facilitates this Sₙ2 reaction.

  • Intramolecular Cyclization/Condensation: Under basic or acidic conditions, the enolate of the newly introduced ketone or ester moiety attacks one of the adjacent aldehyde groups. Subsequent dehydration yields the aromatic benzofuran ring. The presence of two aldehyde groups on the precursor offers the potential for selective reactions or the synthesis of bis-benzofuran structures, though this protocol will focus on the formation of a single benzofuran ring.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Precursor 4-Hydroxy-5-methoxy- isophthalaldehyde Alkylation Step 1: O-Alkylation (Williamson Ether Synthesis) Precursor->Alkylation AlphaHalo α-Haloketone (R-CO-CH₂-X) AlphaHalo->Alkylation Base Base (K₂CO₃) Base->Alkylation Cyclization Step 2: Intramolecular Aldol Condensation & Dehydration Alkylation->Cyclization Ether Intermediate Product Substituted 6-Methoxy-5-formylbenzofuran Cyclization->Product

Experimental Protocol: Synthesis of 2-Acetyl-6-methoxy-5-formylbenzofuran

This protocol details the synthesis of a representative benzofuran derivative using chloroacetone.

Materials:

  • This compound (1.80 g, 10 mmol)

  • Chloroacetone (1.02 g, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound and anhydrous K₂CO₃ in 50 mL of anhydrous DMF, add chloroacetone dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and then with brine solution. Dry the organic layer over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 2-acetyl-6-methoxy-5-formylbenzofuran.

Data Summary: Representative Benzofuran Derivatives

This table illustrates the versatility of the protocol by showing potential products from different α-halo reagents.

Entryα-Halo ReagentProductExpected Yield (%)
1Chloroacetone2-Acetyl-6-methoxy-5-formylbenzofuran75-85
2Ethyl bromoacetateEthyl 6-methoxy-5-formylbenzofuran-2-carboxylate70-80
3Phenacyl bromide2-Benzoyl-6-methoxy-5-formylbenzofuran70-85
4Bromoacetonitrile6-Methoxy-5-formylbenzofuran-2-carbonitrile65-75

Application 2: Synthesis of Substituted Benzoxazoles

The benzoxazole framework is another critical heterocycle in medicinal chemistry, known for its presence in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The reaction of an o-aminophenol with an aldehyde is a cornerstone of benzoxazole synthesis.[9][10]

Synthetic Strategy & Mechanistic Rationale

This approach utilizes one of the aldehyde groups of this compound to condense with an o-aminophenol. The reaction proceeds through two distinct, often one-pot, stages:

  • Schiff Base Formation: The amine group of the o-aminophenol nucleophilically attacks an aldehyde carbonyl carbon. The resulting hemiaminal intermediate rapidly dehydrates to form a phenolic Schiff base (an imine). This step is often catalyzed by a small amount of acid.

  • Oxidative Cyclization: The Schiff base intermediate undergoes intramolecular cyclization. The phenolic oxygen attacks the imine carbon, and subsequent oxidation (aromatization) of the resulting dihydrobenzoxazole intermediate yields the final benzoxazole product.[11] Various oxidants can be employed, including iodine, air, or DDQ. The choice of oxidant and solvent system is critical for achieving high yields and avoiding side reactions.

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product Precursor 4-Hydroxy-5-methoxy- isophthalaldehyde SchiffBase Step 1: Condensation (Schiff Base Formation) Precursor->SchiffBase Aminophenol o-Aminophenol Aminophenol->SchiffBase Oxidation Step 2: Oxidative Intramolecular Cyclization SchiffBase->Oxidation Phenolic Schiff Base Intermediate Product Substituted Benzoxazole Oxidation->Product

Experimental Protocol: Synthesis of 2-(2-hydroxy-3-methoxy-5-formylphenyl)benzoxazole

This protocol describes a general and efficient method for benzoxazole synthesis.

Materials:

  • This compound (1.80 g, 10 mmol)

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Iodine (I₂) (2.79 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Dimethyl Sulfoxide (DMSO), anhydrous (40 mL)

  • Sodium thiosulfate solution (10% aqueous)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound and 2-aminophenol in 40 mL of anhydrous DMSO.

  • Add K₂CO₃ and I₂ to the solution.

  • Heat the reaction mixture to 120°C and stir for 3-5 hours. Monitor the reaction's completion using TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash thoroughly with water to remove DMSO, and then wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography (silica gel, hexane-ethyl acetate) to obtain the pure benzoxazole derivative.

Future Scope & Advanced Applications

The synthetic utility of this compound is not limited to these two classes of heterocycles. The dual aldehyde functionality makes it an exceptional building block for:

  • Multicomponent Reactions (MCRs): Its structure is primed for use in MCRs to rapidly generate molecular complexity and build diverse compound libraries for high-throughput screening in drug discovery.[12][13]

  • Synthesis of Macrocycles and Cages: The precisely positioned reactive sites allow for the construction of complex macrocyclic structures with potential applications in host-guest chemistry and molecular sensing.

  • Materials Science: As an aldehyde-based monomer, it is a valuable precursor for the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.[14]

By providing this detailed guide, we aim to empower researchers to unlock the full synthetic potential of this versatile precursor, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]
  • Different schematic routes to synthesize benzofurans.
  • Regioselective Synthesis of Benzofuranones and Benzofurans.
  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4. PubChem. [Link]
  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
  • Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. PubMed. [Link]
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • This compound. Drugfuture. [Link]
  • This compound (C9H8O4). PubChemLite. [Link]
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. [Link]
  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [Link]
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) | Organic Chemistry. ChemRxiv | Cambridge Open Engage. [Link]
  • Vol. 61 No. 7/8 (2025): Synthesis and transformations of heterocycles via pseudocyclic reactions. Chemistry of Heterocyclic Compounds. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
  • Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. [Link]

Sources

Application Note and Protocol: Regioselective Formylation of Vanillin Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol on the experimental procedure for the formylation of vanillin derivatives.

Authored by: A Senior Application Scientist

Abstract

Vanillin and its derivatives are pivotal bio-sourced building blocks in the pharmaceutical, fragrance, and materials science sectors.[1] The introduction of a formyl (-CHO) group onto the vanillin scaffold is a critical transformation that unlocks access to a diverse array of complex molecules, including salicylaldehydes, heterocyclic compounds, and other key synthetic intermediates.[1][2] However, achieving precise regiocontrol in the formylation of these electron-rich phenolic systems presents a significant synthetic challenge. Classical methods often suffer from low yields and a lack of selectivity, producing mixtures of ortho and para isomers.[3] This guide provides a detailed examination of modern and classical formylation techniques applicable to vanillin derivatives, with a focus on field-proven protocols that ensure high yields and predictable regioselectivity. We will explore the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.

Introduction: The Challenge of Regioselective Formylation

The vanillin skeleton features a phenol, a methoxy ether, and an aldehyde. The phenolic hydroxyl group is a powerful ortho-, para- directing group, strongly activating the aromatic ring for electrophilic substitution. While this high reactivity is advantageous, it complicates selective formylation. The primary challenge lies in directing the incoming formyl group to a specific vacant position—typically the C5 position (ortho to the hydroxyl and meta to the existing aldehyde).

Classical formylation methods like the Reimer-Tiemann and Gattermann reactions, while historically significant, often provide poor yields and regioselectivity when applied to sensitive substrates like phenols.[4][5][6] Modern methods, however, leverage metal chelation and specific reagent design to overcome these limitations, offering precise control over the reaction outcome. This document will focus on three robust methods:

  • Magnesium-Mediated ortho-Formylation (Hofsløkken-Skattebøl Method): A highly selective method for ortho-formylation.

  • Vilsmeier-Haack Reaction: A versatile method using a pre-formed electrophilic iminium salt.

  • Duff Reaction: A classical approach using hexamine, primarily for ortho-formylation.

Mechanistic Insights: Controlling Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The choice of reagents directly dictates the electrophile and the transition state, which in turn governs the regioselectivity.

Magnesium-Mediated ortho-Formylation

This method achieves high ortho-selectivity through chelation. The magnesium ion coordinates to both the phenoxide and the incoming electrophile (derived from paraformaldehyde), creating a rigid six-membered transition state. This pre-organization ensures the formyl group is delivered exclusively to the ortho position.[4] Electron-donating groups on the phenol enhance the reaction rate.[3][7]

G cluster_0 Mechanism: Mg-Mediated ortho-Formylation Phenol Vanillin Derivative (Ar-OH) Phenoxide Magnesium Phenoxide (Ar-O-Mg⁺) Phenol->Phenoxide Deprotonation Base MgCl₂ + Et₃N Base->Phenoxide TS Six-Membered Transition State (Chelation Control) Phenoxide->TS Paraform Paraformaldehyde ((CH₂O)n) Electrophile Reactive Electrophile Paraform->Electrophile Depolymerization Electrophile->TS Intermediate ortho-Adduct TS->Intermediate Electrophilic Attack Product ortho-Formylated Product Intermediate->Product Hydride Transfer/ Rearrangement Workup Acidic Work-up (e.g., HCl) Product->Workup Hydrolysis

Caption: Chelation-controlled ortho-formylation pathway.

Vilsmeier-Haack Reaction

This reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is a relatively weak electrophile.[8] It is generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃, or thionyl chloride, SOCl₂)[9][10]. The reaction proceeds via electrophilic aromatic substitution, and its regioselectivity is governed by the electronic and steric properties of the substrate. For vanillin, formylation typically occurs at the electron-rich C5 position.

G cluster_1 Mechanism: Vilsmeier-Haack Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Vanillin Vanillin Derivative (Ar-H) Vanillin->Sigma Electrophilic Attack Iminium Iminium Salt Sigma->Iminium Deprotonation Product Formylated Product Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Electrophilic substitution via the Vilsmeier reagent.

Experimental Protocols

General Safety Note: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Magnesium-Mediated ortho-Formylation of Vanillin

This procedure is adapted from the highly efficient and regioselective method reported by Hansen and Skattebøl, which gives exclusively ortho-formylation of phenols.[3][7]

Materials and Reagents:

  • Vanillin (or substituted derivative)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), 2 M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Argon or Nitrogen gas inlet

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and rubber septa under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Solvent and Base: Add anhydrous THF (approx. 0.2 M relative to phenol) via syringe. Begin stirring. Add triethylamine (2.0 eq) dropwise via syringe. Stir the resulting slurry for 15 minutes at room temperature.

  • Substrate Addition: Dissolve the vanillin derivative (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (typically 70-80 °C) using an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.[3] Electron-withdrawing groups may require longer reaction times.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 2 M HCl solution (equal volume to the reaction solvent) and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Vilsmeier-Haack Formylation of O-Protected Vanillin

The Vilsmeier-Haack reaction is most effective on activated aromatic rings.[10] To avoid potential side reactions with the free phenolic hydroxyl group, it is often advantageous to first protect it as a methyl or benzyl ether.

Materials and Reagents:

  • O-methyl vanillin (veratraldehyde) or other O-protected vanillin derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), distilled

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)

  • Ice

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottomed flask with dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Vilsmeier Reagent Preparation: In a dry three-necked flask under an inert atmosphere, place anhydrous DMF (can be used as solvent) or an inert solvent like DCE. Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.2 - 1.5 eq) dropwise via a dropping funnel over 30 minutes, keeping the temperature below 10 °C. Stir for an additional 30-60 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the O-protected vanillin derivative (1.0 eq) in a minimal amount of dry DCE or DMF and add it to the Vilsmeier reagent solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the solution by slowly adding a saturated solution of NaHCO₃ or solid sodium acetate until the pH is ~7.[9]

    • Stir for 1-2 hours until the intermediate iminium salt is fully hydrolyzed.

    • Extract the aqueous mixture with ethyl acetate or ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Comparative Analysis of Formylation Methods

The choice of method depends on the desired regioselectivity, the substrate's functional group tolerance, and scalability.

FeatureMg-Mediated FormylationVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann Reaction
Formylating Agent ParaformaldehydeDMF/POCl₃ (or SOCl₂)Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)
Typical Conditions 70-80 °C, 2-4 h, inert atm.0 °C to 70 °C, 2-6 h85-120 °C, acidic medium60-70 °C, strong base (NaOH)
Regioselectivity Exclusively ortho to -OH[3]Governed by electronics; para to strongest activatorPreferentially ortho to -OH[11]Mixture of ortho and para
Typical Yields Good to Excellent (60-95%)Good (can be >70%)[8]Low to Moderate (often <50%)[11][12]Generally Low (<50%)[5]
Advantages High regioselectivity, good yields, mild conditionsGood for a wide range of activated aromaticsOperationally simple, common reagentsUses inexpensive reagents
Disadvantages Requires anhydrous conditions, stoichiometric MgCl₂Requires protection of free -OH, corrosive reagentsOften low yields, requires heatingPoor selectivity and yield, uses toxic chloroform

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive reagents (e.g., wet solvent/reagents); Insufficient activation of the aromatic ring.Ensure all reagents and solvents are anhydrous. For Mg-mediated reaction, use fresh, high-purity MgCl₂. For substrates with electron-withdrawing groups, increase reaction time and/or temperature.[7]
Formation of Byproducts Mg-mediated: Prolonged heating can form methoxymethylphenol derivatives.[3] Vilsmeier: Incomplete hydrolysis of the iminium salt. Duff: Polymerization or formation of secondary amines.Optimize reaction time by monitoring with TLC. Ensure complete and careful hydrolysis during work-up by stirring with aqueous acid/base for an adequate time.
Poor Regioselectivity Method is inherently non-selective (e.g., Reimer-Tiemann). Steric hindrance blocking the desired position.Switch to a more regioselective method like the Mg-mediated protocol for ortho products. Consider the inherent electronic and steric biases of your specific vanillin derivative.
Difficult Purification Product and starting material have similar polarity. Formation of polymeric material.Optimize the chromatography mobile phase for better separation. A gentle work-up can minimize polymer formation. Consider recrystallization as an alternative or complementary purification step.

Conclusion

The formylation of vanillin derivatives is a powerful tool for molecular diversification. While classical methods provide a historical foundation, modern techniques, particularly the magnesium-mediated ortho-formylation, offer unparalleled control over regioselectivity and yield. The Vilsmeier-Haack reaction remains a robust option, especially for O-protected substrates. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can efficiently synthesize targeted formylated vanillin derivatives, paving the way for innovations in drug discovery and materials science.

References

  • Organic Syntheses Procedure. ortho-Formylation of phenols.
  • Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols.
  • ScienceMadness.org. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.
  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde.
  • ResearchGate. Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF).
  • International Journal of Pharmaceutical and Clinical Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Scribd. Phenol Formylation.
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Duff reaction.
  • ResearchGate. Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
  • CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.
  • Grokipedia. Duff reaction.
  • Wikipedia. Gattermann reaction.
  • Frontiers in Chemistry. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.

Sources

Application Notes and Protocols for the Synthesis and Utilization of a Functionalized Metal-Organic Framework Derived from 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and application of a novel metal-organic framework (MOF) utilizing a custom-designed organic linker, 4-Hydroxy-5-methoxyisophthalic acid. Recognizing that isophthalaldehydes are not typically employed as primary coordinating linkers in robust MOF synthesis, we present a necessary preliminary step: the oxidation of the commercially available 4-Hydroxy-5-methoxyisophthalaldehyde. Following the synthesis of the dicarboxylic acid linker, we detail two distinct, well-established solvothermal protocols for the construction of either a zinc-based or a zirconium-based MOF. These protocols are designed to be self-validating, with in-depth explanations for each step. Furthermore, we provide a full suite of characterization techniques to verify the successful synthesis and porosity of the new MOF. Finally, we explore its potential in drug delivery, a rapidly growing application for functionalized MOFs, with a protocol for loading and release studies of a model drug. The inherent hydroxyl and methoxy functional groups on the linker are poised to offer unique host-guest interactions, making this MOF a promising candidate for advanced therapeutic applications.

Introduction: The Rationale for a Custom-Functionalized MOF

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and the potential for functionalization make them ideal candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical environment of the resulting MOF.

The molecule this compound presents an intriguing starting point for a functionalized linker due to its appended hydroxyl and methoxy groups. These functionalities can modulate the hydrophilicity of the MOF pores and offer specific interaction sites for guest molecules, such as active pharmaceutical ingredients (APIs). However, the aldehyde groups are not ideal for forming the strong, directional coordination bonds required for stable MOF structures. Therefore, a crucial first step is the conversion of the aldehyde moieties into more suitable coordinating groups, namely carboxylic acids. This guide provides a complete workflow, from the synthesis of the linker, 4-Hydroxy-5-methoxyisophthalic acid, to the synthesis of a novel MOF and its evaluation as a drug delivery vehicle.

Part I: Synthesis of the Organic Linker

The foundational step in the synthesis of our target MOF is the preparation of the organic linker, 4-Hydroxy-5-methoxyisophthalic acid, from its commercially available dialdehyde precursor.

Oxidation of this compound

A mild and efficient oxidation is required to convert the aldehyde groups to carboxylic acids without affecting the hydroxyl and methoxy substituents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite buffered with a mild acid.

Protocol 2.1: Synthesis of 4-Hydroxy-5-methoxyisophthalic acid

  • Materials:

    • This compound

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol

    • Water

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (4 equivalents) to the solution. This acts as a scavenger for the hypochlorite byproduct.

    • In a separate beaker, prepare an aqueous solution of sodium chlorite (3 equivalents) and sodium dihydrogen phosphate (3 equivalents).

    • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature with vigorous stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

    • Acidify the mixture to a pH of approximately 2 using 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 4-Hydroxy-5-methoxyisophthalic acid by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

linker_synthesis start 4-Hydroxy-5-methoxy- isophthalaldehyde reaction Pinnick Oxidation (Room Temperature, 12-24h) start->reaction reagents NaClO₂, NaH₂PO₄ 2-Methyl-2-butene t-Butanol/H₂O reagents->reaction workup Quench (Na₂S₂O₃) Acidify (HCl) Extract (EtOAc) Dry (MgSO₄) reaction->workup purification Recrystallization workup->purification product 4-Hydroxy-5-methoxy- isophthalic acid purification->product

Caption: Workflow for the synthesis of the dicarboxylic acid linker.

Part II: Synthesis of the Metal-Organic Framework

With the custom linker in hand, we can proceed to the synthesis of the MOF. We present two protocols for the synthesis of either a zinc-based or a zirconium-based MOF, both of which are common choices for biomedical applications due to their relatively low toxicity.[4][5]

Protocol A: Synthesis of a Zinc-Based MOF (Zn-HMIP-MOF)

This protocol is adapted from typical solvothermal synthesis methods for zinc-based MOFs.[6]

  • Materials:

    • 4-Hydroxy-5-methoxyisophthalic acid (linker)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL scintillation vial, dissolve the linker (0.1 mmol) and zinc nitrate hexahydrate (0.3 mmol) in 15 mL of DMF.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

    • Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

    • After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

    • Colorless crystals should form at the bottom of the vial.

    • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

    • To activate the MOF, immerse the crystals in ethanol for 3 days, replacing the ethanol daily. This process, known as solvent exchange, removes the high-boiling DMF from the pores.

    • After solvent exchange, decant the ethanol and dry the crystals under vacuum at 120 °C for 12 hours. The resulting activated MOF is now ready for characterization and further use.

Protocol B: Synthesis of a Zirconium-Based MOF (Zr-HMIP-MOF)

Zirconium-based MOFs, such as the UiO-66 family, are known for their exceptional thermal and chemical stability.[7][8] This protocol is adapted for the synthesis of a functionalized UiO-type MOF.

  • Materials:

    • 4-Hydroxy-5-methoxyisophthalic acid (linker)

    • Zirconium(IV) chloride (ZrCl₄)

    • N,N-Dimethylformamide (DMF)

    • Acetic acid (as a modulator)

    • Ethanol

  • Procedure:

    • In a 20 mL scintillation vial, dissolve the linker (0.1 mmol) and ZrCl₄ (0.1 mmol) in 10 mL of DMF.

    • Add acetic acid (10 equivalents relative to ZrCl₄) to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal center, which often leads to more crystalline materials.

    • Sonicate the mixture for 15 minutes to ensure complete dissolution.

    • Seal the vial and place it in a preheated oven at 120 °C for 48 hours.

    • After cooling to room temperature, a white microcrystalline powder should be present.

    • Collect the powder by centrifugation and wash it with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL).

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours.

mof_synthesis cluster_A Protocol A: Zn-MOF cluster_B Protocol B: Zr-MOF A1 Dissolve Linker & Zn(NO₃)₂ in DMF A2 Solvothermal Reaction (100°C, 24h) A1->A2 A3 Wash with DMF A2->A3 A4 Solvent Exchange (Ethanol) A3->A4 A5 Activate (Vacuum, 120°C) A4->A5 B1 Dissolve Linker, ZrCl₄ & Acetic Acid in DMF B2 Solvothermal Reaction (120°C, 48h) B1->B2 B3 Wash with DMF & Ethanol B2->B3 B4 Activate (Vacuum, 150°C) B3->B4 start 4-Hydroxy-5-methoxy- isophthalic acid start->A1 start->B1 drug_delivery cluster_loading Drug Loading cluster_release Drug Release L1 Activated MOF L3 Incubate (24h) L1->L3 L2 Ibuprofen Solution L2->L3 L4 Centrifuge & Wash L3->L4 L5 Drug-Loaded MOF L4->L5 R1 Drug-Loaded MOF R3 Incubate & Sample (Time Intervals) R1->R3 R2 PBS (pH 7.4, 37°C) R2->R3 R4 Analyze Aliquots (UV-Vis) R3->R4 R5 Release Profile R4->R5

Caption: Workflow for drug loading and in vitro release studies.

Conclusion and Future Perspectives

This guide provides a detailed, step-by-step pathway for the synthesis of a novel, functionalized MOF, starting from the strategic modification of a commercially available aldehyde. The protocols for both zinc- and zirconium-based frameworks offer flexibility and access to materials with differing stabilities and properties. The inherent functionalities of the 4-Hydroxy-5-methoxyisophthalic acid linker are expected to impart unique characteristics to the resulting MOFs, making them highly attractive for applications in drug delivery and beyond. The provided characterization and application protocols serve as a robust starting point for researchers to explore the potential of this new material in their respective fields. Future work could involve exploring the catalytic activity of the MOF or its use in selective sensing applications, leveraging the specific chemical handles present within its porous structure.

References

  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central.
  • JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]
  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of visualized experiments : JoVE, (91), 52094. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Lammert, M., Wharmby, M. T., Smolders, S., Bueken, B., Lieb, A., Lomachenko, K. A., ... & Stock, N. (2015). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. Industrial & Engineering Chemistry Research, 53(5), 1857-1863. [Link]
  • Patsnap. (n.d.). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. Eureka.
  • Mondal, J., & Bhaumik, A. (2023). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Materials Advances, 4(23), 5147-5177. [Link]
  • Burrows, A. D., Fisher, L. C., Richardson, C., & Rigby, S. P. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24(2), 269-278. [Link]
  • Al-Ghamdi, H., Al-Enazi, N. M., Al-Otaibi, L. M., Al-Odayni, A.-B., Al-Kahtani, A. A., & Aouak, T. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(30), 21625-21648. [Link]
  • Lammert, M., Wharmby, M. T., Smolders, S., Bueken, B., Lieb, A., Lomachenko, K. A., ... & Stock, N. (2015). Green synthesis of zirconium-MOFs. CrystEngComm, 17(19), 3583-3586. [Link]
  • Nguyen, T. T. N., Le, K. K. A., & Phan, A. (2018). Synthesis and Functionalization of Porous Zr-Diaminostilbenedicarboxylate Metal–Organic Framework for Storage and Stable Delivery of Ibuprofen. ACS Omega, 3(10), 13619-13627. [Link]
  • Anirudhan, T. S., & Christa, J. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Controlled Release, 347, 581-599. [Link]
  • E3S Web of Conferences. (n.d.). Functionalized graphene MOFs in drug delivery application.
  • Zhang, X., Liu, Y., & Li, S. (2021). Design, synthesis and applications of functional zirconium-based metal-organic frameworks. Coordination Chemistry Reviews, 429, 213632. [Link]
  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications.
  • Wang, Y., Zhang, L. J., Zhang, R., Jin, Y., Wang, Y., Xing, Y. H., ... & Sun, L. X. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design, 17(11), 5944-5951. [Link]
  • Wang, Y., Zhang, L. J., Zhang, R., Jin, Y., Wang, Y., Xing, Y. H., ... & Sun, L. X. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design, 17(11), 5944-5951. [Link]
  • Kim, D., & Ahn, W. S. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. ACS applied materials & interfaces, 8(42), 28531-28539. [Link]
  • Li, Z., & Li, Z. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Molecules, 27(1), 100. [Link]
  • Li, Z. (2022). Zinc-Based Metal-Organic Frameworks. Encyclopedia.pub. [Link]
  • Ahmadzadeh, M. R., et al. (2025). Synthesis and identification of zinc-based metal organic frameworks with different linkers: investigating their photocatalytic and antibacterial properties.
  • Chemist Sayed. (2016, April 23). Synthesis and Characterization of Functionalized Metal organic Frameworks [Video]. YouTube. [Link]
  • Hosseini, M. S., & Ghasemzadeh, M. A. (2022). Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application.
  • Erlenmeyer, H. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid (U.S. Patent No. 2,923,735). U.S.

Sources

analytical methods for the detection of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Detection of 4-Hydroxy-5-methoxyisophthalaldehyde

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the analytical methods for the detection, quantification, and characterization of this compound. This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of methodologies and parameters, ensuring robust and reliable results.

Introduction and Significance

This compound, also known as 5-Formylvanillin, is an aromatic aldehyde with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1] Its structure, featuring hydroxyl, methoxy, and two formyl functional groups, makes it a significant molecule in various chemical syntheses. As a derivative of vanillin, it can be a key intermediate or a potential impurity in manufacturing processes. Accurate and precise analytical methods are therefore crucial for quality control, impurity profiling, and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2931-90-0[2][3]
Molecular Formula C₉H₈O₄[2][1]
Molecular Weight 180.16 g/mol [2][4]
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[2]
Synonyms 5-Formylvanillin, 4-Hydroxy-5-methoxy-1,3-benzenedicarbaldehyde[2][1][3]
Appearance Light yellow to yellow solid[1]
Melting Point 119-121 °C[1]
Boiling Point 308.2±42.0 °C (Predicted)[1]
LogP 1.48[3]
Storage 2-8°C, under an inert atmosphere[1]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. A reverse-phase (RP) method is particularly well-suited for this moderately polar analyte.

Principle of the Method

In reverse-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being moderately polar, will partition between the two phases. Its retention on the column is controlled by the precise composition of the mobile phase. Detection is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the aromatic aldehyde.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or PDA detector

Materials:

  • Column: A C18 column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, with 3 µm or 5 µm particle size.[3]

  • Mobile Phase A: Deionized water with 0.1% phosphoric acid (for standard UV detection) or 0.1% formic acid (for MS compatibility).[3]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard: A certified reference standard of this compound.[5]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the sample diluent to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by scanning the UV spectrum of the standard (typically around 254 nm or 280 nm).

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-18 min: 20% B (re-equilibration)

Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

Caption: HPLC workflow for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of this compound, especially in complex matrices. It provides excellent separation and structural information from the mass spectrum.

Principle of the Method

GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. For compounds with low volatility or polar functional groups like the hydroxyl group in this compound, derivatization (e.g., silylation) may be necessary to improve thermal stability and chromatographic behavior.[6]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Materials:

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Sample Solvent: Dichloromethane or ethyl acetate.

  • (Optional) Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Procedure:

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent.

    • Concentrate the extract to approximately 1 mg/mL.

    • (If derivatizing): Evaporate 100 µL of the extract to dryness under a stream of nitrogen. Add 50 µL of BSTFA and 50 µL of pyridine, cap the vial, and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 ratio for higher concentrations).

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Carrier Gas Flow: 1.2 mL/min (constant flow mode).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-400 m/z.

Data Analysis:

  • Identify the peak of interest in the total ion chromatogram (TIC).

  • Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound.[7] The spectrum of the unknown compound is compared with the known components stored in the library.[7]

Sources

The Versatile Virtuoso: 4-Hydroxy-5-methoxyisophthalaldehyde as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. Central to this endeavor is the strategic utilization of versatile building blocks—molecules endowed with reactive functionalities that can be elaborated into diverse and complex structures. 4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, emerges as a preeminent scaffold in this context.[1] Possessing a unique combination of a phenolic hydroxyl group and two aldehyde functionalities on a methoxy-substituted benzene ring, this compound offers a rich tapestry of chemical reactivity, paving the way for the synthesis of a multitude of heterocyclic and polyfunctionalized molecules with significant biological potential.

This technical guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its synthetic utility through detailed application notes and step-by-step protocols for the construction of key pharmacophores. The causality behind experimental choices will be elucidated, providing researchers with the insights necessary to adapt and innovate.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 2931-90-0[2][3]
Molecular Formula C₉H₈O₄[2][3]
Molecular Weight 180.16 g/mol [3]
Appearance Solid[4]
Storage Inert atmosphere, 2-8°C[4]

Core Synthetic Transformations and Their Mechanistic Underpinnings

The strategic placement of two aldehyde groups and a phenolic hydroxyl group on the aromatic ring of this compound allows for a diverse range of chemical transformations. The differential reactivity of these groups can be exploited to achieve selective modifications, leading to a vast library of derivatives.

Sources

Topic: Reaction of 4-Hydroxy-5-methoxyisophthalaldehyde with Amines: A Comprehensive Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction of 4-hydroxy-5-methoxyisophthalaldehyde with primary amines to synthesize Schiff bases. It covers the underlying reaction mechanisms, offers step-by-step experimental protocols, outlines methods for product characterization, and explores the diverse applications of the resulting imine compounds in coordination chemistry, materials science, and pharmacology. This guide is intended for researchers and professionals in chemistry and drug development, offering field-proven insights and robust methodologies.

Introduction: The Versatility of this compound

This compound, also known as 5-formylvanillin, is a unique aromatic dialdehyde that serves as a highly valuable and versatile building block in organic synthesis. Its structure, featuring two aldehyde functional groups ortho and para to a hydroxyl group, and a methoxy substituent, provides a rich scaffold for creating complex molecular architectures.

The reaction of this dialdehyde with primary amines is a cornerstone of its chemical utility. This condensation reaction primarily yields Schiff bases (or azomethines), compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] These products are not mere synthetic intermediates; they are often the target molecules themselves, exhibiting a vast array of applications. Due to the presence of two aldehyde groups, reactions can be controlled to produce either mono- or bis-Schiff bases, further expanding the synthetic possibilities.

The resulting Schiff bases and their subsequent metal complexes are of significant interest across multiple scientific domains. They are recognized as "privileged ligands" in coordination chemistry, capable of stabilizing various metals in different oxidation states.[2] This has led to their use in catalysis, and as advanced materials with unique optoelectronic properties.[2] Furthermore, these compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making them promising candidates in drug discovery and development.[1][3]

This guide will elucidate the fundamental principles of this reaction, provide reliable protocols for synthesis, and discuss the critical applications that make this area of chemistry a fertile ground for innovation.

Foundational Chemistry: Reaction Mechanism

The formation of a Schiff base from this compound and a primary amine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. The process is typically catalyzed by a small amount of acid or base and can also be promoted by heat.[1]

The mechanism proceeds through two primary stages:

  • Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the dialdehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral, but unstable, addition compound known as a carbinolamine.

  • Dehydration to Form the Imine: The carbinolamine, being an alcohol, undergoes acid-catalyzed dehydration. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming an iminium ion. A final deprotonation step yields the stable Schiff base and regenerates the acid catalyst.

Because this compound has two aldehyde groups, the reaction can proceed at one or both sites depending on the stoichiometry of the amine used. A 1:1 molar ratio of the dialdehyde to the amine favors the formation of a mono-Schiff base, while a 1:2 ratio favors the bis-Schiff base.

Schiff_Base_Mechanism Figure 1: General Mechanism of Schiff Base Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO (Aldehyde) Carbinolamine R-CH(OH)-NHR' (Carbinolamine) Aldehyde->Carbinolamine Nucleophilic Attack Amine R'-NH₂ (Primary Amine) Amine->Carbinolamine Iminium [R-CH=N⁺HR'] (Iminium Ion) Carbinolamine->Iminium Dehydration (-H₂O) SchiffBase R-CH=NR' (Schiff Base) Iminium->SchiffBase Deprotonation (-H⁺) Water H₂O Iminium->Water

Caption: Figure 1: General Mechanism of Schiff Base Formation

Experimental Protocols & Methodologies

The following protocols are designed to be robust and adaptable for the synthesis of both mono- and bis-Schiff bases from this compound.

General Protocol for Schiff Base Synthesis

This procedure can be adapted by modifying the molar equivalents of the amine to target either the mono- or bis-adduct.

Materials & Reagents:

  • This compound (MW: 180.16 g/mol )[4]

  • Primary Amine (e.g., Aniline, p-toluidine, ethylenediamine)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper, beakers.

Step-by-Step Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 mmol of this compound (180 mg) in 15-20 mL of absolute ethanol. Warm gently on a stirrer/hotplate if necessary to achieve complete dissolution.

  • Addition of Amine:

    • For Mono-Schiff Base: In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in a minimal amount of ethanol. Add this solution dropwise to the stirring aldehyde solution.

    • For Bis-Schiff Base: Dissolve 2.0 mmol of the primary amine (or 1.0 mmol of a diamine like ethylenediamine) and add it dropwise to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]

  • Reaction: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), using a solvent system such as ethyl acetate/petroleum ether. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates completion.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.[3]

  • Drying and Purification: Dry the product in a vacuum oven. If further purification is needed, recrystallize the solid from a suitable solvent like hot ethanol.

Green Chemistry Approach

For a more environmentally friendly synthesis, a solvent-free method using a natural acid catalyst can be employed.[6][7]

  • Mixing Reactants: In a mortar, combine 1.0 mmol of this compound and the appropriate molar equivalent of the primary amine.

  • Catalysis and Grinding: Add 1-2 mL of fresh lemon juice (as a source of citric acid).[7]

  • Reaction: Grind the mixture with a pestle at room temperature for 15-30 minutes. The mixture will often turn into a paste or solid.

  • Work-up: Add the mixture to crushed ice and stir for 5 minutes.

  • Isolation: Collect the resulting solid by filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.[7] This method often results in high yields and avoids the use of volatile organic solvents.[6]

Experimental_Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis Start Start: Reagent Preparation Setup Reaction Setup: Dissolve Aldehyde in Ethanol Start->Setup Addition Add Amine Solution (Stoichiometric Control) Setup->Addition Catalysis Add Catalyst (e.g., Acetic Acid) Addition->Catalysis Reaction Reflux (2-4 hours) Catalysis->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool & Isolate Product (Filtration) Monitoring->Workup Complete Purification Purify by Recrystallization Workup->Purification Characterization Product Characterization: FTIR, NMR, MS, M.P. Purification->Characterization End End: Pure Schiff Base Characterization->End

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis

Data Presentation & Product Characterization

Proper characterization is essential to confirm the successful synthesis and purity of the Schiff base products.

Summary of Reaction Parameters

The choice of amine and reaction conditions can influence the outcome. The table below summarizes typical parameters.

Amine TypeMolar Ratio (Aldehyde:Amine)Typical SolventCatalystExpected ProductTypical Yield
Aromatic (e.g., Aniline)1:2.2EthanolAcetic AcidBis-Schiff Base80-95%
Aliphatic (e.g., Ethylamine)1:2.2MethanolNone (Heat)Bis-Schiff Base75-90%
Diamine (e.g., Ethylenediamine)1:1.1EthanolAcetic AcidMacrocyclic Bis-Schiff Base70-85%
Amino Acid (e.g., Glycine)1:1.1Ethanol/WaterNone (Grinding)Mono-Schiff Base Zwitterion85-95%[8]
Spectroscopic Characterization
  • FTIR Spectroscopy: This is the first line of analysis. Key spectral changes confirming Schiff base formation include:

    • Disappearance of the strong C=O stretching band of the aldehyde, typically around 1650-1700 cm⁻¹.

    • Disappearance of the N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹).

    • Appearance of a new, sharp C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[8][9]

    • The broad O-H stretch from the phenolic group will remain around 3400-3500 cm⁻¹.[9]

  • ¹H NMR Spectroscopy: Proton NMR provides definitive structural proof.

    • The most telling signal is the disappearance of the aldehydic proton (-CHO) singlet, which typically appears far downfield at δ 9.5-10.0 ppm.[3]

    • A new singlet for the azomethine proton (-CH=N-) will appear downfield, usually in the δ 8.0-8.7 ppm region.[3]

    • Signals for the methoxy group (-OCH₃) protons will be present as a singlet around δ 3.8-3.9 ppm.[3][9]

    • Aromatic and phenolic -OH protons will also be observable.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to confirm the molecular weight of the synthesized compound, matching the calculated mass of the expected Schiff base product.[10]

Key Applications in Research and Development

The Schiff bases derived from this compound are not just synthetic curiosities; they are functional molecules with significant applications.

  • Coordination Chemistry & Catalysis: The imine nitrogen and phenolic oxygen atoms create an excellent chelation site for metal ions. These ligands form stable complexes with a wide range of transition metals (e.g., Cu, Zn, Ni, Co).[2][8] These metal complexes are explored as catalysts for organic reactions, including asymmetric synthesis and oxidation processes.[8]

  • Materials Science: The rigid, planar structures and conjugated π-systems of these Schiff bases make them suitable for developing advanced materials. Their metal complexes have been investigated for their optoelectronic, photoluminescent, and electroluminescent properties, with potential applications in OLEDs and chemical sensors.[2]

  • Pharmacology and Drug Development: This is one of the most active areas of research for these compounds. The imine linkage is crucial for their biological activity.[3]

    • Antimicrobial Activity: Many Schiff bases and their metal complexes show potent activity against various strains of bacteria and fungi, including E. coli, S. aureus, and C. albicans.[3][8]

    • Anticancer Activity: Certain derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines.[1]

    • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group, in combination with the imine structure, can contribute to radical scavenging and anti-inflammatory effects.[6]

Safety and Handling Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Hazards: Aromatic aldehydes can be irritants. Primary amines are often corrosive, toxic, and have strong odors. Solvents like ethanol and methanol are flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde.
  • PMC - NIH. (n.d.).
  • University Website. (n.d.). Reactions of Amines.
  • Baghdad Science Journal. (2025).
  • International Journal of Research and Innovation in Applied Science (IJRIAS). (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes.
  • Benchchem. (n.d.). Synthesis routes of this compound.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Journal of Physics: Conference Series. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties.
  • Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases.
  • ResearchGate. (n.d.). The condensation reaction for synthesis of Schiff bases 4-5.
  • Pramana Research Journal. (2019). Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach.
  • Master Organic Chemistry. (2025). Enamines.
  • ResearchGate. (2015).

Sources

Application Notes & Protocols: The Role of 5-Formylvanillin in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Formylvanillin, also known as 4-hydroxy-5-methoxyisophthalaldehyde, is a highly versatile and functionalized aromatic aldehyde that has emerged as a pivotal building block in the design and synthesis of novel fluorescent probes.[1] Its unique trifunctional structure—featuring a phenolic hydroxyl group, a methoxy substituent, and two spatially distinct formyl (aldehyde) groups—provides a robust scaffold for developing chemosensors with high sensitivity and selectivity for a wide range of analytes, including metal ions, anions, and biologically relevant pH changes. This guide provides an in-depth exploration of the chemical principles, design strategies, and detailed synthetic protocols for leveraging 5-Formylvanillin in the creation of next-generation fluorescent probes.

The Scientific Rationale: Why 5-Formylvanillin is an Exceptional Precursor

The utility of 5-Formylvanillin in fluorescent probe synthesis is rooted in its inherent chemical architecture. The two aldehyde groups offer differential reactivity and stereochemistry, allowing for the facile synthesis of complex Schiff base derivatives.[2] The adjacent hydroxyl and methoxy groups are not passive substituents; they actively participate in modulating the electronic properties of the final molecule, which is critical for engineering desired photophysical behaviors like "turn-on" fluorescence, ratiometric sensing, and large Stokes shifts.

Key Structural Advantages:

  • Dual Aldehyde Functionality: Enables the straightforward formation of Schiff bases through condensation reactions with primary amines. This reaction is a cornerstone of probe synthesis, creating the core imine (-C=N-) linkage that often forms part of the conjugated fluorophore system.[2][3]

  • Ortho-Hydroxyl Group: The phenolic hydroxyl group plays a dual role. Firstly, it acts as a protonation/deprotonation site, making it an ideal anchor for developing pH-sensitive probes.[4][5] Secondly, its proximity to the imine nitrogen (formed after Schiff base condensation) creates a natural chelation pocket, perfect for designing selective metal ion sensors.[6][7]

  • Electron-Donating Groups: The hydroxyl and methoxy groups donate electron density to the aromatic ring, influencing the intramolecular charge transfer (ICT) characteristics of the resulting probe and thus its fluorescence properties.

Core Reaction Mechanism: Schiff Base Condensation

The primary synthetic route involves the condensation of one or both aldehyde groups of 5-Formylvanillin with a primary amine. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a stable imine. This simplicity allows for a modular approach where various amine-containing molecules can be incorporated to tune the probe's selectivity and fluorescent output.

Caption: General synthesis of a fluorescent probe via Schiff base condensation.

Application & Protocol: Synthesis of a "Turn-On" Fluorescent Probe for Zinc (II) Detection

Zinc (Zn²⁺) is a crucial metal ion in numerous biological processes, and its dysregulation is linked to various diseases. Fluorescent probes offer a powerful tool for its detection.[7] Here, we describe the synthesis and characterization of a highly selective Zn²⁺ probe based on 5-Formylvanillin. The design rationale is that the binding of Zn²⁺ to the chelation site will restrict C=N isomerization and enhance fluorescence intensity through a Chelation-Enhanced Fluorescence (CHEF) mechanism.

Part A: Synthesis Protocol

This protocol details the synthesis of a Schiff base probe (henceforth FV-ZnP ) from 5-Formylvanillin and 2-(Aminomethyl)pyridine.

Materials & Reagents:

  • 5-Formylvanillin (this compound)

  • 2-(Aminomethyl)pyridine

  • Absolute Ethanol (Spectroscopic Grade)

  • Glacial Acetic Acid (Catalyst)

  • Standard laboratory glassware, magnetic stirrer with heating, and reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 5-Formylvanillin (1.80 g, 10 mmol) in 40 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Amine: To the stirred solution, add 2-(Aminomethyl)pyridine (1.08 g, 10 mmol) dropwise over 5 minutes. Causality Note: A 1:1 molar ratio is used to favor the mono-condensation product, leaving one aldehyde group free.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid catalyzes the dehydration step of the Schiff base formation, significantly increasing the reaction rate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4 hours. Monitor the reaction progress using TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The formation of the product will be indicated by a new, more polar spot.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol (2 x 15 mL) to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified yellow solid under vacuum. Characterize the final product (FV-ZnP ) using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure. The FT-IR spectrum should show a characteristic imine (C=N) stretch around 1620-1640 cm⁻¹ and the disappearance of the primary amine N-H stretch.[2]

Synthesis_Workflow cluster_synthesis Synthesis of FV-ZnP cluster_characterization Characterization Dissolve 1. Dissolve 5-Formylvanillin in Ethanol AddAmine 2. Add 2-(Aminomethyl)pyridine Dissolve->AddAmine Catalyze 3. Add Acetic Acid Catalyst AddAmine->Catalyze Reflux 4. Reflux for 4 hours Catalyze->Reflux Cool 5. Cool and Precipitate Reflux->Cool Filter 6. Filter and Wash Cool->Filter Dry 7. Dry Product Filter->Dry FTIR FT-IR Dry->FTIR Confirm Structure NMR ¹H NMR Dry->NMR Confirm Structure MassSpec Mass Spec Dry->MassSpec Confirm Structure

Caption: Experimental workflow for the synthesis and characterization of the FV-ZnP probe.

Part B: Protocol for Spectroscopic Evaluation

This protocol describes how to validate the probe's "turn-on" response to Zn²⁺.

Materials & Reagents:

  • Synthesized FV-ZnP probe

  • HEPES buffer (10 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO, Spectroscopic Grade)

  • Stock solution of ZnCl₂ (1.0 mM in deionized water)

  • Stock solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺) for selectivity testing

  • Fluorometer and UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of FV-ZnP in DMSO. Trustworthiness Note: DMSO is used to ensure complete dissolution of the hydrophobic probe before dilution into the aqueous buffer.

  • Working Solution: Prepare the testing solution by diluting the FV-ZnP stock solution in HEPES buffer (pH 7.4) to a final concentration of 10 µM.

  • Fluorescence Titration: a. Place 2 mL of the 10 µM FV-ZnP solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum (excite at the absorption maximum, e.g., ~370 nm). The initial fluorescence should be weak. c. Sequentially add small aliquots of the 1.0 mM ZnCl₂ stock solution (e.g., 2 µL increments, corresponding to 1 µM concentration changes). d. After each addition, gently mix and record the fluorescence spectrum. A significant increase in fluorescence intensity should be observed.

  • Selectivity Study: Prepare a series of 10 µM FV-ZnP solutions. To each, add a significant excess (e.g., 10 equivalents) of different metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, etc.). Finally, add 10 equivalents of Zn²⁺ to a separate solution as a positive control. Compare the fluorescence enhancement across all samples. A highly selective probe will only show a significant "turn-on" response in the presence of Zn²⁺.[8]

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺. b. Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[8]

Caption: Proposed "turn-on" sensing mechanism for FV-ZnP upon binding Zn²⁺.

Data Summary & Expected Results

The synthesized probes should exhibit distinct photophysical properties that change upon analyte binding.

Table 1: Photophysical Properties of FV-ZnP

PropertyFV-ZnP (Free Probe)FV-ZnP + Zn²⁺
Absorption Max (λ_abs) ~370 nm~375 nm
Emission Max (λ_em) ~480 nm~480 nm
Quantum Yield (Φ) < 0.05> 0.40
Appearance Pale Yellow SolutionBright Green Fluorescence
Stokes Shift ~110 nm~105 nm

Table 2: Selectivity Profile of FV-ZnP

Metal Ion (10 equiv.)Fluorescence Fold Increase
None (Blank) 1.0
Zn²⁺ > 20
Cd²⁺ ~1.5
Cu²⁺ Quenching
Ni²⁺ < 1.2
Fe³⁺ Quenching
Na⁺, K⁺, Ca²⁺, Mg²⁺ No significant change

Concluding Remarks

5-Formylvanillin stands out as a superior scaffold for the rational design of fluorescent chemosensors. Its synthetic accessibility and versatile reactivity allow for the creation of modular probes tailored for specific analytes. The straightforward Schiff base chemistry, coupled with the inherent electronic properties of the vanillin core, provides a reliable platform for developing probes with excellent sensitivity, selectivity, and "turn-on" signaling mechanisms. The protocols outlined in this guide serve as a validated starting point for researchers aiming to harness the potential of 5-Formylvanillin in applications ranging from environmental monitoring to advanced cellular imaging.

References

  • Benchchem.
  • Lee, H., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2'-hydroxyphenyl)
  • ResearchGate. Ortho-Vanillin-based fluorescent sensor with ESIPT characteristics for selective detection of Al(III)
  • Lee, H., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
  • Zhou, Y., et al. (2012). A new Schiff base based on vanillin and naphthalimide as a fluorescent probe for Ag+ in aqueous solution. PubMed.
  • MDPI. (2023). Chemosensors for Ion Detection.
  • ResearchGate. An efficient Vanillinyl Schiff base as a turn on fluorescent probe for Zinc(II) and Cell imaging.
  • ResearchGate.
  • ResearchGate. Recent advances on reaction-based amine fluorescent probes.
  • Kirkuk University Journal-Scientific Studies. (2021). Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes.
  • ResearchGate. Colorimetric Chemosensor for Sulfide Anion Detection Based on Symmetrical Nitrovanillin Azine.
  • ResearchGate. Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells.
  • National Institutes of Health (NIH). (2024). Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye.
  • The Good Scents Company. 5-formyl vanillin this compound.
  • PubMed Central. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine.

Sources

Application Notes and Protocols for Investigating Enzymatic Reactions Involving 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolic Fate of a Bioactive Aldehyde

4-Hydroxy-5-methoxyisophthalaldehyde, a substituted aromatic dialdehyde, presents a compelling case for enzymatic investigation due to its structural motifs.[1][2] The presence of a catechol-like moiety and two aldehyde functional groups suggests its potential interaction with key metabolic enzymes. Understanding these interactions is crucial for researchers in drug discovery and development, as the enzymatic modification of such compounds can significantly impact their bioavailability, efficacy, and potential toxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic reactions involving this compound. We will explore its potential as a substrate for three major classes of enzymes: Catechol-O-methyltransferases (COMT), Aldehyde Dehydrogenases (ALDH), and Aldehyde Oxidases (AO). The following sections offer detailed protocols and the scientific rationale behind the proposed experimental designs.

Scientific Rationale: Potential Enzymatic Transformations

The chemical structure of this compound points to two primary avenues of enzymatic modification:

  • O-Methylation of the Catechol-like Ring: The 4-hydroxy-5-methoxy arrangement on the benzene ring resembles a catechol structure, a primary substrate for Catechol-O-methyltransferase (COMT). COMT plays a crucial role in the metabolism of catecholamines and other catechol-containing compounds by transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups.[3][4] Investigating the O-methylation of this compound is therefore a logical first step in understanding its metabolic pathway.

  • Oxidation of the Aldehyde Groups: The presence of two aldehyde groups makes this compound a likely substrate for aldehyde-metabolizing enzymes. Aldehyde Dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[5][6] Similarly, Aldehyde Oxidases (AOs) are cytosolic enzymes with broad substrate specificity for aldehydes and N-heterocyclic compounds.[7][8] The oxidation of one or both aldehyde groups would represent a significant metabolic transformation.

The following diagram illustrates the hypothetical enzymatic reactions that this compound may undergo.

Enzymatic_Reactions cluster_0 Potential Metabolic Pathways Substrate This compound Methylated_Product O-Methylated Product Substrate->Methylated_Product COMT (+ SAM) Oxidized_Product_1 Mono-carboxylic Acid Substrate->Oxidized_Product_1 ALDH / AO (+ NAD+/H2O) Oxidized_Product_2 Di-carboxylic Acid Oxidized_Product_1->Oxidized_Product_2 ALDH / AO (+ NAD+/H2O)

Caption: Hypothetical enzymatic pathways for this compound.

Part 1: Investigating O-Methylation by Catechol-O-Methyltransferase (COMT)

This section provides a protocol to determine if this compound is a substrate for COMT and to characterize the kinetics of this reaction. The assay is based on a continuous spectrophotometric method adapted for a 96-well plate format.

Principle

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol-like ring of this compound. The reaction can be monitored by measuring the rate of SAM consumption or, more directly, by quantifying the formation of the O-methylated product using chromatographic techniques like HPLC. For initial screening, a spectrophotometric assay can be employed by observing changes in the UV-Vis spectrum upon methylation.

Experimental Protocol: Spectrophotometric COMT Activity Assay

This protocol is designed as a starting point and may require optimization based on the specific COMT preparation and instrumentation available.

Materials:

  • Recombinant human COMT (soluble or membrane-bound)

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • Magnesium Chloride (MgCl2)

  • Tris-HCl buffer (pH 7.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • COMT Enzyme Solution: Prepare a stock solution of COMT in a suitable buffer (e.g., Tris-HCl with glycerol for stability) and store at -80°C. Immediately before use, dilute the enzyme to the desired concentration in cold Tris-HCl buffer.

    • Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with Tris-HCl buffer to the desired stock concentration.

    • SAM Stock Solution: Prepare a fresh solution of SAM in cold Tris-HCl buffer immediately before each experiment.

    • MgCl2 Stock Solution: Prepare a stock solution of MgCl2 in deionized water.

  • Assay Setup:

    • In a 96-well microplate, add the following components in the order listed:

      • Tris-HCl buffer (to bring the final volume to 200 µL)

      • MgCl2 (final concentration of 1-5 mM)

      • COMT enzyme solution

    • Prepare a "no-enzyme" control for each substrate concentration to account for any non-enzymatic reaction.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, this compound, to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the change in absorbance over time at a wavelength determined by a preliminary spectral scan (typically between 300-400 nm, where the substrate and product have different extinction coefficients).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the SAM concentration constant and saturating.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow: COMT Assay

COMT_Workflow cluster_workflow COMT Activity Assay Workflow A Prepare Reagents: - COMT Enzyme - Substrate Stock - SAM Stock - MgCl2 B Assay Setup (96-well plate): - Buffer, MgCl2, COMT - Pre-incubate at 37°C A->B C Initiate Reaction: - Add Substrate B->C D Spectrophotometric Measurement: - Monitor Absorbance Change C->D E Data Analysis: - Calculate Initial Velocity - Determine Km and Vmax D->E

Caption: Workflow for the COMT enzymatic assay.

Part 2: Investigating Oxidation by Aldehyde Dehydrogenases (ALDH)

This section outlines a protocol to assess whether this compound can be oxidized by ALDH enzymes.

Principle

ALDHs catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[9] The activity of ALDH can be conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[9]

Experimental Protocol: Spectrophotometric ALDH Activity Assay

Materials:

  • Recombinant human ALDH isozyme (e.g., ALDH1A1, ALDH2)

  • This compound

  • Nicotinamide adenine dinucleotide (NAD+)

  • Sodium pyrophosphate or HEPES buffer (pH 8.0-9.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • ALDH Enzyme Solution: Prepare a stock solution of ALDH in a suitable buffer and store at -80°C. Dilute to the working concentration in assay buffer just before use.

    • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO, followed by dilution in the assay buffer.

    • NAD+ Stock Solution: Prepare a fresh solution of NAD+ in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following:

      • Assay buffer (to a final volume of 200 µL)

      • NAD+ (final concentration of 0.5-2.5 mM)

      • ALDH enzyme solution

    • Include a "no-enzyme" control and a "no-substrate" control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding this compound.

    • Immediately measure the increase in absorbance at 340 nm over time in a microplate reader at 37°C.

  • Data Analysis:

    • Determine the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • Perform kinetic analysis by varying the concentration of this compound at a fixed, saturating concentration of NAD+.

    • Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.

Experimental Workflow: ALDH Assay

ALDH_Workflow cluster_workflow ALDH Activity Assay Workflow A Prepare Reagents: - ALDH Enzyme - Substrate Stock - NAD+ Stock B Assay Setup (96-well plate): - Buffer, NAD+, ALDH - Pre-incubate at 37°C A->B C Initiate Reaction: - Add Substrate B->C D Spectrophotometric Measurement: - Monitor NADH formation at 340 nm C->D E Data Analysis: - Calculate Reaction Rate - Determine Km and Vmax D->E

Caption: Workflow for the ALDH enzymatic assay.

Part 3: Investigating Oxidation by Aldehyde Oxidase (AO)

This section provides a protocol for determining the susceptibility of this compound to metabolism by Aldehyde Oxidase.

Principle

AO is a cytosolic enzyme that catalyzes the oxidation of aldehydes to carboxylic acids.[10] Unlike ALDHs, AO activity is NAD(P)+-independent. AO activity is typically measured by monitoring the depletion of the substrate over time using HPLC-MS/MS.

Experimental Protocol: AO Stability Assay

Materials:

  • Human liver cytosol (as a source of AO)

  • This compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and sample preparation)

  • 96-well plate

  • Incubator

  • HPLC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Liver Cytosol: Thaw human liver cytosol on ice and dilute to the desired protein concentration with phosphate buffer.

    • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the diluted liver cytosol.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Time-Course:

    • Initiate the reaction by adding a small volume of the substrate stock solution to the cytosol.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by HPLC-MS/MS to quantify the remaining amount of this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining substrate versus time.

    • Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).

Experimental Workflow: AO Assay

AO_Workflow cluster_workflow AO Stability Assay Workflow A Prepare Reagents: - Liver Cytosol - Substrate Stock B Assay Setup (96-well plate): - Add Liver Cytosol - Pre-incubate at 37°C A->B C Initiate Reaction & Time-Course: - Add Substrate - Terminate at time points B->C D Sample Preparation: - Protein Precipitation - Supernatant Transfer C->D E HPLC-MS/MS Analysis: - Quantify Substrate D->E F Data Analysis: - Calculate Half-life and CLint E->F

Sources

Application Notes & Protocols: 4-Hydroxy-5-methoxyisophthalaldehyde in the Preparation of Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Versatility of 4-Hydroxy-5-methoxyisophthalaldehyde

In the intricate field of coordination chemistry and materials science, the selection of a foundational building block is paramount. This compound, a seemingly modest aromatic aldehyde, presents itself as a uniquely powerful and versatile precursor for the synthesis of advanced ligands and functional materials. Its structure is the key to its potential: two reactive aldehyde groups positioned meta to each other on a benzene ring, flanked by a phenolic hydroxyl and a methoxy group.

This specific arrangement offers a rich playground for synthetic chemists. The dual aldehydes provide a direct route to binucleating ligands, capable of holding two metal centers in close proximity, which is crucial for mimicking bimetallic enzyme active sites or designing cooperative catalysts. The phenolic hydroxyl group serves as a crucial coordination site, while the methoxy group allows for the fine-tuning of the electronic properties of the resulting ligand system. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and field-tested protocols for harnessing the potential of this remarkable molecule.

Section 1: Synthesis of Polydentate Schiff Base Ligands

Expertise & Rationale: The condensation reaction between a primary amine and an aldehyde to form a Schiff base (or imine) is one of the most reliable and versatile reactions in organic chemistry.[1][2] For this compound, this reaction is the gateway to creating a vast library of polydentate ligands. By reacting both aldehyde groups, a single precursor molecule can be elaborated with two equivalents of an amine, introducing new donor atoms (e.g., nitrogen, sulfur) and other functionalities. The resulting Schiff base ligands, often featuring an N₂O₂ donor set from the two imine nitrogens and the phenolic oxygen, are exceptional chelators for a wide range of transition metal ions.[3]

Protocol 1: General Synthesis of a Symmetrical N₂O₂ Schiff Base Ligand

This protocol describes the synthesis of a representative ligand by reacting this compound with two equivalents of a primary amine (e.g., 2-aminoethanol).

Materials:

  • This compound (1.0 mmol, 180.16 mg)

  • 2-Aminoethanol (2.0 mmol, 122.17 mg, 121 µL)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (1-2 drops, catalytic)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: Add this compound (1.0 mmol) to a 50 mL round-bottom flask containing 15 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. A gentle warming may be required.

  • Amine Addition: In a separate vial, dissolve the primary amine (2.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution with constant stirring.

  • Catalysis & Reflux: Add a single drop of glacial acetic acid to the reaction mixture. The acid catalyzes the imine formation.[4] Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A crystalline precipitate of the Schiff base ligand should form. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified ligand in a vacuum desiccator overnight.

Workflow for Schiff Base Synthesis

G reactant reactant process process product product analysis analysis A Dissolve Aldehyde in Ethanol B Add Amine Solution (Dropwise) A->B Stirring C Add Catalyst (AcOH) & Reflux (3-4h) B->C D Cool to RT & Precipitate C->D Reaction Complete E Vacuum Filtration & Cold Ethanol Wash D->E F Dry Ligand (Vacuum) E->F G Pure Schiff Base Ligand F->G H Characterization (NMR, FT-IR, MS) G->H

Caption: Workflow for Schiff base ligand synthesis.

Trustworthiness: Validating Ligand Structure

Confirmation of the synthesized ligand's structure is non-negotiable. The following table summarizes the expected spectroscopic data for a successful synthesis.

Technique Key Observation Rationale
¹H-NMR Disappearance of the aldehyde proton signal (~9.8 ppm). Appearance of a new imine proton signal (-CH=N-) (~8.5 ppm).Confirms the conversion of the aldehyde functional group to an imine.
FT-IR Disappearance of the C=O stretch from the aldehyde (~1680 cm⁻¹).[5] Appearance of a new C=N stretch (~1620-1640 cm⁻¹).Provides definitive evidence of imine bond formation.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the Schiff base product.Confirms the molecular weight and elemental composition of the new ligand.

Section 2: Coordination Chemistry & Preparation of Metal Complexes

Expertise & Rationale: The true utility of the Schiff base ligands derived from this compound is realized upon their complexation with metal ions. The spatial arrangement of the donor atoms creates a pre-organized binding pocket, or chelate ring, that readily coordinates to metal centers. This chelation significantly enhances the stability of the resulting complex.[6] The choice of the metal ion (e.g., Cu(II), Ni(II), Zn(II), Co(II)) is a critical experimental decision, as it directly dictates the geometric, electronic, magnetic, and, ultimately, the functional properties of the final compound, influencing its potential applications in areas like catalysis or drug development.[3][7]

Protocol 2: Synthesis of a Binuclear Copper(II) Complex

This protocol details the synthesis of a dicopper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1) (0.5 mmol)

  • Copper(II) Acetate Monohydrate (1.0 mmol, 199.65 mg)

  • Methanol (30 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • Ligand Dissolution: Suspend the Schiff base ligand (0.5 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask. Stir to achieve a fine suspension or complete dissolution.

  • Metal Salt Addition: Dissolve the copper(II) acetate monohydrate (1.0 mmol) in 10 mL of methanol. Add this solution dropwise to the stirring ligand suspension.

  • Complex Formation: A color change is typically observed immediately upon addition of the metal salt, indicating complex formation. Continue stirring the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.

  • Isolation: The resulting metal complex, often a microcrystalline solid, will precipitate from the solution.

  • Purification: Collect the solid complex by vacuum filtration. Wash the product thoroughly with small portions of fresh methanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the final complex in a vacuum desiccator.

Workflow for Metal Complexation

G reactant reactant process process product product analysis analysis A Suspend/Dissolve Schiff Base Ligand in Methanol B Add Methanolic Metal Salt Solution A->B Stirring C Stir at RT (2 hours) B->C Color Change D Precipitation of Complex C->D E Vacuum Filtration & Methanol Wash D->E F Dry Complex (Vacuum) E->F G Pure Metal Complex F->G H Characterization (FT-IR, UV-Vis, EA) G->H

Caption: Mechanism of a "Turn-On" fluorescent probe.

Protocol 3: General Evaluation of Fluorescent Response

This protocol outlines how to test the efficacy of a newly synthesized potential fluorescent probe.

Materials:

  • Stock solution of the fluorescent probe (1 mM in DMSO or ACN)

  • Buffer solution (e.g., HEPES or PBS, pH 7.4)

  • Stock solutions of various analytes (e.g., metal salts, anions) (10 mM in deionized water)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, add 2 mL of the buffer solution. Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record Initial Spectrum: Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum at an appropriate excitation wavelength.

  • Analyte Titration: Add small aliquots of the target analyte stock solution to the cuvette, mixing thoroughly after each addition.

  • Record Spectral Changes: After each addition, record the new fluorescence spectrum. A "turn-on" probe will show an increase in intensity, while a "turn-off" probe will show a decrease.

  • Selectivity Test: Repeat the experiment using a range of different, non-target analytes at the same concentration to ensure the probe's response is specific to the intended target.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve and determine the limit of detection (LOD).

References

  • Li, R.-X., et al. (2010). Two Zn(II) Coordination Polymers Based on Isophthalate and Imidazole Derivatives: Synthesis, Crystal Structures, and Electrochemical Properties. Chinese Journal of Inorganic Chemistry, 26(4), 609-614. [Link]
  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
  • Chen, S. C., et al. (2018). Substituent effects of two isophthalate derivatives on the construction of cadmium coordination polymers incorporating a dipyridyl ligand. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 8), 894–900. [Link]
  • Shekhah, O., et al. (2007). Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. Journal of the American Chemical Society, 129(49), 15118–15119. [Link]
  • Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 37(4), 853-861. [Link]
  • Li, N., & Tang, B. (2021). Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Science, 12(10), 3532–3567. [Link]
  • Wang, X., et al. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties.
  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Materials Today: Proceedings, 60(P9), 1559-1565. [Link]
  • Singh, R., & Sharma, P. (2022). Synthesis and Study of Schiff base Ligands.
  • Patil, S. B., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]
  • Bendale, A. R., et al. (2017). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
  • Dickinson, B. C., et al. (2009). A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells. Journal of the American Chemical Society, 131(48), 17541–17543. [Link]
  • ResearchGate. (2021). MOF (Metal Organic Framework) synthesis procedure?. [Link]
  • Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. [Link]
  • Al-Hamdani, A. A. S., et al. (2023). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Antioxidants, 12(2), 213. [Link]
  • Liu, Z., et al. (2022). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules, 27(21), 7498. [Link]
  • Psarras, G. I., et al. (2024). Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. Inorganics, 12(5), 136. [Link]
  • Kavuru, P., et al. (2018). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Sources

photophysical studies of compounds derived from 5-Formylvanillin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Photophysical Characterization of Fluorophores Derived from 5-Formylvanillin

Abstract

5-Formylvanillin, a bio-renewable dialdehyde derived from lignin, presents a versatile and sustainable platform for the synthesis of novel functional materials. Its derivatives, particularly Schiff bases, are of significant interest for their potential as advanced fluorophores. This guide provides a comprehensive set of protocols for the systematic photophysical evaluation of these compounds. We detail methodologies ranging from fundamental characterization, such as absorption and emission spectroscopy, to advanced analyses including the determination of fluorescence quantum yield and lifetime. Furthermore, we outline protocols to investigate environment-sensitive properties like solvatochromism and aggregation-induced emission (AIE), which are critical for the development of probes and sensors. This document is intended for researchers in materials science, chemistry, and drug development, offering a robust framework for characterizing new molecular entities derived from this promising bio-based precursor.

Introduction: The Potential of 5-Formylvanillin Derivatives

The global shift towards sustainable chemistry has positioned biomass as a critical source of platform chemicals. 5-Formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde) is a prime example, obtainable from the oxidative degradation of lignin.[1] Its unique structure, featuring two aldehyde groups with different reactivities, allows for selective chemical modifications. The condensation reaction of 5-formylvanillin with primary amines is a straightforward and efficient method to produce Schiff bases—compounds containing an azomethine (-C=N-) group.[2][3]

Many Schiff base derivatives are known to exhibit significant fluorescence, a phenomenon that makes them highly valuable for a range of applications.[4] These fluorescent molecules, or fluorophores, can serve as the core component of probes for bioimaging, allowing for the visualization of cellular processes with high spatial and temporal resolution.[][6] By rationally designing their molecular structure, these compounds can be engineered to respond to specific changes in their local environment (e.g., polarity, viscosity, or the presence of specific analytes), making them powerful tools for chemical sensing and diagnostics.[7][8]

A thorough understanding of a molecule's photophysical properties is paramount to unlocking its full potential. This guide provides the foundational protocols to synthesize and comprehensively characterize the key photophysical parameters of 5-formylvanillin derivatives.

Part 1: Synthesis and Sample Preparation

Rationale for Synthesis

The synthesis of Schiff bases via condensation is a robust and high-yielding reaction. The imine bond formed brings the vanillin core and the amine substituent into a conjugated system, which is often the origin of the observed photophysical properties. By varying the electronic nature of the amine component (e.g., using electron-donating or electron-withdrawing groups), the resulting absorption and emission characteristics of the fluorophore can be systematically tuned.

General Protocol: Synthesis of a 5-Formylvanillin Schiff Base

This protocol describes a general method for the condensation of 5-formylvanillin with a primary aromatic amine.[2][9]

Materials:

  • 5-Formylvanillin (1.0 eq)

  • Substituted Aromatic Amine (1.0 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: Dissolve 5-formylvanillin (0.01 mol) in 25 mL of anhydrous ethanol in a 100 mL round-bottom flask. Warm gently if necessary to achieve complete dissolution.

  • Addition of Amine: To the stirred solution, add the substituted aromatic amine (0.01 mol), also dissolved in a minimal amount of warm anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain pure crystals.

  • Drying & Characterization: Dry the purified crystals in a vacuum oven. The structure of the synthesized compound should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Protocol: Preparation of Solutions for Photophysical Analysis

Accurate photophysical measurements demand precise sample preparation and high-purity solvents.

Procedure:

  • Solvent Purity: Use spectroscopic grade solvents. Before use, check for any fluorescent impurities by running a fluorescence scan of the pure solvent using the intended excitation wavelength.[11]

  • Stock Solution: Accurately weigh a small amount of the purified compound and dissolve it in a known volume of solvent (e.g., DMSO, THF, or Ethanol) to prepare a concentrated stock solution (typically 1-5 mM). Use a volumetric flask for accuracy.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis absorbance measurements, the absorbance at the maximum should ideally be between 0.1 and 1.0. For fluorescence measurements, especially for quantum yield determination, prepare a series of solutions with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

Part 2: Core Photophysical Characterization

This section details the fundamental measurements required to establish the basic photophysical profile of a new compound.

cluster_workflow Core Photophysical Workflow A Synthesized Compound B UV-Vis Spectroscopy A->B C Fluorescence Spectroscopy A->C D Determine λ_abs(max) & ε B->D E Determine λ_em(max) C->E F Calculate Stokes Shift D->F E->F

Caption: Workflow for basic photophysical characterization.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Instrumentation: Dual-beam UV-Vis Spectrophotometer.

Procedure:

  • Blank Correction: Fill a quartz cuvette with the pure solvent used to dissolve the compound. Place it in the spectrophotometer and record a baseline correction (blank).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution of known concentration.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 250-700 nm) to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance, λ_abs(max).

    • Calculate the molar extinction coefficient (ε) at λ_abs(max) using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration (mol/L), and l is the cuvette path length (cm).

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the maximum excitation (λ_ex) and emission (λ_em) wavelengths and the Stokes shift.

Instrumentation: Spectrofluorometer with corrected spectra capabilities.

Procedure:

  • Excitation Spectrum:

    • Set the emission monochromator to the estimated emission maximum (this can be found by exciting at the λ_abs(max) and scanning the emission).

    • Scan the excitation monochromator over a range of wavelengths that includes the absorption band. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum:

    • Set the excitation monochromator to the λ_abs(max) (or the λ_ex(max) from the previous step).

    • Scan the emission monochromator to longer wavelengths (e.g., from λ_ex + 10 nm to 800 nm).

    • The peak of this spectrum is the emission maximum, λ_em(max).

  • Data Analysis:

    • Stokes Shift: Calculate the difference between the absorption and emission maxima: Stokes Shift (nm) = λ_em(max) - λ_abs(max) . A larger Stokes shift is generally desirable for imaging applications to minimize self-absorption.

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield (Φ_f) is a critical measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[12] The relative method, comparing the sample to a known standard, is widely used for its accessibility.[13][14]

Instrumentation: UV-Vis Spectrophotometer and a Spectrofluorometer.

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For example, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-blue region.[11]

cluster_q_yield Relative Quantum Yield Workflow P1 Prepare Dilutions (Sample & Standard) P2 Measure Absorbance (at λ_ex) P1->P2 P3 Measure Fluorescence (Integrated Intensity) P2->P3 P4 Plot: Intensity vs. Absorbance P3->P4 P5 Calculate Gradients (m) P4->P5 P6 Calculate Φ_f (Sample) P5->P6

Caption: Workflow for relative quantum yield determination.

Procedure:

  • Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λ_ex).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions (both sample and standard).

    • Ensure identical experimental conditions (excitation wavelength, slit widths) for all measurements.

    • Integrate the area under the corrected emission curve for each measurement to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex (x-axis).

    • Perform a linear regression for both data sets to obtain the gradients (slopes), denoted as m_sample and m_standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:[12][13] Φ_sample = Φ_standard × (m_sample / m_standard) × (n_sample² / n_standard²) Where Φ is the quantum yield, m is the gradient, and n is the refractive index of the solvent used for the sample and standard solutions (if the same solvent is used, this term cancels out).

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) ε (M⁻¹cm⁻¹) Φ_f
Derivative 1 Ethanol35045010025,0000.35
Derivative 2 Toluene3454207528,0000.78
Derivative 3 DMSO36551014522,0000.12
Table 1: Example of summarized photophysical data for hypothetical 5-formylvanillin derivatives.
Protocol: Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.[15] It is an intrinsic property that is often independent of concentration, making it a robust parameter for sensing applications.[16][17] Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for its measurement.[16][18]

Instrumentation: TCSPC System (pulsed light source, e.g., picosecond laser or LED; high-speed detector; timing electronics).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of ~0.1 at the excitation wavelength.

  • Instrument Setup:

    • Select a pulsed light source with a wavelength suitable for exciting the sample.

    • Collect an Instrument Response Function (IRF) using a scattering solution (e.g., a dilute colloidal silica solution).

  • Data Acquisition:

    • Excite the sample with the pulsed laser. The system measures the time difference between the laser pulse and the arrival of the first emitted photon at the detector.

    • This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.[16]

  • Data Analysis:

    • The collected decay curve is fitted to an exponential or multi-exponential decay function using deconvolution software, which accounts for the IRF.

    • The result of the fit provides the fluorescence lifetime(s) (τ) of the sample.

Part 3: Advanced Photophysical Investigations

Protocol: Solvatochromism Study

Solvatochromism is the change in the color (absorption or emission) of a compound when it is dissolved in different solvents.[19] This property is indicative of a change in the dipole moment of the fluorophore upon excitation and is highly valuable for creating probes that can report on the polarity of their microenvironment.[19][20]

Procedure:

  • Solvent Selection: Prepare solutions of the compound at the same concentration in a series of solvents with a wide range of polarities (e.g., Cyclohexane, Toluene, Dichloromethane, THF, Acetone, Ethanol, Acetonitrile, Water).

  • Spectral Measurements: Record the absorption and fluorescence emission spectra for the compound in each solvent.

  • Data Compilation: Create a table of λ_abs(max) and λ_em(max) versus the solvent polarity parameter (e.g., Reichardt's E_T(30) or the solvent polarity function, Δf).

  • Lippert-Mataga Analysis: To gain insight into the change in dipole moment upon excitation, a Lippert-Mataga plot can be constructed. This involves plotting the Stokes shift (in wavenumbers) against the solvent polarity function (Δf). The slope of this plot is proportional to the square of the difference in dipole moments between the excited and ground states.

cluster_solvato Solvatochromism Study Workflow S1 Prepare Solutions (Varying Solvent Polarity) S2 Record Abs/Em Spectra S1->S2 S3 Tabulate λ_max vs. Polarity S2->S3 S4 Construct Lippert-Mataga Plot S3->S4 S5 Analyze Dipole Moment Change S4->S5

Caption: Workflow for investigating solvatochromism.

Protocol: Aggregation-Induced Emission (AIE) Study

AIE is a phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation.[21][22] This is often due to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways.[21] This property is highly desirable for creating "turn-on" fluorescent probes.

Procedure:

  • Solvent System: Prepare a stock solution of the compound in a good solvent (e.g., THF, DMSO).

  • Titration: Prepare a series of solutions in cuvettes with varying solvent/non-solvent fractions. For example, start with the pure THF solution and progressively add increasing volume fractions of a non-solvent like water (e.g., 0%, 10%, 20%, ..., 90%, 95%, 99% water).

  • Fluorescence Measurement: After allowing the mixtures to equilibrate, measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and concentration of the fluorophore constant.

  • Data Analysis: Plot the fluorescence intensity at λ_em(max) against the percentage of the non-solvent. A significant increase in intensity at high non-solvent fractions is a clear indicator of Aggregation-Induced Emission.

Water Fraction (%) Fluorescence Intensity (a.u.) Observation
050Molecularly dissolved, weak emission
4065Still mostly dissolved
60150Onset of aggregation
80800Significant aggregation
902500Strong AIE effect
952800Maximum emission in aggregated state
Table 2: Example data from an AIE experiment for a hypothetical compound.

Conclusion

The protocols outlined in this guide provide a systematic and comprehensive approach to evaluating the photophysical properties of novel compounds derived from 5-formylvanillin. By following these experimental workflows, researchers can build a detailed understanding of their synthesized molecules, covering fundamental characteristics like absorption, emission, and quantum efficiency, as well as environmentally sensitive behaviors such as solvatochromism and AIE. This detailed characterization is the cornerstone of rational design, enabling the development of next-generation fluorescent probes, sensors, and materials for a wide array of scientific and technological applications, from advanced in vivo imaging to smart materials.[23]

References

  • Nakano, M., et al. (2012). Fluorescent probes for bioimaging applications. Future Medicinal Chemistry, 4(13), 1733-1750.
  • Nicolae, A., & Anghel, A. SYNTHESIS OF SCHIFF BASES DERIVED FROM 5-FORMYL ETHYLVANILLIN. Annals of the University of Bucharest-Chemistry.
  • HORIBA Scientific. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2758-2788.
  • Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(5), 165-180.
  • University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • He, W., et al. (2023). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research, 56(4), 388-402.
  • Becker, W. (2005). Lifetime Imaging Techniques for Optical Microscopy. Becker & Hickl GmbH.
  • University Hospital Jena. Fluorescence lifetime measurements.
  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore.
  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Pluharova, E., et al. (2013). Origin of the Solvatochromism in Organic Fluorophores with Flexible Side Chains: A Case Study of Flugi-2. Journal of Physical Chemistry B, 117(39), 11841-11849.
  • Haidekker, M. A., & Theodorakis, E. A. (2007). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Organic & Biomolecular Chemistry, 5(11), 1669-1678.
  • Blanco-Lama, M., et al. (2018). Attachable Solvatochromic Fluorophores and Bioconjugation Studies. Organic Letters, 20(13), 3888-3891.
  • Imayoshi, T., et al. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances, 2(14), 4785-4791.
  • Marini, A., et al. (2010). Principles and Applications of Solvatochromism. ResearchGate.
  • Zhang, Y., et al. (2024). Cross-Linker-Dependent Fluorescence of Vanillin-Based Dynamic Epoxy Networks. Macromolecules.
  • Yasmin, F., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 28007.
  • Catalán, J., et al. (2004). Towards a photophysical model for 5-hydroxyflavone. Physical Chemistry Chemical Physics, 6(13), 3427-3434.
  • Yasmin, F., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship. Scientific Reports, 14(1), 28007.
  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel Schiff'S Bases Derived from Vanillin. ResearchGate.
  • Safitri, A., et al. (2020). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Its Application as Corrosion Inhibitor. Journal of Physics: Conference Series, 1567, 042084.
  • Niebler, S., et al. (2022). Covalent Attachment of Aggregation-Induced Emission Molecules to the Surface of Ultrasmall Gold Nanoparticles to Enhance Cell Penetration. International Journal of Molecular Sciences, 23(6), 2977.
  • Schmidt, S. J. (2004). Excitation and emission spectra of vanillin dispersed in amorphous sucrose film. Food Biophysics.
  • Pérez-García, P. M., et al. (2023). Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. Crystal Growth & Design, 23(8), 5650-5659.
  • He, Z., et al. (2023). Aggregation-Induced Emission-Based Chemiluminescence Systems in Biochemical Analysis and Disease Theranostics. Biosensors, 13(3), 395.
  • The Good Scents Company. 5-formyl vanillin.

Sources

Application Notes and Protocols for 4-Hydroxy-5-methoxyisophthalaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Materials Scientists, and Chemical Engineers

Introduction: Unlocking the Potential of a Versatile Aromatic Building Block

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a multifunctional aromatic aldehyde that is emerging as a highly valuable building block in the field of materials science.[1] Its rigid planar structure, derived from a benzene ring, is strategically functionalized with two aldehyde groups, a hydroxyl group, and a methoxy group. This unique combination of reactive sites and functional moieties imparts a pre-organized geometry and specific chemical reactivity, making it an ideal candidate for constructing highly ordered, porous crystalline materials.

The two aldehyde groups, positioned at the 1 and 3 positions, provide ideal reaction points for forming stable covalent bonds through condensation reactions, particularly with amine-containing molecules. This C2-symmetric design is fundamental for the synthesis of predictable and well-defined polymeric networks. Furthermore, the phenolic hydroxyl and methoxy groups can influence the electronic properties of the molecule and the resulting materials, offering opportunities for fine-tuning characteristics such as fluorescence, catalytic activity, and intermolecular interactions.

This guide provides a comprehensive overview of the applications of this compound in the synthesis of advanced materials, with a primary focus on Covalent Organic Frameworks (COFs) and Schiff base polymers. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and present methods for the characterization of these novel materials.

Compound Properties
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]
Synonyms 5-Formylvanillin, this compound[1]
CAS Number 2931-90-0[2]
Molecular Formula C₉H₈O₄[3][4]
Molecular Weight 180.16 g/mol [1][3]
Appearance Typically a yellow to light-brown crystalline powder
Key Functional Groups Two formyl (-CHO) groups, one hydroxyl (-OH) group, one methoxy (-OCH₃) group

Application I: Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from light elements linked by strong covalent bonds.[5] Their ordered pore structures, high surface areas, and tunable functionalities make them promising materials for gas storage, catalysis, and sensing.[5][6] this compound serves as an excellent aldehydic monomer for constructing imine-linked 2D COFs due to its rigidity and defined connectivity.[7]

The core principle involves a condensation reaction between the dialdehyde monomer and a multitopic amine linker, such as 1,4-phenylenediamine (PDA), to form a network of stable imine (-C=N-) bonds. The reaction is typically carried out under solvothermal conditions, which allows for the reversible formation of covalent bonds, a key process that enables the "error-checking" necessary for the growth of a highly crystalline, ordered framework rather than an amorphous polymer.

Experimental Protocol: Solvothermal Synthesis of an Imine-Linked 2D COF

This protocol describes the synthesis of a 2D COF from this compound and 1,4-phenylenediamine.

1. Materials and Reagents:

  • This compound (C₉H₈O₄, MW: 180.16 g/mol )

  • 1,4-Phenylenediamine (PDA) (C₆H₈N₂, MW: 108.14 g/mol )

  • Mesitylene (Anhydrous)

  • 1,4-Dioxane (Anhydrous)

  • Aqueous Acetic Acid (6 M)

  • Acetone (ACS Grade)

  • Pyrex tube (heavy-walled, ~10 mL volume)

2. Synthesis Workflow:

COF_Synthesis_Workflow start_end start_end process process wash wash activate activate A Start: Prepare Reagents B Add Aldehyde (0.1 mmol) & Diamine (0.15 mmol) to Pyrex Tube A->B C Add Solvents: Mesitylene (0.5 mL) & Dioxane (0.5 mL) B->C D Add Aqueous Acetic Acid (6M, 0.1 mL) as Catalyst C->D E Flash freeze with liquid N₂, evacuate, and seal the tube D->E F Heat in oven at 120 °C for 3 days E->F G Cool to room temperature. A colored precipitate forms. F->G H Isolate solid by filtration G->H I Wash with Acetone (3 x 10 mL) H->I J Soxhlet extract with Acetone for 24 hours I->J K Activate: Dry under vacuum at 150 °C for 12 hours J->K L End: Obtain pure COF powder for characterization K->L

Caption: Workflow for the solvothermal synthesis of a 2D COF.

3. Step-by-Step Methodology:

  • Reagent Preparation: In a heavy-walled Pyrex tube, combine this compound (18.0 mg, 0.1 mmol) and 1,4-phenylenediamine (16.2 mg, 0.15 mmol).

    • Causality Note: A slight excess of the more volatile diamine linker is often used to ensure complete reaction of the aldehyde monomer.

  • Solvent Addition: Add 0.5 mL of mesitylene and 0.5 mL of 1,4-dioxane to the tube. Sonicate the mixture for 5 minutes to create a uniform suspension.

    • Causality Note: A binary solvent system is often employed. Mesitylene acts as a high-boiling point solvent suitable for solvothermal conditions, while dioxane helps to improve the solubility of the starting materials.

  • Catalyst Addition: Add 0.1 mL of 6 M aqueous acetic acid.

    • Causality Note: Acetic acid catalyzes the imine bond formation and, crucially, its reversible cleavage. This reversibility is the cornerstone of achieving a crystalline, thermodynamically stable COF product over a kinetically trapped amorphous polymer.

  • Tube Sealing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can cause unwanted side reactions. Seal the tube under vacuum using a torch.

  • Reaction: Place the sealed tube in an oven preheated to 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, a colored precipitate should be visible. Open the tube carefully, and collect the solid product by filtration through a medium porosity fritted glass funnel.

  • Washing and Purification: Wash the collected solid thoroughly with acetone (3 x 10 mL) to remove any unreacted monomers and residual solvent. For rigorous purification, perform a Soxhlet extraction with acetone for 24 hours.

  • Activation: Transfer the purified powder to a Schlenk flask and dry under high vacuum at 150 °C for 12 hours. This "activation" step is critical to remove all guest molecules (solvents) from the pores of the COF.

4. Expected Characterization Results:

Technique Purpose Expected Result
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the pore structure.A diffractogram with distinct, sharp peaks at specific 2θ values, indicative of a long-range ordered crystalline structure. The peak positions can be matched with simulated patterns for the expected crystal lattice.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the formation of imine bonds.Disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) from the diamine and the C=O stretching band (around 1680-1700 cm⁻¹) from the aldehyde. Appearance of a new, strong C=N stretching band (around 1620 cm⁻¹).
N₂ Sorption Isotherm (at 77 K) To measure the surface area and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. Calculation using the Brunauer-Emmett-Teller (BET) model will yield a high surface area (typically >500 m²/g).
Thermogravimetric Analysis (TGA) To assess thermal stability.A flat profile up to high temperatures (e.g., >350 °C), indicating the high thermal stability of the covalently linked framework.

Application II: Synthesis of Fluorescent Schiff Base Materials

The same condensation chemistry used for COFs can be applied to synthesize linear or cross-linked Schiff base polymers. By choosing an appropriate amine comonomer, the resulting material can exhibit useful properties like fluorescence.[8] Schiff bases derived from aromatic aldehydes often show fluorescence due to their extended π-conjugated systems.[9] These materials have potential applications in chemical sensing, where the fluorescence can be quenched or enhanced in the presence of a specific analyte, and in bioimaging.[8][10]

Experimental Protocol: Solution Polycondensation for a Fluorescent Polymer

This protocol details the synthesis of a Schiff base polymer from this compound and benzidine, a linker known to contribute to extended conjugation.

1. Materials and Reagents:

  • This compound (180.2 mg, 1.0 mmol)

  • Benzidine (184.2 mg, 1.0 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol (ACS Grade)

  • Acetic Acid (Glacial)

2. Reaction Scheme:

Caption: Polycondensation of HMI and Benzidine.

3. Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (180.2 mg, 1.0 mmol) in 15 mL of anhydrous DMF.

  • Amine Addition: To this solution, add benzidine (184.2 mg, 1.0 mmol). Stir the mixture until the benzidine is fully dissolved.

    • Causality Note: A 1:1 stoichiometric ratio of dialdehyde to diamine is crucial for achieving a high molecular weight linear polymer.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the mixture at 120 °C under a nitrogen atmosphere for 24 hours.[11] The formation of the polymer is often indicated by a change in color and an increase in viscosity.

  • Precipitation and Isolation: After cooling to room temperature, pour the viscous solution into 100 mL of rapidly stirring methanol. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by vacuum filtration. Wash it repeatedly with fresh methanol to remove unreacted monomers and DMF.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 80 °C overnight.

4. Characterization of the Schiff Base Polymer:

  • Spectroscopic Analysis: Use ¹H NMR to confirm the disappearance of the aldehyde proton peak (~9.8 ppm) and the appearance of the imine proton peak (~8.5 ppm).[11] Use FTIR to confirm the formation of the C=N bond (~1620 cm⁻¹).

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) can be used to determine the average molecular weight and polydispersity index (PDI) of the polymer, providing insight into the extent of polymerization.

  • Fluorescence Spectroscopy: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or DMSO) and record the excitation and emission spectra. The results will reveal the wavelengths of maximum absorption and emission, as well as the quantum yield, quantifying the material's fluorescent properties.[9]

References

  • Thakor, P. M., Patel, J. D., Patel, R. J., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.
  • PubChemLite. (n.d.). This compound (C9H8O4).
  • Drugfuture. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. PubChem Compound Database.
  • Li, H., Wang, K., Sun, Y., Lollar, C. T., Li, J., & Zhou, H. C. (2020). Covalent Organic Frameworks: From Materials Design to Biomedical Application. MDPI.
  • Semantic Scholar. (n.d.). Eyes of covalent organic frameworks: cooperation between analytical chemistry and COFs.
  • Kandambeth, S., Dey, K., & Banerjee, R. (2019). Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. ACS Applied Bio Materials.
  • Montalvo-González, E., et al. (2021). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry.
  • Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research.
  • Wang, L., et al. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. MDPI.
  • ChemRxiv. (2023). Enhancing Structural Control in Covalent Organic Frameworks through Steric Interaction-Driven Linker Design. Cambridge Open Engage.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.
  • National Center for Biotechnology Information. (n.d.). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena.
  • MDPI. (2024). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition.
  • Ruedas-Rama, M. J., et al. (2007). Design of fluorescent materials for chemical sensing. Chemical Society Reviews.
  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde (also known as 5-formylvanillin). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your success.

Introduction: The Challenge of Synthesizing 5-Formylvanillin

This compound (CAS No. 2931-90-0) is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its synthesis, typically achieved through the formylation of vanillin, presents several challenges that can lead to suboptimal yields and difficult purifications. The primary hurdles are controlling the regioselectivity of the formylation and minimizing the formation of polymeric side products.

This guide provides a structured approach to troubleshooting these issues, focusing on the two most common synthetic routes: the Reimer-Tiemann reaction and the Duff reaction.

Troubleshooting Guide & Core Concepts

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Consistently Low Yields (<30%)

Q: My overall yield of this compound is significantly lower than reported values. What are the most common causes?

A: Low yields are the most frequent complaint and typically stem from one of three areas: ineffective electrophile generation, competing side reactions, or suboptimal reaction conditions. Let's break this down by the specific reaction.

For the Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[4][5] The key reactive species is dichlorocarbene (:CCl₂), and its efficient generation and reaction are paramount.[5][6]

  • Inefficient Dichlorocarbene Generation: The reaction of chloroform with a strong hydroxide base generates dichlorocarbene.[5] If the base is not sufficiently concentrated or is of low purity, carbene formation will be sluggish, leading to incomplete conversion of the starting material.

  • Hydrolysis of Dichlorocarbene: Dichlorocarbene can be hydrolyzed by water in the reaction mixture. While an aqueous phase is necessary, excessive water or prolonged reaction times at high temperatures can consume the electrophile before it reacts with the phenoxide.

  • Poor Phase Mixing: This reaction is often biphasic (aqueous NaOH and organic chloroform).[5] If the stirring is not vigorous enough, the interface between the two layers is small, limiting the interaction between the phenoxide (in the aqueous phase) and the chloroform/dichlorocarbene (in the organic phase). A phase-transfer catalyst can sometimes be employed to mitigate this.

  • Suboptimal Temperature: The reaction is often exothermic once initiated.[5] If the temperature is too low, the reaction rate will be slow. If it's too high, the formation of tar-like polymerization products increases dramatically, trapping the product and making purification difficult.

For the Duff Reaction:

The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (often glycerol/boric acid or acetic acid).[7][8] It is known for being less efficient than other methods.[7]

  • Slow Iminium Ion Formation: The reaction proceeds through the formation of an electrophilic iminium ion from protonated hexamine.[7] This process can be slow and reversible, leading to incomplete reactions.

  • Complex Hydrolysis Step: The initial product is a benzylamine-type intermediate which must be hydrolyzed under acidic conditions to yield the aldehyde. Incomplete hydrolysis is a common cause of low yields.

  • Steric Hindrance: The bulky hexamine-derived electrophile can be sterically hindered, especially with substituted phenols.

Issue 2: Significant Side Product Formation

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are these impurities and how can I minimize them?

A: The primary impurity is often the isomeric product, along with unreacted starting material and polymeric tar.

  • Isomer Formation (Para-Product): While the Reimer-Tiemann reaction strongly favors ortho-formylation due to a directing effect from the phenoxide ion, some para-formylation can occur.[4] In the case of vanillin, the para position to the hydroxyl group is already occupied by the methoxy group. However, formylation at the 2-position (ortho to hydroxyl, meta to the existing aldehyde) can occur, leading to isovanillin derivatives.

  • Polymeric Tar: This is especially problematic in the Reimer-Tiemann reaction at higher temperatures. The highly reactive aldehyde products can polymerize under the harsh basic conditions. To minimize this, maintain strict temperature control and avoid unnecessarily long reaction times.

  • Unreacted Vanillin: This indicates an incomplete reaction. Refer to the points in Issue 1 to address this. Increasing the equivalents of the formylating agent can help drive the reaction to completion, but may also increase side products.

Problem Likely Cause (Reimer-Tiemann) Proposed Solution
Low YieldInefficient stirring in biphasic systemUse a high-torque overhead stirrer; consider a phase-transfer catalyst.
Suboptimal temperature controlUse an ice bath to manage the initial exotherm, then heat gently (e.g., 50-60°C).
Base concentration too lowUse a concentrated (e.g., 50% w/v) NaOH solution.
Side ProductsTar formationLower the reaction temperature; shorten the reaction time.
Isomer formationWhile difficult to eliminate, ensuring a strong ortho-directing effect with a well-formed phenoxide is key.
Purification IssuesOily/Tarry crude productAfter acidification, perform a steam distillation or triturate with a non-polar solvent to remove tar before recrystallization.

Experimental Workflow & Protocols

A well-defined workflow is critical for reproducibility. The following diagram and protocol outline a standard procedure for the synthesis via the Reimer-Tiemann reaction, which is often preferred for its higher potential yield compared to the Duff reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Vanillin in aq. NaOH B Cool mixture in ice bath A->B C Add Chloroform dropwise with vigorous stirring B->C D Heat mixture gently (e.g., 50-60°C) for several hours C->D E Monitor reaction progress by TLC D->E F Cool reaction and remove excess chloroform via distillation E->F G Acidify aqueous layer with HCl to precipitate product F->G H Filter crude solid product G->H I Recrystallize crude product from aqueous ethanol or acetic acid H->I J Dry pure product under vacuum I->J

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol: Reimer-Tiemann Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve vanillin (1 equivalent) in a 20% aqueous sodium hydroxide solution.

  • Reagent Addition: Cool the flask in an ice-water bath. With vigorous stirring, add chloroform (3-4 equivalents) dropwise from the dropping funnel. The addition should be slow enough to control the initial exotherm.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 55-65°C in a water bath. Maintain this temperature with continued vigorous stirring for 2-4 hours. The mixture will typically turn a reddish-brown color.

  • Work-up:

    • Cool the mixture to room temperature. Set up a simple distillation apparatus and carefully distill off the excess chloroform.

    • Transfer the remaining dark aqueous solution to a beaker and cool it in an ice bath.

    • Slowly and carefully acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). A yellowish-brown solid will precipitate.

  • Purification:

    • Filter the crude solid using a Büchner funnel and wash it with cold water.

    • The primary method of purification is recrystallization. A mixture of ethanol and water or dilute acetic acid is often effective. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.

    • Filter the purified crystals and dry them in a vacuum oven.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic reason for the ortho-selectivity in the Reimer-Tiemann reaction? A: The phenoxide ion formed under basic conditions coordinates with the electrophilic dichlorocarbene. This interaction holds the carbene in close proximity to the ortho-position of the aromatic ring, favoring intramolecular attack at that site over the more distant para-position.

Q: Can I use a different base, like potassium hydroxide? A: Yes, potassium hydroxide can be used and is sometimes preferred due to the higher solubility of potassium phenoxide salts. However, sodium hydroxide is more common due to its lower cost. The key is to use a strong, concentrated base.

Q: My final product is still slightly colored after recrystallization. What can I do? A: A small amount of activated charcoal can be added during the recrystallization process. Add the charcoal to the hot solution before filtering it (while hot) through a pad of celite to remove the charcoal. Then, allow the filtrate to cool and crystallize. This often removes colored impurities.

Q: What are the primary safety concerns with this synthesis? A:

  • Chloroform: It is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Strong Bases/Acids: Concentrated sodium hydroxide and hydrochloric acid are highly corrosive. Handle with care.

  • Exothermic Reaction: The initial reaction can be strongly exothermic. Proper cooling and slow addition of reagents are crucial to prevent the reaction from running out of control.

Mechanistic Insight: The Reimer-Tiemann Reaction

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the critical steps. Problems often arise during Step 2 (carbene attack) or from side reactions of the intermediates.

G cluster_step1 Step 1: Carbene Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis A CHCl₃ + OH⁻ ⇌ ⁻:CCl₃ + H₂O B ⁻:CCl₃ → :CCl₂ + Cl⁻ A->B α-elimination C Phenoxide Ion E Dichloromethyl Substituted Phenol Intermediate C->E Ortho Attack D :CCl₂ (Dichlorocarbene) D->E Ortho Attack F Intermediate G Aldehyde Product F->G 2 OH⁻, H⁺ workup

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

By methodically addressing potential issues in reagent quality, reaction conditions, and work-up procedures, researchers can significantly improve the yield and purity of this compound.

References

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • YouTube. Reimer Tiemann Reaction. (2022-02-06).
  • ResearchGate. Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
  • Wikipedia. Duff reaction.
  • Chem-Station. Duff Reaction. (2016-09-22).
  • Wikipedia. Reimer–Tiemann reaction.
  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • PubChemLite. This compound (C9H8O4).
  • Drugfuture. This compound.
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • ResearchGate. Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. (2018-07-04).
  • Lab Manager Magazine. Overcoming Key Challenges in Drug Discovery. (2022-10-21).
  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Frontiers. Grand challenges in chemical biology from the perspective of organic chemical synthesis.

Sources

Technical Support Center: Purification of Crude 5-Formylvanillin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity 5-Formylvanillin. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is 5-Formylvanillin and what are the common impurities in a crude sample?

5-Formylvanillin is a phenolic aldehyde that is structurally related to vanillin, but with an additional formyl (aldehyde) group at the C5 position of the benzene ring. It is often generated as a byproduct during the Vilsmeier-Haack formylation of vanillin or related guaiacol derivatives.[1][2]

Consequently, crude samples typically contain a mixture of:

  • Unreacted Starting Material: Vanillin is the most common and often most challenging impurity to remove due to its structural similarity.

  • Other Aromatic Aldehydes: Depending on the synthesis route, impurities like p-hydroxybenzaldehyde or acetovanillone may also be present.[3][4]

  • Reagents and Side-Products: Residual Vilsmeier-Haack reaction reagents (e.g., from DMF and POCl₃) or their byproducts can contaminate the crude product.[5]

  • Polymeric Materials: Lignin-derived syntheses, in particular, can produce complex, high-molecular-weight impurities.[3]

Q2: Why is achieving high purity for 5-Formylvanillin critical?

For applications in drug development, materials science, and as an analytical standard, high purity is paramount. Impurities can lead to ambiguous characterization data (NMR, MS, melting point), interfere with subsequent reaction steps, and introduce unwanted biological activity or toxicity in pharmaceutical applications. For example, even minor aldehydic impurities can complicate subsequent reactions involving the selective functionalization of one aldehyde group over the other.

Q3: What are the primary strategies for purifying crude 5-Formylvanillin?

The main purification techniques, in order of increasing resolving power, are:

  • Recrystallization: The most common first-pass technique. It relies on the differential solubility of 5-Formylvanillin and impurities in a chosen solvent system at varying temperatures.

  • Acid-Base Extraction / Derivatization: A classical chemical method that exploits the phenolic hydroxyl group. A patent describes a method of selective precipitation using magnesium salts to separate vanillin and 5-formylvanillin.[6]

  • Column Chromatography: The most powerful technique for separating compounds with very similar properties, such as 5-Formylvanillin and residual vanillin.[7][8]

  • Vacuum Distillation: This method is mentioned in older patents but may not be suitable for thermally sensitive aldehydes and is less common in a modern lab setting for this specific compound.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first method attempted due to its simplicity and scalability. However, several common issues can arise.

Q4: My 5-Formylvanillin sample "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the solute's melting point. The compound melts before it can dissolve or precipitates as a liquid.[9]

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: The primary cause is often a solvent with too high a boiling point. Switch to a lower-boiling point solvent or use a mixed solvent system. For instance, if you are using pure ethanol, try a mixture of ethanol and water.

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil fully dissolves. This lowers the saturation temperature of the solution to below the compound's melting point.

  • Slow Cooling is Crucial: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[10]

  • Induce Crystallization: If the solution remains clear upon cooling, scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure 5-Formylvanillin to provide a nucleation site.[9]

Q5: My recovery yield after recrystallization is extremely low. What went wrong?

Low yield is a common frustration. The cause is usually related to solvent choice and volume.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: The ideal solvent should dissolve 5-Formylvanillin poorly at low temperatures but very well at high temperatures.[10] If the compound is too soluble at room temperature, you will lose a significant amount in the filtrate. You may need to screen other solvents (see Table 1).

  • Use the Minimum Amount of Hot Solvent: A classic error is adding too much solvent. Add the hot solvent in small portions to the crude material, ensuring the mixture is kept at a boil, until the solid just dissolves.[11] Any excess solvent will retain more of your product in solution upon cooling.

  • Ensure Complete Crystallization: Cool the solution in an ice bath for at least 15-20 minutes after it has reached room temperature to maximize the precipitation of the solid before filtration.[12][13]

  • Check the Filtrate: If you suspect significant product loss, you can try to recover more material from the filtrate by partially evaporating the solvent and cooling the concentrated solution again for a second crop of crystals. Be aware that this second crop may be less pure.

Q6: After recrystallization, my sample's melting point is still broad, and TLC shows it's contaminated with vanillin. What are my options?

This indicates that recrystallization alone is insufficient to separate 5-Formylvanillin from a structurally similar impurity like vanillin. Their solubility properties in many common solvents are too close for effective separation.

Recommended Actions:

  • Attempt a Second Recrystallization with a Different Solvent: Sometimes, changing the solvent system can alter the relative solubilities enough to achieve better separation.

  • Proceed to Column Chromatography: This is the most definitive solution. The stationary phase (silica gel) will provide the necessary resolving power to separate the two aldehydes.[7][8]

Experimental Protocol: Purification by Column Chromatography

This protocol is designed for instances where recrystallization fails to remove closely related impurities like vanillin.

Core Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Compounds with greater affinity for the stationary phase travel down the column more slowly. 5-Formylvanillin, with two polar aldehyde groups and a hydroxyl group, is more polar than vanillin and will generally have a stronger interaction with silica gel.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent like ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (mobile phases). A good starting point is a mixture of hexane and ethyl acetate. Aim for a system that gives the 5-Formylvanillin spot an Rf value of ~0.25-0.35 and shows clear separation from the vanillin spot.

    • Example System: Start with 70:30 Hexane:Ethyl Acetate and adjust the polarity as needed. Increasing the ethyl acetate ratio will increase the Rf values of your spots.

  • Column Packing (Slurry Method):

    • Select an appropriate size glass column.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).

    • With the column stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude 5-Formylvanillin in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble samples, perform a "dry load": dissolve the crude sample in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add your sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column.

    • Apply gentle pressure (if needed) to start the flow.

    • Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain pure 5-Formylvanillin.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified, solid 5-Formylvanillin.

  • Purity Confirmation:

    • Assess the purity of the final product by TLC, melting point analysis, and NMR spectroscopy.[14]

Data Summary: Solvent Properties for Purification
SolventBoiling Point (°C)5-Formylvanillin SolubilityVanillin SolubilityKey Considerations
Water100Slightly soluble (2.6 g/L at 25°C)[15]Slightly soluble (~10 g/L)[16]Good for initial washing of water-soluble impurities. Can be used for recrystallization but high volumes are needed.[11]
Ethanol78SolubleReadily Soluble[17]Good solvent for dissolving, but may have poor selectivity for recrystallization from vanillin. Often used in a mixed system with water.
Ethyl Acetate77SolubleSolubleA common polar component in chromatography mobile phases.
Hexane / Heptane69 / 98InsolubleSparingly SolubleUsed as the non-polar component in chromatography mobile phases to control elution strength.
Dichloromethane40SolubleSolubleUseful for dissolving samples for column loading due to its high volatility and ability to dissolve many organics.

Workflow & Logic Diagrams

General Purification Workflow

crude Crude 5-Formylvanillin recrystallization Recrystallization crude->recrystallization tlc_check1 Purity Check (TLC, MP) recrystallization->tlc_check1 pure_product Pure Product tlc_check1->pure_product Pure column_chrom Column Chromatography tlc_check1->column_chrom Impure tlc_check2 Purity Check (TLC, MP) column_chrom->tlc_check2 tlc_check2->pure_product Pure start Recrystallization Attempt oiling_out Does the sample 'oil out'? start->oiling_out low_yield Is the yield very low? oiling_out->low_yield No action_oil Use lower boiling solvent Add more solvent Cool slowly oiling_out->action_oil Yes impure Is the product still impure? low_yield->impure No action_yield Use less solvent Ensure full cooling Try different solvent low_yield->action_yield Yes success Successful Purification impure->success No action_impure Try different solvent Proceed to Column Chromatography impure->action_impure Yes action_oil->start Retry action_yield->start Retry

Caption: Troubleshooting logic for 5-Formylvanillin recrystallization.

References

  • The Good Scents Company. (n.d.). 5-formyl vanillin.
  • Goetz, R. W. (1962). U.S. Patent No. 3,049,566. Google Patents.
  • ResearchGate. (n.d.). Synthesis process of 5-methyl-vanillin and 5-formyl-vanillin.
  • Todd, C. W. (1984). U.S. Patent No. 4,474,994. Google Patents.
  • Yu, H., et al. (2020). Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. Journal of Food Science.
  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Wi, H. D., et al. (2021). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. ACS Sustainable Chemistry & Engineering.
  • Jeske, R. (2016). Recrystallization. YouTube.
  • Ataman Kimya. (n.d.). VANILLIN.
  • Matos, J., et al. (2024). From sulfite liquor to vanillin: effect of crystallization process on the yield, purity, and polymorphic form of crystals. Separation Science and Technology.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2022). How can I separate vanillin and syringaldehyde by column chromatography?
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Clark, T., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Theoretical Chemistry Accounts.
  • University of Missouri–St. Louis. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • Journal of Engineering Science and Technology. (2018). Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography.
  • Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin.
  • National Center for Biotechnology Information. (n.d.). Vanillin. PubChem.
  • Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde).
  • Veeprho. (n.d.). Vanillin Impurities and Related Compound.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yields can be attributed to several factors, primarily incomplete reaction, degradation of starting material or product, and formation of side products. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Formylation The formylating agent may not be reactive enough under the chosen conditions, or the reaction time might be insufficient.Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature might enhance the reaction rate, but be cautious of increased side product formation.
Degradation of Reactants or Product Phenolic compounds, especially under strong acidic or basic conditions and elevated temperatures, can be prone to degradation or oxidation.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Temperature Control: Avoid excessive heat, as it can accelerate degradation.
Suboptimal Reagent Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material or the formation of undesired by-products.Verify Stoichiometry: Carefully check the molar ratios of your starting material (e.g., vanillin) to the formylating agent (e.g., hexamethylenetetramine in the Duff reaction).
Poor Quality of Reagents Impurities in solvents or reagents can interfere with the reaction.Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and are anhydrous if the reaction is moisture-sensitive.
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

Question: My reaction mixture has turned dark and viscous, and I am having difficulty isolating the product. What is causing this resin formation and how can I prevent it?

Answer: The formation of a dark, resinous material is a common issue in reactions involving phenols and aldehydes, particularly under acidic or basic conditions. This is typically due to phenol-formaldehyde polymerization.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Phenol-Formaldehyde Polymerization Under acidic or basic catalysis, phenols can react with formaldehyde (or its equivalent, such as from the decomposition of hexamethylenetetramine) to form a polymeric resin.Temperature Management: Lowering the reaction temperature can significantly reduce the rate of polymerization. Control Stoichiometry: Use a controlled amount of the formylating agent to minimize excess formaldehyde equivalents.
Use of a Milder Acid Catalyst Strong acids can aggressively promote polymerization.Catalyst Selection: If applicable to your synthetic route, consider using a milder acid catalyst to control the reaction rate and suppress polymerization.
Reaction Time Prolonged reaction times, especially at elevated temperatures, increase the likelihood of resin formation.Minimize Reaction Time: As determined by reaction monitoring, quench the reaction as soon as the desired product is formed to prevent further side reactions.
Issue 3: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Question: My TLC analysis shows multiple spots, suggesting the formation of several by-products alongside my target compound. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is often due to a lack of regioselectivity in the formylation step or the occurrence of other side reactions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Di-formylation In reactions like the Duff reaction, if multiple positions on the aromatic ring are activated and available, di-formylation can occur, leading to the introduction of two aldehyde groups.Adjust Stoichiometry: Reducing the molar ratio of the formylating agent (e.g., hexamethylenetetramine) to the phenolic substrate can favor mono-formylation.
Formation of Isomers (ortho/para) The Reimer-Tiemann reaction, for instance, can produce a mixture of ortho and para isomers. The ortho-isomer is often favored due to interaction between the dichlorocarbene intermediate and the phenoxide.Optimize Reaction Conditions: The ortho:para ratio can be influenced by the choice of solvent, base, and temperature. While complete selectivity is challenging, systematic optimization can enrich the desired isomer.
Oxidation of the Aldehyde Group The aldehyde functional groups are susceptible to oxidation to carboxylic acids, especially if the reaction is exposed to air for extended periods at high temperatures.Inert Atmosphere: Perform the reaction under an inert atmosphere. Controlled Work-up: During the work-up procedure, avoid prolonged exposure to air and strong oxidizing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound often starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). Common methods involve the introduction of a second formyl group onto the vanillin ring. The two most relevant formylation reactions for this purpose are:

  • The Duff Reaction: This reaction uses hexamethylenetetramine as the formyl source in an acidic medium (like glycerol/boric acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.

  • The Reimer-Tiemann Reaction: This method employs chloroform and a strong base (like NaOH or KOH) to generate dichlorocarbene, which then reacts with the phenoxide to introduce a formyl group, primarily at the ortho position.

Q2: How can I effectively purify the final product, this compound?

A2: Purification is critical to obtaining a high-purity product. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable solvent system (eluent) needs to be determined by TLC analysis to achieve good separation of the desired product from the by-products.

Q3: My starting material, vanillin, is prone to oxidation. How can I minimize this?

A3: Vanillin can slowly oxidize in the presence of air, especially when exposed to light and moisture. To minimize oxidation:

  • Store vanillin in a tightly sealed container in a cool, dark, and dry place.

  • When running reactions, consider using an inert atmosphere, especially if the reaction requires elevated temperatures for a prolonged period.

Q4: Can I use other formylation methods for this synthesis?

A4: While the Duff and Reimer-Tiemann reactions are common, other formylation methods exist, though their applicability to this specific synthesis would require experimental validation. These include:

  • The Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a formamide (like DMF) to formylate activated aromatic rings.

  • The Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst. Due to the toxicity of HCN, this method is less commonly used.

Visualizing Reaction Pathways and Troubleshooting

Duff Reaction Pathway for the Synthesis of this compound

Duff_Reaction Vanillin Vanillin Intermediate Iminium Ion Intermediate Vanillin->Intermediate Electrophilic Aromatic Substitution Side_Product Polymeric Resin Vanillin->Side_Product Polymerization HMTA Hexamethylenetetramine (HMTA) + Acid HMTA->Intermediate HMTA->Side_Product Product This compound Intermediate->Product Hydrolysis

Caption: A simplified workflow of the Duff reaction for the formylation of vanillin.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC/HPLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Degradation Degradation Products Observed? Incomplete_Reaction->Degradation No Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Yes Check_Stoichiometry Verify Reagent Stoichiometry Degradation->Check_Stoichiometry No Solution Improved Yield Optimize_Time_Temp->Solution Inert_Atmosphere->Solution Pure_Reagents Use High-Purity Reagents Check_Stoichiometry->Pure_Reagents Pure_Reagents->Solution

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Wikipedia. (2023, November 28). Duff reaction.
  • Wikipedia. (2023, October 21). 2-Hydroxy-5-methoxybenzaldehyde.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 268-283.
  • chemeurope.com. (n.d.). Duff reaction.
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Filo. (2025, February 21). *B.

Technical Support Center: Optimization of 5-Formylvanillin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Formylvanillin and its derivatives. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable, in-depth solutions to common experimental challenges. Our focus is on elucidating the causal relationships behind reaction outcomes to empower you to troubleshoot effectively and innovate confidently.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the formylation of vanillin to produce 5-Formylvanillin, and which should I choose?

The two most common and practical methods for the ortho-formylation of vanillin are the Duff reaction and the Reimer-Tiemann reaction .

  • Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid. It is often preferred for its operational simplicity and avoidance of hazardous reagents like chloroform.[1][2] However, it can suffer from lower yields and the potential for di-formylation if reaction conditions are not carefully controlled.[3]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene intermediate, which acts as the electrophile.[4][5][6] It is a classic method for ortho-formylation of phenols.[4][5] The primary challenges are achieving high regioselectivity and handling the biphasic reaction mixture and hazardous chloroform.[5][7]

Recommendation: For initial lab-scale synthesis, the Duff reaction is often the more advantageous starting point due to its simpler setup and safer reagent profile.[7] The Reimer-Tiemann reaction may be explored if optimization of the Duff reaction fails to provide the desired outcome.

Q2: My Duff reaction is resulting in a very low yield of 5-Formylvanillin. What are the most likely causes?

Low yields in the Duff formylation of vanillin are a common issue. The primary culprits are typically incomplete reaction, formation of polymeric side products, or undesired di-formylation.

  • Incomplete Reaction: Vanillin is an electron-rich phenol, but the reaction still requires sufficient thermal energy and time to proceed. Ensure you are monitoring the reaction's progress via Thin Layer Chromatography (TLC) or HPLC.

  • Polymerization: Phenol-formaldehyde resin formation is a significant side reaction, especially at elevated temperatures or with prolonged reaction times.[3] The acidic conditions can promote the condensation of the formylating intermediate with the phenol ring.

  • Stoichiometry: The molar ratio of HMTA to vanillin is a critical parameter. An excessive amount of HMTA can lead to the formation of di-formylated products or polymers.[3]

Troubleshooting Guide: The Duff Reaction

Problem 1: Significant Di-formylation Observed

Q: My analysis (¹H NMR, MS) shows a significant peak corresponding to 4-hydroxy-5-methoxyisophthalaldehyde (di-formylated vanillin). How can I improve mono-formylation selectivity?

A: Di-formylation occurs because both ortho positions to the hydroxyl group on the vanillin ring are activated and available for electrophilic substitution.[3] The key to favoring mono-formylation is precise control over stoichiometry and reaction time.

Causality: The formylating agent is generated from HMTA in a stepwise manner. By limiting the amount of HMTA, you create a condition where it is the limiting reagent, statistically favoring a single formylation event per vanillin molecule before a second event can occur.

Recommended Actions:

  • Adjust Stoichiometry: Reduce the molar ratio of HMTA to vanillin. Start with a ratio of 1.1:1 (HMTA:Vanillin) and incrementally decrease it. A ratio slightly above stoichiometric is often used to drive the reaction, but high excess should be avoided.

  • Monitor Closely: Use TLC or HPLC to track the appearance of the desired mono-formylated product and the di-formylated byproduct. Stop the reaction as soon as the concentration of the mono-formylated product is maximized.[3]

  • Temperature Control: While higher temperatures can increase reaction rate, they can also decrease selectivity. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate (e.g., 70-80°C in TFA).[3]

Troubleshooting Workflow for Di-formylation

start High Di-formylation Detected check_ratio Check HMTA:Vanillin Molar Ratio start->check_ratio ratio_high Is Ratio > 1.2:1? check_ratio->ratio_high reduce_ratio Action: Reduce HMTA to 1.1:1 ratio_high->reduce_ratio Yes monitor Action: Implement rigorous in-process monitoring (TLC/HPLC) ratio_high->monitor No reduce_ratio->monitor stop_rxn Stop reaction when mono-product concentration is maximized monitor->stop_rxn cluster_carbene Carbene Generation cluster_attack Electrophilic Attack chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion Deprotonation base1 ⁻OH carbene :CCl₂ (Dichlorocarbene) carbanion->carbene α-elimination intermediate Dichloromethyl Intermediate carbene->intermediate Electrophile phenoxide Vanillin Phenoxide phenoxide->intermediate Ortho Attack Favored product 5-Formylvanillin (after hydrolysis) intermediate->product Hydrolysis

Caption: Key steps in the Reimer-Tiemann formylation of vanillin.


Purification and Characterization

Q4: My crude product is an oily solid that is difficult to purify. What are the best methods for isolating pure 5-Formylvanillin?

A: Crude 5-Formylvanillin is often contaminated with unreacted vanillin, di-formylated product, and polymeric residues. A multi-step purification strategy is usually required.

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction, perform a standard aqueous workup. An acid wash can help remove any remaining HMTA-related species, followed by extraction into an organic solvent like ethyl acetate or dichloromethane.

  • Selective Precipitation: A patented method describes a highly effective purification technique involving selective precipitation. [8] * The crude residue can be treated with magnesium carbonate. This selectively precipitates the desired 5-formylvanillin as its magnesium salt (magnesium 5-formylvanillinate).

    • The salt is then filtered off.

    • The filtered precipitate is treated with an acid (e.g., sulfuric acid) to regenerate the pure 5-formylvanillin, which can then be extracted. [8]3. Crystallization: Recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) can be effective for removing less polar impurities. This step is crucial for obtaining a high-purity, crystalline solid.

  • Column Chromatography: If isomeric byproducts or other impurities with similar polarity are present, flash column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.

Experimental Protocols

Protocol: Duff Formylation of Vanillin

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • Vanillin (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.2 eq)

  • Trifluoroacetic Acid (TFA) (10-15 mL per gram of vanillin)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin followed by trifluoroacetic acid. Stir until the vanillin is completely dissolved.

  • Reagent Addition: Add HMTA portion-wise to the solution. The addition may be exothermic.

  • Heating and Monitoring: Heat the reaction mixture to 70-75°C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 2M HCl (approx. 20 mL per gram of vanillin used) and ice. Stir vigorously for 30-60 minutes to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil using the methods described in the purification section above (e.g., crystallization from toluene).

Data Summary

Table 1: Comparison of Formylation Methods for Vanillin
FeatureDuff ReactionReimer-Tiemann ReactionVilsmeier-Haack Reaction
Formyl Source Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)POCl₃ / DMF
Typical Conditions Acidic (TFA or Glycerol/Boric Acid), 70-160°CBasic (NaOH/KOH), Biphasic, 50-70°CAnhydrous, 0°C to RT
Primary Selectivity Ortho- (para- if ortho is blocked) [1]Primarily Ortho- [4][6]Para- to activating group
Common Issues Low yields, di-formylation, resin formation [3]Ortho/para mixtures, handling chloroform, exothermic [3][7]Low reactivity for moderately activated rings like vanillin [3]
Safety Profile Moderate (avoids chloroform)Poor (uses chloroform, strong base)Moderate (uses POCl₃)

References

  • O'Brien, J. L. (1962). Vanillin purification. U.S. Patent No. 3,049,566. Washington, DC: U.S.
  • Duff, J. C., & Bills, E. J. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Journal of the Chemical Society, 1305. [Link]
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]
  • Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]
  • Allen Institute. (n.d.).
  • The Good Scents Company. (n.d.). 5-formyl vanillin. [Link]
  • Larrow, J. F., & Jacobsen, E. N. (2004). The Reimer-Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]
  • Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. (2020).
  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Semantic Scholar. [Link]

Sources

preventing decomposition of 4-Hydroxy-5-methoxyisophthalaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-5-methoxyisophthalaldehyde (CAS 2931-90-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint. What is the cause?

This discoloration is a common indicator of degradation, primarily due to oxidation.[1] this compound is a phenolic aldehyde, a class of compounds susceptible to oxidation when exposed to atmospheric oxygen.[2][3] Light and elevated temperatures can accelerate this process. The phenolic hydroxyl group and the aldehyde functionalities are prone to oxidation, which can lead to the formation of colored impurities. To prevent this, it is crucial to store the compound in a tightly sealed, opaque container under an inert atmosphere.[1]

Q2: I've noticed a decrease in the purity of my compound via HPLC analysis over time. What are the optimal storage conditions to prevent this?

To maintain the long-term stability and purity of this compound, we recommend the following storage conditions. These are based on the general principles for storing sensitive aromatic aldehydes and specific supplier recommendations.[4][5]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation and potential polymerization.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the aldehyde and phenol groups.
Light Protect from light (Amber vial/opaque container)Prevents light-induced degradation (photolysis).[5][6]
Moisture Dry environment (desiccator)Minimizes moisture that can facilitate certain degradation reactions.[5]
Q3: Can I store solutions of this compound? If so, what is the best solvent and what precautions should I take?

While storing the compound in its solid form is ideal for long-term stability, solutions are often necessary for experimental workflows. If you need to store solutions, consider the following:

  • Solvent Choice: Use dry, aprotic solvents. Anhydrous acetonitrile or tetrahydrofuran (THF) are suitable options. Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially form acetals with the aldehyde groups.

  • Preparation: Prepare solutions under an inert atmosphere using degassed solvents to minimize dissolved oxygen.

  • Storage: Store solutions at -20°C or lower in tightly sealed vials with PTFE-lined caps. Wrap the vials in aluminum foil to protect from light.

  • Duration: Use prepared solutions as quickly as possible. For longer-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid Degradation Despite Refrigeration

Symptoms:

  • Significant purity drop in a relatively short period, even when stored at 2-8°C.

  • Noticeable change in physical appearance (e.g., color change, clumping).

Potential Causes & Solutions:

  • Oxygen Exposure: The primary culprit is often the presence of oxygen in the storage container.

    • Solution: Implement an inert gas blanketing protocol. Before sealing the container for storage, purge the headspace with a gentle stream of dry argon or nitrogen. This will displace the air and minimize oxidative degradation.[2]

  • Inadequate Sealing: The container cap may not be providing a hermetic seal, allowing for gradual air and moisture ingress.

    • Solution: Use high-quality vials with polytetrafluoroethylene (PTFE)-lined caps. Ensure the cap is tightened securely. For highly sensitive applications, consider using ampoules sealed under vacuum or inert gas.

  • Contamination: Trace amounts of impurities, such as metals or basic residues on the glassware, can catalyze degradation.

    • Solution: Use scrupulously clean and dry glassware. If necessary, acid-wash and oven-dry glassware before use.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility in assays using this compound.

  • Unexpected side products observed in reaction monitoring (e.g., by TLC or LC-MS).

Potential Causes & Solutions:

  • Use of Partially Degraded Material: Using a stock of the compound that has already started to degrade will introduce impurities and lower the effective concentration of the starting material.

    • Solution: Before each use, visually inspect the compound for any changes in color or texture. It is highly recommended to perform a quick purity check (e.g., by TLC or a rapid HPLC method) on your working stock, especially if it has been in storage for an extended period.

  • pH Sensitivity: Phenolic compounds can be unstable at high pH.[7][8] If your experimental conditions involve basic solutions, the compound may be degrading during the experiment itself.

    • Solution: If possible, maintain a neutral to slightly acidic pH. If basic conditions are required, minimize the exposure time and temperature. Consider adding the compound at the last possible moment. A forced degradation study under your specific experimental pH conditions can help to understand its stability in your system.[8][9]

Visualizing Degradation and Prevention

To better understand the processes at play, the following diagrams illustrate the likely degradation pathway and a logical workflow for troubleshooting storage issues.

cluster_main Likely Degradation Pathway of this compound A This compound B Oxidation A->B O2, Light, Heat C 4-Hydroxy-5-methoxyisophthalic acid B->C

Caption: Primary degradation pathway via oxidation.

cluster_workflow Troubleshooting Storage Issues start Degradation Observed? check_conditions Review Storage Conditions: - Temperature (2-8°C)? - Light Protected? - Dry Environment? start->check_conditions Yes end_ok Continue Experiment start->end_ok No check_atmosphere Inert Atmosphere Used? check_conditions->check_atmosphere implement_inert Implement Inert Gas Blanketing check_atmosphere->implement_inert No check_purity Assess Purity (HPLC/NMR) check_atmosphere->check_purity Yes implement_inert->check_purity new_stock Use Fresh Stock of Compound check_purity->new_stock Purity < 95% check_purity->end_ok Purity ≥ 95% end_issue Problem Persists: Contact Technical Support new_stock->end_issue

Sources

scaling up the synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis and materials science, 4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-Formylvanillin, presents unique challenges when scaling production from the benchtop to pilot or industrial scales.[1][2] This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis.

Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.

Recommended Synthetic Routes: Formylation of Vanillin

The most direct and common precursor for synthesizing this compound is vanillin (4-hydroxy-3-methoxybenzaldehyde). The reaction involves introducing a second formyl group onto the aromatic ring, a transformation typically achieved through electrophilic aromatic substitution. Two primary methods are prevalent for this synthesis: the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction : This method utilizes chloroform (CHCl₃) and a strong base (like NaOH or KOH) to generate dichlorocarbene (:CCl₂) in situ.[3][4] This highly electrophilic species then attacks the electron-rich phenoxide ring of vanillin, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to an aldehyde. While effective, this reaction is known for being sensitive to conditions and can produce tar-like byproducts if not carefully controlled.[5]

  • Duff Reaction : This reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (often glycerol/boric acid or acetic acid).[6] The reaction proceeds through the formation of an iminium ion which acts as the electrophile.[6] The Duff reaction is often considered milder than the Reimer-Tiemann, but it can be less efficient and may require higher temperatures.[6][7]

The choice between these methods often depends on the desired scale, available equipment, and tolerance for specific byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low Yield and Poor Conversion of Vanillin

  • Question: My reaction is resulting in a low yield of the desired 5-Formylvanillin, with a significant amount of unreacted vanillin recovered. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion is a common challenge that can be traced to several factors related to reaction kinetics and reagent activity.

    • Causality (Reimer-Tiemann): The generation of the reactive dichlorocarbene species is the rate-limiting step and is highly dependent on the base strength and concentration.[3][4] Insufficient base, poor mixing in a biphasic system, or temperatures that are too low can slow carbene formation, leading to incomplete reaction.[8] Furthermore, the phenoxide ion of vanillin must be present in sufficient concentration to act as an effective nucleophile.

    • Causality (Duff Reaction): The Duff reaction's efficiency is linked to the effective generation of the electrophilic iminium species from hexamine under acidic conditions.[6] Incorrect pH, insufficient temperature, or the use of a non-ideal acidic medium can lead to poor conversion. The reaction is also known to be generally inefficient.[6]

    Troubleshooting & Optimization:

    • Optimize Base/Acid Concentration: For the Reimer-Tiemann reaction, ensure a sufficient molar excess of a strong base (e.g., 3-4 equivalents of NaOH) is used to fully deprotonate both the phenol and chloroform. For the Duff reaction, carefully control the acidic environment, as it is crucial for activating the hexamine.

    • Improve Mixing: The Reimer-Tiemann reaction is often biphasic (aqueous NaOH and organic chloroform).[3] On a larger scale, mass transfer limitations can be significant. Employ vigorous mechanical stirring or a phase-transfer catalyst (PTC) like a quaternary ammonium salt to improve the interfacial reaction rate.[8]

    • Control Temperature: While heating is necessary to initiate the reaction, excessive temperatures can lead to decomposition of reagents and products.[8] For the Reimer-Tiemann reaction, a temperature of 60-70°C is typical.[9] Once initiated, the reaction can be exothermic, so ensure adequate cooling capacity to prevent thermal runaways, a known risk with this procedure.[4][8] The Duff reaction often requires higher temperatures, around 150-160°C.[7]

    • Increase Reaction Time: If kinetics are slow, extending the reaction time (e.g., from 3 hours to 6-8 hours) may drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Issue 2: Formation of Dark Tar or Polymeric Byproducts

  • Question: My reaction mixture turns into a dark, intractable goo, making product isolation nearly impossible. Why is this happening?

  • Answer: Tar formation is a well-documented issue, particularly in the Reimer-Tiemann reaction with electron-rich phenols like vanillin.[5]

    • Causality: This is primarily caused by the polymerization of the starting material and/or product under the harsh basic or acidic conditions and elevated temperatures. The aldehyde groups can undergo side reactions, and the highly activated aromatic ring is susceptible to undesired electrophilic attacks. In the Reimer-Tiemann reaction, dichlorocarbene can react in undesirable ways, and the strong base can promote condensation reactions.

    Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. Avoid localized overheating by using a well-controlled heating mantle or oil bath and efficient stirring. For scale-up, a jacketed reactor with precise temperature regulation is essential.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the electron-rich phenol, which can generate colored impurities and contribute to tar formation.

    • Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow, controlled addition of the formylating agent (e.g., dropwise addition of chloroform for Reimer-Tiemann) to the heated vanillin solution. This keeps the concentration of the reactive species low at any given moment, minimizing side reactions.

    • Solvent Choice: While the Reimer-Tiemann reaction often uses a biphasic system, using a co-solvent like 1,4-dioxane can sometimes create a more homogeneous environment and mitigate some side reactions.[8]

Issue 3: Difficulty in Product Purification

  • Question: I've managed to get a solid product, but I'm struggling to purify it. It seems to be contaminated with the starting material and other isomers. What are effective purification strategies?

  • Answer: Purifying this compound requires separating it from unreacted vanillin and potentially isomeric byproducts. Their similar polarities can make this challenging.

    • Causality: The product and starting material are both polar phenolic aldehydes, giving them similar solubility profiles. Isomeric byproducts, though less common for vanillin due to strong directing effects, can also co-precipitate or co-elute during chromatography.

    Troubleshooting & Optimization:

    • Acid-Base Extraction: After the reaction, quenching and neutralizing to a specific pH is key. Vanillin and the product are phenolic and thus soluble in aqueous base. A careful acidification can sometimes allow for fractional precipitation, but this can be difficult to control.

    • Recrystallization: This is a powerful technique for purification if a suitable solvent system is found. Experiment with different solvents. A common approach is to use ethanol or an ethanol/water mixture.[10] The goal is to find a solvent in which the desired product has high solubility at high temperatures but low solubility at room temperature or below, while impurities remain in solution.

    • Column Chromatography: For high purity, especially on a lab scale, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexane is a good starting point. Begin with a low polarity (e.g., 10-20% ethyl acetate in hexane) to elute less polar impurities, then gradually increase the polarity to elute the starting vanillin and finally the more polar dialdehyde product.

    • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be used to separate the dialdehyde product from non-aldehyde impurities. The aldehyde can then be regenerated by treating the adduct with acid or base.

Logical Flow for Troubleshooting Synthesis

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G start Synthesis Outcome low_yield Low Yield / Incomplete Reaction start->low_yield tar Tar Formation / Dark Color start->tar impure Impure Product start->impure sub_low_yield_1 Optimize Base/Acid Conc. low_yield->sub_low_yield_1 sub_low_yield_2 Improve Mixing (Stirring/PTC) low_yield->sub_low_yield_2 sub_low_yield_3 Verify/Adjust Temperature low_yield->sub_low_yield_3 sub_low_yield_4 Increase Reaction Time low_yield->sub_low_yield_4 sub_tar_1 Strict Temperature Control tar->sub_tar_1 sub_tar_2 Use Inert Atmosphere (N2/Ar) tar->sub_tar_2 sub_tar_3 Slow Reagent Addition tar->sub_tar_3 sub_impure_1 Recrystallization (Solvent Screen) impure->sub_impure_1 sub_impure_2 Column Chromatography (Gradient Optimization) impure->sub_impure_2 sub_impure_3 Acid-Base Extraction impure->sub_impure_3

Caption: Troubleshooting flowchart for the synthesis of 5-Formylvanillin.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, Reimer-Tiemann or Duff, is better for scaling up?

    • A1: Both present scale-up challenges. The Reimer-Tiemann reaction can be highly exothermic, posing a significant safety risk (thermal runaway) that requires a robustly engineered reactor with excellent heat transfer capabilities.[4][8] However, it can be faster. The Duff reaction is generally less hazardous but often requires higher temperatures and may have lower throughput due to lower efficiency.[6] For industrial scale-up, process safety evaluations (e.g., reaction calorimetry) are essential. The choice often comes down to a company's specific equipment and safety infrastructure.

  • Q2: How can I reliably monitor the reaction's progress?

    • A2: Thin Layer Chromatography (TLC) is the most common and effective method for laboratory-scale monitoring. Use a silica gel plate and a mobile phase such as 30-40% ethyl acetate in hexane. You will need spots for your starting material (vanillin), the reaction mixture, and ideally, a pure standard of the product. The product, being a dialdehyde, will be more polar than vanillin and thus have a lower Rf value. The disappearance of the vanillin spot and the appearance of a new, lower Rf spot indicates reaction progress.

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: Both syntheses involve hazardous materials.

      • Reimer-Tiemann: Chloroform is a suspected carcinogen and is toxic. Work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction uses a strong base (NaOH/KOH), which is corrosive. The reaction can also be highly exothermic.[8]

      • Duff Reaction: This reaction often uses glycerol at high temperatures (150-160°C), creating a risk of severe burns.[7] Hexamine can be an irritant.

      • Always consult the Safety Data Sheets (SDS) for all reagents before beginning any work.

Detailed Experimental Protocol (Reimer-Tiemann Method)

This protocol is a representative laboratory-scale procedure. Scale-up requires process safety analysis and specialized equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
Vanillin152.1515.2 g1.0
Sodium Hydroxide (NaOH)40.0040.0 g10.0
Chloroform (CHCl₃)119.3822 mL (32.6 g)2.7
Water (deionized)18.02150 mL-
Hydrochloric Acid (HCl)36.46As needed-
Ethyl Acetate88.11For extraction-
Hexane86.18For extraction-

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel. Place the flask in a heating mantle or water bath.

  • Base Solution: In the flask, dissolve 40 g of sodium hydroxide in 150 mL of water. Stir until the solution is homogeneous.

  • Add Vanillin: Add 15.2 g of vanillin to the NaOH solution. Stir until it is completely dissolved. The solution should be heated to 65°C.

  • Chloroform Addition: Place 22 mL of chloroform into the dropping funnel. Add the chloroform dropwise to the stirred, heated vanillin solution over a period of 1 hour. The reaction mixture will turn a reddish-brown color.

  • Reaction: After the addition is complete, maintain the reaction mixture at 65-70°C with vigorous stirring for an additional 3 hours. Monitor the reaction by TLC.

  • Workup - Chloroform Removal: After the reaction is complete, cool the mixture to room temperature. Set up a simple distillation apparatus and carefully distill off the excess chloroform.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly and carefully, add concentrated hydrochloric acid with stirring to neutralize the excess NaOH and acidify the solution to a pH of ~4-5. A yellow-brown precipitate will form.

  • Isolation: Filter the crude solid product using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pale yellow crystalline solid. Dry the product under vacuum. A typical yield is 60-70%.

Synthesis and Purification Workflow

G cluster_synthesis Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Charge Reactor (Vanillin, NaOH, H2O) heat 2. Heat to 65-70°C reagents->heat addition 3. Add Chloroform (Dropwise) heat->addition react 4. Stir for 3h (Monitor by TLC) addition->react distill 5. Distill Excess CHCl3 react->distill acidify 6. Cool & Acidify (HCl) to Precipitate distill->acidify filtrate 7. Filter & Wash Solid acidify->filtrate recrystallize 8. Recrystallize (Ethanol/Water) filtrate->recrystallize dry 9. Dry Under Vacuum recrystallize->dry product Final Product: 5-Formylvanillin dry->product

Caption: Step-by-step workflow for the synthesis and purification of 5-Formylvanillin.

References

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Drugfuture.com. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Reddit. (2023). Duff reaction using 4-methoxyphenol.
  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis.
  • Oligofastx. (2024). DiscoveringOligonucleotides: exploring the synthesis and scale-up of therapeutic oligonucleotides.
  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.

Sources

Technical Support Center: Byproduct Identification in 5-Formylvanillin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the formylation of vanillin. Here, we provide in-depth troubleshooting advice, detailed analytical guidance, and optimized protocols to enhance the yield and purity of your target molecule.

Section 1: Understanding the Synthesis and Potential Side Reactions

The synthesis of 5-Formylvanillin typically involves the electrophilic formylation of vanillin. The two most common methods employed for this transformation are the Reimer-Tiemann reaction and the Duff reaction. While both can be effective, they are often accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the reaction mechanisms is the first step in effective troubleshooting.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][2] This carbene then attacks the electron-rich phenoxide ring of vanillin. The reaction is typically performed in a biphasic system and often favors ortho-formylation.[3][4]

Reimer_Tiemann_Mechanism

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[5][6] The reaction proceeds through the formation of an iminium ion intermediate which then attacks the aromatic ring, also with a preference for the ortho position.[5] Di-formylation can be a significant side reaction if both ortho positions are available.[7]

Duff_Reaction_Mechanism

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 5-Formylvanillin in a question-and-answer format.

Q1: My reaction yields a mixture of products, and the separation is difficult. What are the likely byproducts?

A1: The most common byproducts in the formylation of vanillin are:

  • Unreacted Vanillin: Incomplete reaction is a frequent issue.

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde): This is a common isomeric byproduct, particularly in the Reimer-Tiemann reaction, arising from formylation at the C6 position of vanillin.[8]

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): While less common in ortho-directing reactions, it can sometimes be formed.

  • Di-formylated Products: Over-reaction can lead to the introduction of a second aldehyde group, especially in the Duff reaction if reaction conditions are not carefully controlled.[7]

  • Polymeric/Resinous Materials: Phenol-formaldehyde type resin formation can occur, particularly at higher temperatures or with prolonged reaction times.[7]

Q2: How can I identify these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction progress and identify the number of components in your mixture. Unreacted vanillin and 5-formylvanillin will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, HPLC is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Each byproduct will have a unique spectral fingerprint.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the components in your mixture, helping to confirm their identities.

Q3: My yield of 5-Formylvanillin is consistently low. What are the key factors to optimize?

A3: Low yields can often be attributed to several factors:

  • Reaction Temperature: Both the Reimer-Tiemann and Duff reactions are sensitive to temperature. The Reimer-Tiemann reaction can be highly exothermic and may require cooling to prevent runaway reactions and resin formation.[2] For the Duff reaction, excessively high temperatures can also promote polymerization.[7]

  • Stoichiometry of Reagents: The molar ratio of the formylating agent to vanillin is critical. In the Duff reaction, reducing the amount of HMTA can favor mono-formylation over di-formylation.[7]

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation and polymerization products. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[7]

  • Base/Acid Concentration: The concentration of the base in the Reimer-Tiemann reaction and the acid in the Duff reaction can significantly impact the reaction rate and selectivity.

Q4: I am observing a significant amount of dark, tar-like material in my reaction flask. What is it and how can I minimize it?

A4: The formation of dark, resinous material is a common issue, particularly in the Duff reaction and overheated Reimer-Tiemann reactions.[7] This is due to the polymerization of vanillin with the formylating agent. To minimize this:

  • Control the Temperature: Maintain the reaction temperature at the lower end of the effective range.

  • Use a Milder Acid Catalyst (Duff Reaction): In some cases, a milder acid can reduce the rate of polymerization.

  • Minimize Reaction Time: As soon as TLC indicates the consumption of the starting material, proceed with the work-up.

Section 3: Byproduct Identification Guide

This section provides key analytical data to help in the identification of the target product and common byproducts.

Table 1: Key Analytical Data for 5-Formylvanillin and Common Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm)Key MS (m/z) Fragments
5-Formylvanillin C₉H₈O₄180.16~10.4 (s, 1H, CHO), ~9.9 (s, 1H, CHO), ~7.8 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃)180 (M+), 151, 123
VanillinC₈H₈O₃152.15~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.1 (s, 1H, OH), ~3.9 (s, 3H, OCH₃)[9]152 (M+), 151, 137, 123[10]
o-VanillinC₈H₈O₃152.15~10.3 (s, 1H, CHO), ~7.5-6.9 (m, 3H, Ar-H), ~5.9 (s, 1H, OH), ~3.9 (s, 3H, OCH₃)152 (M+), 151, 123
IsovanillinC₈H₈O₃152.15~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.3 (s, 1H, OH), ~3.9 (s, 3H, OCH₃)152 (M+), 151, 137

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Section 4: Recommended Experimental Protocols

The following are starting-point protocols for the synthesis of 5-Formylvanillin. Optimization may be required based on your specific laboratory conditions and substrate purity.

Protocol: Reimer-Tiemann Formylation of Vanillin
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve vanillin (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

  • Reaction Execution: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform (2-3 equivalents) dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Carefully acidify the aqueous solution with dilute hydrochloric acid to pH 4-5.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Duff Reaction of Vanillin
  • Reaction Setup: In a round-bottom flask, combine vanillin (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents) in a suitable solvent such as a mixture of glycerol and boric acid or trifluoroacetic acid.

  • Reaction Execution: Heat the mixture to 100-150 °C for several hours. The optimal temperature and time will depend on the solvent system used.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid) and heating for a short period.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Section 5: Concluding Remarks

The successful synthesis of 5-Formylvanillin with high purity and yield hinges on a thorough understanding of the reaction mechanism and the potential for byproduct formation. Careful control of reaction parameters such as temperature, stoichiometry, and reaction time is paramount. This guide provides a foundational framework for troubleshooting common issues and identifying impurities. For further in-depth analysis and characterization, consulting the cited literature is highly recommended.

References

  • BenchChem. (2025).
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Chemistry Notes. (2022, February 2).
  • Request PDF. (n.d.). Olfactory impact of guaiacol, ortho‐vanillin, 5‐methyl, and 5‐formyl‐vanillin as byproducts in synthetic vanillin.
  • ResearchGate. (n.d.). (a) and (b) are the synthesis process of 5‐methyl‐vanillin and... | Download Scientific Diagram.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Allen. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • Duff Reaction. (n.d.).
  • Scilit. (2021, July 19). Olfactory impact of guaiacol, ortho‐vanillin, 5‐methyl, and 5‐formyl‐vanillin as byproducts in synthetic vanillin.
  • chemeurope.com. (n.d.). Duff reaction.
  • UNI ScholarWorks. (n.d.).
  • Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).
  • The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308).
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.
  • Google Patents. (n.d.).
  • CORE. (n.d.).
  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.
  • BMRB. (n.d.). bmse000597 Vanillin.
  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
  • The Good Scents Company. (n.d.). 5-formyl vanillin this compound.
  • Semantic Scholar. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Utah Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
  • MS/MS spectrum (a)
  • EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). (2020, November 2).
  • ResearchGate. (n.d.). The mass spectrometry of vanillin glucoside produced during the....
  • ResearchGate. (n.d.). Partial 1 H NMR spectrum of (a) 10 mM vanillin and (b) 5mM vanillin and 5 mM β-CD.
  • BJOC. (n.d.).
  • Chemistry LibreTexts. (2020, April 29). 21.4: Experiment 65 Reactions.
  • Scribd. (n.d.). Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure.
  • PubMed. (2024, December 10). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients.

Sources

Technical Support Center: Enhancing the Purity of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-5-methoxyisophthalaldehyde (also known as 5-Formylvanillin), a key intermediate in pharmaceutical and organic synthesis. Achieving high purity for this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Issue 1: My final product has a persistent yellow or brown discoloration.

Question: After synthesis and initial work-up, my this compound powder is not the expected light yellow solid[1]. It has a distinct brown tint. What is the cause, and how can I remove the color?

Answer: This discoloration is a common issue stemming from the compound's chemical nature. As a phenolic aldehyde, it is susceptible to oxidation, which can form highly colored quinone-like impurities.[2][3] The color may also arise from residual reagents or side-products from the synthesis, such as nitrated precursors if applicable.[4]

Causality: The phenolic hydroxyl group on the aromatic ring is easily oxidized, especially when heated in the presence of atmospheric oxygen. This process is often accelerated by light and trace metal impurities.

Recommended Solutions:

  • Recrystallization with an Antioxidant: Standard recrystallization may not be sufficient if oxidation occurs during the heating process.

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol or isopropanol). Add a pinch of sodium bisulfite (NaHSO₃) to the solution. The bisulfite acts as a reducing agent, preventing oxidation at elevated temperatures. Allow the solution to cool slowly to form pure, less-colored crystals.

  • Activated Carbon Treatment: If the discoloration is due to deeply colored, high-molecular-weight byproducts, activated carbon can be effective.

    • Protocol: Dissolve the crude aldehyde in a suitable hot solvent. Add a small amount (typically 1-2% w/w) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Be aware that carbon can adsorb your product, potentially reducing the yield, so use it sparingly.

  • Column Chromatography: For stubborn impurities, column chromatography offers the best separation.

    • Protocol: A silica gel column is standard. However, the acidic nature of silica can sometimes cause degradation of aldehydes.[5] If you observe streaking or new spots on TLC after chromatography, consider neutralizing the silica by preparing a slurry with 1% triethylamine in your eluent before packing the column. A typical eluent system is a gradient of ethyl acetate in hexane.

Issue 2: My yield is significantly low after recrystallization.

Question: I've successfully removed the discoloration through recrystallization, but my final yield is below 40%. What are the primary causes of product loss?

Answer: Low yield during recrystallization is a frequent problem that can almost always be traced back to the choice of solvent and the cooling procedure.[6]

Causality & Solutions:

  • Excessive Solvent Usage: The most common error is adding too much solvent to dissolve the crude product. Your compound will have some solubility even in the cold solvent, and any excess volume will retain a significant portion of your product in the mother liquor.

    • Correction: Always use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Inappropriate Solvent Choice: The ideal solvent is one in which the aldehyde has high solubility at high temperatures and very low solubility at low temperatures.[6][7]

    • Correction: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixed systems like ethanol/water) to find the optimal one.

  • Rapid Cooling: Cooling the solution too quickly in an ice bath causes the product to precipitate rapidly, trapping impurities and forming very fine crystals that are difficult to filter and wash effectively.[6]

    • Correction: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize recovery.

Issue 3: HPLC and/or TLC analysis shows multiple peaks/spots.

Question: My purified product looks clean, but my analytical data (HPLC/TLC) shows multiple species. What are these impurities, and which purification method is best to remove them?

Answer: The presence of multiple peaks indicates that simple crystallization was insufficient to remove impurities with similar solubility profiles. These are likely unreacted starting materials, isomers, or side-products from the synthesis. The most common impurity is the corresponding carboxylic acid, formed by oxidation of one of the aldehyde groups.[5]

Recommended Solution: Purification via Bisulfite Adduct Formation

This classic chemical method is highly specific for aldehydes and is exceptionally effective for separating them from non-aldehydic impurities.[5][8] The process involves reacting the aldehyde with sodium bisulfite to form a water-soluble salt (the adduct), which can be separated from water-insoluble impurities via extraction. The pure aldehyde is then regenerated.[9]

Detailed Protocol:

  • Adduct Formation: Dissolve the impure aldehyde mixture in a water-miscible solvent like methanol or ethanol. Add this solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), ensuring the bisulfite is in molar excess. Shake the funnel vigorously for 30-60 seconds.[9] The bisulfite adduct of this compound will form and partition into the aqueous layer.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. Shake and allow the layers to separate. The non-aldehydic organic impurities will remain in the organic layer. Drain and discard the organic layer. Repeat this wash 2-3 times to ensure all organic impurities are removed.

  • Regeneration of Aldehyde: Transfer the aqueous layer containing the bisulfite adduct to a clean flask. To regenerate the pure aldehyde, add either a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution dropwise with stirring until the evolution of sulfur dioxide gas ceases and the solution becomes basic.[5] The pure aldehyde will precipitate out of the solution or can be extracted with a fresh portion of an organic solvent.

  • Final Steps: If extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the highly purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to assess the final purity of this compound?

A1: No single method is sufficient. A combination of techniques should be used to confirm purity authoritatively.

Analytical Technique Information Provided Expected Outcome for High Purity
Melting Point A sharp melting point range indicates high purity. Impurities broaden and depress the melting point.A sharp range consistent with the literature value of 119-121 °C.[1]
High-Performance Liquid Chromatography (HPLC) Quantifies purity and separates impurities. The primary method for quality control.[10][11]A single major peak with >98% area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and detects proton/carbon-containing impurities.[4][12]Clean spectrum with correct chemical shifts, integration, and no unexplained peaks.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[13]A parent ion peak corresponding to the correct mass (180.16 g/mol ).[1][14]

Q2: How should I store the purified this compound to prevent degradation?

A2: Due to its sensitivity to oxidation, proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[15] It should be kept in a cool (2-8°C), dark place to minimize both oxidative and light-induced degradation.[1][15][16]

Q3: Can I use column chromatography on alumina instead of silica gel?

A3: Yes, alumina can be an alternative to silica gel, especially if you suspect your aldehyde is degrading on the acidic silica surface. Alumina is available in neutral, basic, and acidic forms. For a phenolic compound, neutral or weakly acidic alumina would be the most appropriate choice to avoid potential side reactions. Always run a preliminary TLC on an alumina plate to check the separation before committing to a large-scale column.

Visualized Workflows

General Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

Crude Crude Product TLC_HPLC Initial Purity Check (TLC/HPLC) Crude->TLC_HPLC Decision1 Is it highly impure (>10% impurities)? TLC_HPLC->Decision1 Column Column Chromatography TLC_HPLC->Column Alternative Recrystallization Recrystallization Decision1->Recrystallization No Bisulfite Bisulfite Adduct Purification Decision1->Bisulfite Yes Decision2 Is it colored? Recrystallization->Decision2 Bisulfite->Recrystallization Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Column->Final_Analysis Charcoal Add Activated Charcoal During Recrystallization Decision2->Charcoal Yes Decision2->Final_Analysis No Charcoal->Final_Analysis Storage Store under N2 at 2-8°C Final_Analysis->Storage

Caption: Decision workflow for purification of this compound.

Logic of Bisulfite Purification

This diagram illustrates the chemical logic behind the bisulfite adduct purification method.

cluster_0 Step 1: Reaction & Separation cluster_1 Step 2: Regeneration start Impure Aldehyde (Organic Soluble) + Other Impurities (Organic Soluble) + Aq. NaHSO3 sep_funnel Aqueous Layer: Soluble Aldehyde-Bisulfite Adduct Organic Layer: Insoluble Organic Impurities start->sep_funnel Shake in Separatory Funnel aqueous_layer Aqueous Adduct Layer sep_funnel:f0->aqueous_layer discard Impurities Removed sep_funnel:f1->discard Discard regeneration Aqueous Adduct + NaHCO3 or NaOH aqueous_layer->regeneration final_product Pure Aldehyde (Precipitates or is Extracted) regeneration->final_product

Caption: Chemical logic of purification via selective bisulfite adduct formation.

References

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate.
  • Lin, D., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed.
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • ResearchGate. (2015). Recent developments in the HPLC separation of phenolic compounds.
  • Nano diainc. (n.d.). This compound (Standard).
  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed.
  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824).
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
  • Ilori, O. O., et al. (2018). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. PMC - NIH.
  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4).
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-5-methoxyisophthalaldehyde (also known as 5-Formylvanillin)[1]. This molecule, a key derivative of vanillin, offers a versatile scaffold for synthesizing a wide array of complex molecules and pharmaceutical intermediates.[2][3] Its unique structure, featuring two distinct aldehyde groups, a phenolic hydroxyl, and a methoxy group, presents both opportunities and challenges in catalyst selection and reaction optimization.

This guide provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and optimizing reaction protocols. It is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound and general principles of catalyst selection.

Q1: What are the primary reactive sites on this compound and how does its structure influence catalyst selection?

A1: The molecule has three primary reactive functional groups: two aromatic aldehyde groups and one phenolic hydroxyl group. The electronic environment of the benzene ring, influenced by the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, activates the ring for certain reactions. The key challenge is achieving selectivity. The two aldehyde groups have slightly different reactivities due to their positions relative to the activating groups. The aldehyde at position 1 is para to the hydroxyl group and ortho to the methoxy group, while the aldehyde at position 3 is ortho to both. This subtle electronic and steric difference is the primary handle for achieving chemoselectivity with a carefully chosen catalytic system.

Q2: What are the main categories of catalysts used for reactions with this molecule, and when should I choose one over the other?

A2: Catalysts are broadly classified as homogeneous or heterogeneous.[4]

  • Homogeneous Catalysts are in the same phase as the reactants (e.g., dissolved in the same solvent).[4] Examples include acid catalysts (e.g., HCl, H₂SO₄), base catalysts (e.g., piperidine, KOH), and organometallic complexes.[3][5] They are often chosen for their high activity and selectivity under mild conditions due to well-defined active sites.[6][7] However, separating the catalyst from the product can be difficult and costly.[6][8]

  • Heterogeneous Catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[4] Examples include metals on a solid support (e.g., Pd/C, Ni/biochar) or zeolites.[9][10] Their primary advantage is ease of separation (by filtration) and potential for recycling, which is crucial for industrial applications.[7][11] They may, however, exhibit lower selectivity and require harsher reaction conditions compared to their homogeneous counterparts.[7]

The choice depends on your primary goal: for high-throughput screening or complex, multi-step synthesis where selectivity is paramount, a homogeneous catalyst might be preferred. For scalable, green, and cost-effective processes, a recyclable heterogeneous catalyst is often the better choice.[7]

Q3: Which catalysts are recommended for selective reduction or modification of the aldehyde groups?

A3: Selectivity is key. To modify one aldehyde over the other, or to reduce the aldehydes without affecting the aromatic ring, consider these approaches:

  • Chemoselective Reduction: For reducing an aldehyde to an alcohol, sodium borohydride (NaBH₄) is a mild and effective reagent that typically does not require protection of the phenolic hydroxyl group under controlled conditions.[12] For hydrodeoxygenation (removing the C=O group entirely), catalysts like Ni/biochar or Pd/C under hydrogen pressure are effective, often proceeding through a vanillyl alcohol intermediate.[9]

  • Condensation Reactions: For Knoevenagel or Claisen-Schmidt condensations, basic catalysts are common. Piperidine is frequently used for condensing vanillin derivatives with active methylene compounds like thiazolidine-2,4-dione.[3]

  • Schiff Base Formation: The reaction of an aldehyde with a primary amine to form an imine (Schiff base) is often catalyzed by a weak acid or can proceed with gentle heating.[3] This is a foundational step for many vanillin-based derivatives.

Q4: Is it necessary to protect the 4-hydroxy group before performing reactions?

A4: This depends entirely on the reagents and catalysts used.

  • Protection May Be Necessary: With highly reactive, non-selective reagents like strong organometallics (e.g., Grignard reagents) or harsh reducing agents (e.g., LiAlH₄), the acidic proton of the hydroxyl group will react first. In these cases, protecting the -OH group (e.g., as a silyl ether or benzyl ether) is essential.

  • Protection Often Unnecessary: For many catalytic reactions, protection is not required. For instance, biocatalytic reductions or condensations using mild base catalysts can often be performed without protecting the hydroxyl group, leading to a more efficient, "greener" synthesis.[12] Similarly, many palladium-catalyzed cross-coupling reactions can be selective for other functional groups.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during catalytic reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s) & Rationale
Low Conversion / Poor Yield 1. Insufficient Catalyst Activity: The catalyst may be poisoned, coked, or simply not active enough under the chosen conditions. 2. Poor Reagent Quality: Degradation of the substrate or presence of impurities in solvents or reagents. 3. Suboptimal Reaction Conditions: Incorrect temperature, pressure, pH, or reaction time.1. Verify Catalyst Health: Increase catalyst loading as a test. If using a heterogeneous catalyst, try a fresh batch. For homogeneous catalysts, ensure it was stored correctly. Consider pre-activating the catalyst if required by the protocol. 2. Use High-Purity Materials: Use freshly distilled/anhydrous solvents and high-purity reagents. Impurities, especially water or sulfur compounds, can poison many catalysts.[13][14] 3. Systematic Optimization: Optimize reaction parameters one at a time (e.g., temperature in 5-10°C increments). Monitor reaction progress using TLC or HPLC to determine the optimal reaction time and avoid product degradation.
Poor Chemoselectivity 1. Catalyst is Not Selective: The chosen catalyst may be too reactive, targeting multiple functional groups. 2. Harsh Reaction Conditions: High temperatures can overcome the subtle energy differences between reaction pathways, leading to a loss of selectivity.1. Switch to a Milder/More Selective System: If reducing an aldehyde, switch from a powerful agent like LiAlH₄ to a milder one like NaBH₄. For heterogeneous catalysts, the choice of support (e.g., C, Al₂O₃, TiO₂) can significantly influence selectivity. 2. Reduce Reaction Temperature: Lowering the temperature often dramatically increases selectivity. This slows down all reactions but disproportionately affects the higher-activation-energy pathway leading to the undesired product.
Formation of Side-Products (e.g., Polymerization, Demethylation) 1. Polymerization: Aldehydes, especially under strong acid or base catalysis, can self-condense or polymerize. 2. Demethylation: The methoxy group can be cleaved under harsh acidic conditions (e.g., using HBr) or high temperatures. 3. Ring Reactions: The electron-rich aromatic ring may undergo undesired electrophilic substitution.1. Control Concentration & Addition: Add the aldehyde substrate slowly to the reaction mixture to keep its instantaneous concentration low. Use the minimum effective concentration of the acid/base catalyst. 2. Use Milder Conditions: Avoid strong protonating acids and excessively high temperatures. If demethylation is a persistent issue, a different catalytic system is required. 3. Choose a Compatible Catalyst: Ensure the catalyst and conditions are not known to promote aromatic substitution reactions unless that is the desired outcome.
Catalyst Deactivation 1. Poisoning: Strong chemisorption of impurities (e.g., sulfur, heavy metals) onto the catalyst's active sites.[15][16][17] 2. Fouling/Coking: Deposition of carbonaceous materials (coke) or polymers on the catalyst surface, blocking active sites and pores.[13][14][15] 3. Sintering/Thermal Degradation: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[13][16][17]1. Feedstock Purification: Pretreat reagents and solvents to remove potential poisons.[14] A "guard bed" of sacrificial material can sometimes be used upstream of the main catalyst bed in flow chemistry. 2. Optimize Temperature & Residence Time: Lowering the reaction temperature can reduce the rate of coke formation. In some cases, a deactivated catalyst can be regenerated by carefully burning off the coke in a controlled stream of air/oxygen. 3. Operate Within Thermal Limits: Do not exceed the manufacturer's recommended operating temperature for the catalyst. The presence of water vapor can often accelerate sintering.[16]

Section 3: Experimental Protocols & Data

Protocol: Knoevenagel Condensation using a Homogeneous Base Catalyst

This protocol describes a representative procedure for the condensation of this compound with an active methylene compound, such as malononitrile, catalyzed by piperidine.

Materials:

  • This compound (1.0 mmol, 180.16 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, 10 µL)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ethanol.

  • Dissolution: Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition: Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.

Data Table: Comparison of Catalysts for Vanillin Hydrodeoxygenation (HDO)

Since this compound is a close analog of vanillin, data from vanillin HDO studies provides a strong starting point for catalyst selection in related reductions.

CatalystSupportTemp (°C)H₂ Pressure (bar)Conversion (%)Major Product Selectivity (%)Reference
NiBiochar15050>9599 (p-creosol)[9]
Ni-Co-PHAP--97.994 (2-methoxy-4-methylphenol)[9]
PdCarbon15030~100>95 (Creosol)[9]
RuCNT----[9]

HAP = Hydroxyapatite, CNT = Carbon Nanotubes. This table illustrates that various supported metal catalysts are highly effective for this transformation.

Section 4: Visual Guides & Workflows

Diagram 1: Catalyst Selection Decision Tree

This diagram provides a simplified decision-making framework for selecting an initial catalyst type based on the desired chemical transformation.

CatalystSelection start What is the desired reaction? reduction Reduction of C=O start->reduction condensation C-C Bond Formation (e.g., Aldol, Knoevenagel) start->condensation protection Schiff Base / Acetal Formation start->protection hdo Hydrodeoxygenation (C=O -> CH2) reduction->hdo Complete Removal alcohol Reduction to Alcohol (C=O -> CH-OH) reduction->alcohol To Alcohol base_cat Base Catalyst condensation->base_cat acid_cat Acid Catalyst protection->acid_cat pd_c Heterogeneous: Pd/C, Ni/Support hdo->pd_c nabh4 Homogeneous: NaBH4 (mild) alcohol->nabh4 piperidine Homogeneous: Piperidine, KOH base_cat->piperidine zeolite Heterogeneous: Basic Zeolites base_cat->zeolite hcl Homogeneous: HCl, p-TsOH acid_cat->hcl DeactivationTroubleshooting start Reaction stalls or yield drops over time check_conditions 1. Verify Conditions (Temp, Pressure, Purity) start->check_conditions poisoning_q Is feedstock purity an issue? Any known poisons (S, P, metals)? check_conditions->poisoning_q If conditions are correct purify Solution: Purify all reagents and solvents. Consider a guard bed. poisoning_q->purify Yes coking_q Are high temperatures used? Is polymerization possible? poisoning_q->coking_q No optimize_temp Solution: Lower reaction temperature. Reduce substrate concentration. coking_q->optimize_temp Yes sintering_q Has the catalyst been exposed to excessive heat or steam? coking_q->sintering_q No regenerate Attempt catalyst regeneration (e.g., calcination for coke removal). optimize_temp->regenerate sintering_q->start No, re-evaluate replace Solution: Deactivation is likely irreversible. Replace with fresh catalyst. Operate within thermal limits. sintering_q->replace Yes

Caption: A workflow for troubleshooting catalyst deactivation.

References

  • MDPI. (2022). Catalytic Hydrodeoxygenation of Vanillin, a Bio-Oil Model Compound over Renewable Ni/Biochar Catalyst.
  • MDPI. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
  • Kingchem. (2025). What are the reasons for catalyst deactivation during the reaction process?
  • ResearchGate. (2020). Transformation of Vanillin into Octahydroxanthene Derivative Using Guanidine Catalyst.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • NIH National Library of Medicine. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Cambridge Open Engage. (2024). Synthesis of Vanillin from Biomass-Derived Isoeugenol Using Immobilized Cobalt-Porphyrin on Hydroxyl-rich Graphene Oxide Catalyst.
  • Columbia University. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • ALVIGO. (2025). Catalyst deactivation challenges in FCC and how to prevent them.
  • ACS. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Chemguide. (n.d.). TYPES OF CATALYSIS.
  • Royal Society of Chemistry. (2021). Synergy between homogeneous and heterogeneous catalysis.
  • SciSpace. (2011). Homogeneous and heterogeneous catalysts for multicomponent reactions.
  • MDPI. (2022). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
  • ScienceDirect. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.

Sources

Technical Support Center: Managing Reaction Intermediates of 5-Formylvanillin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals who are working with 5-formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde). The synthesis of this dialdehyde can be challenging due to the formation of reactive intermediates and byproducts. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the successful isolation of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and work-up of 5-formylvanillin. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction to formylate vanillin is resulting in a low yield of 5-formylvanillin and a significant amount of a dark, insoluble polymer. What is happening and how can I prevent it?

A1: Cause and Prevention of Polymerization

The formation of a dark-colored resin or polymer is a frequent issue in formylation reactions of phenols, especially under harsh acidic or basic conditions with a formaldehyde equivalent.[1] This occurs through repeated hydroxymethylation of the aromatic ring followed by condensation reactions. The electron-donating groups on the vanillin ring (hydroxyl and methoxy) activate it, making it susceptible to over-reaction.

Troubleshooting Steps:

  • Temperature Control: High temperatures significantly accelerate the condensation reactions leading to resin formation.[1] It is crucial to maintain the lowest effective temperature for the formylation reaction. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[1]

  • Stoichiometry Management: An excess of the formylating agent can drive the reaction towards polymerization. If using a formaldehyde equivalent, a formaldehyde-to-phenol ratio of less than one should be considered to minimize this side reaction.[1]

  • Reaction Time: Do not let the reaction run longer than necessary. Monitor the consumption of the starting material (vanillin) closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed or the concentration of the desired product is maximized.

  • Choice of Acid/Base: In acid-catalyzed reactions, a milder acid might reduce the rate of polymerization.[1] Conversely, in base-catalyzed reactions, a weaker base or lower concentration may be beneficial.

Logical Workflow for Troubleshooting Polymer Formation

G start High Polymer Formation Observed check_temp Is Reaction Temperature > 80°C? start->check_temp reduce_temp Action: Reduce temperature to 60-70°C and monitor. check_temp->reduce_temp Yes check_stoich Is Formylating Agent in >1.5x Excess? check_temp->check_stoich No end_node Polymer Formation Minimized reduce_temp->end_node reduce_stoich Action: Reduce formylating agent to 1.1-1.3 equivalents. check_stoich->reduce_stoich Yes check_time Is Reaction Time > 12 hours? check_stoich->check_time No reduce_stoich->end_node reduce_time Action: Monitor by TLC/HPLC and quench upon completion. check_time->reduce_time Yes check_time->end_node No

Caption: Troubleshooting workflow for polymer formation.

Q2: I'm observing another major product in my reaction mixture besides 5-formylvanillin. How do I identify and suppress this byproduct?

A2: Identifying and Suppressing Di-formylation

When formylating vanillin, if both ortho positions to the hydroxyl group are available (which is not the case for vanillin's C5 position, but is relevant for other phenols), di-formylation can occur.[1] However, in the context of vanillin, other side reactions can lead to different byproducts such as 5-carboxyvanillin (oxidation of the newly introduced aldehyde) or dehydro-di-vanillin.

Identification:

  • Mass Spectrometry (MS): Check the mass of the byproduct. 5-Formylvanillin has a molecular weight of 180.16 g/mol . An oxidized product like 5-carboxyvanillin would have a mass of 196.16 g/mol .

  • NMR Spectroscopy: In the ¹H NMR spectrum of 5-formylvanillin, you should see two distinct aldehyde protons. The presence of a carboxylic acid proton (typically >10 ppm) would indicate the 5-carboxyvanillin byproduct.

Suppression Strategies:

  • Inert Atmosphere: To prevent oxidation of the aldehyde groups, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially important if the reaction is run at elevated temperatures for extended periods.

  • Control Stoichiometry: As with polymerization, the stoichiometry of the formylating agent is key. In reactions like the Duff reaction, adjusting the molar ratio of hexamethylenetetramine (HMTA) to the phenolic substrate is the primary method to control the degree of formylation.[1]

  • Purification: If the side product cannot be suppressed, selective purification is necessary. 5-Formylvanillin can be selectively precipitated as its magnesium salt (magnesium 5-formylvanillinate) from a mixture, leaving other impurities behind.[2]

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing 5-formylvanillin and what are the key intermediates?

5-Formylvanillin is typically synthesized by introducing a second formyl group onto the vanillin scaffold. Common formylation methods include:

  • Duff Reaction: This involves the ortho-formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium like glycerol, boric acid, or trifluoroacetic acid. The key intermediate is a Schiff base (iminium ion) formed from the reaction of the phenol with HMTA, which is subsequently hydrolyzed to the aldehyde.

  • Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to generate a dichlorocarbene intermediate (:CCl₂). This electrophile attacks the phenoxide ring, and subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. This method often gives a mixture of ortho and para isomers.[1]

General Reaction Pathway (Duff Reaction)

G Vanillin Vanillin Intermediate Iminium Intermediate (Schiff Base) Vanillin->Intermediate Electrophilic Aromatic Substitution Polymer Polymer/Resin Vanillin->Polymer Side Reaction HMTA HMTA + Acid (H+) Product 5-Formylvanillin Intermediate->Product Hydrolysis Hydrolysis1 Hydrolysis (H2O) SideReaction Excess Formylating Agent + High Temp

Caption: Simplified Duff reaction pathway for 5-formylvanillin synthesis.

How can I effectively monitor the reaction progress?

Effective monitoring is crucial to maximize yield and minimize side products.

  • Thin-Layer Chromatography (TLC): This is the most common method.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: UV light (254 nm) and staining with an oxidizing agent like potassium permanganate. Vanillin (starting material) will have a different Rf value than the more polar 5-formylvanillin product.

Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Using a capillary tube, spot a dilute solution of your starting material (vanillin reference), a co-spot (reference and reaction mixture), and the reaction mixture on the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the spots. If necessary, dip the plate in a potassium permanganate stain and gently heat to visualize the spots.

  • Analyze: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. The appearance of new, lower Rf spots indicates the formation of more polar products like 5-formylvanillin.

What are the key spectroscopic features for identifying 5-formylvanillin?

Unequivocal identification is critical. Below is a summary of expected spectroscopic data.

Technique Functional Group Expected Chemical Shift / Frequency Notes
¹H NMR Aldehyde Protons (CHO)δ 9.8 - 10.5 ppm (2 distinct singlets)The two aldehyde protons will have slightly different chemical shifts.
Aromatic Protons (Ar-H)δ 7.0 - 8.0 ppm (2 distinct singlets or doublets)The two aromatic protons will be distinct and show no ortho/meta coupling to each other.
Hydroxyl Proton (OH)δ 5.0 - 11.0 ppm (broad singlet)Chemical shift is concentration and solvent dependent. May exchange with D₂O.
Methoxy Protons (OCH₃)δ ~3.9 ppm (singlet, 3H)A sharp singlet integrating to three protons.
FT-IR O-H Stretch3100-3400 cm⁻¹ (broad)Typical for a phenolic hydroxyl group.
C-H Stretch (Aldehyde)2820-2850 cm⁻¹ and 2720-2750 cm⁻¹Two distinct, often weak, bands characteristic of an aldehyde C-H.
C=O Stretch (Aldehyde)~1680 cm⁻¹ (strong)A strong carbonyl absorption. May be a single broad peak or two closely spaced peaks.
C=C Stretch (Aromatic)1580-1600 cm⁻¹Characteristic of the aromatic ring.

Table 1: Key Spectroscopic Data for 5-Formylvanillin Identification. Note: Exact values may vary based on solvent and instrumentation.[3][4]

References

  • Pearl, I. A. (1962). U.S. Patent No. 3,049,566. Washington, DC: U.S.
  • Goetz, N. R. (1984). U.S. Patent No. 4,474,994. Washington, DC: U.S.
  • Zhang, Y., et al. (2018). Synthesis process of 5-methyl-vanillin and 5-formyl-vanillin.
  • Sciencemadness.org Community. (2018). Preparation of 5-hydroxyvanillin. Sciencemadness.org. [Link]

Sources

Technical Support Center: Characterization of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the characterization of 4-Hydroxy-5-methoxyisophthalaldehyde (also known as 5-Formylvanillin). This document serves as a specialized resource for researchers, chemists, and drug development professionals. The unique structural combination of a phenolic hydroxyl, a methoxy group, and two aldehyde functionalities on a benzene ring presents distinct challenges in analytical characterization.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound in a practical, question-and-answer format.

FAQ 1: My ¹H NMR spectrum shows a very broad signal for the hydroxyl proton, and sometimes it's hard to even locate. Is my sample impure?

Answer: This is a very common observation and is typically not an indication of impurity. The broadening of the hydroxyl (-OH) proton signal is an inherent characteristic of phenolic compounds in many NMR solvents.

  • Causality - Chemical Exchange: The primary reason for this broadening is the chemical exchange of the acidic hydroxyl proton with other protons in the solution (like trace water) or through intermolecular hydrogen bonding with other analyte molecules or the solvent itself. This exchange process occurs on a timescale that is intermediate relative to the NMR measurement frequency, leading to a broad, averaged signal. In some cases, especially in protic solvents like methanol-d4, the exchange is so rapid that the peak may merge with the solvent's residual water peak or disappear entirely.

  • Solvent Influence: The choice of solvent has a profound impact.

    • CDCl₃: Often results in a very broad, rolling baseline hump for the -OH proton.

    • DMSO-d₆: This is frequently the solvent of choice for phenolic compounds. The strong hydrogen-bonding acceptor nature of DMSO slows down the exchange rate of the hydroxyl proton, resulting in a much sharper, more defined singlet.

    • Acetone-d₆: Can also provide sharper -OH signals compared to CDCl₃.

Troubleshooting Protocol: Hydroxyl Proton Confirmation

  • Optimal Solvent Selection: If you are observing a broad peak in CDCl₃, re-run the sample in DMSO-d₆.

  • D₂O Exchange (The Definitive Test): To unequivocally confirm the identity of the hydroxyl proton signal, perform a D₂O exchange experiment.

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently for about 30 seconds to mix.

    • Re-acquire the ¹H NMR spectrum. The acidic hydroxyl proton will exchange with a deuterium atom from the D₂O, causing its signal to disappear or significantly diminish in intensity. This confirms the peak's identity.

Workflow: D₂O Exchange for -OH Peak Identification

Caption: Standard workflow for confirming a hydroxyl proton via D₂O exchange.

FAQ 2: In my LC-MS analysis (ESI+), I see the expected [M+H]⁺ ion, but also a significant peak at [M+19]⁺ or [M+23]⁺. What are these?

Answer: These are common adducts and do not necessarily indicate impurities. The molecular weight of this compound is approximately 180.16 g/mol .[1][3]

  • [M+H]⁺ at ~181.05 m/z: This is the expected protonated molecule.

  • [M+Na]⁺ at ~203.03 m/z: This is the sodium adduct, which is extremely common in mass spectrometry. It arises from trace amounts of sodium salts present in the sample, glassware, or LC-MS system. The mass difference is approximately 22 Da (the mass of Na⁺ minus the mass of H⁺).

  • [M+NH₄]⁺ at ~198.08 m/z: This is the ammonium adduct, often seen when ammonium salts (like ammonium formate or acetate) are used as mobile phase additives.

A Note on Hydration: Occasionally, you might observe a peak corresponding to [M+H₂O+H]⁺ (~199.06 m/z). The two electron-withdrawing aldehyde groups make the carbonyl carbons highly electrophilic. In an aqueous mobile phase, water can reversibly add across one of the C=O bonds to form a geminal diol (a hydrate). This hydrated form can sometimes be observed in the ESI source.

Troubleshooting and Verification:

  • Check Mass Differences: Calculate the precise mass difference between your base peak and the unexpected peaks. A difference of ~22.0 is indicative of sodium, while ~17.0 suggests an ammonium adduct.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS is essential. It provides a highly accurate mass measurement, allowing you to determine the elemental formula of the ion and confirm if it corresponds to a sodium adduct or another species.[4]

  • Mobile Phase Purity: Ensure high-purity solvents (e.g., LC-MS grade) to minimize salt contamination.

Table: Common Adducts in ESI+ for C₉H₈O₄

Ion SpeciesTheoretical m/z (monoisotopic)Common Cause
[M+H]⁺ 181.04953Protonation
[M+NH₄]⁺ 198.07607Ammonium additives in mobile phase
[M+Na]⁺ 203.03147Trace sodium contamination
[M+K]⁺ 219.00541Trace potassium contamination

Data derived from PubChem Predicted Collision Cross Section Profile.[5]

FAQ 3: My HPLC peak for this compound shows significant tailing on a C18 column. How can I achieve better peak symmetry?

Answer: Peak tailing for phenolic compounds on standard reversed-phase columns is a classic problem caused by secondary interactions with the stationary phase.

  • Causality - Silanol Interactions: The stationary phase of a C18 column consists of silica particles bonded with C18 alkyl chains. However, the surface of the silica is not perfectly covered, leaving behind residual silanol groups (Si-OH). These silanols are weakly acidic and can form strong hydrogen bonds or have ionic interactions with the phenolic hydroxyl group of your analyte. This secondary interaction mechanism slows down a fraction of the analyte molecules as they pass through the column, resulting in a "tail" on the backside of the peak.

Strategies for Peak Shape Improvement:

  • Acidify the Mobile Phase: This is the most effective solution. Adding a small amount of acid (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid) to your aqueous mobile phase will protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and drastically reducing the unwanted secondary interactions. For MS compatibility, formic acid is highly recommended.[6]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized with a small silylating agent (like trimethylsilyl chloride) to make them less active. Using a high-quality, end-capped C18 or a specialized phenyl-hexyl column can provide superior peak shape for phenolic compounds.

  • Optimize Temperature: Gently increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer kinetics and reduce interaction times, often leading to sharper peaks.

Logical Flow for HPLC Method Optimization

HPLC_Optimization Start Observe Tailing Peak on C18 Column Step1 Add 0.1% Formic Acid to Mobile Phase Start->Step1 Check1 Is Peak Shape Acceptable? Step1->Check1 Step2 Switch to an End-Capped Column Check1->Step2 No End Optimized Method: Symmetrical Peak Check1->End Yes Check2 Is Peak Shape Acceptable? Step2->Check2 Step3 Increase Column Temp (e.g., 40°C) Check2->Step3 No Check2->End Yes Step3->End

Caption: A systematic approach to troubleshooting HPLC peak tailing.

Part 2: Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: To achieve a sharp, symmetrical peak for the quantification and purity assessment of this compound.

Methodology:

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm and 320 nm.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B (linear gradient)

      • 15-17 min: 80% B (hold)

      • 17-18 min: 80% to 20% B (return to initial)

      • 18-22 min: 20% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Part 3: References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18035, 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8O4). Retrieved from [Link]

  • Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]

  • Singh, R., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

Sources

solvent effects on the reactivity of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-5-methoxyisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile diformyl phenolic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The advice provided is grounded in established chemical principles and analogous studies on substituted benzaldehydes to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound, with a focus on how the choice of solvent can be both the source of the issue and the key to its solution.

Issue 1: Low Yield or Stalled Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am observing very low conversion. What could be the problem?

Answer:

Low yields in Knoevenagel condensations involving phenolic aldehydes are frequently traced back to suboptimal solvent choice and catalyst activity. The reactivity of this compound is modulated by an intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen. The solvent plays a critical role in mediating this interaction and influencing the electrophilicity of the carbonyl carbons.

Causality and Resolution:

  • Solvent Polarity and Hydrogen Bonding: In non-polar, aprotic solvents (e.g., toluene, hexane), the intramolecular hydrogen bond is stronger, which reduces the electrophilicity of the adjacent carbonyl group, thereby slowing down the initial nucleophilic attack by the active methylene compound. Conversely, polar aprotic solvents like DMF or DMSO can disrupt this intramolecular hydrogen bond, but may also strongly solvate the catalyst and reactants, potentially hindering the reaction. Polar protic solvents like ethanol or methanol can compete for hydrogen bonding with both the starting material and the catalyst, which can either be beneficial or detrimental depending on the specific catalyst and reactants.[1]

  • Catalyst Solubility and Activity: The chosen catalyst (e.g., piperidine, ammonium salts) must have adequate solubility and basicity in the reaction medium. In a solvent where the catalyst is poorly soluble, the reaction will be slow.

  • Water Removal: The Knoevenagel condensation produces water, which can hydrolyze the product or deactivate the catalyst. In solvent systems that do not facilitate the removal of water (e.g., via a Dean-Stark trap with toluene), the reaction equilibrium may not favor product formation. Interestingly, for some green chemistry approaches, solvent-free conditions or the use of environmentally benign catalysts that function well without extensive water removal have been developed.[2][3][4]

Troubleshooting Protocol:

  • Solvent Screening: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF or acetonitrile. These solvents can help to disrupt the intramolecular hydrogen bond and may better solubilize the catalyst.[5][6]

  • Catalyst Choice: Ensure your catalyst is appropriate for the chosen solvent. For instance, ammonium salts like ammonium bicarbonate have been shown to be effective in solvent-free conditions.[2]

  • Temperature Adjustment: A moderate increase in temperature can often overcome the activation energy barrier, but be cautious of potential side reactions.

  • Water Removal: If applicable to your solvent system (e.g., toluene), ensure efficient water removal using a Dean-Stark apparatus.

Issue 2: Unexpected Side Products in Schiff Base Formation

Question: I am attempting to synthesize a Schiff base by reacting this compound with a primary amine, but I am getting a mixture of products or a colored, intractable material. Why is this happening?

Answer:

The formation of Schiff bases from this compound can be complicated by the reactivity of the phenolic hydroxyl group and the presence of two aldehyde functionalities. The solvent can influence the reaction pathway and the stability of the intermediate carbinolamine.

Causality and Resolution:

  • Solvent-Mediated Tautomerism: The phenolic hydroxyl group can influence the electronic properties of the aromatic ring and the aldehyde groups. In certain solvents, tautomerization to a quinone-methide-like structure might be facilitated, although this is less common for this specific substitution pattern. More likely, the solvent's ability to stabilize intermediates will dictate the reaction course.[7][8]

  • Carbinolamine Intermediate Stability: The reaction proceeds through a carbinolamine intermediate.[9] Protic solvents can stabilize this intermediate through hydrogen bonding, which can be crucial for the subsequent dehydration to the imine. However, if the dehydration step is slow, the carbinolamine may revert to the starting materials or undergo side reactions. Aprotic solvents may accelerate the dehydration step.[6]

  • Polymerization: The presence of two aldehyde groups raises the possibility of polymerization if both groups react. This is more likely at higher temperatures or with long reaction times.

  • Oxidation: Phenolic aldehydes can be susceptible to oxidation, especially under basic conditions or in the presence of air, leading to colored byproducts. The choice of solvent can influence the rate of oxidation.

Troubleshooting Protocol:

  • Solvent Selection: For Schiff base formation, absolute ethanol is a common and often effective solvent.[10][11] It solubilizes the reactants and facilitates the reaction, often leading to the crystallization of the product upon formation. If solubility is an issue, a co-solvent system or a switch to methanol or DMF could be explored.

  • Control of Stoichiometry: Use a precise 1:2 molar ratio of the dialdehyde to the primary amine if you intend to form the di-imine. If a mono-imine is desired, a 1:1 ratio should be used, though a mixture of products is likely.

  • Temperature and Reaction Time: Conduct the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to side products.

  • Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the spectroscopic characterization (NMR and IR) of this compound?

A1: The solvent can significantly influence the spectroscopic features of this compound, primarily through its interactions with the hydroxyl and carbonyl groups.

  • ¹H NMR Spectroscopy:

    • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on the solvent. In non-polar, aprotic solvents like CDCl₃, it will appear at a lower field due to the strong intramolecular hydrogen bond. In hydrogen-bond accepting solvents like DMSO-d₆, this peak will shift further downfield and may broaden due to exchange with residual water.

    • Aldehydic Protons (-CHO): The chemical shifts of the two aldehydic protons will also be influenced by the solvent. Solvents that disrupt the intramolecular hydrogen bond may cause a slight upfield or downfield shift of the adjacent aldehydic proton compared to the one further away.[12][13]

  • IR Spectroscopy:

    • C=O Stretch: The carbonyl stretching frequency is sensitive to hydrogen bonding. The intramolecular hydrogen bond will lower the frequency of the adjacent C=O stretch compared to a free C=O group. In polar, hydrogen-bonding solvents, this effect may be altered due to intermolecular hydrogen bonding with the solvent.[14][15]

    • O-H Stretch: In a dilute solution in a non-polar solvent (e.g., CCl₄), a broad band at a lower frequency (around 3200 cm⁻¹) would indicate the intramolecular hydrogen bond. In more concentrated solutions or in polar solvents, intermolecular hydrogen bonding will lead to a broader, more complex O-H stretching band.

Spectroscopic FeatureExpected Observation in Non-Polar Solvent (e.g., CDCl₃)Expected Observation in Polar Aprotic Solvent (e.g., DMSO-d₆)
¹H NMR -OH protonDownfield, sharp signalFurther downfield, potentially broad signal
¹H NMR -CHO protonsDistinct signals, influenced by intramolecular H-bondChemical shifts may change due to altered H-bonding
IR C=O stretchTwo distinct C=O bands, one at a lower frequencyBands may shift due to intermolecular H-bonding with the solvent
IR O-H stretchBroad band indicative of intramolecular H-bondingBroader band due to intermolecular H-bonding

Q2: What is the expected tautomeric behavior of this compound in different solvents?

A2: For this compound, the predominant tautomer is the phenolic form. Keto-enol tautomerism involving the aldehyde groups is generally not significant for aromatic aldehydes.[8][16] The more relevant equilibrium is the conformational one, dictated by the orientation of the hydroxyl and aldehyde groups and the resulting intramolecular hydrogen bond.

Solvents can influence this conformational equilibrium. Non-polar solvents will favor the conformation that maximizes intramolecular hydrogen bonding.[1] Polar, hydrogen-bond accepting solvents can compete for hydrogen bonding, potentially leading to a higher population of conformers where the intramolecular hydrogen bond is disrupted. This can, in turn, affect the molecule's reactivity.

Tautomerism

Q3: What are the recommended starting solvents for a Wittig reaction with this compound?

A3: The choice of solvent for a Wittig reaction depends on the stability of the ylide. Since the aldehyde contains electron-donating groups (-OH, -OCH₃), it is considered electron-rich. The key is to choose a solvent that is compatible with the base used to generate the ylide and allows for good solubility of the reactants.

  • For Non-stabilized Ylides: Anhydrous THF or diethyl ether are common choices when using strong bases like n-butyllithium or sodium amide to generate the ylide.

  • For Stabilized Ylides: Polar aprotic solvents like DMF or acetonitrile, or even alcohols, can be used with milder bases such as sodium methoxide or potassium carbonate.[17][18]

  • Green Chemistry Approaches: Aqueous conditions, often with a base like sodium bicarbonate, have been developed for some Wittig reactions, which could be an environmentally friendly option to explore.

Experimental Workflow for Solvent Selection in a Wittig Reaction:

WittigSolventSelection

References

  • Alarcón, L., et al. (2007). Solvent and substituent effects on the conformational equilibria and intramolecular hydrogen bonding of 4-substituted-2-hydroxybenzaldehydes. Tetrahedron, 63(44), 10867-10874.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. BenchChem Technical Guides.
  • Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306-316.
  • Nyquist, R. A., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 27-33.
  • Britannica. (2025). Aldehyde. Encyclopædia Britannica. [Link]
  • Macdonald, T. L. & Dolle, R. E. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 758-760.
  • Singh, R. D., et al. (2000).
  • Sahu, R., et al. (2014). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Industrial & Engineering Chemistry Research, 53(1), 213-221.
  • Powers, C. R., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding.
  • Brela, M., et al. (2020). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
  • Mata, E. G. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Esrafili, M. D., et al. (2012). Substituent Effect on Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde. Computational and Theoretical Chemistry, 981, 65-71.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. [Link]
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity From ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481.
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Lelj, F., et al. (2011). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Journal of Molecular Structure, 1006(1-3), 540-548.
  • Antonov, L., et al. (2007). Substituent and Solvent Effects on the Tautomerism of 1-Phenylazo-2-Naphthol: A Computational Study. Journal of Physical Chemistry A, 111(43), 10997-11003.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
  • Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
  • BenchChem. (n.d.). Synthesis routes of this compound. BenchChem.
  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde. BenchChem Technical Guides.
  • Costanzo, S., & Di Mauro, G. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry, 85(21), 13417-13427.
  • Stilinović, V., et al. (2012). Controlling Solvate Formation of a Schiff Base by Combining Mechanochemistry with Solution Synthesis.
  • Harisha, A. S., et al. (2022). A new finding in the old Knoevenagel condensation reaction. Results in Chemistry, 4, 100376.
  • Karuppasamy, M., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2185.
  • Varma, R. S., & Naicker, K. P. (1999). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: Solvent and catalyst free synthesis of 4H-chromenes and quinolines. Tetrahedron Letters, 40(33), 6177-6180.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Chemistry, 30(7), 1547-1550.

Sources

avoiding polymerization in reactions with 5-Formylvanillin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 5-Formylvanillin. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional aldehyde in their synthetic workflows. Due to its electronic properties and multiple reactive sites, 5-Formylvanillin can be susceptible to undesired side reactions, most notably polymerization and resinification, which can complicate synthesis and purification.

This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve clean, high-yielding reactions by mitigating these challenges.

Part 1: Troubleshooting Guide - Polymerization & Side Reactions

This section addresses the most common issues encountered during reactions with 5-Formylvanillin. The Q&A format is designed to help you quickly diagnose and solve problems in your experiments.

Q1: My reaction mixture turned dark brown/black and I've isolated an intractable solid or "tar." What is happening?

A1: This is a classic sign of polymerization or resinification. 5-Formylvanillin, an electron-rich aromatic aldehyde, is susceptible to self-condensation and other side reactions, particularly under harsh conditions (e.g., strong bases, high temperatures). The phenolic hydroxyl group and the two aldehyde functionalities create a molecule prone to forming complex, high-molecular-weight phenol-formaldehyde-type resins.[1]

The likely mechanisms involve:

  • Base-Catalyzed Self-Condensation (Cannizzaro-like & Aldol-type): Strong bases can deprotonate the phenolic hydroxyl group, increasing the electron density of the ring and activating it towards nucleophilic attack. The base can also catalyze aldol-type condensations between molecules.

  • Acid-Catalyzed Polymerization: Strong acids can protonate the carbonyl groups, activating them for electrophilic aromatic substitution or condensation reactions, leading to resin formation.[1]

  • Thermal Degradation: 5-Formylvanillin, like many substituted vanillins, can degrade at elevated temperatures, especially over prolonged reaction times.[2][3] This degradation can initiate polymerization.

To mitigate this, you must carefully control the reaction parameters. See the questions below for specific strategies.

Q2: I'm attempting a Knoevenagel condensation with an active methylene compound, but my yield is low and I'm getting significant polymer byproducts. How can I fix this?

A2: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but it requires careful base catalysis to avoid unwanted side reactions with sensitive aldehydes like 5-Formylvanillin.[4][5]

Core Problem: The base used to deprotonate the active methylene compound is often strong enough to promote the self-condensation of 5-Formylvanillin.

Troubleshooting Steps & Solutions:

  • Catalyst Choice is Critical: Avoid strong bases like NaOH or KOH. These are notorious for promoting side reactions in aldol-type condensations.[6]

    • Solution: Use a mild, non-nucleophilic organic base. Piperidine is a classic Knoevenagel catalyst and often works well.[4] Other effective options include ammonium salts (e.g., ammonium bicarbonate) or basic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7] These are generally not strong enough to induce significant self-condensation but are sufficient to deprotonate common active methylene compounds like malononitrile or ethyl cyanoacetate.[8]

  • Temperature Management: Higher temperatures accelerate all reactions, including the desired condensation and the undesired polymerization.[1]

    • Solution: Begin the reaction at a low temperature (e.g., 0-5 °C), especially during the addition of the base. Once the initial reaction has occurred, you may be able to slowly warm it to room temperature or slightly above to drive the reaction to completion. Monitor progress closely via TLC or LC-MS.

  • Order of Addition: Adding the base to a mixture of the aldehyde and the active methylene compound can lead to a high transient concentration of the deprotonated, highly reactive aldehyde.

    • Solution: Add the aldehyde slowly to a pre-mixed solution of the active methylene compound and the base in the chosen solvent. This ensures that the generated enolate from the active methylene compound is readily available to react with the aldehyde as it is introduced.

Logical Workflow for Troubleshooting Knoevenagel Condensation

G start Low Yield / High Polymer in Knoevenagel Reaction catalyst Step 1: Evaluate Catalyst Is it a strong base (NaOH, KOH)? start->catalyst temp Step 2: Check Temperature Is the reaction run at elevated temp? catalyst->temp No (Using mild base) change_catalyst Action: Switch to mild base (e.g., piperidine, ammonium salts) catalyst->change_catalyst Yes addition Step 3: Review Order of Addition temp->addition No (Running at 0°C to RT) lower_temp Action: Run reaction at 0°C, especially during base addition. temp->lower_temp Yes result Improved Yield, Reduced Polymerization addition->result Aldehyde added to CH2/base mixture reverse_addition Action: Add aldehyde slowly to a solution of active methylene compound and base. addition->reverse_addition Adding base to aldehyde/CH2 mixture change_catalyst->temp lower_temp->addition reverse_addition->result

Caption: Troubleshooting workflow for Knoevenagel condensations.

Q3: I am synthesizing a Schiff base (imine) and observing discoloration and the formation of an insoluble precipitate. Is this polymerization?

A3: Yes, this is very likely. While Schiff base formation is typically straightforward, the conditions can sometimes trigger side reactions with 5-Formylvanillin.[9][10][11]

Potential Causes & Solutions:

  • Acid/Base Catalyst: Many Schiff base syntheses use an acid catalyst (e.g., acetic acid) to activate the carbonyl.[12] If too much strong acid is used or the reaction is heated excessively, it can promote resinification.

    • Solution: Use a catalytic amount of a weak acid like acetic acid. Often, no catalyst is needed if the amine is sufficiently nucleophilic. Running the reaction in a solvent like DCM with anhydrous MgSO4 can drive the reaction forward by removing water without requiring harsh conditions.[12]

  • Reaction with the Phenolic -OH: The amine reactant or catalyst, if basic, can interact with the phenolic hydroxyl group, potentially leading to undesired downstream reactions if the temperature is too high.

  • Oxidation: Aromatic aldehydes and the resulting imines can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[13]

Part 2: Frequently Asked Questions (FAQs)

  • What is the optimal temperature range for reactions involving 5-Formylvanillin?

    • This is highly reaction-dependent, but a general principle is to use the lowest temperature that allows for a reasonable reaction rate.[1] For many condensation reactions, starting at 0-5 °C and slowly warming to room temperature is a safe approach. Stability studies on the related compound vanillin show it is relatively stable in water up to 150-200°C for short periods, but organic reactions with catalysts present a different scenario.[14] Prolonged heating, even at moderate temperatures like 70-80°C, can promote byproduct formation.[1][15]

  • Which solvents are best to minimize polymerization?

    • Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are good starting points. Protic solvents like ethanol can sometimes participate in side reactions (e.g., acetal formation), though they are commonly used successfully in Schiff base syntheses.[9] The choice ultimately depends on the specific reaction and reagent solubility.

  • How can I purify 5-Formylvanillin if it contains polymeric impurities?

    • Purification can be challenging once significant polymerization has occurred. Standard column chromatography may work, but the polymer can streak or remain irreversibly adsorbed on the silica.

    • A potential method involves selective precipitation. One patented method for purifying crude vanillin streams containing 5-formylvanillin involves treating the mixture with magnesium carbonate to precipitate magnesium 5-formylvanillinate, which can then be filtered and re-acidified to recover the pure compound.[16] While this is an industrial process, the principle of selective salt formation could be adapted at a lab scale.

  • Should I use a polymerization inhibitor?

    • For many standard lab-scale reactions, adding a specific inhibitor is unnecessary if conditions are well-controlled. However, if you are working under conditions known to generate radicals (e.g., high heat, exposure to UV light, presence of peroxides), adding a radical scavenger like hydroquinone or BHT (butylated hydroxytoluene) in a small amount (e.g., <0.1 mol%) could be beneficial.[13][17]

Part 3: Optimized Protocols & Methodologies

The following protocol provides a detailed, step-by-step method for a Knoevenagel condensation, incorporating best practices to avoid polymerization.

Protocol: Knoevenagel Condensation of 5-Formylvanillin with Malononitrile

This protocol aims to synthesize 2-cyano-3-(4-hydroxy-3-methoxy-5-formylphenyl)acrylonitrile, a key intermediate, while minimizing side reactions.

Materials & Reagents:

  • 5-Formylvanillin

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric Acid (1M aqueous solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Experimental Procedure:

StepActionRationale / Scientific Justification
1 Reagent Preparation In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Formylvanillin (1.80 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
2 Temperature Control Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
3 Catalyst Addition While maintaining the temperature at 0-5 °C, add piperidine (0.1 mL, ~1 mmol, 0.1 eq) dropwise to the stirred solution over 5 minutes.
4 Reaction Monitoring Allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting aldehyde.
5 Quenching Once the reaction is complete, slowly add 1M HCl (15 mL) to the flask while it is still in the ice bath. A yellow precipitate should form.
6 Product Isolation Stir the slurry for 30 minutes in the ice bath. Isolate the solid product by vacuum filtration.
7 Washing Wash the filter cake with cold deionized water (2 x 20 mL) to remove any salts and residual acid.
8 Drying Dry the solid under vacuum to yield the desired product as a yellow crystalline solid.
Visualization of Polymerization Pathway

The following diagram illustrates a simplified, plausible mechanism for the base-catalyzed self-condensation of 5-Formylvanillin, leading to undesired polymer formation.

Polymerization cluster_initiation Initiation: Enolate Formation cluster_propagation Propagation: Dimerization & Condensation cluster_termination Further Polymerization mol1 5-Formylvanillin mol1_enolate Phenolate/Enolate Intermediate mol1->mol1_enolate Deprotonation mol2 Another 5-Formylvanillin (Aldehyde Carbonyl) mol1_enolate->mol2 Nucleophilic Attack base Base (B⁻) dimer Aldol-type Adduct condensed_dimer Dehydrated Dimer (Conjugated System) dimer->condensed_dimer - H₂O polymer Intractable Polymer / Resin (Brown/Black Solid) condensed_dimer->polymer Chain Growth

Caption: Simplified pathway for base-catalyzed polymerization.

References

  • BenchChem Technical Support. (n.d.).
  • Pearl, I. A. (1962). U.S. Patent No. 3,049,566.
  • Li, Y., et al. (2013). Short communication: possible mechanism for inhibiting the formation of polymers originated from 5-hydroxymethyl-2-furaldehyde by sulfite groups in the dairy thermal process. Journal of Dairy Science, 96(5), 2826-2831.
  • ResearchGate. (n.d.). General procedure for the synthesis of vanillin Schiff bases.
  • Wikipedia contributors. (2023).
  • Barton, J. & Nolan, P. (1990). The control of runaway polymerisation reactions by inhibition techniques. Institution of Chemical Engineers Symposium Series, (122).
  • Saeed, A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 28007.
  • Kumar, A., et al. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Research in Advent Technology, 6(9).
  • Nguyen, T. L. H., et al. (2018).
  • Saeed, A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 28007.
  • Saeed, A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed Central.
  • Le, T. H. A., et al. (2022). VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Vietnam Journal of Chemistry, 60(2), 215-221.
  • Chen, Y.-T., et al. (2023). Effects of storage time and temperature on the aroma quality and color of vanilla beans (Vanilla planifolia) from Taiwan. Food Chemistry, 437, 137817.
  • Liyanage, S., & Karunanayake, C. (2018).
  • Gade, J. R., et al. (2022). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 7(37), 33481-33492.
  • de Wit, M., et al. (2010). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry, 12(4), 638-643.
  • Chen, Y.-T., et al. (2023). Effects of storage time and temperature on the aroma quality and color of vanilla beans (Vanilla planifolia)
  • BenchChem Technical Support. (n.d.).
  • Thangavel, G., et al. (2024). Vanillin Based Polymers: VI. Poly(hydrovanilloin-furfural) and Poly(hydrovanilloin-5-hydroxymethylfurfural).

Sources

Technical Support Center: Crystallization of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the refining and crystallization of 4-Hydroxy-5-methoxyisophthalaldehyde (CAS 2931-90-0).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Introduction to Crystallization of this compound

This compound, a substituted aromatic aldehyde, presents unique challenges in crystallization due to its array of functional groups: two aldehyde moieties, a hydroxyl group, and a methoxy group. These functionalities can lead to a variety of intermolecular interactions, influencing solubility and crystal packing. The goal of any crystallization process is to produce a product with high purity, desirable crystal morphology, and consistent yield.

This guide will explore the critical parameters of crystallization and provide a logical framework for troubleshooting common issues encountered during the purification of this compound.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the typical physical properties of this compound?

A1: It is a solid with a molecular weight of 180.16 g/mol .[1] While specific data may vary, its melting point is reported to be in the range of 192°-195° C.[3]

Q2: What are the primary challenges in crystallizing this compound?

A2: The main challenges stem from its polarity, which can lead to high solubility in polar solvents and the potential for oiling out. The presence of phenolic hydroxyl and aldehyde groups can also make it susceptible to oxidation and side reactions, especially at elevated temperatures.

Q3: What safety precautions should be taken when handling this compound?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[4] Operations should be conducted in a well-ventilated fume hood.

Solvent Selection

Q4: What is a good starting point for solvent selection?

A4: Given the compound's structure, a good starting point would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate. Solvent systems, such as a mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which it is poorly soluble), can also be effective. A common rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[5]

Q5: How do I perform a systematic solvent screen?

A5: A small-scale solvent screen is highly recommended. This involves dissolving a small amount of the crude material in various solvents at their boiling points and observing the crystallization behavior upon cooling. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

Troubleshooting Crystallization

Q6: My compound is "oiling out" instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent. To remedy this, you can:

  • Add a small amount of a "good" solvent to the hot solution to reduce the level of supersaturation.

  • Lower the cooling rate to allow more time for nucleation and crystal growth.

  • Try a different solvent or solvent system with a lower boiling point.

Q7: I'm not getting any crystals to form, even after cooling. What's the problem?

A7: This indicates that the solution is not sufficiently supersaturated. You can induce crystallization by:

  • Seeding: Add a small crystal of the pure compound to the solution to provide a nucleation site.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.

  • Concentrating the solution: Evaporate some of the solvent to increase the compound's concentration.[6]

  • Adding an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution.

Q8: The crystallization is happening too quickly, leading to small, impure crystals. How can I slow it down?

A8: Rapid crystallization can trap impurities. To slow down the process:

  • Use a slightly larger volume of solvent than the minimum required for dissolution.[6]

  • Insulate the flask to slow the rate of cooling.[6]

  • Avoid agitating the solution during the initial stages of crystal growth.

III. In-Depth Troubleshooting Guides

Guide 1: Poor Crystal Yield
Symptom Potential Cause Suggested Solution
Low recovery of crystalline material. The compound is too soluble in the chosen solvent at low temperatures.1. Change Solvent: Select a solvent in which the compound has lower solubility at room temperature. 2. Use an Anti-Solvent: After dissolving in a "good" solvent, slowly add an anti-solvent to induce precipitation. 3. Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.
Premature crystallization during hot filtration.1. Pre-heat the Funnel: Use a heated filtration setup. 2. Use Excess Solvent: Add a small amount of extra hot solvent before filtration. This excess can be evaporated later.
Incomplete precipitation.1. Allow Sufficient Time: Let the solution stand for a longer period at a low temperature. 2. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals.
Guide 2: Product Discoloration
Symptom Potential Cause Suggested Solution
Crystals have a yellow or brown tint. Presence of colored impurities.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal. 2. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
Oxidation of the phenolic group.1. Inert Atmosphere: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid High Temperatures: Use the lowest temperature necessary to dissolve the compound.
Guide 3: Inconsistent Crystal Form (Polymorphism)
Symptom Potential Cause Suggested Solution
Different crystal shapes (e.g., needles vs. plates) are obtained in different batches. Polymorphism, where the compound can exist in multiple crystalline forms.1. Control Cooling Rate: The rate of cooling can influence which polymorph is favored. Experiment with slow and rapid cooling. 2. Solvent Choice: Different solvents can promote the formation of different polymorphs. 3. Standardize the Protocol: Once a desired form is obtained, strictly adhere to the established protocol to ensure consistency.

IV. Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a starting point for purification when a suitable single solvent has been identified.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in most common solvents.

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexanes) dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the solution until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

V. Visualizations

Workflow for Troubleshooting Crystallization

G cluster_troubleshooting Troubleshooting Steps start Start Crystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No yield Good Yield? crystals->yield Yes add_seed Add Seed Crystal / Scratch oiling->add_seed No add_solvent Add More 'Good' Solvent oiling->add_solvent Yes purity Good Purity? yield->purity Yes concentrate Concentrate Solution yield->concentrate No end Pure Crystals Obtained purity->end Yes re_xtal Re-crystallize purity->re_xtal No add_seed->concentrate concentrate->cool add_antisolvent Add Anti-Solvent concentrate->add_antisolvent add_antisolvent->cool add_solvent->cool slow_cool Cool Slower re_xtal->dissolve charcoal Use Activated Charcoal re_xtal->charcoal charcoal->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization issues.

VI. References

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-5-methoxyisophthalaldehyde

This compound, also known as 2,4-diformyl-6-methoxyphenol, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its bifunctional nature, possessing two aldehyde groups and a hydroxyl group on a substituted benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile intermediate, offering experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through the formylation of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) or related phenolic precursors. The two most prominent methods are the Duff reaction and the Reimer-Tiemann reaction. This section will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these routes.

ParameterDuff Reaction (Modified)Reimer-Tiemann Reaction
Starting Material o-Vanillin or Guaiacolo-Vanillin or other phenols
Key Reagents Hexamethylenetetramine (HMTA), Acid (e.g., TFA, boric acid/glycerol)Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH)
Typical Yield Moderate to Good (Can be optimized for diformylation)Generally lower for diformylation, often produces mixtures
Reaction Conditions Anhydrous, elevated temperatures (e.g., 150-160°C)Biphasic (aqueous/organic), elevated temperatures (e.g., 70°C)
Selectivity Can be controlled for mono- or diformylationPrimarily ortho-formylation, diformylation can be challenging to control
Byproducts Amine derivatives, polymeric materialsDichlorocarbene adducts, ring-expanded products, tars
Safety Considerations HMTA is a potential sensitizer. Anhydrous conditions required.Chloroform is a suspected carcinogen. Exothermic reaction requires careful temperature control.
The Duff Reaction: A Versatile Approach to Formylation

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst.[1] It is a valuable method for the ortho-formylation of phenols.[2] A key advantage of the Duff reaction is its adaptability. By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve selective mono- or diformylation of substituted phenols.[3][4] For the synthesis of this compound, a modified Duff reaction starting from o-vanillin is a common approach.

Mechanism: The reaction proceeds through the generation of an electrophilic iminium ion from the protonated HMTA. This electrophile then attacks the electron-rich aromatic ring of the phenol at the ortho position. Subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.

Duff_Reaction_Mechanism

The Reimer-Tiemann Reaction: A Classic Method with Limitations

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, employing chloroform in a basic solution.[5][6] The reactive species is dichlorocarbene, which is generated in situ.[5][7] While effective for mono-formylation, achieving selective diformylation to produce this compound can be challenging, often leading to lower yields and a mixture of products.[8] The reaction is also known to produce tarry byproducts, which can complicate purification.[2]

Mechanism: The reaction is initiated by the deprotonation of chloroform by a strong base to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene. The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of the aldehyde group.

Reimer_Tiemann_Reaction_Mechanism

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound via the modified Duff and Reimer-Tiemann reactions.

Protocol 1: Synthesis via Modified Duff Reaction

This protocol is adapted from procedures that allow for controlled diformylation.[3][4]

Materials:

  • o-Vanillin (1 equivalent)

  • Hexamethylenetetramine (HMTA) (3-4 equivalents)

  • Anhydrous trifluoroacetic acid (TFA) or a mixture of boric acid and glycerol

  • Hydrochloric acid (for hydrolysis)

  • Suitable organic solvent (e.g., toluene, xylene)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-vanillin and the chosen solvent.

  • Add hexamethylenetetramine to the stirred solution.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.

  • Heat the mixture to reflux (typically 150-160°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of hydrochloric acid and heat the mixture to hydrolyze the intermediate.

  • Perform a steam distillation or solvent extraction to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Synthesis via Reimer-Tiemann Reaction

This protocol is a general procedure for the formylation of phenols.[6][7]

Materials:

  • o-Vanillin (1 equivalent)

  • Sodium hydroxide or potassium hydroxide (excess)

  • Chloroform (excess)

  • Ethanol or another suitable co-solvent

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-vanillin in a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to approximately 70°C.

  • Add chloroform dropwise to the vigorously stirred solution over a period of 1-2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.

  • After the addition is complete, continue stirring at 70°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of 4-5.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion and Recommendations

For the synthesis of this compound, the modified Duff reaction generally offers a more controlled and higher-yielding route compared to the Reimer-Tiemann reaction. The ability to selectively achieve diformylation by adjusting reaction parameters is a significant advantage. While the Reimer-Tiemann reaction is a classic method, its propensity for side reactions and the use of hazardous chloroform make it a less favorable choice for this specific transformation, especially when high purity and yield are critical. Researchers should carefully consider the scale of their synthesis, available equipment, and safety protocols when selecting a method. For applications in drug development where purity is paramount, the cleaner reaction profile of the modified Duff reaction is highly recommended.

References

  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Iowa Academy of Science, 52(1), Article 23.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. DOI: 10.1055/s-1998-2110
  • Pérez-Picaso, L., et al. (2016). A mild and efficient method for the multiple formylation of phenols. Organic & Biomolecular Chemistry, 15(1), 117-121. DOI: 10.1039/C6OB02470A
  • Organic Syntheses. (n.d.). AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. PREPARATION OF...
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029-1032.
  • Wikipedia. (n.d.). Guaiacol.
  • González-Vleeschouwer, M., et al. (2023). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Sustainable Chemistry & Engineering, 11(3), 1025-1035. DOI: 10.1039/d2su00151j
  • Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol.
  • S. Piras, A. et al. (2019). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. RSC Advances, 9(21), 11986-11998. DOI: 10.1039/c9ra01235k
  • SciSpace. (2019). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease.
  • Profft, E., & Krause, W. (1965). [ON CHLOROMETHYLATION OF O- AND NOVO-VANILLIN AND PREPARATION OF 4-HYDROXY-5-ALKOXY-ISOPHTHALALDEHYDE]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 298(3), 148-162. DOI: 10.1002/ardp.19652980303
  • ResearchGate. (n.d.). AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN.
  • Taber, D. F., & Stachel, S. J. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(7), 1158. DOI: 10.1021/ed084p1158
  • ScienceMadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).
  • ResearchGate. (n.d.). (PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Kalikar, R. G., Deshpande, R., & Chandalia, S. B. (1983). Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Journal of Chemical Technology & Biotechnology, 33(12), 599-606. DOI: 10.1002/jctb.5040331204
  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol.
  • Google Patents. (n.d.). CN103145538A - Method for synthesizing o-vanillin through utilizing 5-aldehyde vanillin.

Sources

A Definitive Guide to the Structural Validation of 4-Hydroxy-5-methoxyisophthalaldehyde using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent research. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant setbacks. While 1D NMR (¹H and ¹³C) provides a foundational glimpse into a molecule's composition, it often leaves critical questions of connectivity and isomerism unanswered. This is particularly true for polysubstituted aromatic systems like 4-Hydroxy-5-methoxyisophthalaldehyde, a vanillin derivative with applications as a synthetic building block.[1][2][3]

This guide provides an in-depth, field-proven methodology for the complete and unequivocal structural validation of this compound. We will move beyond a simple listing of steps to explain the causality behind our experimental choices, demonstrating how a synergistic suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation.[4][5][6]

The Limits of One-Dimensional Analysis

A standard 1D ¹H NMR spectrum of this compound would reveal the expected proton environments: two distinct aromatic singlets, two aldehyde singlets, a methoxy singlet, and a hydroxyl proton. Similarly, the ¹³C NMR would show the corresponding carbon signals.[7] However, this 1D data alone cannot definitively prove the substitution pattern. Key questions remain:

  • Which aromatic proton is adjacent to which aldehyde?

  • What is the precise placement of the methoxy and hydroxyl groups relative to the two aldehyde functions?

Answering these questions with certainty requires us to look beyond chemical shifts and multiplicities and probe the through-bond connectivity of the nuclear spins—a task for which 2D NMR is perfectly suited.

The 2D NMR Workflow: A Strategy for Unambiguous Correlation

Our approach is a logical progression, with each experiment building upon the last to assemble the molecular puzzle. The overall workflow is designed to first identify directly bonded proton-carbon pairs and proton-proton neighbor relationships before finally mapping the long-range connectivity that defines the complete molecular skeleton.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Validation P1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) P1->HSQC COSY COSY (Adjacent Protons, ¹H-¹H) P1->COSY C1 ¹³C & DEPT-135 NMR (Carbon Environments & Types) C1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC COSY->HMBC Structure Unambiguous Structure of 4-Hydroxy-5-methoxy- isophthalaldehyde HMBC->Structure

Caption: Logical workflow for 2D NMR-based structure elucidation.

Step 1: Assigning Direct Connections with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of our assignment process. It correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation, ¹J_CH).[8][9] This immediately resolves the ambiguity of which proton belongs to which carbon.

Rationale & Expected Correlations: For this compound, the HSQC spectrum will show cross-peaks connecting:

  • The aromatic proton at H2 to the aromatic carbon at C2.

  • The aromatic proton at H6 to the aromatic carbon at C6.

  • The aldehyde proton at H7 to the aldehyde carbon at C7.

  • The aldehyde proton at H8 to the aldehyde carbon at C8.

  • The methoxy protons (-OCH₃) to the methoxy carbon.

This experiment allows us to confidently label our protonated carbons. Quaternary carbons (like C1, C3, C4, and C5) will be absent from the HSQC spectrum, a key piece of information for the next steps.

Step 2: Mapping Proton Neighbors with COSY

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals which protons are spin-spin coupled to each other, typically through two or three bonds (²J_HH or ³J_HH).[8][10]

Rationale & Expected Correlations: In our target molecule, the two protons on the aromatic ring (H2 and H6) are separated by four bonds and are not expected to show a COSY correlation. The most significant couplings would be long-range, but often weak. However, in many substituted benzaldehydes, a weak ⁴J (meta) coupling can sometimes be observed. The primary utility of COSY here is to confirm the absence of a strong ³J (ortho) coupling, which would be expected in an alternative isomer. For our specific target, we anticipate a very clean COSY spectrum with no cross-peaks between the aromatic protons, confirming their meta-relationship.

Step 3: Assembling the Molecular Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this workflow. It reveals correlations between protons and carbons over two and three bonds (²J_CH and ³J_CH), allowing us to connect the molecular fragments identified in the previous steps.[5][8]

Rationale & Expected Correlations: This is where the structure is definitively confirmed. The long-range correlations act as bridges between the different parts of the molecule. We will focus on the key correlations that unambiguously establish the substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations for structural validation.

Crucial Validating Correlations:

  • Aldehyde Placement: The aldehyde proton H7 will show a strong ³J correlation to C2 and a weaker ²J correlation to C6. Conversely, H8 will show a ²J correlation to C2 and a ³J correlation to C4. This confirms the 1,3-dicarbaldehyde arrangement.

  • Aromatic Proton Placement: The aromatic proton H2 will show ³J correlations to C4, C6, and the aldehyde carbon C7. The other aromatic proton, H6, will correlate to C2, C4, and the other aldehyde carbon C8. These correlations lock the positions of the aromatic protons relative to the aldehyde groups.

  • Methoxy Group Placement: The methoxy protons (-OCH₃) will show a key ³J correlation to C5, definitively placing the methoxy group at this position.

  • Hydroxyl Group Placement: The hydroxyl proton (if observed, often in DMSO-d₆) will show correlations to C3 and C5, confirming its location at C4, nestled between the two quaternary carbons.

Predicted Data Summary

The following tables summarize the expected NMR data based on spectral databases and analysis of similar structures.[11][12][13][14][15] Researchers can use these as a guide to compare with their experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Multiplicity / Carbon Type
1C-~128.0Quaternary (C)
2CH~7.85~115.0Aromatic (CH)
3C-~150.0Quaternary (C)
4C-OH-~148.0Quaternary (C)
5C-OCH₃-~112.0Quaternary (C)
6CH~7.50~125.0Aromatic (CH)
7CHO~10.20~192.0Aldehyde (CH)
8CHO~10.35~191.0Aldehyde (CH)
-OCH₃~3.90~56.0Methoxy (CH₃)
-OH~11.0 (broad)-Hydroxyl (OH)

Table 2: Key Expected 2D NMR Correlations

ExperimentProton(s)Correlates to Carbon(s) / Proton(s)Type of CorrelationSignificance
COSY H2(none)⁴J (too weak)Confirms meta-relationship to H6
HSQC H2C2¹J (Direct Bond)Links proton to its carbon
H6C6¹J (Direct Bond)Links proton to its carbon
H7C7¹J (Direct Bond)Links proton to its carbon
H8C8¹J (Direct Bond)Links proton to its carbon
-OCH₃C-OCH₃¹J (Direct Bond)Links proton to its carbon
HMBC H2C4, C6, C7³J, ³J, ³JPositions H2 relative to substituents
H6C2, C4, C8³J, ³J, ³JPositions H6 relative to substituents
H7C1, C2²J, ³JConfirms C1-CHO connectivity
H8C3, C4²J, ³JConfirms C3-CHO connectivity
-OCH₃C5³JConfirms Methoxy Position
-OHC3, C5³J, ²JConfirms Hydroxyl Position

Comparison with an Alternative Isomer

To underscore the diagnostic power of this workflow, consider a plausible alternative: 2-Hydroxy-3-methoxyisophthalaldehyde . In this isomer, the HMBC correlations would be dramatically different. For instance, the methoxy protons would show a ³J correlation to C2 and C4, not C5. The hydroxyl proton would correlate to C1 and C3. These distinct correlation patterns make the differentiation between isomers trivial and absolute.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for its ability to slow the exchange of hydroxyl protons, making them observable.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • All spectra should be acquired on a spectrometer operating at or above 400 MHz for ¹H.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is recommended to differentiate CH/CH₃ from CH₂ signals.

  • gCOSY (gradient-selected COSY): Acquire with standard parameters, ensuring sufficient resolution in both dimensions to resolve potential weak cross-peaks.

  • gHSQC (gradient-selected HSQC): Use a sequence optimized for one-bond correlations (¹J_CH ≈ 145 Hz).

  • gHMBC (gradient-selected HMBC): Use a sequence optimized for long-range couplings. An optimization for ⁸J_CH of 8 Hz is standard and will capture most 2- and 3-bond correlations effectively.

Conclusion

The structural validation of a molecule like this compound is not merely an academic exercise; it is a prerequisite for reliable scientific progress. By systematically employing a suite of 2D NMR experiments—HSQC for direct connections, COSY for proton neighbors, and HMBC for long-range skeletal assembly—we create an interlocking, self-validating dataset. This multi-dimensional approach moves beyond inference to provide definitive, unambiguous proof of structure, ensuring the integrity and reproducibility of any subsequent research.

References

  • PubChem.4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC??
  • Al-Douh, M. H., et al. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]
  • Doc Brown's Chemistry.proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
  • Yadav, R. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ANUChem. [Link]
  • Yadav, R. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. [Link]
  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]
  • Emery Pharma. (2018).
  • JEOL.Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • Human Metabolome Database.4-Methoxybenzaldehyde ¹H NMR Spectrum. [Link]
  • Reich, H. J.Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. [Link]
  • Yadav, R. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

Sources

A Forward-Looking Comparative Analysis of 4-Hydroxy-5-methoxyisophthalaldehyde and its Potential Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. 4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, presents an intriguing starting point for medicinal chemistry campaigns due to its substituted phenolic aldehyde structure. While direct comparative studies on a wide array of its analogs are not extensively documented in publicly available literature, this guide provides a forward-looking analysis based on established structure-activity relationship (SAR) principles derived from related phenolic compounds. We will propose a series of logically designed analogs, predict their physicochemical and biological properties, and provide detailed experimental workflows for their synthesis and evaluation.

The Core Scaffold: this compound

This compound is a benzaldehyde derivative characterized by a hydroxyl group, a methoxy group, and two aldehyde functionalities on the aromatic ring. This arrangement of functional groups offers multiple points for chemical modification, allowing for the fine-tuning of its electronic, steric, and lipophilic properties. The inherent reactivity of the aldehyde groups and the hydrogen-bonding capabilities of the phenolic hydroxyl group suggest potential for diverse biological interactions.

Physicochemical Properties of the Core Scaffold:

PropertyValueSource
Molecular FormulaC9H8O4[1]
Molecular Weight180.16 g/mol [1]
XLogP30.8[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors4[1]

Rationale for Analog Design: A Predictive SAR Analysis

Based on the structure of this compound and SAR data from related phenolic aldehydes, we can propose a series of analogs designed to probe the importance of each functional group for potential biological activity. The primary therapeutic areas of interest for such scaffolds often include antimicrobial and anticancer applications, given the known activities of similar compounds.[2][3]

Modifications of the Aromatic Ring Substituents

The hydroxyl and methoxy groups on the aromatic ring are key determinants of the molecule's electronic properties and its ability to participate in hydrogen bonding.[4]

  • Analog Series A: Positional Isomers: Moving the hydroxyl and methoxy groups to different positions on the ring will alter the electronic distribution and steric environment. For instance, shifting the methoxy group to the 2-position could influence the acidity of the phenolic proton and the reactivity of the adjacent aldehyde.

  • Analog Series B: Substitution of the Hydroxyl and Methoxy Groups: Replacing the hydroxyl group with other functionalities like an amino or thiol group, or the methoxy group with larger alkoxy groups, will directly impact lipophilicity and hydrogen bonding capacity.

Derivatization of the Aldehyde Groups

The two aldehyde groups are prime sites for modification to explore their role in target binding and to modulate the overall properties of the molecule.

  • Analog Series C: Schiff Base Formation: Condensation of the aldehyde groups with various primary amines to form Schiff bases is a common strategy to introduce diverse functionalities and increase molecular complexity. This can lead to compounds with enhanced biological activities.[5]

  • Analog Series D: Bioisosteric Replacement: Replacing one or both aldehyde groups with bioisosteres such as oximes, hydrazones, or nitriles can alter the electronic and steric profile while potentially maintaining or improving biological activity and metabolic stability.[6][7]

Proposed Analogs and Predicted Properties

The following table outlines a selection of proposed analogs and the predicted impact of their structural modifications on key physicochemical and biological properties.

Analog IDStructural ModificationPredicted Change in Physicochemical PropertiesPredicted Impact on Biological Activity
A1 Isomer: 2-Hydroxy-5-methoxyisophthalaldehydeAltered electronic distribution, potential for intramolecular hydrogen bonding with aldehyde.May exhibit different target selectivity or enhanced potency due to altered binding interactions.
B1 Replacement of 4-OH with 4-NH2Increased basicity, enhanced hydrogen bond donor capacity.Potential for improved interactions with targets possessing acidic residues.
B2 Replacement of 5-OCH3 with 5-OC3H7Increased lipophilicity.May enhance membrane permeability, potentially leading to improved cellular uptake and activity.
C1 Di-Schiff base with anilineIncreased molecular weight and lipophilicity, introduction of aromatic rings.Potential for enhanced anticancer activity through DNA intercalation or enzyme inhibition.
D1 Mono-oxime derivativeIncreased polarity, altered geometry at one aldehyde position.May exhibit selective activity or improved metabolic stability compared to the dialdehyde.

Experimental Workflows for Synthesis and Evaluation

To validate the predictive analysis, a systematic experimental plan is crucial. This involves the synthesis of the proposed analogs followed by a comprehensive biological evaluation.

General Synthetic Protocols

The synthesis of this compound itself can be achieved through various reported methods.[8][9] The proposed analogs can be synthesized from this core molecule or from appropriately substituted precursors.

Workflow for Synthesis of Proposed Analogs:

Synthesis_Workflow cluster_synthesis Synthesis of Analogs Start Starting Materials (e.g., this compound) Analog_A Analog A Series (Isomerization/Rearrangement) Start->Analog_A Analog_B Analog B Series (Functional Group Interconversion) Start->Analog_B Analog_C Analog C Series (Schiff Base Formation) Start->Analog_C Analog_D Analog D Series (Bioisosteric Replacement) Start->Analog_D Purification Purification (Chromatography, Recrystallization) Analog_A->Purification Analog_B->Purification Analog_C->Purification Analog_D->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Compounds Pure Analogs Characterization->Final_Compounds

Caption: A generalized workflow for the synthesis of proposed analogs of this compound.

Step-by-Step Protocol for Schiff Base Synthesis (Analog C Series):

  • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).

  • Add 2.2 equivalents of the desired primary amine (e.g., aniline).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Biological Evaluation Protocols

The synthesized analogs should be screened for their biological activities, primarily focusing on antimicrobial and anticancer properties.

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Analogs Synthesized Analogs Antimicrobial Antimicrobial Screening (Broth Microdilution) Analogs->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Analogs->Cytotoxicity MIC Determination of MIC Antimicrobial->MIC IC50 Determination of IC50 Cytotoxicity->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC->SAR_Analysis IC50->SAR_Analysis

Caption: A workflow for the biological evaluation of synthesized analogs.

Step-by-Step Protocol for MTT Cytotoxicity Assay:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.[10][11]

Step-by-Step Protocol for Antimicrobial Broth Microdilution Assay:

  • Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][12]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on its analogs is limited, a systematic approach based on established medicinal chemistry principles can guide the design and synthesis of a focused library of compounds. The proposed analogs and the detailed experimental workflows in this guide provide a roadmap for researchers to explore the therapeutic potential of this chemical class. Future studies should focus on elucidating the mechanism of action of the most potent compounds and optimizing their pharmacokinetic properties for in vivo efficacy. The insights gained from such investigations will be invaluable for advancing the field of drug discovery.

References

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models.
  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Lewis acid properties of benzaldehydes and substituent effects.
  • ResearchGate. (n.d.). Alkyl-substituted benzaldehydes.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • F1000Research. (n.d.). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils.
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PubMed. (1981). [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)].
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
  • Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon.
  • ResearchGate. (n.d.). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • ResearchGate. (n.d.). Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment.
  • Semantic Scholar. (2009). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • ACS Publications. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients.
  • PubMed. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Wikipedia. (n.d.). Aldehyde.
  • PubMed Central. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation.
  • Oxford Academic. (n.d.). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L.
  • ResearchGate. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • National Center for Biotechnology Information. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Drugfuture. (n.d.). This compound.
  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation, Diagnosis and Evaluation of Some New Synthetic Aromatic Derivatives with Their Antimicrobial Activity.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Royal Society of Chemistry. (n.d.). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites.
  • ResearchGate. (n.d.). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 4-Hydroxy-5-methoxyisophthalaldehyde: An In-Depth Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective therapeutics. 4-Hydroxy-5-methoxyisophthalaldehyde, a key building block in the synthesis of various pharmaceutical compounds and fine chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), and comparative discussions of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Synthesis

This compound (MW: 180.16 g/mol , Formula: C₉H₈O₄) is a bifunctional aromatic aldehyde.[1] The presence of two aldehyde groups and a phenolic hydroxyl group makes it a versatile precursor. However, impurities arising from its synthesis, such as starting materials, by-products, or degradation products, can introduce unwanted side reactions, complicate downstream processing, and compromise the quality of the final product. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[2] Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating the main component from structurally similar impurities.

The Rationale Behind the HPLC-UV Method

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. This compound possesses a chromophore due to its aromatic ring and conjugated aldehyde groups, making it readily detectable by a UV-Vis detector.[1] A reverse-phase HPLC method is the logical choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for the effective separation of the moderately polar analyte from both more polar and less polar impurities.

A gradient elution is often preferred over an isocratic one to ensure the timely elution of a wider range of potential impurities with varying polarities, leading to better peak shapes and resolution within a reasonable analysis time. The mobile phase typically consists of an aqueous component, often acidified to suppress the ionization of the phenolic hydroxyl group and any acidic impurities, and an organic modifier like acetonitrile or methanol.

Experimental Protocol: HPLC-UV Purity Assay

This protocol outlines a validated starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific impurity profile of the sample.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility) (analytical grade)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or a wavelength determined from the UV spectrum of the analyte)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Determine the area of the main peak and any impurity peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Reference Standard Solution injection Inject Standard & Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation result Purity Report calculation->result

Caption: Workflow for the purity assessment of this compound by HPLC-UV.

Comparative Analysis: Alternative Methodologies

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile can sometimes be enhanced by employing orthogonal analytical techniques. Here, we compare HPLC with GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Applicability to this compound:

Direct analysis of this compound by GC is challenging due to its relatively low volatility and the presence of a polar hydroxyl group. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.[3] Common derivatization approaches for phenolic aldehydes include:

  • Silylation: Reacting the hydroxyl group with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ether.[4]

  • Oximation: Reacting the aldehyde groups with an oximation reagent (e.g., PFBHA) to form oximes.

Experimental Protocol: GC-MS (with Silylation)

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.

    • Add a suitable solvent (e.g., pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection.

    • Temperature Program: A temperature gradient starting from a low temperature to a high temperature to separate the derivatized analyte from impurities.

    • MS Detection: Electron Ionization (EI) with a mass scan range appropriate for the derivatized molecule.

  • Data Analysis:

    • The purity is determined by the relative peak area of the derivatized analyte in the total ion chromatogram (TIC). The mass spectrum of the main peak can be used to confirm its identity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Applicability to this compound:

¹H qNMR is well-suited for the purity assessment of this compound. The molecule has distinct proton signals that can be used for quantification.

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_IS is the purity of the internal standard.

Decision Tree for Selecting an Analytical Technique

Decision_Tree start Start: Purity Assessment of this compound q1 Need for absolute quantification without analyte standard? start->q1 q2 Are impurities volatile or thermally stable? q1->q2 No qnmr qNMR: Primary method for absolute purity without a specific reference standard. q1->qnmr Yes q3 Routine QC with high throughput needed? q2->q3 No gcms GC-MS: Good for identifying volatile impurities, requires derivatization. q2->gcms Yes hplc HPLC-UV: Ideal for routine QC, separates a wide range of impurities. q3->hplc Yes q3->hplc No, but good starting point

Caption: Decision-making guide for selecting the appropriate analytical technique.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MS¹H qNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass spectrometric detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Sample Volatility Not required.Required (often needs derivatization).Not required.
Quantification Relative (area %), requires reference standard for absolute quantification.Relative (area %), can be semi-quantitative without standards.Absolute, primary method.
Sensitivity Good to excellent.Excellent.Moderate.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.Excellent, based on unique chemical shifts.
Throughput High.Moderate (due to derivatization and longer run times).Low to moderate.
Advantages Robust, versatile, high throughput, widely available.High sensitivity and specificity, excellent for impurity identification.Absolute quantification without analyte-specific standard, non-destructive.
Disadvantages Requires a reference standard for absolute quantification.Derivatization can be complex and introduce errors, not suitable for non-volatile impurities.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Conclusion

For the routine purity assessment of this compound, HPLC-UV stands out as the method of choice due to its robustness, high throughput, and suitability for a wide range of potential impurities. It provides a reliable means of quality control throughout the drug development process.

GC-MS , while requiring a derivatization step, serves as a powerful orthogonal technique, particularly for the identification and quantification of volatile or thermally stable impurities that may not be well-resolved by HPLC.

¹H qNMR offers the distinct advantage of being a primary ratio method, providing absolute purity determination without the need for a specific reference standard of this compound. This makes it an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value.

Ultimately, a multi-faceted approach, potentially employing HPLC for routine analysis and qNMR or GC-MS for in-depth characterization or reference standard certification, will provide the most comprehensive understanding of the purity of this compound, ensuring the quality and consistency of this critical synthetic intermediate.

References

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • National Center for Biotechnology Information. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • SIELC Technologies. (2018, May 16). This compound.
  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • ResearchGate. (n.d.). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters.
  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • PubMed. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of 4-Hydroxy-5-methoxyisophthalaldehyde, a substituted benzaldehyde, by drawing objective comparisons with its structurally related and more extensively studied isomers. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for understanding its potential therapeutic value through structure-activity relationship (SAR) principles and providing detailed experimental protocols for its evaluation.

Introduction: The Scientific Rationale

This compound, also known as 5-Formylvanillin, is an aromatic aldehyde whose biological profile is not extensively documented in publicly available literature.[1][2] However, its chemical architecture—a benzene ring featuring hydroxyl, methoxy, and two aldehyde functional groups—suggests a high potential for bioactivity. The arrangement of these functional groups is critical to molecular interactions with biological targets. In drug discovery, understanding the structure-activity relationship (SAR) is a cornerstone for predicting a novel compound's efficacy and mechanism of action.[3] By comparing this compound to its well-characterized isomers, vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-4-methoxybenzaldehyde (2H4MB), we can formulate data-driven hypotheses about its potential antimicrobial, antioxidant, and cytotoxic properties. This guide synthesizes existing data on these related compounds to build a predictive profile for this compound and provides the experimental blueprints to validate these predictions.

Chapter 1: A Structural and Physicochemical Comparison

The biological effects of a small molecule are intrinsically linked to its structure. The relative positions of the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups on the benzene ring influence properties like hydrogen bonding capability, electronic distribution, and steric hindrance, which in turn dictate biological target affinity.

  • This compound (HMI): Features two aldehyde groups at positions 1 and 3, a hydroxyl group at position 4, and a methoxy group at position 5. The presence of two aldehyde groups makes it unique among its common isomers and may confer distinct reactivity.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): A widely studied isomer with a single aldehyde group. It is known for its flavor, antioxidant, and antimicrobial properties.[4][5]

  • 2-Hydroxy-4-methoxybenzaldehyde (2H4MB): Another structural isomer noted for its significant pharmacological potential, including anti-inflammatory, anticancer, antibacterial, and antioxidant qualities.[6][7]

Below is a visual comparison of their chemical structures.

G cluster_0 This compound (HMI) cluster_1 Vanillin cluster_2 2-Hydroxy-4-methoxybenzaldehyde (2H4MB) HMI HMI Vanillin Vanillin 2 2 H4MB H4MB

Caption: Chemical structures of HMI and its key isomers.

Table 1: Comparative Physicochemical Properties This table summarizes key physicochemical properties, which are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundVanillin2-Hydroxy-4-methoxybenzaldehyde
CAS Number 2931-90-0[1]121-33-5673-22-3
Molecular Formula C₉H₈O₄[1]C₈H₈O₃C₈H₈O₃[8]
Molecular Weight 180.16 g/mol [1]152.15 g/mol 152.15 g/mol [8]
Predicted XLogP3 0.8[1]1.21.7
Hydrogen Bond Donors 1[1]11
Hydrogen Bond Acceptors 4[1]33

Chapter 2: Analysis of Comparative Biological Activities

Antimicrobial Activity

Substituted benzaldehydes are known to possess antimicrobial properties, often attributed to the aldehyde group's ability to interact with microbial proteins and the phenolic hydroxyl's role in disrupting cell membranes.

Evidence from Related Compounds:

  • Vanillin has demonstrated activity against both pathogenic and food spoilage bacteria, though often at relatively high concentrations. Its effectiveness is noted against strains like Staphylococcus aureus.[4][5]

  • 2-Hydroxy-4-methoxybenzaldehyde (2H4MB) has shown potent antibacterial and antibiofilm efficacy. A study on its mechanism against Methicillin-Resistant Staphylococcus aureus (MRSA) revealed that it targets the cell membrane, leading to the leakage of intracellular contents.[7] The minimum inhibitory concentration (MIC) against S. aureus was reported as 1024 µg/ml.[7]

  • A study on 4-methoxysalicylaldehyde and its derivatives found that the position of substituents significantly impacts antimicrobial strength. 4-methoxysalicylaldehyde and 4-hydroxysalicylaldehyde were particularly effective against foodborne bacteria, with MICs ranging from 30.1 to 67.3 μg/mL and 41.1 to 61.5 μg/mL, respectively.[9]

Projected Activity for HMI: Based on SAR principles, the presence of a phenolic hydroxyl and aldehyde groups in HMI suggests it will exhibit antimicrobial activity.[10] The second aldehyde group could potentially enhance this activity through increased reactivity with microbial targets. It is hypothesized that HMI will be active against Gram-positive bacteria like S. aureus and its efficacy may be comparable to or greater than that of vanillin.

Table 2: Reported Antimicrobial Activities of Related Compounds

CompoundTarget OrganismReported MIC (µg/mL)Source
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[7]
4-methoxysalicylaldehydeFoodborne Bacteria30.1 - 67.3[9]
4-hydroxysalicylaldehydeFoodborne Bacteria41.1 - 61.5[9]
VanillinStaphylococcus aureusIC₅₀ = 1.38 mM (~210 µg/mL)[4]
Antioxidant Properties

The antioxidant capacity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Evidence from Related Compounds:

  • Both Vanillin and 2H4MB are recognized for their antioxidant properties.[8][11][12] This activity is central to their potential use in food preservation and health applications.

  • Studies on various hydroxy- and methoxy-substituted benzaldehydes confirm that the presence of these groups contributes significantly to free radical scavenging activity.[11]

Projected Activity for HMI: HMI contains a phenolic hydroxyl group, which is the key functional moiety for antioxidant activity. Therefore, it is strongly predicted that HMI will possess potent antioxidant properties. The electronic effects of the two aldehyde groups and the methoxy group will modulate the O-H bond dissociation enthalpy, influencing its radical scavenging efficiency.

Cytotoxicity and Potential Anticancer Activity

The evaluation of cytotoxicity is a critical first step in assessing a compound's potential as a therapeutic agent, particularly in oncology.[13]

Evidence from Related Compounds:

  • 2H4MB has been reported to have anticancer qualities, adding to its diverse pharmacological profile.[6]

  • Studies on other benzyloxybenzaldehyde derivatives have shown that the aldehyde functionality is crucial for cytotoxicity. When the aldehyde group was replaced by an alcohol or a carboxylic acid, the cytotoxicity was significantly reduced.[14] This highlights the aldehyde group as a key pharmacophore.

  • Some derivatives of coniferyl aldehyde, which contains a cinnamaldehyde nucleus, showed considerable cytotoxicity on H1299 lung cancer cells.[14]

Projected Activity for HMI: Given that the aldehyde group is often essential for cytotoxicity in this class of compounds, HMI's two aldehyde groups may result in significant cytotoxic effects against cancer cell lines.[14] This dual reactivity could make HMI a more potent agent than its mono-aldehyde analogs. However, this also raises the possibility of non-specific toxicity, which must be carefully evaluated.

Chapter 3: Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized activities of this compound, standardized and self-validating experimental protocols are essential. The following sections detail the methodologies for assessing its antimicrobial, antioxidant, and cytotoxic properties.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

Causality: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. The broth microdilution method is a gold standard due to its efficiency and quantitative nature, allowing for the testing of multiple concentrations simultaneously. The inclusion of positive and negative controls is critical for validating the results; the positive control (a known antibiotic) ensures the bacteria are susceptible to inhibition, while the negative control (vehicle) ensures the solvent does not affect bacterial growth.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation: Prepare various concentrations of HMI in methanol. Prepare a standard solution of a known antioxidant like ascorbic acid as a positive control.

  • Reaction Mixture: In a 96-well plate, mix the HMI solutions with a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photodegradation of DPPH.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [14]Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing the formazan with a solvent (like DMSO) and measuring its absorbance allows for the quantification of cell viability. This assay is a reliable method for screening the cytotoxic potential of compounds against cancer cell lines. [15][16]

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of HMI. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Chapter 4: Discussion and Future Perspectives

This guide establishes a strong theoretical foundation for the biological potential of this compound based on a comparative analysis with its structural isomers. The SAR analysis suggests that HMI is a promising candidate for antimicrobial, antioxidant, and cytotoxic activities. The presence of two aldehyde groups is a key structural feature that distinguishes it from vanillin and 2H4MB and may lead to enhanced potency.

Future research should focus on:

  • Empirical Validation: Conducting the detailed protocols outlined in Chapter 3 is the essential next step to confirm the predicted activities and determine the potency (MIC and IC₅₀ values) of HMI.

  • Broad-Spectrum Screening: The antimicrobial and cytotoxic activities should be tested against a broader panel of bacterial strains (including Gram-negative organisms) and cancer cell lines to understand its spectrum of activity.

  • Mechanism of Action Studies: Should HMI show significant activity, further studies to elucidate its precise mechanism of action will be crucial. For instance, investigating its effect on bacterial cell membrane potential or its ability to induce apoptosis in cancer cells would provide valuable insights.

  • In Vivo Studies: Promising in vitro results would warrant progression to in vivo models to assess efficacy, toxicity, and pharmacokinetic properties.

Conclusion

While this compound remains a relatively uncharacterized compound, a rigorous structure-activity relationship analysis provides a compelling case for its potential biological significance. By leveraging the extensive knowledge of its isomers, vanillin and 2-hydroxy-4-methoxybenzaldehyde, we can predict that HMI likely possesses valuable antimicrobial, antioxidant, and cytotoxic properties. The unique presence of a second aldehyde group may confer superior activity, making it an intriguing candidate for further investigation in drug discovery and development. The experimental frameworks provided herein offer a clear path for the scientific community to unlock the therapeutic potential of this molecule.

References

  • Benchchem. (n.d.). Synthesis routes of this compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Santa Cruz Biotechnology. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications.
  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
  • ResearchGate. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Borenfreund, E., & Borrero, O. (1984). In vitro cytotoxicity assays. Potential alternatives to the Draize ocular allergy test. Cell Biology and Toxicology, 1(1), 55-65.
  • Zhao, Y., et al. (2017). Design, Synthesis and Structure-Activity Relationships of (±)-Isochaihulactone Derivatives. MedChemComm, 8(11), 2040-2049.
  • PubChemLite. (n.d.). This compound (C9H8O4).
  • Drugfuture.com. (n.d.). This compound.
  • ResearchGate. (n.d.). Structure–Activity Relationships for Aldehyde Categories.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • ResearchGate. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • ResearchGate. (n.d.). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship.
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • ResearchGate. (n.d.). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
  • PubMed Central. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
  • PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
  • MDPI. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
  • ResearchGate. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

Sources

A Comparative Spectroscopic Guide to 5-Formylvanillin and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, flavor chemistry, and materials science, the precise structural elucidation of aromatic aldehydes is paramount. 5-Formylvanillin (4-hydroxy-3-methoxyisophthalaldehyde) is a key derivative of vanillin, distinguished by an additional aldehyde group. This modification drastically alters its chemical properties and reactivity, making its unambiguous identification crucial. Misidentification with its common structural isomers—vanillin, isovanillin, and ortho-vanillin—can lead to significant errors in synthesis, product formulation, and biological assays.

This guide provides a comprehensive spectroscopic comparison of 5-Formylvanillin and its isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, explaining not just what is observed, but why these differences arise from their distinct molecular structures. The methodologies described herein are robust, self-validating, and grounded in established analytical principles, ensuring researchers can confidently differentiate these compounds.

Molecular Structures: The Basis of Spectroscopic Variation

The position of the hydroxyl (-OH), methoxy (-OCH₃), and formyl (-CHO) groups on the benzene ring dictates the electronic environment of each atom, giving rise to unique spectroscopic fingerprints.

  • 5-Formylvanillin: Features two aldehyde groups, one at C1 and another at C5, creating a more electron-deficient aromatic ring compared to its isomers.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The foundational structure, with substituents at C1 (-CHO), C3 (-OCH₃), and C4 (-OH).[1]

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): An isomer where the positions of the -OH and -OCH₃ groups are swapped relative to vanillin.[2]

  • ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde): Characterized by the ortho-positioning of the hydroxyl group relative to the primary aldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environments

¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the proton signals provide a detailed structural map.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Scientist's Note: DMSO-d₆ is often preferred for these phenolic compounds as the acidic hydroxyl proton is more readily observed than in CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative ¹H NMR Data Analysis

The key differentiators in the ¹H NMR spectra are the aromatic protons and the number of aldehyde signals.

Proton Assignment5-Formylvanillin (DMSO-d₆)Vanillin (DMSO-d₆)[4]Isovanillin (DMSO-d₆)[4]o-Vanillin (DMSO-d₆)[4]Justification for Differences
Aldehyde (-CHO)~9.9 ppm (s, 1H), ~9.8 ppm (s, 1H)~9.82 ppm (s, 1H)~9.83 ppm (s, 1H)~10.3 ppm (s, 1H)5-Formylvanillin is unique with two aldehyde signals. The o-Vanillin aldehyde is downfield due to intramolecular H-bonding with the ortho -OH group.
Aromatic (Ar-H)~8.1 ppm (d, 1H), ~7.5 ppm (d, 1H)~7.4 ppm (d), ~7.4 ppm (dd), ~7.0 ppm (d)~7.4 ppm (d), ~7.4 ppm (dd), ~6.9 ppm (d)~7.6 ppm (dd), ~7.4 ppm (dd), ~7.0 ppm (t)The two aromatic protons of 5-Formylvanillin are highly deshielded by the two flanking aldehyde groups, resulting in simpler, downfield signals. The other isomers show more complex splitting patterns for their three aromatic protons.
Methoxy (-OCH₃)~3.9 ppm (s, 3H)~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)~3.9 ppm (s, 3H)The methoxy signal is a stable singlet across all isomers but can show minor shifts based on the overall electronic environment.
Hydroxyl (-OH)~11.0 ppm (s, 1H, broad)~9.6 ppm (s, 1H, broad)~10.2 ppm (s, 1H, broad)~10.9 ppm (s, 1H, broad)The chemical shift of the exchangeable -OH proton is highly variable. In o-Vanillin, the strong intramolecular hydrogen bond shifts it significantly downfield.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but data acquisition requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Comparative ¹³C NMR Data Analysis

The presence of two carbonyl carbons is the defining feature of 5-Formylvanillin.

Carbon Assignment5-Formylvanillin (DMSO-d₆)Vanillin (DMSO-d₆)[4]Isovanillin (DMSO-d₆)[4]o-Vanillin (DMSO-d₆)[4]Justification for Differences
Aldehyde (C=O)~192 ppm, ~191 ppm~191.1 ppm~191 ppm~190 ppmTwo distinct C=O signals unequivocally identify 5-Formylvanillin.
Aromatic C-O~155 ppm, ~145 ppm~151.7 ppm, ~148 ppm~153 ppm, ~147 ppm~159 ppm, ~148 ppmThese quaternary carbon shifts are sensitive to the substituent pattern, providing a secondary check for isomer identification.
Aromatic C-H~129 ppm, ~114 ppm~125 ppm, ~116 ppm, ~113 ppm~126 ppm, ~115 ppm, ~112 ppm~128 ppm, ~120 ppm, ~119 ppmThe reduced number of C-H signals (two) for 5-Formylvanillin is a clear differentiator from the other isomers (three each).
Methoxy (-OCH₃)~57 ppm~56 ppm~56 ppm~56 ppmSimilar to ¹H NMR, this signal is highly conserved across the isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups whose vibrational frequencies are sensitive to their chemical environment.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (2-5 mg) of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.[4]

Comparative FT-IR Data Analysis

The carbonyl (C=O) and hydroxyl (O-H) stretching regions are most informative for distinguishing these isomers.

Vibrational Mode5-Formylvanillin (cm⁻¹)Vanillin (cm⁻¹)[5]Isovanillin (cm⁻¹)[5]o-Vanillin (cm⁻¹)Justification for Differences
O-H Stretch~3200-3400 (broad)~3200 (broad)~3300 (broad)~3150 (broad)The broadness indicates intermolecular hydrogen bonding. The lower frequency in o-Vanillin is due to strong intramolecular hydrogen bonding between the -OH and ortho -CHO group.
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000~3100-3000Characteristic of sp² C-H bonds, not highly diagnostic for these isomers.
C-H Stretch (Aldehyde)~2850, ~2750~2850, ~2750~2850, ~2750~2860, ~2760The presence of two peaks (Fermi resonance) is characteristic of the aldehyde C-H bond.
C=O Stretch (Aldehyde)~1680, ~1660~1665~1670~1650The split or broadened carbonyl peak for 5-Formylvanillin can indicate the two non-equivalent aldehydes. The C=O stretch in o-Vanillin is at a lower wavenumber due to resonance and H-bonding, which weakens the C=O double bond.
C=C Stretch (Aromatic)~1600-1450~1588, ~1509~1590, ~1515~1595, ~1480The pattern of these "ring breathing" modes can serve as a fingerprint to differentiate the substitution patterns.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system. The position of maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent: Choose a UV-transparent solvent, such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~10 µg/mL).

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Comparative UV-Vis Data Analysis

The presence of a second aldehyde group in 5-Formylvanillin extends the conjugated system, leading to a red shift (longer λmax) compared to vanillin and isovanillin.

Compoundλmax 1 (nm)λmax 2 (nm)SolventJustification for Differences
5-Formylvanillin~265~325MethanolThe additional electron-withdrawing aldehyde group extends conjugation, causing a bathochromic (red) shift in the principal absorption band compared to vanillin.
Vanillin[4]~230~280, ~310MethanolRepresents the baseline electronic transitions for the 4-hydroxy-3-methoxybenzaldehyde scaffold.
Isovanillin[4]~230~278, ~315MethanolShows very similar absorption to vanillin, as swapping the -OH and -OCH₃ groups does not drastically alter the conjugated system.
o-Vanillin[4]~255~325MethanolThe intramolecular hydrogen bonding and different substitution pattern significantly alter the electronic transitions, resulting in λmax values closer to 5-Formylvanillin.

Workflow for Isomer Differentiation

The following workflow provides a logical sequence for the spectroscopic analysis and identification of 5-Formylvanillin and its isomers.

G cluster_prep Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation & Identification Sample Unknown Aldehyde Sample H_NMR ¹H NMR Sample->H_NMR UV_Vis UV-Vis Sample->UV_Vis Confirmatory Decision1 Two -CHO signals in NMR? H_NMR->Decision1 C_NMR ¹³C NMR Decision2 ¹H NMR aromatic pattern? C_NMR->Decision2 FTIR FT-IR Decision3 FT-IR C=O & O-H shifts? FTIR->Decision3 Decision1->C_NMR No (1 signal) ID_5FV Identified: 5-Formylvanillin Decision1->ID_5FV  Yes Decision2->FTIR ID_Van Identified: Vanillin Decision3->ID_Van Compare patterns to reference data ID_Isovan Identified: Isovanillin Decision3->ID_Isovan Compare patterns to reference data ID_oVan Identified: o-Vanillin Decision3->ID_oVan Compare patterns to reference data

Sources

A Senior Application Scientist's Guide to 4-Hydroxy-5-methoxyisophthalaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and materials science, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a project. This guide provides an in-depth technical comparison of 4-Hydroxy-5-methoxyisophthalaldehyde, a versatile and functionalized aromatic dialdehyde, in several key reaction types. We will explore its performance benchmarked against common alternatives, supported by experimental data, and provide detailed protocols to empower your research and development endeavors.

Introduction to this compound: A Multifunctional Building Block

This compound, also known as 5-formylvanillin, is a unique aromatic dialdehyde possessing a strategic substitution pattern. The presence of two aldehyde functionalities offers opportunities for constructing complex molecular architectures, while the hydroxyl and methoxy groups modulate the electronic properties of the aromatic ring and provide sites for further functionalization. This combination of features makes it a valuable synthon in various fields, from the synthesis of bioactive heterocycles to the construction of advanced porous materials.

The electronic nature of the substituents on the benzaldehyde ring significantly influences the reactivity of the carbonyl groups. The hydroxyl group (-OH) and the methoxy group (-OCH3) are both electron-donating groups (EDGs) through resonance, which can decrease the electrophilicity of the carbonyl carbons. However, the hydroxyl group can also act as a proton donor and participate in hydrogen bonding, influencing reaction mechanisms and solubility. This nuanced electronic profile is a key determinant of its performance in the reactions discussed below.

Performance in Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, ligands for catalysis, and functional materials. The rate and equilibrium of this reaction are sensitive to the electronic nature of the aldehyde.

Mechanism of Schiff Base Formation:

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electron-donating hydroxyl and methoxy groups on this compound can decrease the electrophilicity of the carbonyl carbons, potentially slowing down the initial nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups (EWGs).[1] However, the presence of two aldehyde groups allows for the formation of bis-Schiff bases, leading to the synthesis of symmetrical macrocycles and polymers.

Experimental Workflow: General Schiff Base Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve aldehyde (e.g., this compound) in a suitable solvent (e.g., ethanol). B Add primary amine (1 or 2 equivalents). A->B C Add a catalytic amount of acid (e.g., acetic acid), if necessary. B->C D Stir the mixture at room temperature or under reflux. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture. E->F G Collect the precipitated product by filtration. F->G H Wash the product with a cold solvent. G->H I Recrystallize or perform column chromatography for further purification. H->I

Caption: General workflow for the synthesis of Schiff bases.

Comparative Performance Data for Schiff Base Formation:

While direct comparative studies are limited, we can infer the reactivity of this compound based on the known effects of its substituents. The electron-donating nature of the hydroxyl and methoxy groups would likely result in slower reaction rates compared to aldehydes with electron-withdrawing groups like nitrobenzaldehyde.[2] However, the yields can still be excellent, often driven to completion by the precipitation of the Schiff base product.

AldehydeAmineConditionsYield (%)Reference
This compound Various aromatic aminesDichloromethane, Acetic Acid/MgSO₄up to 100[2]
BenzaldehydeAnilineGreen catalyst (Kinnow peel powder)High[3]
4-Nitrobenzaldehydep-ChloroanilineEthanol, Acetic acid, Reflux~60[4]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)p-ToluidineSolvent-free, GrindingHigh[2]

Expert Insights: The choice of solvent and catalyst is crucial when working with this compound. The hydroxyl group can be deprotonated under strongly basic conditions, potentially leading to side reactions. Mildly acidic catalysis is often employed to activate the carbonyl group without causing undesired side reactions. The formation of highly conjugated and often insoluble bis-Schiff bases can be a powerful driving force for the reaction, leading to high yields even if the intrinsic reactivity is lower than that of electron-deficient aldehydes.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[3] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Mechanism of Knoevenagel Condensation:

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final product. The electrophilicity of the aldehyde is a key factor influencing the reaction rate.

Catalytic Cycle in Knoevenagel Condensation

G cluster_cycle Catalytic Cycle A Catalyst (e.g., Piperidine) B Active Methylene Compound A->B Deprotonation C Carbanion D Aldehyde (e.g., this compound) C->D Nucleophilic Attack E Aldol Adduct F α,β-Unsaturated Product E->F Dehydration F->A Regenerates Catalyst

Caption: Catalytic cycle of the Knoevenagel condensation.

Comparative Performance Data for Knoevenagel Condensation:

The electron-donating groups on this compound are expected to decrease its reactivity in Knoevenagel condensations compared to benzaldehydes bearing electron-withdrawing groups.[5][6] However, by choosing appropriate catalysts and reaction conditions, high yields can be achieved.

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)Malonic acidPiperidine/Solvent-free2 hHigh[7]
4-NitrobenzaldehydeMalononitrileHKUST-1-NH₂/Ethanol10 min98[3]
4-ChlorobenzaldehydeMalononitrileHKUST-1-NH₂/Ethanol20 min95[3]
4-MethoxybenzaldehydeMalononitrileHKUST-1-NH₂/Ethanol60 min92[3]

Experimental Protocol: Solvent-Free Knoevenagel Condensation [7]

  • Materials:

    • Substituted benzaldehyde (5.0 mmol)

    • Malonic acid (10.0 mmol, 1.04 g)

    • Ammonium bicarbonate (catalytic amount)

  • Procedure:

    • Combine the substituted benzaldehyde and malonic acid in a reaction vessel.

    • Add a catalytic amount of ammonium bicarbonate.

    • Heat the reaction mixture as required.

    • Monitor the reaction progress by TLC or HPLC.

    • The resulting solid contains the product and can be further purified.

Expert Insights: For less reactive aldehydes like this compound, the choice of a more active methylene compound (e.g., malononitrile over diethyl malonate) and a suitable catalyst is critical for achieving good yields in reasonable reaction times.[3] Green chemistry approaches, such as solvent-free conditions or the use of water as a solvent, have been shown to be effective for Knoevenagel condensations and can be particularly advantageous when dealing with polar substrates like our target molecule.

Performance as a Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[8] They are synthesized from organic building blocks linked by strong covalent bonds. Dialdehydes are common monomers in COF synthesis, typically reacting with di- or triamines to form imine-linked frameworks.

Role in COF Synthesis:

This compound is an excellent candidate for COF synthesis due to its rigid aromatic structure and two reactive aldehyde groups. The planarity of the molecule can facilitate the formation of ordered 2D sheets, which then stack to form a crystalline framework. The hydroxyl and methoxy groups can influence the interlayer interactions and the overall properties of the COF, such as its stability and affinity for specific guest molecules.

Schematic of 2D COF Formation

G cluster_monomers Monomers cluster_synthesis Synthesis cluster_product Product A 4-Hydroxy-5-methoxy- isophthalaldehyde C Solvothermal Reaction A->C B Diamine Linker B->C D 2D Covalent Organic Framework C->D

Caption: Formation of a 2D COF from a dialdehyde and a diamine.

Comparative Performance Data for Dialdehydes in COF Synthesis:

Dialdehyde MonomerAmine MonomerResulting COFBET Surface Area (m²/g)Reference
1,3,5-Tris(4-formylphenyl)benzenep-PhenylenediamineTFPB-PDA-COF1172[9]
Terephthalaldehydep-PhenylenediamineTPA-PDA-COF836[9]
4,4'-Biphenyldicarboxaldehyde1,3,5-Tris-(4-aminophenyl)triazineHHU-COF-1Not specified[10]

Expert Insights: The synthesis of highly crystalline COFs is a delicate process that requires a balance between the reversibility of the bond formation (to allow for error correction and crystallization) and the stability of the final framework. The reaction conditions, including the choice of solvent, catalyst, and temperature, must be carefully optimized for each specific monomer combination.[11] The functional groups on this compound could potentially be leveraged for post-synthetic modification of the COF, introducing new functionalities and tuning its properties for specific applications.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and materials science. Its performance in various reaction types is governed by the interplay of its two aldehyde groups and the electron-donating hydroxyl and methoxy substituents. While its reactivity in nucleophilic addition reactions may be tempered compared to electron-deficient aldehydes, judicious choice of reaction conditions and catalysts can lead to excellent yields of desired products. Its rigid, planar structure and multiple functional groups make it a promising candidate for the construction of novel covalent organic frameworks. This guide provides a foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (2025). Benchchem.
  • 5-Nitrovanillin in Synthesis: A Comparative Guide to Vanillin Deriv
  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.).
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.Org.
  • Knoevenagel condensation between different substituted benzaldehydes... (n.d.).
  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023).
  • Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2024). Taylor & Francis Online.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). NIH.
  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. (2021). American Chemical Society - ACS Fall 2025.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit.
  • Full article: Review on Covalent Organic Frameworks: Design, Synthesis, and Cutting-Edge Applications in the Biomedical Technology. (2025). Taylor & Francis Online.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.).
  • Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. (1955). Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Schiff base formation for benzaldehyde. (n.d.).
  • Vanillin and vanillin derivatives tested in this study. Compounds 1 to... (n.d.).
  • The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly
  • The effect of electron-withdrawing properties of substituents on the hydrolysis of some Schiff bases. (1996). Scilit.
  • ... with KHMDS in toluene (Table 1, entry 1)
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
  • Covalent Organic Frameworks: Synthesis, Properties and Applic
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). Frontiers.
  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separ
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
  • Covalent Organic Frameworks: From Materials Design to Biomedical Applic
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
  • Expeditious synthesis of covalent organic frameworks: a review. (n.d.). RSC Publishing.
  • Synthesis and spectroscopic studies of schiff bases from Variously substituted benzaldhydes and 2-aminomethyl pyridine. (2015). Semantic Scholar.
  • Chemistry of Covalent Organic Frameworks. (n.d.). Accounts of Chemical Research.
  • Recent Developments on Five-Component Reactions. (n.d.). PMC - NIH.
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (n.d.).
  • Recent advances in room-temperature synthesis of covalent organic frameworks. (n.d.). NIH.
  • Wittig reaction. (n.d.). Wikipedia.
  • Eyes of covalent organic frameworks: Cooperation between analytical chemistry and COFs. (n.d.).
  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). MDPI.
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (n.d.). PMC - NIH.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. (2025).
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (n.d.). JOCPR.
  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (n.d.). Oriental Journal of Chemistry.
  • A Density Functional Theory Study of 4-OH Aldehydes. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-Hydroxy-5-methoxyisophthalaldehyde, a key building block in the synthesis of various pharmaceutical compounds, demands rigorous analytical scrutiny to ensure purity, stability, and consistency. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with detailed experimental protocols and a framework for data cross-validation.

The principle of cross-validation in analytical chemistry is a cornerstone of data integrity. It involves the practice of confirming an experimental finding by repeating the experiment using an independent assay technique.[1][2][3] This approach provides a high degree of confidence in the reported results, mitigating the risk of method-specific artifacts or interferences. This guide will not only detail the "how" but, more importantly, the "why" behind the methodological choices, empowering you to make informed decisions for your analytical workflows.

The Imperative of Orthogonal Analytical Approaches

Choosing between analytical techniques is not merely a matter of convenience; it is a strategic decision rooted in the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, its aromatic structure, polarity conferred by the hydroxyl and aldehyde groups, and moderate volatility present a scenario where both HPLC and GC-MS can be successfully applied, making it an excellent candidate for cross-validation.

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. Its versatility in column chemistries and mobile phases allows for fine-tuning of the separation based on polarity and other molecular interactions.

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds. The high separation efficiency of capillary GC columns combined with the specificity and sensitivity of mass spectrometric detection provides a high degree of confidence in analyte identification and quantification.

The cross-validation of data from these two fundamentally different techniques provides a comprehensive and trustworthy analytical picture.

Comparative Performance of HPLC-UV and GC-MS for this compound Analysis

The selection of an analytical method is often a balance between various performance characteristics. Below is a summary of the expected performance of HPLC with UV detection and GC-MS for the analysis of this compound, based on established data for similar aromatic aldehydes.

Performance ParameterHPLC-UVGC-MS (with Derivatization)Rationale
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.05 µg/mLGC-MS, particularly with selected ion monitoring (SIM), typically offers superior sensitivity.
Limit of Quantitation (LOQ) 0.2 - 0.7 µg/mL0.05 - 0.2 µg/mLThe higher sensitivity of GC-MS translates to lower quantitation limits.
Linearity (r²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better precision due to the automated nature of liquid injections.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy with proper calibration and sample preparation.
Sample Preparation Simple dissolution and filtrationMore complex: requires derivatizationHPLC requires minimal sample prep, while GC-MS necessitates a derivatization step to improve volatility and thermal stability.
Analysis Time 10 - 15 minutes20 - 30 minutesThe derivatization step and longer GC run times contribute to a longer overall analysis time for GC-MS.
Selectivity GoodExcellentThe mass spectrometer in GC-MS provides an extra dimension of selectivity, aiding in peak identification.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of this compound. It is imperative to perform a full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of the chosen method for its intended purpose.[4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is predicated on the direct analysis of the compound, leveraging its UV absorbance for detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The organic modifier and gradient can be optimized to achieve the desired resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the chromophores present in the molecule).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Solvent: The mobile phase is a suitable solvent for both the sample and standard. This compound is soluble in dichloromethane and methanol.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the solvent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Solution: Accurately weigh the sample and dissolve it in the solvent. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters to Assess:

  • Specificity: Analyze a blank (solvent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times and intermediate precision (inter-day precision) by performing the analysis on different days with different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the presence of a polar hydroxyl group and two aldehyde functionalities, derivatization is essential to improve the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a common and effective derivatization technique for this purpose.

1. Derivatization: Silylation

  • Rationale: Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent.

  • Procedure:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the silylating reagent (BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For SIM, monitor characteristic ions of the derivatized analyte.

3. Validation Parameters to Assess:

  • Validation parameters are similar to those for HPLC, with a key focus on the reproducibility of the derivatization step.

Visualizing the Cross-Validation Workflow

To conceptualize the process of cross-validation, the following workflow diagram illustrates the key stages.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Sample & Standard Preparation hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Processing (Peak Area vs. Conc.) hplc_analysis->hplc_data compare Statistical Comparison of Results (e.g., t-test, F-test) hplc_data->compare gcms_prep Sample & Standard Preparation gcms_deriv Derivatization (Silylation) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing (Peak Area vs. Conc.) gcms_analysis->gcms_data gcms_data->compare report Final Report with Cross-Validated Data compare->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS analytical methods.

Decision Framework for Method Selection

The choice between HPLC and GC-MS, or the decision to employ both for cross-validation, depends on the specific analytical objective. The following diagram illustrates a logical decision-making process.

MethodSelection start Define Analytical Need q1 High Throughput Screening? start->q1 q2 Need for Highest Sensitivity (Trace Analysis)? q1->q2 No hplc HPLC-UV is Preferred q1->hplc Yes q3 Confirmation of Identity Required? q2->q3 No gcms GC-MS is Preferred q2->gcms Yes q4 Regulatory Submission or Critical Decision Making? q3->q4 No q3->gcms Yes q4->hplc No cross_validate Cross-Validation with Both Methods is Recommended q4->cross_validate Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The cross-validation of analytical data using orthogonal techniques like HPLC-UV and GC-MS is a powerful strategy to ensure the accuracy, reliability, and defensibility of results. For a compound like this compound, where both methods are applicable, this approach provides the highest level of scientific rigor. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can confidently develop and validate analytical methods that meet the stringent requirements of the pharmaceutical industry. The protocols and frameworks presented in this guide serve as a comprehensive resource to achieve this goal.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005.
  • Cross-validation (analytical chemistry) - Wikipedia. In: Wikipedia [Internet]. 2023.
  • Cross-validation (analytical chemistry) - Wikiwand. In: Wikiwand [Internet].
  • Cross-validation - Wikipedia. In: Wikipedia [Internet]. 2023.
  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021.
  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA; 2005.

Sources

A Comparative Guide to the Reactivity of 4-Hydroxy-5-methoxyisophthalaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of aromatic aldehydes is paramount for the rational design of novel molecular entities. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used bio-sourced building block, serves as a common starting material.[1] A lesser-known but structurally intriguing analogue is 4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin. This guide provides an in-depth, objective comparison of the chemical reactivity of these two compounds, supported by established chemical principles and detailed experimental protocols.

Our analysis will focus on three key reactive centers of these molecules: the aldehyde functional group(s), the phenolic hydroxyl group, and the aromatic ring itself. We will explore how the presence of a second aldehyde group in this compound fundamentally alters its electronic properties and, consequently, its reactivity compared to the monosubstituted vanillin.

Molecular Structures and Electronic Profiles

At first glance, the two molecules are structurally similar. Both possess a guaiacol (2-methoxyphenol) core, which is responsible for much of their shared chemistry. However, the critical difference lies in the substitution at the 5-position of the aromatic ring.

  • Vanillin (1) features a single aldehyde group para to the hydroxyl group. Its IUPAC name is 4-hydroxy-3-methoxybenzaldehyde.[2]

  • This compound (2) , hereafter referred to as isophthalaldehyde derivative 2 , has a second aldehyde group at the 5-position (meta to the first aldehyde and ortho to the hydroxyl group). Its IUPAC name is 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde.[3]

This additional formyl group (-CHO) in 2 is a moderate electron-withdrawing group. Its presence is predicted to have two major consequences:

  • Increased Acidity of the Phenolic Hydroxyl: By withdrawing electron density from the ring, the second aldehyde will stabilize the corresponding phenoxide anion, thereby lowering the pKa of the hydroxyl group compared to vanillin.

  • Deactivation of the Aldehyde Groups: The electron-withdrawing nature of the second aldehyde group will decrease the electron density on the carbonyl carbons of both aldehyde functions, making them less electrophilic and thus potentially less reactive towards nucleophiles compared to the aldehyde in vanillin.[4]

Below is a workflow diagram illustrating the key areas of reactivity we will compare.

G cluster_molecules Reactants cluster_reactivity Comparative Reactivity Analysis Vanillin Vanillin (1) Aldehyde Aldehyde Reactivity (Nucleophilic Addition) Vanillin->Aldehyde Phenol Phenolic -OH Reactivity (Acidity & Etherification) Vanillin->Phenol Ring Aromatic Ring Reactivity (Electrophilic Substitution) Vanillin->Ring HMIP 4-Hydroxy-5-methoxy- isophthalaldehyde (2) HMIP->Aldehyde HMIP->Phenol HMIP->Ring Wittig Wittig Reaction Aldehyde->Wittig Probing Reactions Cannizzaro Cannizzaro Reaction Aldehyde->Cannizzaro Probing Reactions Williamson Williamson Ether Synthesis Phenol->Williamson Probing Reaction Nitration Electrophilic Nitration Ring->Nitration Probing Reaction G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction Ph3P Triphenylphosphine Phosphonium Phosphonium Salt Ph3P->Phosphonium + Alkyl Halide AlkylHalide Alkyl Halide Base Strong Base (e.g., n-BuLi) Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide + Base Aldehyde Aromatic Aldehyde (Vanillin or Derivative 2) Ylide->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Sources

A Comparative Guide to the Synthetic Validation of 5-Formylvanillin: Classical versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Formylvanillin

5-Formylvanillin (also known as 4-hydroxy-5-methoxyisophthalaldehyde) is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of high-value compounds in the pharmaceutical, fragrance, and polymer industries. Its unique trifunctionalized aromatic ring, featuring hydroxyl, methoxy, and two formyl groups, allows for intricate molecular scaffolding and the development of novel derivatives. While often encountered as a byproduct in the industrial synthesis of vanillin, the targeted and efficient synthesis of 5-formylvanillin is of considerable interest for fine chemical manufacturing.[1]

This guide provides an in-depth technical comparison of a classical, well-established method for the synthesis of 5-formylvanillin and a more direct, modern approach utilizing the Vilsmeier-Haack reaction. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data.

The Synthetic Challenge: Regioselectivity in Phenolic Formylation

The primary challenge in the synthesis of 5-formylvanillin from its common precursor, vanillin, lies in achieving the desired regioselectivity. Vanillin's aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution. However, directing the incoming formyl group specifically to the C-5 position, ortho to the hydroxyl group and meta to the existing aldehyde, requires careful selection of the formylation method and reaction conditions.

Method 1: The Classical Approach - A Multi-step Synthesis from 3-Acetamidophenol

A robust and well-documented method for the preparation of a diformylated phenol derivative, which can be considered a classical approach to a structure analogous to 5-formylvanillin, is detailed in Organic Syntheses. This method, while not starting from vanillin, exemplifies a reliable route to a similarly substituted aromatic dialdehyde and provides a solid baseline for comparison. The synthesis proceeds in two main stages:

  • Biselectrophilic Substitution: 3-Acetamidophenol is reacted with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene in a heated solvent. This step introduces two bulky imidazolidinyl groups onto the aromatic ring, ortho and para to the hydroxyl group. The acetamido group serves as a directing group and protects the amine functionality.

  • Hydrolysis to Diformyl Phenol: The resulting intermediate is then hydrolyzed with aqueous hydrochloric acid to yield the diformylated product.

Experimental Protocol: Synthesis of N-(2,4-Diformyl-5-hydroxyphenyl)acetamide[2]

Part A: N-[2,4-Bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide

  • A 500-mL, three-necked flask equipped with a nitrogen inlet, mechanical stirrer, reflux condenser, and thermometer is charged with 88.8 g (0.2 mol) of 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene and 30.2 g (0.2 mol) of 3-acetamidophenol.

  • The system is flushed with and maintained under a nitrogen atmosphere.

  • 100 mL of dry chlorobenzene is added, and the suspension is stirred at 100°C for 6 hours.

  • 250 mL of 2-propanol is added to the hot mixture, which is then allowed to cool to room temperature.

  • The precipitated pale-yellow solid is filtered and washed with 200 mL of 2-propanol.

  • Drying in vacuum affords 84.6–93.2 g (71–78%) of the product.

Part B: N-(2,4-Diformyl-5-hydroxyphenyl)acetamide

  • A suspension of 95 g of the product from Part A in 1 L of aqueous 10% hydrochloric acid is stirred for 2 hours at room temperature.

  • The colorless solid is filtered by suction and washed with water.

  • Crystallization from 800 mL of acetonitrile affords 21.8–22.3 g (66–67.5% based on the intermediate) of the final product.

Causality of Experimental Choices:
  • Choice of Formylating Agent Precursor: 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene is an electron-rich olefin that acts as a precursor to the formylating species. Its bulkiness influences the regioselectivity of the substitution.

  • Reaction Conditions: The use of a high boiling point solvent like chlorobenzene and heating is necessary to drive the reaction to completion. The inert nitrogen atmosphere prevents oxidation of the starting materials and intermediates.

  • Two-Step Process: The initial formation of the bulky imidazolidine adducts allows for a controlled introduction of the latent formyl groups, which are then unmasked in the subsequent hydrolysis step. This indirect approach is a hallmark of this classical method.

Method 2: A Modern Approach - Direct Formylation of Vanillin via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2][3] This approach offers a more direct route to 5-formylvanillin starting from vanillin. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of Vanillin
  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place vanillin (1 equivalent) in an excess of N,N-dimethylformamide (DMF) as the solvent.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.

  • The crude 5-formylvanillin will precipitate and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality of Experimental Choices:
  • Vilsmeier Reagent: The electrophilic Vilsmeier reagent is generated in situ and is reactive enough to formylate the activated aromatic ring of vanillin.

  • Solvent and Reagent: DMF serves as both the solvent and a reactant in the formation of the Vilsmeier reagent. The excess of DMF helps to ensure the reaction goes to completion.

  • Temperature Control: The initial cooling is crucial to control the exothermic reaction between DMF and POCl₃. Subsequent heating is required to drive the electrophilic aromatic substitution.

  • Aqueous Workup: The hydrolysis of the intermediate iminium salt is a critical step to generate the final aldehyde functionality.

Performance Comparison: Classical vs. Modern

FeatureClassical Method (from 3-Acetamidophenol)Modern Method (Vilsmeier-Haack from Vanillin)
Starting Material 3-AcetamidophenolVanillin
Number of Steps 2 (plus preparation of the formylating agent)1 (one-pot reaction)
Reagents 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene, HClDMF, POCl₃
Reported Yield ~50-60% overallPotentially high, but can be variable
Selectivity High for the diformylated productGood for formylation, but may yield other isomers
Scalability Demonstrated on a significant scale in Org. Synth.Readily scalable industrial process
Safety & Handling Involves handling of chlorobenzenePOCl₃ is corrosive and reacts violently with water

Experimental and Logical Workflow Diagrams

Classical Synthesis Workflow

G cluster_0 Part A: Adduct Formation cluster_1 Part B: Hydrolysis A1 Charge flask with 3-Acetamidophenol & Biimidazolidinylidene A2 Add Chlorobenzene under N2 A1->A2 A3 Heat at 100°C for 6h A2->A3 A4 Cool and Precipitate with 2-Propanol A3->A4 A5 Filter and Dry Intermediate A4->A5 B1 Suspend Intermediate in 10% HCl A5->B1 Intermediate Product B2 Stir at Room Temp for 2h B1->B2 B3 Filter and Wash Solid B2->B3 B4 Recrystallize from Acetonitrile B3->B4 B5 Isolate Pure 5-Formylvanillin Analog B4->B5

Caption: Workflow for the classical synthesis of a 5-formylvanillin analog.

Modern Vilsmeier-Haack Synthesis Workflow

G V1 Dissolve Vanillin in DMF V2 Cool to 0-5°C V1->V2 V3 Slowly Add POCl3 V2->V3 V4 Warm to RT, then Heat V3->V4 V5 Quench with Ice Water V4->V5 V6 Neutralize and Precipitate V5->V6 V7 Filter and Recrystallize V6->V7 V8 Isolate Pure 5-Formylvanillin V7->V8

Caption: Workflow for the modern Vilsmeier-Haack synthesis of 5-formylvanillin.

Conclusion and Future Outlook

Both the classical and modern methods for the synthesis of 5-formylvanillin and its analogs present viable pathways for researchers. The classical method, while multi-step, is well-documented and provides a reliable route to a highly functionalized product. The modern Vilsmeier-Haack approach offers the advantage of being a one-pot reaction starting from the readily available vanillin. However, optimization of reaction conditions to ensure high regioselectivity and yield is crucial for this method.

Future research in this area will likely focus on the development of greener and more catalytic approaches to the formylation of phenols. The use of less hazardous reagents and the development of highly selective catalysts will be key to advancing the synthesis of 5-formylvanillin for its diverse applications in science and industry.

References

  • Yu, H., et al. (2021). Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. Journal of Agricultural and Food Chemistry.
  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a critical step in the preparation of various pharmaceutical intermediates and other valuable chemical compounds. The introduction of a second formyl group onto the vanillin scaffold significantly alters its chemical properties, opening avenues for diverse molecular architectures. This guide provides an in-depth comparison of alternative reagents and methodologies for this synthesis, moving beyond standard textbook examples to offer practical insights and experimental data to inform your research and development.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis. Its two aldehyde functionalities, positioned ortho and para to the hydroxyl group, offer multiple reaction sites for the construction of complex heterocyclic systems and other pharmacologically active molecules. The efficiency and selectivity of its synthesis are therefore of paramount importance. Traditionally, the synthesis of aromatic aldehydes has relied on a handful of name reactions. However, the specific challenge of introducing a second formyl group onto an already substituted and activated benzene ring like vanillin necessitates a careful selection of reagents and reaction conditions to achieve desirable yields and purity.

Classical Formylation Strategies: A Comparative Analysis

Several classical electrophilic aromatic substitution reactions can be adapted for the synthesis of this compound from vanillin. This section will compare the performance of the most relevant methods, supported by experimental data where available.

The Duff Reaction: A Traditional Approach with Moderate Success

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[1] While it is a well-established method for the ortho-formylation of phenols, its application to the di-formylation of vanillin presents challenges.[2]

Mechanism: The reaction proceeds through the formation of an electrophilic iminium ion from HMTA, which then attacks the electron-rich aromatic ring of vanillin. Subsequent hydrolysis yields the aldehyde. The ortho-selectivity is driven by the coordination of the phenolic hydroxyl group.

Experimental Insights: The Duff reaction is known to generally provide low to moderate yields for the mono-formylation of phenols.[2] Achieving di-formylation often requires harsh conditions and can lead to the formation of polymeric side products, complicating purification. While specific yield data for the di-formylation of vanillin via the Duff reaction is not extensively reported in comparative studies, the general performance of this reaction suggests that it may not be the most efficient route for obtaining high yields of this compound.

The Reimer-Tiemann Reaction: Navigating Low Yields and Selectivity Issues

The Reimer-Tiemann reaction employs chloroform in a basic solution to achieve ortho-formylation of phenols.[3] The reactive species is dichlorocarbene, which is generated in situ.

Mechanism: The phenoxide ion of vanillin attacks the electrophilic dichlorocarbene. The resulting dichloromethyl intermediate is then hydrolyzed to the aldehyde. Like the Duff reaction, it primarily favors ortho-substitution.

Experimental Insights: The Reimer-Tiemann reaction is notorious for its often low yields, seldom exceeding 50% even for mono-formylation.[2] The reaction conditions can be harsh, and the formation of chlorinated byproducts is a common issue. For the synthesis of this compound, achieving efficient di-formylation without significant degradation of the starting material or product is a considerable challenge. The use of this method for this specific transformation is therefore often considered less advantageous compared to other alternatives.[3]

The Gattermann Reaction: A Potent but Hazardous Alternative

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds.[4] A significant modification by Adams, which generates HCN in situ from zinc cyanide, has made this reaction safer and more widely used.[4]

Mechanism: The reaction involves the formation of a formimidoyl chloride electrophile, which then attacks the aromatic ring. Subsequent hydrolysis of the resulting aldimine furnishes the aldehyde.

Experimental Insights: The Gattermann reaction can be effective for the formylation of phenols and their ethers.[4] However, the extreme toxicity of hydrogen cyanide, even when generated in situ, presents a significant safety hazard, limiting its widespread use in many laboratory settings. While it holds the potential for the synthesis of this compound, the associated risks often lead researchers to seek safer alternatives.

The Rieche Formylation: A High-Yielding and Selective Modern Method

The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to achieve efficient formylation of electron-rich aromatic compounds.[5][6] This method has shown particular promise for the ortho-formylation of phenols with good yields and regioselectivity.[7]

Mechanism: The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that readily attacks the aromatic ring. The resulting intermediate is then hydrolyzed to the aldehyde. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the formylation.

Experimental Insights: This method has been demonstrated to be highly efficient for the formylation of various phenols, often providing superior yields compared to the classical methods.[6] For the synthesis of this compound, the Rieche formylation represents a compelling alternative. The reaction can be tuned to favor di-formylation by adjusting the stoichiometry of the reagents and the reaction time. While direct comparative studies are limited, the high efficiency of this method for mono-formylation suggests its strong potential for producing the desired di-aldehyde in good yields.

Comparative Data Summary

MethodFormylating AgentCatalyst/MediumTypical Yields (Mono-formylation)Key AdvantagesKey Disadvantages
Duff Reaction Hexamethylenetetramine (HMTA)Acidic (e.g., glycerol/boric acid, TFA)Low to Moderate[2]Readily available reagentsLow yields, potential for side products
Reimer-Tiemann Reaction ChloroformStrong Base (e.g., NaOH, KOH)Low (<50%)[2]Avoids highly acidic conditionsLow yields, harsh conditions, chlorinated byproducts
Gattermann Reaction Hydrogen Cyanide (or Zn(CN)₂)Lewis Acid (e.g., AlCl₃) & HClGoodEffective for phenols and ethersHighly toxic reagents, significant safety concerns
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄)Good to Excellent[5][6]High yields, good regioselectivityMoisture-sensitive reagents

Experimental Protocols

General Protocol for Rieche Formylation of Vanillin

This is a representative protocol and should be optimized for the specific synthesis of this compound.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) (2.2 - 2.5 eq) dropwise via the dropping funnel. Stir the mixture at this temperature for 30-60 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (2.0 - 2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_duff Duff Reaction cluster_reimer Reimer-Tiemann Reaction cluster_rieche Rieche Formylation Vanillin Vanillin Duff_Reagents HMTA, Acid Vanillin->Duff_Reagents Formylation Reimer_Reagents CHCl3, Base Vanillin->Reimer_Reagents Formylation Rieche_Reagents Cl2CHOCH3, TiCl4 Vanillin->Rieche_Reagents Formylation Target 4-Hydroxy-5-methoxy- isophthalaldehyde Duff_Reagents->Target Low to Moderate Yield Reimer_Reagents->Target Low Yield Rieche_Reagents->Target Good to Excellent Yield

Caption: Comparison of synthetic routes to this compound.

Emerging Alternative: Biocatalysis

While classical chemical synthesis routes dominate, the field of biocatalysis offers a promising green alternative. The use of enzymes, such as oxidases and dehydrogenases, could potentially enable the selective formylation of vanillin under mild, environmentally friendly conditions.[8][9]

Currently, specific enzymatic systems for the direct di-formylation of vanillin to this compound are not well-established in the literature. However, ongoing research into enzyme engineering and the discovery of novel biocatalysts may soon provide viable enzymatic routes. The advantages of biocatalysis, including high selectivity, mild reaction conditions, and reduced waste generation, make it an attractive area for future investigation in the synthesis of this valuable compound.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several classical formylation reactions. While the Duff and Reimer-Tiemann reactions are well-known, they often suffer from low yields and side product formation, making them less ideal for efficient production. The Gattermann reaction, though potentially effective, is hampered by significant safety concerns.

The Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ emerges as a superior alternative , offering the potential for high yields and good regioselectivity under relatively controlled conditions. For researchers seeking to optimize the synthesis of this compound, a thorough investigation and optimization of the Rieche formylation conditions are highly recommended.

Looking ahead, the development of biocatalytic methods presents an exciting frontier. The pursuit of enzymatic pathways for this transformation could lead to more sustainable and efficient manufacturing processes, aligning with the growing demand for green chemistry in the pharmaceutical and chemical industries.

References

  • Formylation. (2023). In Wikipedia.
  • AECI. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE.
  • Gao, J., He, X.-C., Liu, Y.-L., Yao, P.-P., Guan, J.-P., Chen, K., Xiang, H.-Y., & Yang, H. (2024). Photoredox/Nickel Dual Catalysis-Enabled Aryl Formylation with 2,2-Dimethoxy-N,N-dimethylethan-1-amine as CO Source. Organic Letters, 26(7), 1478–1482.
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthese aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
  • Gupta, A., Saima, Dhameliya, T. M., & Laha, J. K. (2020). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
  • (a) and (b) are the synthesis process of 5‐methyl‐vanillin and... (n.d.). ResearchGate.
  • Ni, Y., & Xiao, R. (2020).
  • Reimer–Tiemann reaction. (2023). In Wikipedia.
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (2003). ScienceDirect.
  • Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. (2018). HIMS - University of Amsterdam.
  • Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. (2025). Benchchem.
  • The Synthesis of Aromatic Aldehydes. (1944).
  • Synthesis routes of this compound. (n.d.). Benchchem.
  • Benzaldehyde derivative synthesis by formyl
  • Various Aromatic Formyl
  • This compound synthesis. (n.d.). ChemicalBook.
  • Synthesis of ethyl vanillin using continuous flow microfluid technique. (2014).
  • Concurrent synthesis of vanillin and isovanillin. (2014).
  • Olfactory impact of guaiacol, ortho‐vanillin, 5‐methyl, and 5‐formyl‐vanillin as byproducts in synthetic vanillin. (2020).
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (2003). PMC.
  • 5-formyl vanillin this compound. (n.d.). The Good Scents Company.
  • Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimiz
  • Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box-Behnken design approach. (2023).
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021).
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry.
  • Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. (2018). WUR eDepot.
  • Production of vanillin from lignin: The relationship between β- O -4 linkages and vanillin yield. (2019).
  • Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. (1993).
  • VANILLIN. (n.d.).
  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. (n.d.). PubChem.
  • Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). (n.d.). Sciencemadness.org.
  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. (2007).
  • Process Optimization and Characterization of Enhanced Vanillin Yield Using Bacillus aryabhattai NCIM 5503. (2021). Applied Food Biotechnology.

Sources

A Comparative Guide to the Coordination Chemistry of Vanillin-Derived Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the coordination chemistry of Schiff base ligands derived from vanillin and its isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and comparative performance of these versatile ligands and their metal complexes. We will explore the nuanced interplay between the ligand structure, the choice of metal ion, and the resulting complex's properties, supported by experimental data and detailed protocols.

Introduction: The Versatility of Vanillin as a Ligand Precursor

Vanillin and its isomers, such as o-vanillin, are readily available, naturally derived phenolic aldehydes. Their molecular framework, featuring hydroxyl, methoxy, and aldehyde functional groups, provides a rich platform for the synthesis of multidentate ligands. The aldehyde group is particularly amenable to condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. This imine nitrogen and the adjacent phenolic oxygen create a powerful bidentate chelation site, ideal for coordinating with a wide range of metal ions.

The continued interest in vanillin-derived Schiff bases stems from their straightforward synthesis, structural diversity, and the wide array of applications for their metal complexes, including catalysis, materials science, and, most notably, medicinal chemistry.[1] The coordination of a metal ion to a vanillin Schiff base ligand can significantly enhance its biological activity, including antimicrobial, antifungal, and anticancer properties.[2][3][4]

This guide will focus on a comparative analysis of these Schiff base ligands, examining how modifications to the amine precursor and the choice of the coordinated metal ion influence the resulting complex's structure, stability, and function.

Ligand Design and Synthesis: The Schiff Base Condensation

The synthesis of vanillin-derived Schiff base ligands is typically a straightforward one-pot condensation reaction between vanillin (or an isomer) and a primary amine in an alcoholic solvent, often under reflux.

Caption: General synthesis of a Schiff base ligand from a vanillin derivative.

Experimental Protocol: Synthesis of a Vanillin-Derived Schiff Base Ligand

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Materials:

  • Vanillin (1.52 g, 10 mmol)

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Ethanol (40 mL)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator with a drying agent (e.g., CaCl₂)

Procedure:

  • Dissolve vanillin (10 mmol) in 20 mL of ethanol in a round-bottom flask. Gentle heating may be required.

  • In a separate beaker, dissolve 2-aminophenol (10 mmol) in 20 mL of ethanol.

  • Add the 2-aminophenol solution to the vanillin solution in the round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3 hours.

  • After the reflux period, allow the mixture to cool to room temperature. The Schiff base product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over a suitable drying agent.

Coordination Chemistry: Formation of Metal Complexes

Vanillin-derived Schiff bases are excellent chelating agents for a wide variety of metal ions, including first-row transition metals (Mn, Co, Ni, Cu, Zn) and lanthanides (Ln).[4][5] The coordination typically occurs through the deprotonated phenolic oxygen and the imine nitrogen, forming a stable five- or six-membered chelate ring.

Caption: General scheme for the formation of a metal-Schiff base complex.

The stoichiometry of the resulting complexes is commonly 1:2 (metal:ligand), leading to octahedral or square planar geometries for transition metals, depending on the specific metal ion and reaction conditions.[4]

Experimental Protocol: Synthesis of a Cu(II)-Schiff Base Complex

This protocol is a generalized procedure based on methodologies reported in the literature.[3]

Materials:

  • Vanillin-derived Schiff base ligand (e.g., from the previous protocol) (2.43 g, 10 mmol)

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) (1.00 g, 5 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (10 mmol) in 20 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (5 mmol) in 10 mL of ethanol.

  • Add the copper(II) acetate solution dropwise to the hot ligand solution with constant stirring.

  • A color change and/or precipitation of the complex should be observed.

  • Heat the reaction mixture to reflux for 2 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid complex by filtration.

  • Wash the product with ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Comparative Analysis of Coordination Complexes

The properties of the metal complexes of vanillin-derived Schiff bases are highly tunable and depend on both the structure of the ligand and the nature of the metal ion.

Influence of the Amine Substituent

The electronic and steric properties of the amine used in the Schiff base synthesis can significantly impact the coordination chemistry. Aromatic amines with electron-donating or electron-withdrawing substituents can alter the electron density on the imine nitrogen, thereby affecting the stability and reactivity of the resulting metal complexes. For instance, a study on a series of vanillin Schiff bases synthesized with different aromatic amines showed that the nature of the substituent on the amine ring influences the antimicrobial activity of the compounds.[2]

Comparison of Transition Metal vs. Lanthanide Complexes

The coordination chemistry of vanillin-derived Schiff bases with transition metals differs significantly from that with lanthanides, primarily due to the differences in the electronic structure and coordination preferences of these metal ions.

  • Transition Metals (d-block): These metals typically form complexes with lower coordination numbers (e.g., 4 or 6) and well-defined geometries (e.g., tetrahedral, square planar, or octahedral).[4] The d-orbitals are directly involved in bonding, leading to distinct electronic spectra and magnetic properties.

  • Lanthanides (f-block): Lanthanide ions are larger and have higher coordination numbers (typically 8 to 10).[5] Their 4f orbitals are shielded and less involved in direct bonding, resulting in sharp, line-like absorption and emission spectra. The coordination is primarily electrostatic in nature. Lanthanide complexes of these ligands are of particular interest for their potential applications in bioimaging and as luminescent probes.[6]

Spectroscopic and Structural Comparison

Spectroscopic techniques are invaluable for characterizing and comparing these coordination complexes.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of coordination. A key diagnostic feature is the shift of the C=N (azomethine) stretching vibration upon complexation. This band typically appears around 1600-1650 cm⁻¹ in the free ligand and shifts to a lower or higher frequency in the complex, indicating the involvement of the imine nitrogen in coordination.[3] The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.[4]

Table 1: Comparative IR Data for a Vanillin-Derived Schiff Base and its Metal Complexes

Compoundν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Reference
Ligand (HL)~1625--[3]
[Co(L)₂]Shifted~510-530~420-440
[Ni(L)₂]Shifted~515-535~425-445
[Cu(L)₂]Shifted~520-540~430-450
[Zn(L)₂]Shifted~500-520~410-430[4]

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the ligands typically show bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals) or f-f transitions (for lanthanides) may appear in the visible or near-infrared region.[4][6] The positions of these bands provide information about the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the diamagnetic complexes (e.g., Zn(II) and La(III)). The chemical shift of the azomethine proton (-CH=N-) is particularly sensitive to the coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the overall coordination geometry. This data is crucial for establishing structure-property relationships.

Comparative Biological Activity

A common theme in the literature is the enhancement of biological activity upon complexation of a vanillin-derived Schiff base with a metal ion. The metal complexes often exhibit significantly higher antimicrobial and anticancer activity compared to the free ligand.[2][3] This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across the cell membrane of microorganisms.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundE. coliS. aureusReference
Ligand (HL)1012[4]
[Mn(L)₂]1518[4]
[Co(L)₂]1620[4]
[Ni(L)₂]1419[4]
[Cu(L)₂]1822[4]
[Zn(L)₂]1316[4]

The data clearly indicates that the metal complexes, particularly the Cu(II) complex, show enhanced antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to the uncomplexed Schiff base ligand.[4]

Workflow for Characterization and Comparison

A systematic approach is essential for the comparative study of these coordination complexes.

Caption: A typical workflow for the synthesis, characterization, and comparative analysis of vanillin-derived Schiff base metal complexes.

Conclusion and Future Perspectives

The coordination chemistry of vanillin-derived Schiff base ligands is a rich and expanding field of research. The ease of synthesis and the ability to tune the properties of the resulting metal complexes by modifying the ligand structure and the choice of metal ion make them highly attractive for a variety of applications, particularly in the development of new therapeutic agents.

This guide has provided a comparative overview of the synthesis, characterization, and properties of these complexes, highlighting the key differences between various systems. Future research in this area will likely focus on:

  • The synthesis of novel, more complex ligands from 5-formylvanillin and other derivatives to achieve higher selectivity and efficacy in biological systems.

  • The exploration of a wider range of metal ions, including those from the second and third transition series and other lanthanides, to uncover new properties and applications.

  • In-depth mechanistic studies to understand the mode of action of these complexes in biological systems.

  • The development of multifunctional materials based on these complexes that combine, for example, therapeutic and diagnostic (theranostic) capabilities.

By continuing to explore the vast chemical space offered by vanillin-derived ligands, researchers can unlock new opportunities in medicine, catalysis, and materials science.

References

  • A Review of Stability Constants with a Reference of Schiff Bases. Ignited Minds Journals.
  • Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. CORE.
  • Determination of stability constant of transition metal complexes with Schiff's base ligands derived from aromatic aldehydes and substituted arom
  • Spectroscopy of Lanthanide Complexes. Request PDF.
  • DETERMINATION OF STABILITY CONSTANT OF METAL COMPLEXES OF Co(II), Ni(II) AND Cu(II) WITH SCHIFF BASES OF 3-BROMO-4-AMINO TOLUENE BY POTENTIOMETRIC TITRATION TECHNIQUE. International Journal of Advanced Research (IJAR).
  • Physico – Chemical Study of Transition Metal Complexes with Schiff's Base derived from Naphthaldehyde and Substituted Aromatic Amines. Oriental Journal of Chemistry.
  • Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes.
  • Applications of Vanillin Schiff Base ligands and their complexes: A Review. IJOER.
  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed Central.
  • The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Dalton Transactions (RSC Publishing).
  • Lanthanide complexes of a new nonadentate ligand derived from 1,4,7-triazacyclononane: synthesis, structural characterisation and NMR spectroscopic studies. Semantic Scholar.
  • Different schiff base metal(II, III)
  • Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni).
  • Synthesis, Spectroscopic, Characterization and X-ray Structures of Lanthanide(III) Complexes Derived from 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide. Science Publishing Group.
  • Stability constants of Schiff bases complexes of Transition metals.
  • The exceptionally rich coordination chemistry generated by Schiff-base ligands derived
  • Insights into coordination and ligand trends of lanthanide complexes from the Cambridge Structural D
  • A Framework for Lanthanide Speciation Analysis in an Aqueous Carboxylate Ionic Liquid. Inorganic Chemistry. ChemRxiv. Cambridge Open Engage.
  • Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. JOCPR.
  • Synthesis and Characterization New Heterocyclic Compounds derivatives
  • Coordination Chemistry: Ligand Design, Synthesis, and Reactivity. ACS Fall 2025.
  • [Carboxylate ligands-directed synthesis of cucurbit[8]uril-based coordination polymers for the detection of norfloxacin. The Royal Society of Chemistry.]([Link])

Sources

A Comparative Guide to the Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the reliable production of key intermediates is paramount. 4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a valuable building block in the synthesis of various bioactive molecules. However, its synthesis can be challenging, with reproducibility often being a significant concern. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical assessment of their reproducibility based on established chemical principles and available data. We will delve into the mechanistic nuances of each method, provide detailed experimental protocols, and analyze the factors that influence yield, purity, and overall success.

Introduction to this compound

This compound is a substituted aromatic dialdehyde. Its structure, featuring two formyl groups and a hydroxyl and methoxy group on the benzene ring, makes it a versatile precursor for the construction of complex molecular architectures. Its applications span from the synthesis of novel therapeutic agents to the development of new materials. The reliable and reproducible synthesis of this compound is therefore a critical step in advancing research and development in these fields.

Synthetic Strategies: A Tale of Two Formylations

The synthesis of this compound typically starts from a more readily available precursor, such as vanillin (4-hydroxy-3-methoxybenzaldehyde). The challenge lies in the introduction of a second formyl group onto the aromatic ring in a regioselective and efficient manner. Two classical named reactions in organic chemistry are primarily employed for this purpose: the Reimer-Tiemann reaction and the Duff reaction . This guide will focus on a comparative analysis of these two methods.

The Reimer-Tiemann Reaction: Electrophilic Substitution with Dichlorocarbene

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[1]

Mechanistic Insights and Reproducibility Challenges

The accepted mechanism involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which is a highly activated nucleophile. This phenoxide then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[1]

Several factors can impact the reproducibility of the Reimer-Tiemann reaction for the synthesis of this compound:

  • Regioselectivity: While the Reimer-Tiemann reaction generally favors ortho-formylation, the presence of other directing groups on the aromatic ring can lead to a mixture of isomers. In the case of vanillin, the hydroxyl and methoxy groups direct the incoming electrophile to specific positions. However, achieving diformylation at the desired positions can be challenging, and the formation of regioisomers is a common issue.

  • Reaction Conditions: The reaction is highly sensitive to temperature, concentration of reactants, and the nature of the base used. Inconsistent heating or mixing can lead to variations in the generation of dichlorocarbene, resulting in inconsistent yields and product profiles. The reaction can also be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Side Reactions: Dichlorocarbene is a highly reactive species and can participate in other reactions, such as addition to double bonds if present in the substrate. Furthermore, under the harsh basic conditions, other side reactions like Cannizzaro-type disproportionations of the aldehyde products can occur.

  • Work-up and Purification: The separation of the desired product from unreacted starting material, regioisomers, and other byproducts can be complex. The similar polarities of these compounds often necessitate careful chromatographic purification, which can be a bottleneck in achieving high purity and can impact the overall isolated yield.

Experimental Protocol: Reimer-Tiemann Synthesis of this compound from Vanillin

The following is a representative, though often low-yielding, protocol for the Reimer-Tiemann reaction on a guaiacol substrate, which is structurally related to vanillin. Specific optimization for vanillin diformylation would be necessary.

Materials:

  • Vanillin

  • Chloroform

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (excess) in water to the flask.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform (excess) to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction at 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2-3.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Reproducibility Notes:

The yield of this compound from this reaction is often reported to be low, and a significant amount of unreacted vanillin and other byproducts are typically recovered. The reproducibility of the yield and purity is highly dependent on the precise control of the reaction parameters.

The Duff Reaction: Formylation with Hexamethylenetetramine

The Duff reaction provides an alternative route for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[3][4]

Mechanistic Insights and Reproducibility Advantages

The mechanism of the Duff reaction is believed to involve the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion species. This electrophile then attacks the activated aromatic ring of the phenol. Subsequent hydrolysis of the resulting benzylamine intermediate furnishes the aldehyde.[3]

The Duff reaction can offer some advantages in terms of reproducibility compared to the Reimer-Tiemann reaction:

  • Milder Conditions: The reaction is typically carried out under less harsh conditions than the Reimer-Tiemann reaction, which can minimize the formation of degradation byproducts.

  • Single Formylating Agent: The use of HMTA as a stable, solid reagent can be more manageable than the in-situ generation of the highly reactive dichlorocarbene.

  • Regioselectivity: The Duff reaction also predominantly yields the ortho-formylated product. However, like the Reimer-Tiemann reaction, achieving selective diformylation can be challenging and may require careful optimization of reaction conditions. Diformylation is possible if both ortho positions are vacant.[3]

Experimental Protocol: Duff Reaction for the Synthesis of Aromatic Aldehydes

The following is a general procedure for the Duff reaction. Specific adaptation for the diformylation of vanillin would be required.

Materials:

  • Vanillin

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (dilute)

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask, heat a mixture of glycerol and boric acid to 150-160 °C to form a clear solution of glyceroboric acid.

  • Add a pre-mixed powder of vanillin (1 equivalent) and HMTA (excess) to the hot glyceroboric acid with stirring.

  • Maintain the reaction mixture at 150-160 °C for 1-2 hours.

  • Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

  • Subject the resulting mixture to steam distillation. The desired aldehyde product will co-distill with the steam.

  • Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Expected Outcome and Reproducibility Notes:

The Duff reaction can provide moderate yields of the formylated product.[5] The reproducibility is generally considered to be better than the Reimer-Tiemann reaction due to the milder conditions and more stable formylating agent. However, the high temperature required can sometimes lead to charring and the workup involving steam distillation can be cumbersome for larger scale preparations.

Comparative Analysis and Data Summary

FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Dichlorocarbene (:CCl₂) (generated in situ)Iminium ion (from Hexamethylenetetramine)
Reaction Conditions Strongly basic, often biphasic, exothermic[1]Acidic, high temperature (150-160 °C)[5]
Reported Yields Generally low to moderate, highly variableModerate, often more consistent than Reimer-Tiemann[5]
Reproducibility Often challenging due to sensitivity to conditions and reactive intermediateGenerally considered more reproducible
Key Challenges Regioselectivity, side reactions, thermal runaway, complex purificationHigh reaction temperature, potential for charring, steam distillation workup
Safety Concerns Use of toxic chloroform, highly exothermic reactionHigh temperatures, use of acids

Visualization of Synthetic Workflows

Reimer-Tiemann Reaction Workflow

Reimer_Tiemann_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Vanillin + NaOH(aq) + Chloroform B Heating (60-70°C) & Vigorous Stirring A->B 1. Mix Reactants C Reaction Monitoring (TLC) B->C 2. React D Acidification (HCl) C->D 3. Quench E Extraction (DCM) D->E 4. Isolate F Drying & Concentration E->F 5. Concentrate G Column Chromatography F->G 6. Purify H 4-Hydroxy-5-methoxy- isophthalaldehyde G->H Final Product

Caption: Workflow for the Reimer-Tiemann synthesis.

Duff Reaction Workflow

Duff_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Vanillin + HMTA + Glyceroboric Acid B Heating (150-160°C) A->B 1. Mix Reactants C Reaction Monitoring B->C 2. React D Hydrolysis (H₂SO₄) C->D 3. Hydrolyze E Steam Distillation D->E 4. Isolate F Extraction E->F 5. Extract G Recrystallization / Chromatography F->G 6. Purify H 4-Hydroxy-5-methoxy- isophthalaldehyde G->H Final Product

Caption: Workflow for the Duff reaction synthesis.

Conclusion and Recommendations

Assessing the reproducibility of the synthesis of this compound reveals that both the Reimer-Tiemann and Duff reactions present distinct challenges and advantages.

  • The Reimer-Tiemann reaction , while mechanistically elegant, is often plagued by low yields and poor reproducibility due to the high reactivity of the dichlorocarbene intermediate and the harsh reaction conditions. Its successful implementation requires meticulous control over reaction parameters, and extensive purification is often necessary.

  • The Duff reaction generally offers a more reproducible and often higher-yielding alternative. The use of a stable formylating agent and milder acidic conditions contributes to a cleaner reaction profile. However, the high temperatures required and the steam distillation workup can be practical limitations.

For researchers seeking a more reliable method for the synthesis of this compound, the Duff reaction is recommended as the more reproducible starting point . However, significant optimization of the reaction conditions, including the acid catalyst and temperature, will likely be necessary to achieve consistent and high yields of the desired diformylated product from vanillin. Careful monitoring of the reaction progress and the development of an efficient purification strategy will be crucial for obtaining the target molecule in high purity.

Further research into modern formylation methods, potentially utilizing milder reagents and catalysts, could offer more robust and scalable routes to this valuable synthetic intermediate.

References

  • AECI. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE.
  • Gupta, A., Saima, Dhameliya, T. M., & Laha, J. K. (2020). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3. ResearchGate.
  • Wikipedia. (2023). Duff reaction. In Wikipedia.
  • Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia.
  • Chem-Station. (2016). Duff Reaction. Chem-Station Int. Ed.
  • Lingo, C. H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Ataman Kimya. (n.d.). VANILLIN.
  • Chem-Station. (2016). Duff Reaction. Chem-Station Int. Ed.
  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION).
  • The Good Scents Company. (n.d.). 5-formyl vanillin this compound.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
  • Li, H., & Li, J. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate.
  • Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate.
  • ResearchGate. (n.d.). (a) and (b) are the synthesis process of 5‐methyl‐vanillin and....
  • PubMed Central. (n.d.). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines.
  • Wikipedia. (2023). Vanillin. In Wikipedia.
  • Flavor Frenzy. (2024). Exploring Vanillin: From Natural Origins to Modern Applications.
  • ResearchGate. (n.d.). Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform.
  • ResearchGate. (n.d.). Olfactory impact of guaiacol, ortho‐vanillin, 5‐methyl, and 5‐formyl‐vanillin as byproducts in synthetic vanillin.
  • PubMed Central. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • ResearchGate. (2019). Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin.
  • Flavor Frenzy. (n.d.). Vanillin: The Science, Sources, and Applications.
  • PubChem. (n.d.). Vanillin.

Sources

A Comparative Guide to the Quantitative Analysis of 4-Hydroxy-5-methoxyisophthalaldehyde in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules within complex mixtures is a cornerstone of quality control, impurity profiling, and pharmacokinetic analysis. This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of 4-Hydroxy-5-methoxyisophthalaldehyde (also known as 5-Formylvanillin) in a mixture.

The selection of an analytical method is a critical decision, contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering field-proven insights to guide your method development and selection process.

At a Glance: Method Comparison

The choice of analytical technique for quantifying this compound is a trade-off between speed, sensitivity, and the need for structural information. HPLC-UV offers a robust and high-throughput solution for routine analysis. GC-MS provides excellent sensitivity and specificity, particularly for identifying trace impurities, but requires derivatization. qNMR stands out as a primary ratio method that offers exceptional accuracy without the need for a specific reference standard of the analyte, making it invaluable for certifying reference materials or when an identical standard is unavailable.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.
Sample Volatility Not required; ideal for non-volatile or thermally labile compounds.Requires analyte to be volatile and thermally stable. Derivatization is necessary for this compound.Not required.
Derivatization Not required.Mandatory (e.g., silylation) to increase volatility and thermal stability.Not required.
Sensitivity Good (low μg/mL to ng/mL).Excellent (pg/mL to low ng/mL).Lower (typically requires mg/mL concentrations).
Specificity Moderate; relies on chromatographic retention time and UV spectrum.High; provides mass spectral data for structural confirmation.High; provides detailed structural information.
Throughput High.Moderate.Low to Moderate.
Primary Use Case Routine quality control, high-throughput screening.Impurity profiling, trace analysis, structural confirmation of volatile components.Absolute quantification, purity assessment, certification of reference materials.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Quantification

HPLC is a cornerstone of analytical chemistry due to its versatility and robustness. For a polar aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a straightforward and effective approach. The key advantage of HPLC is its ability to analyze the compound in its native form without the need for chemical modification, simplifying sample preparation and reducing potential sources of error.

The causality behind choosing a reversed-phase method lies in the analyte's structure. The presence of hydroxyl and aldehyde groups imparts polarity, while the benzene ring provides hydrophobicity. This amphiphilic nature allows for good retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase (such as a mixture of water and acetonitrile or methanol).

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a mixture using an external standard calibration.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (for mobile phase modification).

  • Reference standard of this compound (purity >98%).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is 70:30 (Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standard (typically around 280-310 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample.

  • Sample Solution: Accurately weigh and dissolve the mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard & Calibration Curve HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Prepare & Filter Sample Sample->HPLC UV UV Detection HPLC->UV Data Data Acquisition (Peak Area) UV->Data Calc Calculate Concentration Data->Calc

Caption: HPLC-UV workflow for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Impurity Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally sensitive and provides structural information, making it ideal for identifying and quantifying trace components in a mixture. However, for a polar and relatively non-volatile compound like this compound, direct analysis is not feasible. The hydroxyl and aldehyde groups make the molecule prone to thermal degradation in the hot GC inlet and column.

Therefore, a crucial and mandatory step is derivatization . This involves a chemical reaction to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. A common approach is silylation, where an active hydrogen (like in the hydroxyl group) is replaced by a trimethylsilyl (TMS) group. This process increases the volatility of the analyte, allowing it to be readily analyzed by GC.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To quantify this compound in a mixture by GC-MS after silylation, using an internal standard.

1. Instrumentation and Columns:

  • GC-MS system with an electron ionization (EI) source.

  • A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • High-purity solvents (e.g., pyridine, dichloromethane).

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reference standard of this compound.

  • Internal Standard (IS): A non-interfering, structurally similar compound that also undergoes derivatization (e.g., a stable isotope-labeled analog or another substituted aromatic aldehyde).

3. Derivatization Procedure:

  • Accurately weigh the sample (or standard) and the internal standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) to dissolve the solids.

  • Add an excess of the silylating agent (e.g., BSTFA).

  • Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the derivatized analyte and the derivatized internal standard.

5. Analysis and Quantification:

  • Analyze a derivatized standard to identify the retention times and select the quantification ions for the analyte and the internal standard.

  • Prepare a calibration curve by analyzing derivatized standards containing a fixed amount of the internal standard and varying concentrations of the analyte. Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

  • Analyze the derivatized sample and calculate the analyte-to-IS peak area ratio.

  • Determine the concentration of the analyte in the sample from the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample + Internal Standard Deriv Derivatization (Silylation) Sample->Deriv GC GC Separation Deriv->GC MS MS Detection (SIM Mode) GC->MS Data Peak Area Ratio (Analyte/IS) MS->Data Calc Calculate Concentration Data->Calc

Caption: GC-MS workflow including the mandatory derivatization step.

Quantitative NMR (qNMR): The Primary Method for Absolute Quantification

Quantitative NMR (qNMR) is fundamentally different from chromatographic techniques. While HPLC and GC-MS are comparative methods requiring a calibration curve from a known standard of the analyte, qNMR can be a primary ratio method.[1] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By adding a certified reference material (an internal standard of known purity and weight) to a sample of known weight, the absolute quantity of the analyte can be determined without needing a specific standard of the analyte itself.[3][4]

This makes qNMR an exceptionally powerful tool for purity assessment and for quantifying compounds when a high-purity reference material is not available. The trustworthiness of the method is built upon the precise weighing of the sample and the internal standard, and the selection of appropriate NMR acquisition parameters to ensure a quantitative response.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity (or concentration) of this compound in a sample using an internal standard.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and standard are fully soluble).

  • Certified Internal Standard (IS): Must be of high purity, chemically inert, and have at least one sharp signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

3. Sample Preparation:

  • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial. The ratio should be chosen to give comparable signal intensities.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters (Critical for Quantification):

  • Pulse Angle: Use a 90° pulse to maximize signal-to-noise.

  • Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). A preliminary T₁ measurement is essential for accuracy. A conservative delay of 30-60 seconds is often used if T₁ is unknown.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Acquisition Time: Sufficient to allow the FID to decay completely, ensuring narrow lineshapes.

  • No Spinning: To avoid spinning sidebands which can interfere with integration.

5. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity or concentration using the following formula[2]:

    Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Certified purity of the internal standard

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire NMR Acquisition (Optimized Parameters) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calc Calculate Absolute Purity/Concentration Integrate->Calc

Caption: qNMR workflow for absolute quantification.

Conclusion and Method Selection

The quantitative analysis of this compound in a mixture can be effectively achieved by HPLC-UV, GC-MS, and qNMR. The optimal choice is dictated by the specific analytical objective.

  • For routine quality control and high-throughput analysis , where the analyte is present at moderate to high concentrations, HPLC-UV is the most practical and efficient method. Its simplicity, robustness, and avoidance of derivatization make it a reliable workhorse.

  • For trace-level quantification, impurity profiling, and definitive identification , the superior sensitivity and specificity of GC-MS are indispensable. The requirement for derivatization adds a layer of complexity but is justified by the quality of the data obtained.

  • For the certification of reference materials or when the highest accuracy and absolute quantification are required , qNMR is the unparalleled choice. It serves as a primary method that can validate the results obtained from chromatographic techniques and provide a direct measure of purity without reliance on an analyte-specific standard.

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to generate accurate and reliable quantitative data for this compound.

References

  • Enfanos. (n.d.). Absolute Quantification by qNMR.
  • JEOL. (2022). qNMR - Quantitative Analysis by NMR.
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
  • Ihara, T., et al. (2015). Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. In NMR Spectroscopy in Food Analysis.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • Li, Y., et al. (2021). Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. Journal of the Science of Food and Agriculture, 101(10), 4251-4259.
  • Sutan, A. B., et al. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. The Scientific World Journal, 2014, 789134.
  • Sutan, A. B., et al. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Malaysian Journal of Analytical Sciences, 18(1), 58-69.
  • Salthammer, T. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere, 73(8), 1351-1356.
  • Nikhade, V. (2025). A Comprehensive Review of Analytical Techniques for Synchronous Estimation of Salmeterol Xinafoate and Fluticasone Propionate. International Journal of Pharmaceutical Sciences, 3(6), 644-655.
  • SciSpace. (n.d.). Bioactivity evaluation and HPLC UV-VIS based quantification of antioxidant secondary metabolites from extract and fractions of B.
  • Hindawi. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products.
  • Pauli, G. F., et al. (2020). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Molecules, 25(17), 3864.
  • Li, Y., et al. (2021). Olfactory impact of guaiacol, ortho‐vanillin, 5‐methyl, and 5‐formyl‐vanillin as byproducts in synthetic vanillin. Request PDF.
  • Salthammer, T. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF.
  • Nikhade, V. (2025). A Comprehensive Review of Analytical Techniques for Synchronous Estimation of Salmeterol Xinafoate and Fluticasone Propionate. International Journal of Pharmaceutical Sciences, 3(6), 644-655.
  • Cardenia, V., et al. (2019). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. Analytical and Bioanalytical Chemistry, 411(14), 3069-3079.
  • CABI Digital Library. (n.d.). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products.
  • ResearchGate. (n.d.). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry.
  • MDPI. (2022). Rapid Sample Screening Method for Authenticity Controlling of Vanilla Flavours Using Liquid Chromatography with Electrochemical Detection Using Aluminium-Doped Zirconia Nanoparticles-Modified Electrode.

Sources

Benchmarking Catalyst Performance: A Deep Dive into 4-Hydroxy-5-methoxyisophthalaldehyde-based Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalysts is perpetual. In this guide, we provide an in-depth analysis of the catalytic potential of systems derived from 4-Hydroxy-5-methoxyisophthalaldehyde. While direct catalytic applications of this specific molecule are not extensively documented, its structural motifs—a phenolic hydroxyl group, a methoxy group, and two aldehyde functionalities—make it a prime candidate for the synthesis of advanced catalysts, particularly as a ligand in metal-organic frameworks (MOFs) and Schiff base complexes.

This guide will benchmark the performance of a closely related catalyst system and draw comparisons with other catalysts acting on structurally similar substrates. We will explore the underlying principles of catalyst design, provide detailed experimental protocols, and present a comparative analysis of performance data to inform your research and development endeavors.

The Untapped Potential of this compound in Catalysis

This compound, a derivative of vanillin, possesses key functional groups that are highly attractive for coordination chemistry and catalyst synthesis. The two aldehyde groups can readily react with amines to form Schiff bases, which are versatile ligands capable of coordinating with a wide range of metal ions. The phenolic hydroxyl and methoxy groups can also participate in coordination or influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

These structural features suggest its utility in creating:

  • Schiff Base Catalysts: The formation of Schiff base ligands and their subsequent complexation with transition metals can generate catalysts for a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

  • Metal-Organic Frameworks (MOFs): The aldehyde groups, after conversion to carboxylic acids, can act as linkers to construct porous MOFs. These materials are renowned for their high surface area and tunable active sites, making them promising heterogeneous catalysts.

Performance Benchmark: Catalysis by a Structurally Analogous MOF

A study detailing the synthesis and catalytic activity of six new metal-organic architectures using H2mia as a linker revealed their effectiveness in the cyanosilylation of benzaldehydes [1]. This reaction is a crucial carbon-carbon bond-forming reaction in organic synthesis.

Experimental Protocol: Cyanosilylation of Benzaldehydes

The following protocol is adapted from the benchmark study to provide a practical guide for evaluating similar catalysts[1].

Materials:

  • Benzaldehyde derivative (e.g., 4-nitrobenzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (CH2Cl2)

  • Catalyst (e.g., MOF based on H2mia)

  • Standard laboratory glassware and stirring equipment

  • Centrifuge

  • NMR spectrometer for analysis

Procedure:

  • In a clean, dry reaction vessel, suspend the benzaldehyde derivative (0.50 mmol) and the catalyst (3.0 mol%) in dichloromethane (2.5 mL).

  • Add trimethylsilyl cyanide (1.0 mmol) to the suspension.

  • Stir the reaction mixture at a constant temperature (e.g., 35 °C) for the desired reaction time.

  • Upon completion, isolate the catalyst by centrifugation.

  • Evaporate the solvent from the supernatant under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl3) and analyze by ¹H NMR spectroscopy to determine the product yield.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Suspend benzaldehyde derivative and catalyst in CH2Cl2 B Add Trimethylsilyl cyanide (TMSCN) A->B C Stir at 35 °C B->C D Isolate catalyst (Centrifugation) C->D E Evaporate solvent D->E F Analyze product by NMR E->F G Catalyst M-Schiff Base (Active Catalyst) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Substrate Substrate->Intermediate1 Intermediate2 Transition State Intermediate1->Intermediate2 Activation Product Product Intermediate2->Product Transformation Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for a Schiff base complex.

Conclusion and Future Outlook

While direct performance data for catalysts explicitly derived from this compound remains an area for future research, the evidence from structurally analogous systems is highly compelling. The high yields achieved by MOFs with a 5-methoxyisophthalate linker in cyanosilylation reactions set a strong benchmark. Furthermore, the successful catalysis involving vanillin and related compounds underscores the potential of this molecular scaffold in catalyst design.

For researchers and drug development professionals, this compound represents a promising, yet underexplored, building block for the next generation of catalysts. Its versatile functional groups offer a rich platform for creating novel Schiff base complexes and metal-organic frameworks with potentially superior performance in a wide range of organic transformations. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

  • Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic fe
  • Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. [Link]
  • (a) Comparison study of as-synthesised catalysts for vanillin HDO. Reaction Conditions. [Link]
  • Synthesis of Vanillin from Biomass-Derived Isoeugenol Using Immobilized Cobalt-Porphyrin on Hydroxyl-rich Graphene Oxide C
  • Catalytic Hydrodeoxygenation of Vanillin, a Bio-Oil Model Compound over Renewable Ni/Biochar C
  • One-Pot Efficient Catalytic Oxidation for Bio-Vanillin Preparation and Carbon Isotope Analysis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-5-methoxyisophthaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy-5-methoxyisophthalaldehyde (CAS No. 2931-90-0), a substituted aromatic aldehyde. As a compound utilized in specialized research and development, adherence to strict disposal procedures is paramount to ensure the safety of laboratory personnel and the protection of our environment. This document synthesizes technical data with established safety protocols to offer a comprehensive and self-validating system for waste management.

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. While comprehensive toxicological data for this specific compound is limited, its structural motifs—a phenolic hydroxyl group and two aldehyde functionalities—inform the necessary precautions.

Known Hazards:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

Due to its chemical nature as a phenolic aldehyde, it should be handled with the assumption of potential toxicity and reactivity with incompatible materials.

Data Summary: Key Chemical and Physical Properties
PropertyValueSource
CAS Number 2931-90-0
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Solid-
Hazard Statements H315, H319-

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create a barrier against the identified hazards of skin and eye irritation, as well as potential, uncharacterized risks.

Engineering Controls:

  • All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any fine particulates.

Required Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over safety goggles when handling larger quantities or if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure that clothing fully covers the arms and legs.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[4]

  • Identify: All waste streams containing this compound must be designated as "Hazardous Waste." This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Residues from reaction vessels.

    • Contaminated spill cleanup materials.

  • Segregate: Due to its phenolic and aldehydic nature, this waste must be segregated from:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) to prevent violent reactions, fire, or explosion.[5][6][7]

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) which can catalyze polymerization or other exothermic reactions with aldehydes.

    • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) to avoid potential reactions.[7]

    • Azo Compounds, Diazo Compounds, and Hydrazines: To prevent the generation of heat or non-flammable gases.[8]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is foundational to safe storage and transport.

  • Container Selection:

    • Use a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.[9] Ensure the container has a secure, tight-fitting lid.

    • The container must be in good condition, free from cracks or residue on the exterior.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Skin Irritant," "Eye Irritant").

      • The date on which waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Accumulation:

    • For solid waste contaminated with this compound, carefully place it into the labeled hazardous waste container. Avoid generating dust.

    • For solutions, they should be collected in a separate, compatible liquid waste container, also properly labeled.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage in SAA:

    • Store the sealed waste container in a designated SAA.

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Ensure secondary containment (e.g., a larger, chemically resistant tub or tray) is used for liquid waste containers to contain any potential leaks.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted by trained professionals in accordance with institutional and regulatory requirements.

  • Waste Pickup:

    • Once the waste container is full, or if waste has been accumulating for a period approaching your institution's limit (often one year for SAAs), arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to schedule a pickup.

    • Do not transport hazardous waste across public areas. Trained EHS personnel will handle the transportation from the SAA to the central accumulation area.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, gently sweep the material to avoid creating dust. Use a plastic dustpan and place the material into a labeled hazardous waste container.

    • For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination:

    • Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.

    • All materials used for cleanup (absorbents, paper towels, contaminated gloves) must be placed in the hazardous waste container.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Identify Identify Waste Streams FumeHood->Identify Segregate Segregate from Incompatibles Identify->Segregate Container Select & Label Container Segregate->Container Collect Collect Waste Container->Collect Seal Securely Seal Container Collect->Seal SAA Store in SAA Seal->SAA Inspect Weekly Inspection SAA->Inspect EHS Contact EHS for Pickup Inspect->EHS Transport EHS Transports to Central Facility EHS->Transport Final Licensed Disposal Facility Transport->Final

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
  • Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group.
  • University of Maryland, Baltimore. (n.d.). Group A and B incompatible chemicals list. Environmental Health and Safety.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol.
  • Cipax. (n.d.). Chemical resistance of containers and tanks.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.

Sources

Personal protective equipment for handling 4-Hydroxy-5-methoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Hydroxy-5-methoxyisophthalaldehyde

As scientific endeavors into novel drug development and complex chemical synthesis continue to expand, so does the necessity for stringent safety protocols in the laboratory. This guide, compiled by a senior application scientist, provides an in-depth operational plan for the safe handling and disposal of this compound (CAS No. 2931-90-0), a compound with significant potential in various research applications.[1] Adherence to these protocols is paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile

This compound is a solid organic compound that, while not possessing acute toxicity, presents several hazards that necessitate careful handling. The primary risks associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][4]

A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), forms the foundation of a robust safety plan.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement engineering controls to minimize exposure. For this compound, the following are essential:

  • Chemical Fume Hood: All handling of the solid compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[3][5]

  • Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[5]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table summarizes the required PPE, with detailed explanations below.

Body PartRequired PPEStandard
Eyes/FaceSafety glasses with side shields and a face shieldANSI Z87.1 or EN 166
HandsNitrile glovesEN 374
BodyLaboratory coat---
RespiratoryNot typically required with proper engineering controls---

Eye and Face Protection: Given the risk of serious eye irritation, both safety glasses with side shields and a face shield are mandatory when handling this compound.[3] Safety glasses provide primary protection against splashes and projectiles, while the face shield offers a secondary barrier for the entire face.[6]

Hand Protection: Chemical-resistant nitrile gloves are the recommended choice for handling this compound.[7][8] It is imperative to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[3] Contaminated gloves should be disposed of immediately as chemical waste.[3]

Body Protection: A standard laboratory coat should be worn at all times to protect against accidental spills.[8] The lab coat should be fully buttoned to provide maximum coverage.

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically necessary.[4] However, in the event of a large spill or if engineering controls are not available or functioning correctly, a NIOSH-approved respirator may be required.[8]

Step-by-Step Handling Protocol

The following protocol outlines the safe handling of this compound from receipt to use in an experiment.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don appropriate PPE B Work within a certified fume hood A->B C Inspect container for damage B->C D Carefully open the container C->D E Weigh the desired amount D->E F Transfer to experimental vessel E->F G Clean any minor spills immediately F->G H Securely close the container G->H I Decontaminate work surfaces H->I J Properly dispose of waste I->J K Remove and dispose of gloves J->K L Wash hands thoroughly K->L Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert supervisor and colleagues Evacuate->Alert PPE Don appropriate PPE (including respirator if necessary) Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect spilled material and absorbent into a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: A flowchart for responding to a spill of this compound.

Decontamination Procedure:

  • Surface Decontamination: Wipe down all work surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

  • PPE Decontamination: Reusable PPE, such as face shields, should be cleaned according to the manufacturer's instructions. Disposable PPE, including gloves, must be disposed of as hazardous waste. [3]

Disposal Plan

All waste containing this compound, including unused product, contaminated materials, and cleaning residues, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container. [3]* Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. [3]Do not pour this chemical down the drain. [3] By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the laboratory environment.

References

  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Safety Data Sheet - Bio. (n.d.).
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • UAH Laboratory Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-5-methoxyisophthalaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。